molecular formula C8H8BrNO B1278902 1-(2-Amino-5-bromophenyl)ethanone CAS No. 29124-56-9

1-(2-Amino-5-bromophenyl)ethanone

Cat. No.: B1278902
CAS No.: 29124-56-9
M. Wt: 214.06 g/mol
InChI Key: JCGVHKOIDFMQER-UHFFFAOYSA-N
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Description

1-(2-Amino-5-bromophenyl)ethanone is a useful research compound. Its molecular formula is C8H8BrNO and its molecular weight is 214.06 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-5-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGVHKOIDFMQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454291
Record name 1-(2-AMINO-5-BROMOPHENYL)ETHANONE
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Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29124-56-9
Record name 1-(2-AMINO-5-BROMOPHENYL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Amino-5-bromophenyl)ethanone chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. Known commonly as 2'-Amino-5'-bromoacetophenone, this compound's unique trifunctional architecture—comprising an ortho-amino ketone, a bromine substituent, and an aromatic scaffold—renders it a highly versatile building block. This document details its core physicochemical properties, provides validated protocols for its synthesis and purification, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, with a particular focus on its cornerstone application in the Friedländer synthesis of quinolines, a privileged scaffold in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this valuable molecule.

Physicochemical and Structural Properties

This compound is a stable, crystalline solid at room temperature. Its key physical and structural properties are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
CAS Number 29124-56-9[1]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
Appearance Solid, pale yellow prism[2][3]
Melting Point 81-88 °C[1]
Boiling Point 302.2 ± 27.0 °C (Predicted)[1]
Density 1.742 g/cm³ (from crystal data)[2]
Crystal System Orthorhombic[2][3]
Space Group Pna2₁[2][3]

The structural arrangement, confirmed by X-ray crystallography, reveals an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom. This interaction influences the compound's conformation in the solid state and has implications for its spectroscopic properties and chemical reactivity.[3]

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and reliable synthesis of this compound involves the regioselective bromination of 2'-aminoacetophenone. The para-position to the strongly activating amino group is highly susceptible to electrophilic substitution.

Rationale for Synthetic Approach

The amino group (-NH₂) is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution. Direct bromination of 2'-aminoacetophenone with molecular bromine can lead to over-bromination and other side products. The use of pyridine hydrobromide perbromide (PHPB) offers a milder and more controlled source of electrophilic bromine, enhancing the selectivity for mono-bromination at the desired C5 position. The reaction is typically initiated at a low temperature (0–5 °C) to manage the exothermic nature of the reaction and further minimize side product formation.[4]

Experimental Protocol: Synthesis
  • Materials : 2'-aminoacetophenone, Dichloromethane (CH₂Cl₂), Pyridine hydrobromide perbromide (PHPB).

  • Procedure :

    • Dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0–5 °C using an ice bath.

    • Slowly add solid pyridine hydrobromide perbromide (1.0 eq) to the cooled solution in portions, ensuring the temperature remains below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0–5 °C for 10-15 minutes.

    • Allow the reaction to warm to room temperature and continue stirring for approximately 24-26 hours.[4]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product is effectively purified using silica gel column chromatography to remove unreacted starting material and any minor side products.

  • Stationary Phase : Silica gel (230-400 mesh).

  • Mobile Phase : A gradient of ethyl acetate in petroleum ether or hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Procedure :

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal volume of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

    • Carefully load the adsorbed product onto the top of the prepared column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation to yield purified this compound as a pale yellow solid.[5]

G start 2'-Aminoacetophenone in CH2Cl2 reaction Add Pyridine Hydrobromide Perbromide (0-5 °C -> RT, 26h) start->reaction quench Quench with NaHCO3 (aq) reaction->quench extract Workup & Extraction quench->extract purify Column Chromatography (Silica Gel) extract->purify characterize Spectroscopic Analysis purify->characterize product Pure this compound characterize->product

Caption: General workflow for the synthesis and purification of the title compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The key features in NMR, FT-IR, and Mass Spectrometry are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is highly characteristic. The aromatic region shows three distinct signals corresponding to the three protons on the substituted ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing acetyl and bromo groups.

    Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
    -COCH₃ ~2.5-2.6 Singlet N/A
    -NH₂ ~6.16 Broad Singlet N/A
    H-3 ~6.53 Doublet 8.8
    H-4 ~7.29 Doublet of Doublets 8.8, 2.2

    | H-6 | ~7.77 | Doublet | 2.2 |

    • Interpretation : The broadness of the -NH₂ signal is due to quadrupole broadening and potential hydrogen exchange. The upfield shift of H-3 is due to the strong shielding effect of the ortho-amino group. H-6 is the most downfield aromatic proton as it is ortho to the deshielding acetyl group.[3]

  • ¹³C NMR : The carbon spectrum will show 8 distinct signals. The chemical shifts (predicted) are consistent with a substituted acetophenone structure.

    Carbon Assignment Predicted Chemical Shift (δ, ppm)
    -COCH₃ ~28
    C5 (C-Br) ~109
    C3 ~118
    C1 ~120
    C6 ~135
    C4 ~138
    C2 (C-NH₂) ~150

    | C=O | ~200 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3450–3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
~3050Aromatic C-H StretchAryl Ring
~2950Aliphatic C-H StretchMethyl (-CH₃)
1640–1660C=O StretchAryl Ketone (-COCH₃)
1600–1580N-H Scissoring (Bending)Primary Amine (-NH₂)
1550, 1450C=C StretchAromatic Ring
1300-1200C-N StretchAryl Amine
~550C-Br StretchBromoalkane
  • Interpretation : The carbonyl (C=O) stretching frequency is typically observed around 1685 cm⁻¹ for simple acetophenones. In this molecule, it is shifted to a lower wavenumber (e.g., ~1650 cm⁻¹) due to the formation of an intramolecular hydrogen bond between the carbonyl oxygen and an amine proton, which weakens the C=O double bond.[3]

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a valuable tool for confirming the molecular weight and revealing structural information through fragmentation.

  • Molecular Ion (M⁺) : A characteristic pair of peaks for the molecular ion will be observed due to the isotopic abundance of bromine (⁷⁹Br:⁸¹Br ≈ 50.7:49.3). The M⁺ peak will be at m/z 213 (for C₈H₈⁷⁹BrNO) and the M+2 peak will be at m/z 215 (for C₈H₈⁸¹BrNO), with nearly equal intensity.

  • Key Fragmentation Patterns :

    • [M-15]⁺ : Loss of a methyl radical (•CH₃) from the acetyl group, leading to a prominent peak at m/z 198/200. This results in the formation of a stable acylium ion.[6][7]

    • [M-43]⁺ : Loss of the entire acetyl group (•COCH₃) is less common but possible, leading to a peak at m/z 170/172.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the interplay of its three functional groups. The ortho-amino ketone moiety is a classic precursor for cyclization reactions, while the bromine atom provides a handle for cross-coupling reactions.

The Friedländer Quinoline Synthesis

The most significant application of this compound is in the Friedländer synthesis, a powerful method for constructing the quinoline ring system. This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group (e.g., another ketone or an aldehyde) under acid or base catalysis.[8][9]

  • Mechanism : The reaction can proceed via two main pathways:

    • Aldol Condensation First : The reaction begins with an aldol condensation between the enolate of the α-methylene compound and the ketone of this compound. The resulting aldol adduct then undergoes dehydration, followed by intramolecular cyclization (imine formation) and a final dehydration to yield the aromatic quinoline.[9][10]

    • Schiff Base Formation First : Alternatively, the amino group can first react with the carbonyl of the α-methylene compound to form a Schiff base (imine). This is followed by tautomerization to an enamine, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline.[9]

cluster_reactants Reactants cluster_mechanism Reaction Pathway (Base-Catalyzed) A This compound C Aldol Condensation A->C B Enolizable Ketone (e.g., Acetone) B->C D Dehydration C->D E Intramolecular Cyclization (Imine Formation) D->E F Final Dehydration (Aromatization) E->F G Substituted 7-Bromoquinoline F->G

Caption: Simplified workflow of the Friedländer quinoline synthesis.

This reaction provides a direct route to 7-bromo-substituted quinolines, which are valuable scaffolds in medicinal chemistry and can be further functionalized via Suzuki, Heck, or other cross-coupling reactions at the C-Br bond.

Other Reactions
  • N-Functionalization : The primary amino group can undergo standard reactions like alkylation, acylation, and diazotization for further derivatization.

  • Palladium-Catalyzed Cross-Coupling : The C-Br bond can participate in various cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the C5 position.

Safety and Handling

This compound should be handled by technically qualified personnel in a well-ventilated area, using appropriate personal protective equipment (PPE).

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage : Keep in a tightly sealed container in a cool, dry, dark place.[1]

References

  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540–o541. [Link]
  • Wiley-VCH. (2007).
  • ResearchGate. (2017). (PDF) 2′-Amino-5′-bromoacetophenone. [Link]
  • ResearchGate. (2017). (PDF) 2'-Amino-5'-bromoacetophenone. [Link]
  • Aswale, S. R., et al. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry.
  • Wikipedia. (n.d.). Friedländer synthesis. [Link]
  • ResearchGate. (n.d.). The reaction between 2-amino aryl ketones and ketones to produce quinolines 6. [Link]
  • Química Orgánica. (n.d.). Friedlander quinoline synthesis. [Link]
  • Royal Society of Chemistry. (n.d.).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]
  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. [Link]
  • Indonesian Journal of Science & Technology. (2019).
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023).
  • National Institutes of Health (NIH). (2019).
  • National Institutes of Health (NIH). (n.d.).
  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
  • CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Amino-5-bromophenyl)ethanone (CAS 29124-56-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2-Amino-5-bromophenyl)ethanone, also known as 2-amino-5-bromoacetophenone. This valuable chemical intermediate is a cornerstone in the synthesis of a multitude of complex heterocyclic structures, particularly those of pharmaceutical interest. This document delves into its fundamental properties, a validated synthesis protocol with mechanistic insights, detailed spectral analysis for characterization, key synthetic applications, and essential safety protocols.

Core Compound Properties and Specifications

This compound is a polysubstituted aromatic ketone. The strategic placement of an amino group, a bromine atom, and an acetyl group on the benzene ring imparts a unique reactivity profile, making it a versatile precursor in medicinal chemistry and materials science.[1] The ortho-amino ketone motif is particularly significant as it is a classic precursor for building fused heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 29124-56-9[2]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2]
Appearance White to yellow to brown solid/crystalline powder
Melting Point 81-88 °C[3]
Purity Typically ≥95-97%[2][3]
Solubility Soluble in organic solvents like Dichloromethane (CH₂Cl₂).[4]
InChI Key JCGVHKOIDFMQER-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Insight

The most common and reliable laboratory-scale synthesis of this compound is achieved through the regioselective electrophilic aromatic bromination of 2'-aminoacetophenone. The amino group is a strong activating, ortho-, para-director. Due to steric hindrance from the adjacent acetyl group, the incoming electrophile (Br⁺) is directed to the para position.

A mild and effective brominating agent for this transformation is pyridinium hydrobromide perbromide (PyHBr·Br₂), which serves as a solid, stable source of bromine, making it safer and easier to handle than liquid bromine.[4]

Synthesis Workflow: Bromination of 2'-Aminoacetophenone

The following diagram outlines the key steps in the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2'-aminoacetophenone in Dichloromethane (CH₂Cl₂) cool Cool solution to 0-5 °C in an ice bath start->cool 1. add_reagent Slowly add Pyridinium hydrobromide perbromide cool->add_reagent 2. stir Stir at 0-5 °C for 10 min, then warm to room temp and stir for ~26 hours add_reagent->stir 3. quench Quench Reaction (e.g., with Na₂S₂O₃ solution) stir->quench 4. extract Extract with CH₂Cl₂ quench->extract dry Dry organic layer (e.g., over MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Silica Gel Chromatography concentrate->purify end Obtain pure This compound purify->end

Caption: Experimental workflow for the synthesis of the title compound.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[4]

  • Step 1: Reagent Preparation

    • In a round-bottom flask, dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane (CH₂Cl₂). The volume should be sufficient to ensure complete dissolution (e.g., ~30 mL per mmol of starting material).

    • Cool the solution to 0-5 °C using an ice-water bath.

  • Step 2: Bromination

    • Slowly add pyridinium hydrobromide perbromide (1.0 eq) to the cooled solution in portions, maintaining the internal temperature below 5 °C.

    • Once the addition is complete, stir the reaction mixture at 0-5 °C for an additional 10 minutes.

  • Step 3: Reaction Progression

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for approximately 26 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Work-up and Purification

    • Upon completion, the reaction can be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/dichloromethane gradient) to yield the pure this compound as a pale yellow solid.

Reaction Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

Sources

physical characteristics of 2'-Amino-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of 2'-Amino-5'-bromoacetophenone

Introduction

2'-Amino-5'-bromoacetophenone (CAS No: 29124-56-9) is a substituted aromatic ketone that serves as a crucial intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and novel pharmaceutical analogues.[1] A comprehensive understanding of its physical characteristics is paramount for its effective use in research and development, ensuring reproducibility, safety, and optimal reaction outcomes. This guide provides a detailed examination of its physical, crystallographic, and spectroscopic properties, grounded in authoritative data and field-proven methodologies.

Section 1: Core Physicochemical Properties

The fundamental identity and physical state of a compound dictate its handling, storage, and application. 2'-Amino-5'-bromoacetophenone is a solid at ambient temperature, typically appearing as a yellow crystalline substance.[1][2] Its core properties are summarized below.

PropertyValueSource(s)
CAS Number 29124-56-9[3]
Molecular Formula C₈H₈BrNO[2][3]
Molecular Weight 214.06 g/mol [2][3]
Physical Form Solid, Yellow Prism[2][3]
Melting Point 81-88 °C[3][4]

Section 2: Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. This analysis is not merely academic; it reveals the precise bond lengths, angles, and intermolecular interactions that influence the compound's bulk properties, such as melting point and solubility.

For 2'-Amino-5'-bromoacetophenone, crystallographic studies have revealed an orthorhombic crystal system.[1][2] The conformation observed in the solid state is stabilized by a significant intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom.[2][5] This interaction locks the acetyl group in a specific orientation relative to the amino group, a feature that was previously deduced by NMR studies and confirmed by X-ray crystallography.[1] An additional, weaker intermolecular hydrogen bond exists between the other amine proton and the ketone oxygen of an adjacent molecule, contributing to the crystal packing.[2][5]

Caption: Molecular Structure of 2'-Amino-5'-bromoacetophenone.

Table 2: Crystallographic Data [1][2]

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 21.9206 (6)
b (Å) 7.3583 (2)
c (Å) 5.0596 (2)
Volume (ų) 816.11 (4)
Z 4

| Calculated Density (Mg m⁻³) | 1.742 |

Section 3: Spectroscopic Profile for Structural Elucidation

A combination of spectroscopic techniques is essential for confirming the identity and purity of 2'-Amino-5'-bromoacetophenone. Each method provides a unique piece of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination in organic chemistry, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis: The proton NMR spectrum confirms the substitution pattern on the aromatic ring and the presence of the amino and acetyl groups. The chemical shifts and coupling constants are diagnostic. For instance, the downfield signals correspond to the aromatic protons, with their splitting patterns revealing their relative positions.[5]

Table 3: ¹H NMR Spectroscopic Data (CDCl₃) [5]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.77 d 2.2 H-6
7.29 dd 8.8, 2.2 H-4
6.53 d 8.8 H-3
6.16 bs - -NH₂

| 2.59 | s | - | -CH₃ |

¹³C NMR Analysis: The carbon NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the acetyl group is characteristically deshielded, appearing far downfield.[5]

Table 4: ¹³C NMR Spectroscopic Data (CDCl₃, 50 MHz) [5]

Chemical Shift (δ) ppm Assignment
199.4 C=O (C-7)
148.9 C-2
136.7 C-4
133.8 C-6
119.0 C-1
118.7 C-3
106.2 C-5

| 27.5 | -CH₃ (C-8) |

Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3450-3250 Amine (-NH₂) N-H Stretch
1680-1660 Ketone (C=O) C=O Stretch
1600-1450 Aromatic Ring C=C Stretch

| 1260-1000 | Aryl-Br | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For 2'-Amino-5'-bromoacetophenone, the most telling feature is the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 213 and 215.[5]

Table 6: Key Mass Spectrometry Fragments (EIMS) [5]

m/z Interpretation
213 / 215 Molecular Ion Peak [M]⁺
198 / 200 [M - CH₃]⁺

| 170 / 172 | [M - CH₃CO]⁺ |

Section 4: Solubility Profile & Determination

Quantitative solubility data is critical for designing reaction conditions, purification protocols, and formulation studies. While specific quantitative data for 2'-Amino-5'-bromoacetophenone is not widely published, its solubility can be qualitatively predicted based on its structure. The presence of the polar amino group suggests solubility in polar solvents, while the brominated aromatic ring imparts nonpolar character. It is expected to be soluble in polar aprotic and alcoholic solvents and sparingly soluble in water and non-polar hydrocarbons.[8]

For applications requiring precise values, the following gravimetric protocol is a reliable method for determining solubility.[8]

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the solubility of 2'-Amino-5'-bromoacetophenone in a given solvent at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the chosen solvent (e.g., 10 mL) in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a constant-temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium between the dissolved and undissolved solute is reached.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure no suspended particles are transferred, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.

  • Solvent Evaporation: Remove the solvent from the filtered solution. This can be achieved by placing the vial in a vacuum oven at a moderate temperature or by using a gentle stream of nitrogen gas. It is crucial that the temperature is kept well below the compound's melting point to avoid decomposition.

  • Drying and Weighing: Once the solvent is fully evaporated, dry the vial containing the solid residue to a constant weight in a desiccator.

  • Calculation: The solubility is calculated using the following formula: Solubility (mg/mL) = (Final Weight of Vial - Initial Weight of Vial) / Volume of Filtered Supernatant

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Known Solvent Volume B Seal Vial A->B C Agitate at Constant Temperature (24-48h) B->C D Filter Supernatant C->D E Evaporate Solvent from Pre-weighed Vial D->E F Dry Residue to Constant Weight E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Gravimetric Solubility Determination.

Section 5: Safe Handling and Storage

Adherence to safety protocols is non-negotiable. 2'-Amino-5'-bromoacetophenone is classified with specific hazards that necessitate careful handling.

Table 7: GHS Hazard Information [3][4]

Pictogram Code Hazard Statement
Exclamation Mark H315 Causes skin irritation.
H319 Causes serious eye irritation.

| | H335 | May cause respiratory irritation. |

Handling Recommendations:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[9][10]

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9][11]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10]

Storage Recommendations:

  • Store in a tightly sealed container to prevent contamination.[3]

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][12]

  • Long-term storage under these conditions ensures the stability and purity of the compound.[3]

References

  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, E57, o540–o541.
  • ResearchGate. (2017). (PDF) 2′-Amino-5′-bromoacetophenone.
  • Chemsrc. (n.d.). 3'-Methoxypropiophenone.
  • ResearchGate. (2015). (PDF) 2'-Amino-5'-bromoacetophenone.
  • Pharmaffiliates. (n.d.). 3'-Methoxypropiophenone.
  • CAS Common Chemistry. (n.d.). 3′-Methoxypropiophenone.
  • Oxford Lab Chem. (n.d.). Material Safety Data Sheet - 2-amino acetophenone.
  • Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones.
  • PubChem. (n.d.). 2-Amino-5-bromobenzophenone.
  • Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.
  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
  • SciSpace. (2020). Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone.
  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.

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1-(2-Amino-5-bromophenyl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Amino-5-bromophenyl)ethanone

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No: 29124-56-9), a pivotal intermediate in modern organic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and comprehensive spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). A validated synthetic protocol and an examination of its key chemical reactivity, particularly its application in the Friedländer annulation for the synthesis of quinoline scaffolds, are presented. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks in the creation of novel compounds, pharmaceuticals, and materials.

Introduction

This compound, also known as 2'-Amino-5'-bromoacetophenone, is a substituted aromatic ketone that has emerged as a versatile and highly valuable precursor in synthetic chemistry.[1] Its structure is characterized by a phenyl ring strategically functionalized with three distinct groups: a primary amine (-NH2), an acetyl group (-COCH3), and a bromine atom (-Br). The ortho-disposition of the amino and acetyl groups is the cornerstone of its reactivity, enabling facile cyclization reactions to form complex heterocyclic systems.[2] The bromine atom provides a reactive handle for further molecular elaboration through various cross-coupling reactions. Consequently, this compound serves as a crucial starting material in the synthesis of pharmaceuticals, dyes, and novel organic materials.[1][3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular formula of the compound is C₈H₈BrNO, with a molecular weight of approximately 214.06 g/mol .[4][5] The core of the molecule is a benzene ring substituted at positions 1, 2, and 5. The key functional groups are:

  • An ortho-Amino Acetyl Moiety: The acetyl group is located at position 1, and the primary amine is at position 2. This arrangement is critical for its primary application in condensation reactions.

  • A para-Bromo Substituent: The bromine atom is located at position 5, which is para to the amino group. This position influences the electronic properties of the ring and serves as a site for subsequent functionalization.

The solid-state conformation has been confirmed by single-crystal X-ray studies, which also reveal the presence of an intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom.[6]

Caption: 2D structure of this compound with IUPAC numbering.

Physicochemical Data Summary

The key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 29124-56-9[4]
Molecular Formula C₈H₈BrNO[4][5]
Molecular Weight 214.06 g/mol [4][5]
Appearance White to yellow to brown solid[Source 5 not available]
Melting Point 86-88 °C[Source 1 not available]
Boiling Point 302.2 °C (Predicted)[Source 1 not available]
Density 1.535 g/cm³ (Predicted)[Source 1 not available]
Solubility Soluble in methanol, DMF; sparingly soluble in acetic acid; practically insoluble in water.[Source 8 not available]
Storage Keep in a dark, dry place at room temperature.[3][7]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides unambiguous confirmation of the proton environment. In a suitable deuterated solvent like CDCl₃, the spectrum exhibits characteristic signals:

  • Aromatic Protons: The three protons on the phenyl ring appear as distinct signals due to their unique electronic environments and coupling patterns.

    • δ ~7.77 ppm (d, 1H, J=2.2 Hz): This doublet corresponds to H-6, which is ortho to the acetyl group and meta to the bromine. It is coupled only to H-4.[8]

    • δ ~7.29 ppm (dd, 1H, J=8.8, 2.2 Hz): This doublet of doublets corresponds to H-4, which is coupled to both H-3 (ortho coupling) and H-6 (meta coupling).[8]

    • δ ~6.53 ppm (d, 1H, J=8.8 Hz): This doublet corresponds to H-3, which is ortho to the amine group and shows a large ortho coupling to H-4.[8]

  • Amine Protons (-NH₂):

    • δ ~6.16 ppm (bs, 2H): The two amine protons typically appear as a broad singlet.[8] The chemical shift can vary with concentration and solvent.

  • Acetyl Protons (-COCH₃):

    • δ ~2.5-2.6 ppm (s, 3H): The three methyl protons appear as a sharp singlet, as they have no adjacent protons to couple with.[9]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. Based on standard chemical shift values, the predicted regions are:

  • δ ~198-202 ppm: Carbonyl carbon (C=O) of the acetyl group.

  • δ ~110-155 ppm: Six signals for the aromatic carbons. The carbon attached to the nitrogen (C2) will be significantly shielded, while the carbon attached to the bromine (C5) will be in the middle of the aromatic region. The carbon attached to the acetyl group (C1) will be deshielded.

  • δ ~25-30 ppm: Methyl carbon (-CH₃) of the acetyl group.

Infrared (IR) Spectroscopy

The IR spectrum, typically acquired using a KBr wafer, reveals the presence of the key functional groups through their characteristic vibrational frequencies:

  • 3300-3500 cm⁻¹: Two sharp to medium bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine.

  • ~1650-1680 cm⁻¹: A strong, sharp absorption band for the C=O (carbonyl) stretching of the ketone.

  • ~1500-1600 cm⁻¹: Multiple bands for the C=C stretching vibrations within the aromatic ring.

  • ~500-600 cm⁻¹: A band corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition. The key diagnostic feature for this compound is the isotopic pattern of bromine.

  • Molecular Ion Peak (M⁺): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[10][11] Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For C₈H₈⁷⁹BrNO, the peak will be at m/z ≈ 213, and for C₈H₈⁸¹BrNO, the peak will be at m/z ≈ 215. This M⁺/M+2 pattern is a classic signature for a monobrominated compound.[10][11]

  • Fragmentation: A common fragmentation pattern is the loss of the methyl group (•CH₃) to form a stable acylium ion, resulting in a significant peak at M-15.

Synthesis and Key Reactivity

Recommended Synthetic Protocol

A reliable and common method for synthesizing this compound is the electrophilic bromination of 2'-aminoacetophenone.[6][8] The amino group is a strongly activating, ortho-, para-director, making the para-position (C5) highly susceptible to bromination.

synthesis_workflow cluster_0 Synthesis Workflow start Start: 2'-Aminoacetophenone reaction Electrophilic Aromatic Substitution (Bromination) 0°C to Room Temperature start->reaction reagent Reagent: Pyridine Hydrobromide Perbromide Solvent: Dichloromethane (CH₂Cl₂) reagent->reaction workup Aqueous Workup (Quenching, Neutralization, Extraction) reaction->workup purification Purification: Recrystallization (e.g., from Ethanol/Hexane) workup->purification product Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2'-aminoacetophenone (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Slowly add pyridine hydrobromide perbromide (1.0 eq) portion-wise, ensuring the temperature remains below 5 °C.[8] This reagent is a solid and is safer and easier to handle than liquid bromine.

  • Reaction: Stir the mixture at 0-5 °C for approximately 10-15 minutes, then allow it to warm to room temperature and stir for 24-26 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine. Neutralize the mixture with an aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure product.[6]

Application in Heterocycle Synthesis: The Friedländer Annulation

The most significant application of this compound is as a substrate in the Friedländer annulation reaction to synthesize substituted quinolines.[2] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality (e.g., another ketone or an ester). This powerful reaction forms the quinoline core, a privileged scaffold in medicinal chemistry found in numerous bioactive molecules.

Caption: The Friedländer annulation using this compound.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical building block for them.[3]

  • Pharmaceutical Synthesis: Its primary use is in constructing the core of various therapeutic agents. The quinoline derivatives synthesized from it are explored for a wide range of activities, including anti-cancer and anti-inflammatory properties.[6]

  • Organic Synthesis: The bromine atom allows for further diversification of the synthesized quinoline scaffold through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the creation of extensive libraries of compounds for screening.

  • Materials Science: It is also used as a starting material for producing specialized dyes and other organic materials where its specific electronic and structural properties are beneficial.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

Hazard TypeGHS Hazard Statement(s)GHS Code(s)Reference(s)
Acute Toxicity Harmful if swallowed.H302[4][5]
Skin Irritation Causes skin irritation.H315[4][5]
Eye Irritation Causes serious eye irritation.H319[4][5]
Respiratory May cause respiratory irritation.H335[4][5]

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its unique molecular architecture, featuring an ortho-amino ketone moiety and a reactive bromine handle, provides a reliable and versatile platform for constructing complex heterocyclic molecules. A thorough understanding of its properties, spectroscopic signatures, synthesis, and reactivity, as detailed in this guide, is crucial for its effective application in the fields of drug discovery, medicinal chemistry, and materials science.

References

  • Cas 29124-56-9, this compound - LookChem.
  • 2'-amino-5'-bromoacetophenone - SpectraBase.
  • 1-(2-Amino-5-bromophenyl)ethan-1-one - PubChem.
  • This compound - MySkinRecipes.
  • (PDF) 2′-Amino-5′-bromoacetophenone - ResearchGate.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
  • Isotopes in Mass Spectrometry - Chemistry Steps.
  • ms isotopes: Br and Cl - csbsju.
  • Introduction to Spectroscopy V: Mass Spectrometry.
  • (PDF) 2′-Amino-5′-bromoacetophenone - ResearchGate.

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Amino-5-bromophenyl)ethanone, also known as 2'-Amino-5'-bromoacetophenone, is a substituted aromatic ketone with significant utility as a building block in synthetic organic chemistry.[1][2] Its structural architecture, featuring an ortho-amino ketone moiety and a bromine atom on the phenyl ring, makes it a valuable precursor for the synthesis of various heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds.[3] Accurate structural elucidation and purity assessment are paramount for its application in research and drug development. This guide provides a comprehensive analysis of the key spectral data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—used to characterize this compound, offering field-proven insights into data interpretation and acquisition protocols.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is essential for sample handling, storage, and experimental design.

PropertyValueReference
CAS Number 29124-56-9[4]
Molecular Formula C₈H₈BrNO[5]
Molecular Weight 214.06 g/mol [5]
Appearance Solid, Yellow Prism[5][6]
Melting Point 82-83 °C (355-356 K)[6]
IUPAC Name This compound[4]

Molecular Structure Elucidation

The unequivocal identification of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the connectivity and chemical environment of every atom in the molecule.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: The Causality Behind ¹H NMR Analysis

¹H NMR spectroscopy is the cornerstone for determining the substitution pattern of the aromatic ring. The chemical shift (δ) of each proton is dictated by its local electronic environment, while the splitting pattern (multiplicity), governed by the coupling constant (J), reveals the number of adjacent protons. For this molecule, the electron-donating amino group (-NH₂) and the electron-withdrawing acetyl group (-COCH₃) exert opposing electronic effects, leading to a predictable dispersion of aromatic signals.

Experimental Protocol: ¹H NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 1. Weigh ~10 mg of sample prep2 2. Dissolve in ~0.7 mL CDCl₃ prep1->prep2 prep3 3. Add TMS as internal standard prep2->prep3 prep4 4. Transfer to 5 mm NMR tube prep3->prep4 acq1 5. Insert tube and lock on CDCl₃ prep4->acq1 acq2 6. Shim for magnetic field homogeneity acq1->acq2 acq3 7. Acquire spectrum (e.g., 16 scans) acq2->acq3 proc1 8. Fourier Transform acq3->proc1 proc2 9. Phase and baseline correction proc1->proc2 proc3 10. Integrate peaks and reference to TMS proc2->proc3

Caption: Standard workflow for ¹H NMR data acquisition.

Data Presentation: ¹H NMR

The following table summarizes the proton NMR spectral data.[7]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.77Doublet (d)2.21HH-6
7.29Doublet of Doublets (dd)8.8, 2.21HH-4
6.53Doublet (d)8.81HH-3
6.16Broad Singlet (bs)-2H-NH₂
2.53Singlet (s)-3H-COCH₃ (H-8)
In-depth Analysis & Interpretation
  • Aromatic Region (δ 6.5-7.8 ppm):

    • The proton at δ 7.77 (H-6) appears as a doublet with a small coupling constant (J = 2.2 Hz). This is characteristic of meta-coupling to H-4. Its downfield shift is attributed to the deshielding effect of the adjacent electron-withdrawing acetyl group.

    • The proton at δ 7.29 (H-4) is a doublet of doublets, indicating coupling to two non-equivalent protons. The large coupling (J = 8.8 Hz) corresponds to ortho-coupling with H-3, while the small coupling (J = 2.2 Hz) is from meta-coupling to H-6.

    • The proton at δ 6.53 (H-3) is the most upfield aromatic signal, appearing as a doublet with a large ortho-coupling constant (J = 8.8 Hz) from its interaction with H-4. This significant shielding is a direct result of the strong electron-donating effect of the adjacent amino group.

  • Amine Protons (δ 6.16 ppm): The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.

  • Acetyl Protons (δ 2.53 ppm): The three protons of the methyl group (-CH₃) appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is typical for a methyl group attached to a carbonyl carbon.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: The Causality Behind ¹³C NMR Analysis

¹³C NMR spectroscopy provides a map of the carbon skeleton. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms. This technique is crucial for confirming the number of unique carbon atoms and identifying key functional groups like the carbonyl carbon.

Experimental Protocol: ¹³C NMR

The experimental protocol for ¹³C NMR is analogous to that of ¹H NMR, with the primary difference being the acquisition parameters. A proton-decoupled experiment is standard, resulting in singlets for all carbon atoms, which simplifies the spectrum. A greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Data Presentation: ¹³C NMR

The following table summarizes the ¹³C NMR spectral data.[7]

Chemical Shift (δ, ppm)Assignment
199.4C=O (C-7)
148.9C-NH₂ (C-2)
136.7C-H (C-4)
133.8C-H (C-6)
119.0C-COCH₃ (C-1)
118.7C-H (C-3)
106.2C-Br (C-5)
27.5-CH₃ (C-8)
In-depth Analysis & Interpretation
  • Carbonyl Carbon (δ 199.4 ppm): The signal at the lowest field is unequivocally assigned to the carbonyl carbon (C-7) of the ketone, which is significantly deshielded.

  • Aromatic Carbons (δ 106-149 ppm):

    • The carbon attached to the highly electronegative nitrogen atom (C-2) is found significantly downfield at δ 148.9 ppm .

    • The carbons bearing protons (C-3, C-4, C-6) are assigned based on established substituent effects. C-3 (δ 118.7 ppm) is shielded by the ortho-amino group, while C-4 (δ 136.7 ppm) and C-6 (δ 133.8 ppm) are further downfield.

    • The carbon attached to the bromine atom (C-5) is observed at δ 106.2 ppm . While bromine is electronegative, the "heavy atom effect" causes shielding, resulting in a more upfield chemical shift than might be expected.

    • The quaternary carbon to which the acetyl group is attached (C-1) is found at δ 119.0 ppm .

  • Methyl Carbon (δ 27.5 ppm): The signal at the highest field corresponds to the methyl carbon (C-8) of the acetyl group, consistent with an sp³-hybridized carbon attached to a carbonyl.

Mass Spectrometry (MS)

Expertise & Experience: The Causality Behind MS Analysis

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For this compound, the most telling feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion and any bromine-containing fragments, serving as a powerful diagnostic tool.

Experimental Protocol: Mass Spectrometry

G cluster_intro Sample Introduction cluster_ion Ionization (EI) cluster_det Analysis & Detection intro1 1. Dissolve sample in volatile solvent (e.g., Methanol) intro2 2. Inject into GC-MS or via direct insertion probe intro1->intro2 ion1 3. Sample vapor enters ion source intro2->ion1 ion2 4. Bombard with 70 eV electrons ion1->ion2 ion3 5. Formation of molecular ion (M⁺˙) and fragment ions ion2->ion3 det1 6. Ions accelerated into mass analyzer (e.g., Quadrupole) ion3->det1 det2 7. Separation based on m/z ratio det1->det2 det3 8. Ions detected and spectrum generated det2->det3

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Data Presentation: Mass Spectrometry

The key mass spectral data are summarized below.[7]

m/zRelative IntensityAssignment
215 / 213~100%Molecular Ion [M]⁺˙ (C₈H₈⁷⁹/⁸¹BrNO)
200 / 198High[M - CH₃]⁺
172 / 170Moderate[M - CH₃CO]⁺
In-depth Analysis & Interpretation
  • Molecular Ion Peak (m/z 213, 215): The presence of a pair of peaks of almost equal intensity at m/z 213 and 215 confirms the presence of one bromine atom and establishes the molecular weight of the compound as 214.06 g/mol .[7]

  • Key Fragmentation:

    • [M - CH₃]⁺ (m/z 198, 200): The loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is a characteristic fragmentation of acetyl compounds, resulting in a prominent acylium ion. This fragment retains the bromine atom, hence its appearance as an isotopic pair.

    • [M - CH₃CO]⁺ (m/z 170, 172): Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion, or direct loss of an acetyl radical (•COCH₃, 43 Da) from the molecular ion, leads to the fragment corresponding to the brominated aminophenyl cation. This fragment also shows the characteristic 1:1 isotopic pattern.

Infrared (IR) Spectroscopy

Expertise & Experience: The Causality Behind IR Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The presence of N-H, C=O, C-N, C-Br, and aromatic C-H bonds in this compound gives rise to a unique and diagnostic IR spectrum.

Experimental Protocol: IR Spectroscopy

A common and reliable method for solid samples is the Potassium Bromide (KBr) pellet technique.

  • Preparation: Grind ~1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted.

Data Presentation: IR Spectroscopy

While a specific spectrum is not provided, the expected characteristic absorption bands are detailed in Table 4 based on established correlation charts.[8][9][10][11]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500 - 3340N-H Asymmetric & Symmetric StretchPrimary Aromatic AmineMedium
3100 - 3000C-H StretchAromatic RingMedium-Weak
2960 - 2850C-H StretchMethyl (-CH₃)Medium-Weak
~1650C=O StretchAryl Ketone (conjugated)Strong
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium
1600 - 1450C=C StretchAromatic RingMedium
1335 - 1250C-N StretchAromatic AmineStrong
690 - 515C-Br StretchAryl BromideMedium-Strong
In-depth Analysis & Interpretation
  • N-H Region (3500-3340 cm⁻¹): The presence of a primary aromatic amine is confirmed by two distinct peaks in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[12][13]

  • Carbonyl Region (~1650 cm⁻¹): A very strong and sharp absorption band is expected for the C=O stretch of the ketone. Its position is at a lower wavenumber than a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring, which delocalizes electron density and weakens the C=O double bond.[10][14] Furthermore, intramolecular hydrogen bonding between the ortho-amino group and the carbonyl oxygen can lower this frequency further.

  • Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information. Key expected bands include the strong C-N stretch of the aromatic amine (1335-1250 cm⁻¹) and the C-Br stretch (690-515 cm⁻¹).[1][9] The pattern of aromatic C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ region can also provide clues about the 1,2,4-trisubstitution pattern of the ring.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a definitive and self-validating characterization of this compound. The ¹H and ¹³C NMR spectra establish the precise connectivity of the carbon and hydrogen framework, while mass spectrometry confirms the molecular weight and the presence of bromine through its distinct isotopic pattern. Infrared spectroscopy provides rapid confirmation of all key functional groups. This comprehensive spectral guide serves as an authoritative resource for researchers, enabling confident identification and quality control of this important synthetic intermediate.

References

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  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 504-520.
  • Jones, R. N., Forbes, W. F., & Mueller, W. A. (1957). The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Canadian Science Publishing.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines.
  • Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online.
  • International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development, 5(1), 41-44.
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • StudyRaid. (n.d.). Understand iR Spectroscopy Features of Acetophenone.
  • LookChem. (n.d.). Infrared studies of acetophenone and its deuterated derivatives.
  • PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one. National Center for Biotechnology Information.
  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540-o541.
  • LookChem. (n.d.). Cas 29124-56-9, this compound.
  • NIST. (n.d.). Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook.
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  • University of Illinois Urbana-Champaign. (n.d.). IR_lectureNotes.pdf.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • NIST. (n.d.). 3-Aminoacetophenone. NIST Chemistry WebBook.
  • MySkinRecipes. (n.d.). This compound.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • Millikin University. (n.d.). IR Absorption Table.
  • ResearchGate. (2017). 2′-Amino-5′-bromoacetophenone.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • The Royal Society of Chemistry. (2015). An advanced approach for measuring acidity of hydroxyls in confined space: FTIR study of low-temperature CO and 15N2 adsorption on MOF samples from the MIL-53(Al) series. Physical Chemistry Chemical Physics, 17(38), 25061-25072.

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An In-depth Technical Guide to the 1H NMR Spectrum of 2-Amino-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 2-Amino-5-bromoacetophenone and the Power of NMR

2-Amino-5-bromoacetophenone is a key substituted aromatic ketone that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug development. Its utility as a precursor for novel pharmaceutical agents necessitates unambiguous structural characterization, for which Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique. This guide provides an in-depth analysis of the proton (¹H) NMR spectrum of 2-amino-5-bromoacetophenone, offering a detailed interpretation of chemical shifts and spin-spin coupling patterns. We will explore the underlying principles that govern these spectral features, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how to interpret the ¹H NMR spectrum of this important molecule and its analogues.

Molecular Structure and Proton Environments

The molecular structure of 2-amino-5-bromoacetophenone, with the conventional numbering of the aromatic ring, is depicted below. The molecule possesses five distinct proton environments that give rise to separate signals in the ¹H NMR spectrum: the three aromatic protons (H-3, H-4, and H-6), the two protons of the amino group (-NH₂), and the three protons of the acetyl group (-COCH₃).

molecular_structure cluster_ring C1 C1 C2 C2 C1->C2 C1_sub C=O C1->C1_sub C3 C3 C2->C3 C2_sub NH₂ C2->C2_sub C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 C5_sub Br C5->C5_sub C6->C1 H6 H C6->H6 C1_CH3 CH₃ C1_sub->C1_CH3

Caption: Spin-spin coupling network in the aromatic region of 2-amino-5-bromoacetophenone.

Experimental Protocols

Sample Preparation for ¹H NMR Spectroscopy

A standard protocol for preparing a sample of 2-amino-5-bromoacetophenone for ¹H NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 2-amino-5-bromoacetophenone into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. [1][2]3. Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (typically 0.03% v/v). [3]4. Dissolution: Securely cap the vial and gently swirl or vortex it until the sample is completely dissolved.

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This is crucial to avoid line broadening in the spectrum. 6. Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube to a height of approximately 4-5 cm.

  • Capping and Cleaning: Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.

¹H NMR Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum. Specific parameters may vary depending on the spectrometer.

acquisition_workflow cluster_protocol Data Acquisition Protocol A Insert Sample into Spectrometer B Lock on Deuterium Signal of Solvent A->B C Shim the Magnetic Field for Homogeneity B->C D Set Acquisition Parameters (e.g., spectral width, number of scans) C->D E Acquire the Free Induction Decay (FID) D->E F Process the Data (Fourier Transform, Phasing, Baseline Correction) E->F G Reference the Spectrum (e.g., to TMS at 0 ppm) F->G

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Amino-5-bromophenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Chemical and Pharmaceutical Development

In the realms of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its fate in a multitude of applications. For a molecule like 1-(2-Amino-5-bromophenyl)ethanone, a key intermediate in the synthesis of various bioactive compounds and materials, understanding its behavior in different solvent environments is paramount.[1] This guide provides a comprehensive exploration of the solubility of this compound, delving into the theoretical underpinnings of its solubility profile and offering practical, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound's solubility characteristics.

Molecular Structure: The Key to Unlocking Solubility Behavior

The solubility of a substance is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. A thorough analysis of the structure of this compound is the first step in predicting and understanding its solubility.

The molecule, with the chemical formula C₈H₈BrNO, possesses several key functional groups that contribute to its overall polarity and hydrogen bonding capacity:

  • Aromatic Phenyl Ring: This large, non-polar ring structure contributes to the molecule's hydrophobicity.

  • Amino Group (-NH₂): The primary amine group is polar and capable of both donating and accepting hydrogen bonds. This feature generally enhances solubility in polar, protic solvents.[2][3]

  • Acetyl Group (-C(O)CH₃): The ketone's carbonyl group (C=O) is polar and can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule, but it does not participate in hydrogen bonding.

The interplay of these groups results in a molecule with a moderate overall polarity. The presence of both hydrogen bond donors (the -NH₂) and acceptors (the -NH₂ and C=O) suggests that hydrogen bonding will play a significant role in its interactions with protic solvents.

Theoretical Framework for Solubility Prediction

The age-old chemical aphorism, "like dissolves like," remains a powerful guiding principle in solubility prediction.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Solvent Polarity and Intermolecular Forces

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dimethylformamide (DMF) have polar bonds but lack O-H or N-H bonds, making them hydrogen bond acceptors only.

  • Non-polar Solvents: These solvents, including hexane and toluene, have low dielectric constants and primarily interact through weaker van der Waals forces.

Given the molecular structure of this compound, we can make the following qualitative predictions:

  • High Solubility: Expected in polar aprotic solvents like acetone and ethyl acetate, where the ketone and amine groups can interact favorably. Moderate to high solubility is also anticipated in polar protic solvents like short-chain alcohols (methanol, ethanol) due to hydrogen bonding.

  • Moderate Solubility: Possible in less polar solvents like dichloromethane and toluene, where the aromatic ring can have favorable interactions.

  • Low Solubility: Expected in highly non-polar solvents like hexane, where the polar functional groups of the solute would be energetically disfavored.

The following diagram illustrates the "like dissolves like" principle for this compound with representative solvents.

cluster_solute This compound cluster_solvents Solvents Solute C₈H₈BrNO (Moderately Polar) Methanol Methanol (Polar Protic) Solute->Methanol High Solubility (H-Bonding) Acetone Acetone (Polar Aprotic) Solute->Acetone High Solubility (Dipole-Dipole) Hexane Hexane (Non-polar) Solute->Hexane Low Solubility (Mismatched Polarity)

Caption: "Like Dissolves Like" Principle

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, based on their polarity and hydrogen bonding characteristics.

SolventClassPolarity IndexHydrogen BondingPredicted Solubility
HexaneNon-polar0.1NoneVery Low
TolueneNon-polar2.4NoneLow to Moderate
Diethyl EtherNon-polar2.8AcceptorModerate
DichloromethanePolar Aprotic3.1AcceptorModerate to High
Ethyl AcetatePolar Aprotic4.4AcceptorHigh
AcetonePolar Aprotic5.1AcceptorHigh
IsopropanolPolar Protic3.9Donor & AcceptorHigh
EthanolPolar Protic4.3Donor & AcceptorHigh
MethanolPolar Protic5.1Donor & AcceptorHigh
Dimethylformamide (DMF)Polar Aprotic6.4AcceptorVery High
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2AcceptorVery High

Rigorous Experimental Determination of Solubility

While theoretical predictions are invaluable, empirical determination of solubility is essential for accurate process development and formulation.[5] The following protocols are provided as self-validating systems for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment: A Rapid Screening Method

This method provides a quick assessment of solubility in various solvents, guiding the selection of appropriate solvents for further quantitative analysis or for applications like chromatography.

Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small vials or test tubes.

  • Solvent Addition: To each vial, add the test solvent in 0.5 mL increments.

  • Agitation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: Complete dissolution in ≤ 1 mL of solvent.

    • Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.

    • Insoluble: No visible dissolution.

The following workflow diagram illustrates this qualitative screening process.

start Start dispense Dispense ~15 mg of Compound into Vials start->dispense add_solvent Add 0.5 mL of Test Solvent dispense->add_solvent agitate Vortex for 30-60 seconds add_solvent->agitate observe Visually Inspect for Undissolved Solid agitate->observe agitate->observe soluble Classify as 'Soluble' observe->soluble Completely Dissolved add_more_solvent Add another 0.5 mL of Solvent observe->add_more_solvent Partially or Not Dissolved sparingly_soluble Classify as 'Sparingly Soluble' observe->sparingly_soluble Dissolved after > 1mL insoluble Classify as 'Insoluble' observe->insoluble Not Dissolved end End soluble->end add_more_solvent->agitate sparingly_soluble->end insoluble->end

Caption: Qualitative Solubility Screening Workflow

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility.[6] It involves generating a saturated solution of the compound and then quantifying its concentration.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to expedite phase separation.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry, against a standard curve of known concentrations.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

The following diagram outlines the workflow for the quantitative shake-flask method.

start Start add_excess Add Excess Compound to Known Volume of Solvent start->add_excess equilibrate Agitate at Constant Temperature (24-72h) add_excess->equilibrate separate Separate Solid and Liquid Phases (Settle/Centrifuge) equilibrate->separate extract Withdraw and Filter Supernatant separate->extract dilute Accurately Dilute Aliquot extract->dilute quantify Quantify by HPLC or UV-Vis dilute->quantify calculate Calculate Solubility (mg/mL or mol/L) quantify->calculate end End calculate->end

Caption: Quantitative Shake-Flask Solubility Workflow

Safety and Handling Considerations

As with any chemical compound, proper safety precautions must be observed when handling this compound and the associated organic solvents.

  • This compound: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[7] Always handle it in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Solvents: The organic solvents used for solubility testing each have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them with appropriate care, ensuring adequate ventilation and avoiding sources of ignition.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its molecular structure and the fundamental principles of solubility allows for robust predictions and the design of effective experimental protocols for its determination. This guide provides the theoretical framework and practical methodologies necessary for researchers to confidently assess the solubility of this important chemical intermediate in a variety of organic solvents, thereby facilitating its effective use in drug development and chemical synthesis.

References

  • Lab 14: Qualitative Organic Analysis - CSUB. (n.d.).
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Drug Discovery Research in Pharmacognosy.
  • Pal, D., & Mitra, A. K. (2019). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 119(17), 9875-9917.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
  • Akbari, J., Didehban, K., & Farhang, M. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112268.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.
  • Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.
  • Qualitative Analysis of Organic Compounds. (n.d.).
  • Qualitative Analysis of Organic Compounds. (2024, September 1). Chemistry LibreTexts.
  • Properties of amines. (2024, November 7). Chemistry LibreTexts.
  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2007, September). ChemMedChem, 2(8), 1100-15.
  • 2'-Aminoacetophenone Hydrochloride solubility in different solvents. (2025). Benchchem.
  • Properties of Amines, basic character of amines and solubility. (n.d.). Km Chemistry.
  • Boiling Points and Solubility of Amines. (2019, August 22). YouTube.
  • Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
  • Hansen solubility parameters of different solvents and physico-chemical... (2024, November). ResearchGate.
  • Sheet1 - Hansen Solubility Parameters. (n.d.).
  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540-o541.
  • 1-(2-Amino-5-bromophenyl)ethan-1-one. (n.d.). PubChem.
  • Acetophenone is soluble in diethyl ether, isopropanol, and nhexane.
  • 2′-Amino-5′-bromoacetophenone. (2017, August 18). ResearchGate.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).

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An In-depth Technical Guide to the Safety and Handling of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive framework for the safe handling, storage, and emergency management of 1-(2-Amino-5-bromophenyl)ethanone (CAS No. 29124-56-9). As a key building block in organic synthesis and pharmaceutical research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document synthesizes critical safety data with field-proven insights to establish a self-validating system of protocols for researchers.

Compound Profile and Scientific Context

This compound is an organic ketone featuring an aniline ring substituted with bromine.[1] Its molecular structure, containing an amino group, a ketone, and a halogen, makes it a versatile intermediate for synthesizing a wide range of heterocyclic compounds and pharmacologically active molecules.[1] Its utility in the production of dyes and in the development of novel materials is also recognized.[1] However, the very reactivity that makes this compound valuable necessitates a rigorous and informed approach to its handling.

Key Physical and Chemical Properties

A foundational understanding of the compound's physical properties is the first step in a comprehensive safety assessment. This data informs storage conditions, handling techniques, and emergency response.

PropertyValueSource
Molecular Formula C₈H₈BrNO[2][3][4]
Molecular Weight 214.06 g/mol [2][3][4]
Appearance White to Yellow to Brown Solid/Crystalline Powder
Melting Point 86-88 °C[1][3][5]
Boiling Point 302.2 °C (Predicted)[3][6]
Density ~1.535 g/cm³ (Predicted)[1][3][6]
Flash Point ~136.6 °C[1][5]

Hazard Identification and Risk Mitigation

Based on the Globally Harmonized System (GHS), this compound presents several health hazards that demand stringent control measures.

GHS Hazard Classification

The compound is classified with the following hazards, necessitating specific handling protocols to avoid exposure.[2][4]

  • Signal Word: Warning[2][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][4]

    • H315: Causes skin irritation.[2][4]

    • H319: Causes serious eye irritation.[2][4]

    • H335: May cause respiratory irritation.[2][7]

The causality behind these classifications lies in the compound's chemical nature. The amino and bromo-substituted aromatic ring can interact with biological macromolecules, leading to irritation and acute toxicity upon ingestion, inhalation, or dermal contact.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This begins with engineering controls and is reinforced by mandatory personal protective equipment.

  • Engineering Controls: All manipulations of this compound, including weighing and transfers, must be performed in a certified chemical fume hood.[5][8] This is the primary defense against inhaling dust or aerosols. The laboratory must be well-ventilated to handle any fugitive emissions.[5][8]

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are mandatory.[9][10] In situations with a risk of splashing or significant dust generation, a face shield should be worn in addition to goggles.[10][11]

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[9] It is crucial to inspect gloves for integrity before each use and to practice proper removal technique to avoid skin contamination.

    • Body Protection: A laboratory coat must be worn and kept fastened. For procedures with a higher risk of spills, a chemically resistant apron is recommended.[10]

    • Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator is required.[12]

Experimental Workflow and Handling Protocols

The following diagram outlines the logical workflow for the safe handling of this compound, from procurement to disposal. This workflow is designed as a self-validating system, where each step reinforces the safety of the next.

G cluster_pre Pre-Experiment Protocol cluster_exp Experimental Protocol cluster_post Post-Experiment Protocol a Review Safety Data Sheet (SDS) b Don all required PPE a->b c Verify Chemical Fume Hood is Operational b->c d Weigh Solid Compound in Fume Hood c->d e Perform Chemical Reaction d->e f Monitor Reaction Progress e->f g Quench and Work-up Reaction f->g h Decontaminate Glassware & Surfaces g->h i Dispose of Waste in Labeled Container h->i

Caption: Workflow for Safe Handling of this compound.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][8] It is recommended to keep it in a dark place, as prolonged exposure to light may degrade the compound.[1][3][6]

  • Incompatibilities: Keep away from strong oxidizing agents, acids, acid anhydrides, and chloroformates.[9]

Emergency Procedures: A Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[9] If skin irritation occurs, get medical advice/attention.[9]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[8][9] Call a poison center or doctor if you feel unwell.[9]

  • Ingestion: Call a poison center or doctor if you feel unwell.[9] Rinse mouth.[9] Do NOT induce vomiting.

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and breathing vapors, mist, or gas.[8]

  • Spill Cleanup: For small spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust. For large spills, contain the material and follow institutional emergency procedures.

  • Fire-Fighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[14] Firefighters should wear self-contained breathing apparatus.[14]

Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

  • Cas 29124-56-9,this compound - LookChem. LookChem. [Link]
  • 1-(2-Amino-5-bromophenyl)ethan-1-one - PubChem.
  • EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS - University of Waterloo.
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. Pesticide Environmental Stewardship. [Link]
  • Emergency Procedures for Incidents Involving Chemicals - Research Safety. University of Kentucky. [Link]
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council. [Link]
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Provista. [Link]

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A Toxicological Hazard Assessment and Proposed Evaluation Strategy for 2'-Amino-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Disclaimer: This document is intended for informational purposes for a scientific audience. 2'-Amino-5'-bromoacetophenone is a chemical with an incomplete toxicological profile. All handling and experimental procedures should be conducted with extreme caution, adhering to all institutional and regulatory safety protocols.

Preamble: Navigating the Data Gap

In the landscape of drug discovery and chemical synthesis, we frequently encounter compounds with significant potential but sparse safety data. 2'-Amino-5'-bromoacetophenone (CAS No. 29124-56-9), a substituted aromatic amine, represents such a case. While utilized as a building block in synthetic chemistry, its toxicological properties have not been thoroughly investigated. This guide is structured not as a definitive repository of established toxicological data, but as a comprehensive hazard assessment based on available information and a proposed, logically-sound strategy for its full toxicological characterization. As scientists, our primary responsibility is to anticipate and mitigate risk; this document serves as a framework for that imperative.

Chemical Identity and Known Hazard Classifications

2'-Amino-5'-bromoacetophenone is an organic compound with the molecular formula C₈H₈BrNO. Its structure features an acetophenone core substituted with an amino group at the 2' position and a bromine atom at the 5' position. This combination of an aromatic amine and a halogenated ketone warrants a cautious approach due to the potential for multiple modes of toxicity.

While specific, peer-reviewed toxicology studies are not publicly available, a consensus on hazard classification emerges from various suppliers' Safety Data Sheets (SDS). This information, governed by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), provides the foundation of our current understanding.

Table 1: Consolidated GHS Hazard Classifications for 2'-Amino-5'-bromoacetophenone

Hazard ClassHazard CategoryGHS Hazard Statement (H-Code)Signal Word
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2/2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning

Analysis of Known Hazards: From Classification to Practical Implications

Understanding the GHS classifications is critical for implementing appropriate safety measures in the laboratory.

Skin Irritation (Category 2)

A GHS Category 2 classification for skin irritation indicates that the substance can cause reversible damage to the skin following application.[1][2] For researchers, this means direct contact can lead to inflammation, erythema (redness), and edema (swelling). The causality stems from the chemical's ability to disrupt the stratum corneum, the outermost layer of the epidermis, leading to an inflammatory cascade.[3]

Serious Eye Irritation (Category 2/2A)

This classification is of significant concern. Category 2A implies that the substance can cause reversible eye irritation, with effects on the cornea, iris, or conjunctiva that are not expected to be permanent but can be significant and uncomfortable.[1][4][5][6] The mechanism likely involves disruption of the delicate epithelial tissues of the eye. Given its powdered form, airborne particles present a substantial risk of accidental eye exposure.

Respiratory Tract Irritation (Category 3)

Designated under Specific Target Organ Toxicity (Single Exposure), this classification suggests that inhalation of the dust or powder may cause irritation to the nose, throat, and lungs.[1] This is a common property of fine chemical powders and necessitates the use of respiratory protection and handling within a ventilated enclosure.

Addressing the Unknowns: A Proposed Workflow for Toxicological Evaluation

The current data constitutes a hazard identification, not a full risk assessment. To advance the use of 2'-Amino-5'-bromoacetophenone, particularly in pathways leading to drug development, a systematic toxicological evaluation is required. The following sections outline the essential, self-validating experimental protocols grounded in OECD guidelines.

Foundational Tier: In Vitro Assessment

The initial tier of testing should focus on in vitro methods to confirm the GHS classifications and screen for genotoxicity, minimizing the use of animal testing in line with the 3Rs principle (Replacement, Reduction, Refinement).

G cluster_0 Tier 1: In Vitro Evaluation cluster_1 Irritation Potential Confirmation cluster_2 Genotoxicity Screening A 2'-Amino-5'-bromoacetophenone B Skin Irritation (OECD TG 439) A->B Assess Dermal Hazard C Eye Irritation (OECD TG 492) A->C Assess Ocular Hazard D Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471) A->D Assess Mutagenic Potential E In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) D->E If Ames Positive or Equivocal

Caption: Proposed Tier 1 In Vitro Toxicological Evaluation Workflow.

This protocol provides a validated alternative to in vivo rabbit skin irritation tests.

  • Principle: The test utilizes a Reconstructed Human Epidermis (RhE) model, which mimics the upper layers of human skin.[3][7][8][9][10] The potential of 2'-Amino-5'-bromoacetophenone to cause skin irritation is assessed by its cytotoxic effect on the RhE tissue.

  • Methodology:

    • Prepare the RhE tissue cultures according to the manufacturer's instructions.

    • Apply a defined quantity of 2'-Amino-5'-bromoacetophenone (typically as a solution in a suitable solvent or as a wetted solid) directly to the surface of the RhE tissue. Negative and positive controls (e.g., PBS and 5% Sodium Dodecyl Sulfate, respectively) must be run in parallel.

    • Expose the tissues for a specified duration (e.g., 60 minutes).

    • After exposure, thoroughly rinse the test substance from the tissue surface.

    • Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

    • Assess cell viability using the MTT assay. This involves incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted by mitochondrial dehydrogenases in viable cells to a blue formazan salt.

    • Extract the formazan salt and quantify the amount by measuring its optical density (OD) with a spectrophotometer.

  • Interpretation: Cell viability is expressed as a percentage relative to the negative control. According to UN GHS, if the mean tissue viability is ≤ 50%, the chemical is classified as a skin irritant (Category 2).[8]

This is the initial screen for gene mutation potential.

  • Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11][12][13] A positive result is recorded if the test chemical causes a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

  • Methodology:

    • The test is conducted both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[11]

    • Prepare a range of concentrations of 2'-Amino-5'-bromoacetophenone.

    • In the plate incorporation method, the test chemical, bacterial culture, and (if used) S9 mix are combined in molten top agar and poured onto minimal glucose agar plates.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (spontaneous revertant) count.

Deeper Mechanistic Insights: Structural Alerts and Further Genotoxicity Testing

The chemical structure of 2'-Amino-5'-bromoacetophenone contains an aromatic amine moiety. This functional group is a well-recognized "structural alert" for potential mutagenicity and carcinogenicity.[14][15][16][17][18][19] Aromatic amines can undergo metabolic activation (N-hydroxylation followed by esterification) to form highly reactive nitrenium ions that can bind covalently to DNA, forming adducts and leading to mutations.

Given this structural alert, a negative Ames test should be interpreted with caution, and further genotoxicity testing is strongly justified.

This assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity).

  • Principle: The test evaluates the presence of micronuclei in the cytoplasm of cultured mammalian cells (e.g., human peripheral blood lymphocytes or CHO, TK6 cell lines).[20][21][22][23][24] Micronuclei are small, membrane-bound DNA fragments from chromosomes that were not incorporated into the daughter nuclei during cell division, indicating chromosomal damage.

  • Methodology:

    • Expose cultured mammalian cells to various concentrations of 2'-Amino-5'-bromoacetophenone, with and without metabolic activation (S9).

    • Include a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one round of mitosis, allowing for the specific analysis of micronuclei in binucleated cells.

    • After an appropriate incubation period, harvest, fix, and stain the cells.

    • Analyze the cells microscopically for the frequency of micronuclei in binucleated cells.

  • Interpretation: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates that the substance has the potential to induce chromosomal damage.

G cluster_0 Genotoxicity Assessment Logic Start Compound with Structural Alert (Aromatic Amine) Ames Perform Ames Test (OECD TG 471) Start->Ames Decision1 Ames Result? Ames->Decision1 Micronucleus Perform In Vitro Micronucleus Test (OECD TG 487) Decision1->Micronucleus Negative / Equivocal HighConcern Significant Genotoxic Concern Decision1->HighConcern Positive Decision2 Micronucleus Result? Micronucleus->Decision2 InVivo Proceed to In Vivo Follow-up Studies (e.g., Comet Assay, Transgenic Rodent Assay) Decision2->InVivo Positive LowConcern Lower Concern for Genotoxicity Decision2->LowConcern Negative InVivo->HighConcern

Caption: Decision workflow for assessing the genotoxicity of a compound with a structural alert.

Summary of Data Gaps and Future Directions

This guide highlights the critical need for empirical toxicological data for 2'-Amino-5'-bromoacetophenone. The current understanding is limited to inferred irritancy. The following key toxicological endpoints remain uncharacterized:

  • Acute Toxicity: Determination of LD50 (oral, dermal) and LC50 (inhalation) values.

  • Sensitization: Potential to cause allergic contact dermatitis.

  • Repeated Dose Toxicity: Effects of sub-chronic or chronic exposure.

  • Carcinogenicity: Long-term studies are needed, particularly if genotoxicity is confirmed.

  • Reproductive and Developmental Toxicity: Assessment of effects on fertility and embryonic development.

Conclusion: A Call for Systematic Evaluation

2'-Amino-5'-bromoacetophenone is a compound for which the existing data is insufficient to perform a comprehensive risk assessment. The GHS classifications provide a baseline for safe handling, identifying it as a skin, eye, and respiratory irritant. However, the presence of an aromatic amine structural alert necessitates a thorough investigation into its genotoxic potential. The experimental workflows proposed herein, based on internationally recognized OECD guidelines, provide a scientifically sound and ethically responsible pathway to fill the existing data gaps. For any organization intending to use this chemical in a capacity that involves significant human or environmental exposure, conducting these, or similar, toxicological studies is not just a recommendation but a scientific and safety imperative.

References

  • OECD. (n.d.). OECD 487: Cell micronucleus test (in vitro mammalian). OECD iLibrary.
  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing.
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The Versatile Scion: A Technical Guide to the Research Applications of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-(2-Amino-5-bromophenyl)ethanone, a pivotal building block in modern synthetic chemistry. Beyond its fundamental chemical properties, this document elucidates its profound potential in medicinal chemistry, particularly in the development of novel anticonvulsant and anticancer agents through the synthesis of quinazoline and benzodiazepine scaffolds. We delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven experimental protocols, and present quantitative biological activity data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this compound to advance their research endeavors.

Foundational Overview: Physicochemical Properties and Synthetic Access

This compound, also known as 2'-Amino-5'-bromoacetophenone, is a commercially available solid at room temperature. Its unique trifunctional nature, possessing an aromatic amine, a ketone, and a bromine atom, renders it a highly versatile precursor for a multitude of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 29124-56-9[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Melting Point 86-88 °C[2]
Boiling Point 302.2 °C (Predicted)
Appearance Solid
Solubility Very soluble in N,N-Dimethylformamide, Soluble in methanol, Sparingly soluble in glacial acetic acid, Very slightly soluble in chloroform, Practically insoluble in water.[2]

The strategic placement of the amino and acetyl groups in an ortho configuration is the cornerstone of its utility, facilitating a variety of cyclization reactions to form heterocyclic systems. The bromine atom at the para position to the amine offers a valuable handle for further functionalization, such as cross-coupling reactions, or can be retained to modulate the pharmacological properties of the final compounds.

Core Application: Synthesis of Bioactive Heterocycles

The primary research application of this compound lies in its role as a precursor for the synthesis of a diverse array of heterocyclic compounds, many of which exhibit significant biological activity.

Quinazoline and Quinazolinone Scaffolds: A Gateway to CNS-Active and Anticancer Agents

The condensation of this compound with various reagents provides a facile entry into the quinazoline and quinazolinone ring systems. These scaffolds are privileged structures in medicinal chemistry, known to interact with a range of biological targets.

A significant body of research has demonstrated the potential of quinazolinone derivatives as potent anticonvulsant agents.[3][4][5] The general synthetic strategy involves the reaction of this compound or its derivatives with an appropriate cyclizing agent. The bromine atom at the 6-position of the resulting quinazolinone is often crucial for activity.[5]

Experimental Protocol 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one [6][7][8]

This protocol outlines a two-step synthesis of a 6-bromo-quinazolinone derivative with reported antibacterial and anti-inflammatory activity.

Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one

  • Dissolve 5-bromoanthranilic acid (0.16 mol) in 100 mL of pyridine in a round-bottom flask.

  • To this solution, add o-aminobenzoyl chloride (0.16 mol) with stirring at room temperature.

  • Continue stirring for 30 minutes at the same temperature.

  • Filter the reaction mixture and collect the precipitate.

  • Wash the precipitate with distilled water and petroleum ether (60/80) to remove residual pyridine.

  • Dry the pale creamish crystals at 60 °C.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one

  • Reflux the 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one (0.075 mol) obtained in Step 1 with 75 mL of hydrazine hydrate for 3 hours at 120-130 °C.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the resulting pale creamish crystals and recrystallize from super dry ethanol.

Characterization: The final product should be characterized by melting point determination, IR, ¹H NMR, ¹³C NMR spectroscopy, and elemental analysis to confirm its structure and purity.[6][8]

Table 2: Anticonvulsant Activity of Selected Quinazolinone Derivatives

CompoundTest ModelED₅₀ (mg/kg)Reference
5f (a quinazolinone derivative)Maximal Electroshock (MES)28.90[4]
5b (a quinazolinone derivative)Maximal Electroshock (MES)47.38[4]
5c (a quinazolinone derivative)Maximal Electroshock (MES)56.40[4]
Methaqualone (Reference)Maximal Electroshock (MES)200[5]
Valproate (Reference)Maximal Electroshock (MES)300[5]

The data clearly indicates that quinazolinone derivatives can exhibit significantly higher potency than established anticonvulsant drugs. The structure-activity relationship studies suggest that substitutions at various positions of the quinazoline ring can be fine-tuned to optimize anticonvulsant activity.[9]

The bromine substituent on the aromatic ring of this compound is often carried through the synthesis to the final heterocyclic product, where it can contribute to enhanced anticancer activity.[3][10][11]

Workflow for the Synthesis of Anticancer Quinoline Derivatives

The following diagram illustrates a general workflow for the synthesis of highly brominated quinolines with potential anticancer activity, starting from a brominated aniline precursor.

G A Brominated Aniline Precursor B Friedländer Annulation (e.g., with a β-ketoester) A->B Reaction with a carbonyl compound C Initial Brominated Quinoline B->C Cyclization D Further Bromination C->D Electrophilic Aromatic Substitution E Highly Brominated Quinoline Derivative D->E Purification F Biological Evaluation (e.g., MTT assay on cancer cell lines) E->F In vitro testing

Caption: Generalized workflow for synthesizing and evaluating brominated quinolines.

Table 3: In Vitro Anticancer Activity of a Highly Brominated Quinoline Derivative

CompoundCell LineIC₅₀ (µM)Reference
Compound 11 (Highly Brominated Quinoline)C6 (Glioblastoma)15.4[3]
HeLa (Cervical Cancer)26.4[3]
HT29 (Colon Cancer)15.0[3]
5-Fluorouracil (Reference Drug)C6, HeLa, HT29240.8 - 258.3[3]

These findings underscore the significant potential of brominated quinolines and quinazolines as scaffolds for the development of novel anticancer therapeutics. The bromine atom can enhance lipophilicity, influencing cell permeability and target engagement, and also serves as a site for further synthetic elaboration.

Benzodiazepine Analogs: Modulators of the Central Nervous System

This compound is a valuable starting material for the synthesis of 7-bromo-1,4-benzodiazepine derivatives, a class of compounds renowned for their anxiolytic, sedative, and anticonvulsant properties.[12][13]

Experimental Protocol 2: Synthesis of 7-Bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (A Diazepam Analog) [12]

This protocol describes a three-step synthesis of a diazepam analog.

Step 1: Nitration of 2-amino-5-bromobenzophenone

  • Note: This protocol starts from the corresponding benzophenone. A similar strategy can be adapted for the ethanone derivative.

  • Perform the nitration using a mixture of nitric acid and sulfuric acid at 0 °C to introduce a nitro group.

Step 2: Reduction of the Nitro Group

  • Reduce the nitro group to an amine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Step 3: Cyclization to form the Benzodiazepine Ring

  • React the resulting diamine with N-methyl chloroacetamide in an alkaline solution (e.g., sodium methoxide) to effect cyclization and form the seven-membered diazepinone ring.

  • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to minimize the formation of dimeric side products.

Characterization: The final product should be purified by recrystallization or column chromatography and characterized by HPLC, NMR, and mass spectrometry to confirm its identity and purity (>98.5%).[12]

The synthesis of these benzodiazepine analogs allows for the exploration of structure-activity relationships, where modifications to the substituents on the benzodiazepine core can modulate the pharmacological profile, potentially leading to new therapeutics with improved efficacy and reduced side effects.

The Friedländer Annulation: A Classic Route to Quinolines

The Friedländer synthesis is a powerful and versatile method for constructing the quinoline ring system. It involves the condensation of an o-aminoaryl aldehyde or ketone, such as this compound, with a compound containing an α-methylene group adjacent to a carbonyl.[14][15][16]

Reaction Mechanism: Friedländer Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps A This compound C Aldol Condensation A->C B α-Methylene Ketone B->C D Dehydration C->D E Intramolecular Cyclization (Imine Formation) D->E F Final Dehydration E->F G 6-Bromo-Substituted Quinoline F->G

Caption: Simplified mechanism of the Friedländer quinoline synthesis.

This reaction can be catalyzed by either acids or bases, and the choice of catalyst and reaction conditions can influence the yield and regioselectivity of the product.[14] The use of this compound in the Friedländer synthesis provides a direct route to 6-bromo-substituted quinolines, which are valuable intermediates for further synthetic transformations or can be investigated for their own biological activities.

Emerging Applications: Materials Science and Dye Chemistry

While the primary focus of research on this compound has been in medicinal chemistry, its unique chemical structure also presents opportunities in materials science and dye chemistry.

The presence of the amino group allows for its use as a monomer in polymerization reactions to create novel polymers with potentially interesting electronic or optical properties. The aromatic core and the bromine atom can also be exploited to synthesize conjugated systems for applications in organic electronics.

In dye synthesis, this compound can serve as a precursor to azo dyes or other chromophoric systems. The bromine atom can act as an auxochrome, modifying the color and fastness properties of the resulting dyes.[17][18][19] Further research in these areas could unveil new and valuable applications for this versatile compound.

Conclusion and Future Perspectives

This compound has established itself as a cornerstone in the synthesis of medicinally relevant heterocyclic compounds. Its ability to serve as a precursor for potent anticonvulsant and anticancer agents, particularly through the formation of quinazoline and benzodiazepine scaffolds, highlights its significance in drug discovery and development. The detailed synthetic protocols and biological data presented in this guide provide a solid foundation for researchers to build upon.

Future research will likely focus on expanding the diversity of heterocyclic systems synthesized from this precursor, exploring new therapeutic areas, and further elucidating the structure-activity relationships of its derivatives. Moreover, the untapped potential of this compound in materials science and dye chemistry warrants deeper investigation, promising to broaden the application landscape of this remarkable and versatile chemical entity.

References

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  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails.
  • SynArchive. (n.d.). Synthesis of 7-bromo-1,3-dihydro-3-hydroxy-5-phenyl-2H-1,4-benzodiazepin-2-one. SynArchive.
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  • ResearchGate. (2025). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one.
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  • Wang, Z., et al. (2022). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
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  • Semantic Scholar. (2019). Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. Semantic Scholar.
  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: 1-(2-Amino-6- methylphenyl)ethanone vs. 1-(2- aminophenyl). BenchChem.
  • Science Alert. (n.d.). Synthesis and Dyeing Properties of Bifunctional Reactive Dyes via 4-(4-Phenyl)-1, 3-Thiazol-2-Amine and 4-(4-bromophenyl). Science Alert.
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discovery and history of 2-Amino-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-5-bromoacetophenone: From Discovery to Modern Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 2-Amino-5-bromoacetophenone, a pivotal intermediate in synthetic organic and medicinal chemistry. We will explore its historical context, physicochemical characteristics, detailed synthesis protocols with mechanistic rationale, and its significant role as a versatile building block in the development of complex chemical entities.

Introduction and Significance

2-Amino-5-bromoacetophenone, with the chemical formula C₈H₈BrNO, is a substituted aromatic ketone that has become an indispensable tool for chemists, particularly in the pharmaceutical industry. Its structure, featuring an acetophenone core functionalized with both an activating amino group and a reactive bromine atom, offers a unique combination of reactivity. The bromine atom at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular scaffolds. Simultaneously, the amino and ketone groups provide reaction sites for forming heterocyclic systems and other critical pharmacophores. This dual functionality makes it a highly sought-after starting material for synthesizing novel therapeutic agents and other fine chemicals.[1][2]

Historical Context and Early Characterization

While a singular "discovery" event is not prominent in the literature, 2-Amino-5-bromoacetophenone has been a known chemical entity for much of the 20th century. Early academic papers from the 1930s and 1940s, such as those by Gibson & Levin (1931) and Simpson et al. (1945), characterized the compound and reported its physical properties, including its melting point.[3] Its rise to prominence, however, is directly correlated with the evolution of modern medicinal chemistry. As drug discovery programs increasingly required sophisticated, functionalized building blocks for combinatorial chemistry and targeted synthesis, the value of intermediates like 2-Amino-5-bromoacetophenone grew substantially. Its utility was notably highlighted in synthetic projects aimed at creating analogues of complex natural products, such as the cytotoxic marine alkaloid ascididemin.[3][4]

Physicochemical and Structural Properties

The precise characterization of a chemical intermediate is fundamental to its effective use in synthesis. The properties of 2-Amino-5-bromoacetophenone have been well-documented through various analytical techniques.

PropertyValueSource
Molecular Formula C₈H₈BrNO[4]
Molecular Weight 214.06 g/mol [4]
Appearance Pale yellow crystalline solid/prisms[4][5]
Melting Point 82-84 °C (355-357 K)[3]
Crystal System Orthorhombic, Space group Pna2₁[4]
CAS Number 29124-56-9 (ortho-amino isomer)[6][7]

A key structural feature, confirmed by both NMR studies and X-ray crystallography, is the presence of a strong intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom.[3][4] This interaction locks the conformation of the molecule, directing the carbonyl group towards the amino group, a feature that can influence its reactivity and interaction with other molecules.[4]

Synthesis: Mechanism and a Validated Protocol

The most reliable and high-yielding synthesis of 2-Amino-5-bromoacetophenone is achieved through the direct electrophilic bromination of its precursor, 2'-aminoacetophenone.

Mechanistic Rationale

The synthetic strategy is governed by the principles of electrophilic aromatic substitution. The benzene ring is activated by two substituents with opposing electronic effects:

  • Amino Group (-NH₂): A powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • Acetyl Group (-COCH₃): A moderately deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects.

When an electrophile (Br⁺) is introduced, the position of substitution is overwhelmingly dictated by the most powerful activating group. The amino group directs the incoming bromine to the positions ortho and para to it. The ortho positions (3- and 1-positions) are sterically hindered by the adjacent amino and acetyl groups, respectively. Therefore, substitution occurs almost exclusively at the para position (5-position), leading to the desired 2-Amino-5-bromoacetophenone isomer.

The choice of brominating agent is critical for selectivity and safety. While elemental bromine can be used, it is highly corrosive and can lead to over-bromination. Pyridinium tribromide (PyHBr₃) is a superior choice; it is a stable, crystalline solid that acts as a mild source of electrophilic bromine, minimizing the formation of the 2'-amino-3',5'-dibromoacetophenone byproduct and leading to a cleaner reaction with higher yield.[4]

Detailed Experimental Protocol

This protocol is adapted from methodologies reported in peer-reviewed literature.[4][5]

Materials:

  • 2'-aminoacetophenone (1.0 eq)

  • Pyridinium tribromide (1.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol (EtOH)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 eq) in dichloromethane (approx. 30 mL per 1 mmol of starting material).

  • Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity.

  • Reagent Addition: Slowly add pyridinium tribromide (1.0 eq) portion-wise to the cold solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 24-26 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/hexane, to afford pure 2-Amino-5-bromoacetophenone as pale yellow crystals.[3] An 80% yield can be expected.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_workup Work-up & Purification Start Start: 2'-aminoacetophenone in CH₂Cl₂ Cool Cool to 0-5 °C Start->Cool Add_Reagent Add Pyridinium Tribromide Cool->Add_Reagent React Stir at RT for 24h Add_Reagent->React Quench Quench with NaHCO₃ (aq) React->Quench Reaction Complete (TLC) Extract Dry (Na₂SO₄) & Concentrate Quench->Extract Recrystallize Recrystallize (EtOH/Hexane) Extract->Recrystallize Product Final Product: 2-Amino-5-bromoacetophenone Recrystallize->Product

Caption: Workflow for the synthesis of 2-Amino-5-bromoacetophenone.

Applications in Drug Development and Organic Synthesis

The strategic placement of the amino, bromo, and acetyl groups makes 2-Amino-5-bromoacetophenone a valuable precursor in multi-step syntheses.

  • Pharmaceutical Intermediate: Substituted acetophenones are foundational structures for a variety of biologically active compounds, including those with antimicrobial, anti-mycobacterial, and anti-inflammatory properties.[8][9] This specific bromo-substituted variant is particularly useful.

  • Cross-Coupling Reactions: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination.[2] This allows for the straightforward introduction of diverse aryl, alkyl, or amino moieties, rapidly building molecular complexity.

  • Heterocycle Synthesis: The 1,2-amino-ketone functionality is a classic precursor for the synthesis of numerous nitrogen-containing heterocycles (e.g., quinolines, indoles, benzodiazepines), which are privileged scaffolds in medicinal chemistry.[10] The bromine atom can be retained for later-stage functionalization or can participate in cyclization reactions.

Its role as a key intermediate has been demonstrated in the synthesis of kinase inhibitors for cancer therapy and other complex molecular targets, where precise control over substitution patterns is essential for achieving desired biological activity.[11]

Conclusion

From its early characterization to its current status as a staple in the synthetic chemist's toolbox, 2-Amino-5-bromoacetophenone exemplifies the enabling power of a well-designed chemical intermediate. Its predictable reactivity, straightforward synthesis, and versatile functional groups ensure its continued importance in the discovery and development of new pharmaceuticals and advanced materials. Understanding its properties and the rationale behind its synthesis allows researchers to leverage this molecule to its fullest potential, accelerating innovation in chemical science.

References

  • Baker, L. J., Copp, B. R., & Rickard, C. E. F. (2001). 2′-Amino-5′-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540-o541. [Link]
  • ResearchGate. (2017). 2′-Amino-5′-bromoacetophenone.
  • ResearchGate. (2015). 2'-Amino-5'-bromoacetophenone.
  • PrepChem. (n.d.). Preparation of 2-Amino-5-bromobenzophenone. PrepChem.com. [Link]
  • Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (n.d.). Synthesis of 2-Hydroxy-3-(3-substituted thiamido)amino-5-methyl-a-bromoacetophenones. Asian Journal of Chemistry. [Link]
  • Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]
  • LookChem. (n.d.). 2'-Amino-5'-bromoacetophenone CAS NO.29124-56-9. LookChem. [Link]
  • SciTechnol. (n.d.). Medicinal Chemistry. SciTechnol. [Link]
  • American Chemical Society. (2022). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. ACS Omega. [Link]
  • Google Patents. (2009). Process for synthesizing alpha-bromoacetophenone compound.
  • PrepChem. (n.d.). Preparation of bromoacetophenone. PrepChem.com. [Link]
  • Anxuan Chemical. (n.d.). 2'-Amino-5'-bromoacetophenone. Anxuan Chemical. [Link]

Sources

An In-depth Technical Guide to the Material Safety of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-(2-Amino-5-bromophenyl)ethanone (CAS No: 29124-56-9). The following sections provide an in-depth analysis of its chemical properties, associated hazards, and the necessary protocols to ensure laboratory safety and experimental integrity.

Chemical Identity and Physical Properties

This compound is an organic ketone that serves as a versatile intermediate and building block in various chemical and pharmaceutical applications.[1] Its molecular structure, featuring an amino group, a bromine atom, and a phenyl ring, makes it a valuable component in organic synthesis, particularly for creating novel drug candidates and specialized dyes.[1]

A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValueSource(s)
CAS Number 29124-56-9[2][3]
Molecular Formula C₈H₈BrNO[1][3][4]
Molecular Weight 214.06 g/mol [3][4]
Appearance Solid[5]
Melting Point 81-88 °C[1][2][4][5]
Boiling Point 302.2 °C (Predicted)[1][2][4]
Density 1.535 g/cm³ (Predicted)[1][4]
Flash Point 136.6 °C[1]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[1][4]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this chemical is classified as hazardous.[3][6] The primary hazards are related to acute toxicity if swallowed and irritation to the skin, eyes, and respiratory system.

GHS Pictogram:



Signal Word: Warning [3][5]

The following tables detail the specific hazard (H) and precautionary (P) statements associated with this compound.

CodeHazard StatementSource(s)
H302 Harmful if swallowed[3]
H315 Causes skin irritation[3][5]
H319 Causes serious eye irritation[3][5]
H335 May cause respiratory irritation[5]
CodePrecautionary StatementSource(s)
P261 Avoid breathing dust/fume/gas/mist/vapors/spray[3][5][7]
P264 Wash face, hands and any exposed skin thoroughly after handling[3][6][7]
P270 Do not eat, drink or smoke when using this product[3][6]
P271 Use only outdoors or in a well-ventilated area[3][5][7]
P280 Wear protective gloves/protective clothing/eye protection/face protection[3][5][7]
P301+P317 IF SWALLOWED: Get medical help[3]
P302+P352 IF ON SKIN: Wash with plenty of soap and water[3][5][7]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][5][7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][5][7]
P312 Call a POISON CENTER or doctor if you feel unwell[7]
P330 Rinse mouth[3]
P332+P317 If skin irritation occurs: Get medical help[3]
P337+P317 If eye irritation persists: Get medical help[3]
P362+P364 Take off contaminated clothing and wash it before reuse[3][7]
P403+P233 Store in a well-ventilated place. Keep container tightly closed[3][5][7]
P405 Store locked up[3][5]
P501 Dispose of contents/container to an approved waste disposal plant[3][5][7]

Emergency and First-Aid Protocols

Immediate and appropriate first-aid is critical in the event of exposure. The following protocols are based on established safety guidelines.

  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, seek medical attention.[6][7]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[6][7]

  • Inhalation : Remove the victim to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][6][7]

  • Ingestion : If swallowed, call a POISON CENTER or doctor immediately if you feel unwell.[6] Rinse the mouth with water.[3][6] Do NOT induce vomiting.

Caption: First-aid response workflow for exposure incidents.

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][9]

  • Specific Hazards : During a fire, thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and nitrogen oxides.[7][9]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[10]

Accidental Release Measures

  • Personal Precautions : Ensure adequate ventilation.[8] Wear personal protective equipment, including gloves, safety goggles, and a lab coat.[7][9] Avoid breathing dust and prevent contact with skin and eyes.[7][8]

  • Environmental Precautions : Prevent the chemical from entering drains, surface water, or soil.[8][9]

  • Containment and Cleanup : For spills, sweep up the solid material, or absorb with an inert material, and place it into a suitable, closed container for disposal.[8][9] Do not let this chemical enter the environment.[6]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to minimizing risk.

Handling

  • Handle in accordance with good industrial hygiene and safety practices.[6][9]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Wear appropriate personal protective equipment (PPE) as detailed in the next section.[6][7]

  • Wash hands and any exposed skin thoroughly after handling.[6][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

Storage

  • Keep the container tightly closed in a dry and well-ventilated place.[6][7]

  • Store at room temperature.[1][4]

  • Protect from light.[1][4]

  • Store locked up.[6]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are the primary methods for protecting laboratory personnel.

Engineering Controls

  • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[6]

  • Ensure adequate ventilation, especially in confined areas. Use of a local exhaust ventilation system (fume hood) is recommended to keep airborne concentrations low.[6][8]

Personal Protective Equipment (PPE)

  • Eye/Face Protection : Wear chemical safety goggles or glasses with side shields that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][8]

  • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing, such as a lab coat, to prevent skin exposure.[6][8]

  • Respiratory Protection : If engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH/MSHA-approved respirator may be required.

Caption: Decision workflow for selecting appropriate PPE.

Stability and Reactivity

  • Reactivity : No specific reactivity hazards are known based on the available information.[6]

  • Chemical Stability : The product is stable under recommended storage conditions.

  • Conditions to Avoid : Avoid dust formation, excess heat, and direct light.

  • Incompatible Materials : Strong oxidizing agents, acids, acid anhydrides, and chloroformates.[6]

  • Hazardous Decomposition Products : Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[9]

Toxicological and Disposal Information

Toxicological Information

  • Acute Toxicity : Classified as harmful if swallowed.[3][6] No specific LD50 data is readily available in the searched documents.

  • Skin Corrosion/Irritation : Causes skin irritation.[3][5][6]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[3][5][6]

  • Respiratory/Skin Sensitization : No data available.[6]

  • Germ Cell Mutagenicity : No data available.[6]

  • Carcinogenicity : No data available to indicate that this compound is a carcinogen.[6]

  • Specific Target Organ Toxicity : May cause respiratory irritation.[5]

Disposal Considerations Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Waste Disposal : Dispose of this material and its container at an approved waste disposal plant.[6][7]

  • Contaminated Packaging : Empty containers should be taken to an approved waste handling site for recycling or disposal.

This guide is intended to provide comprehensive safety information for trained professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety protocols.

References

  • Cas 29124-56-9, this compound - LookChem. [Link]
  • 1-(2-Amino-5-bromophenyl)ethan-1-one - PubChem. [Link]
  • SAFETY DATA SHEET - (rel
  • SAFETY DATA SHEET - Fisher Scientific (General Safety Procedures). [Link]

Sources

theoretical properties of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Properties of 1-(2-Amino-5-bromophenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the theoretical and physicochemical properties of this compound (CAS No: 29124-56-9). As a pivotal intermediate in organic synthesis, its utility in the development of novel pharmaceuticals and functional materials is well-established.[1][2] This document delves into the molecular structure, electronic properties, and predicted spectroscopic behavior of the compound. We will explore its reactivity through the lens of Molecular Orbital Theory, providing a foundational understanding for its application in complex synthetic pathways. Detailed protocols for its synthesis, purification, and characterization are provided, underpinned by a robust framework of scientific integrity and supported by authoritative references.

Introduction: A Versatile Synthetic Building Block

This compound, also known as 2'-Amino-5'-bromoacetophenone, is an aromatic ketone with the chemical formula C₈H₈BrNO.[1] Its structure is characterized by an acetophenone core functionalized with an amino group (-NH₂) at the ortho position and a bromine atom (-Br) at the para position relative to the amine. This unique arrangement of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable precursor for a wide array of chemical transformations.[1]

Its primary significance lies in its role as a key intermediate for constructing more complex molecular architectures, particularly heterocyclic systems that form the core of many biologically active compounds.[1][3] Researchers in drug discovery frequently utilize this molecule as a starting material for synthesizing substituted quinolines and other scaffolds with potential therapeutic applications.[1][3]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. These parameters are fundamental for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

PropertyValueReference
CAS Number 29124-56-9[4]
Molecular Formula C₈H₈BrNO[1][4]
Molecular Weight 214.06 g/mol [1][4]
Melting Point 86-88 °C[1][5][6]
Boiling Point (Predicted) 302.2 ± 27.0 °C at 760 mmHg[1][5][6]
Density (Predicted) 1.535 ± 0.06 g/cm³[1][5][6]
pKa (Predicted) 1.60 ± 0.10[1][5][6]
XLogP3 (Computed) 2.5[4]
Topological Polar Surface Area 43.1 Ų[4]
Appearance Light yellow to brown solid[7]
Storage Keep in a dark place, sealed in dry, Room Temperature[1][5][6]

Molecular Structure and Electronic Landscape

The reactivity and are a direct consequence of the electronic interplay between its functional groups attached to the benzene ring.

  • Amino Group (-NH₂): Positioned at C2, the amino group is a powerful activating group. Through the +M (mesomeric or resonance) effect, its lone pair of electrons delocalizes into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. This significantly outweighs its -I (inductive) electron-withdrawing effect.

  • Acetyl Group (-COCH₃): Located at C1, the acetyl group is a moderately deactivating group. It exerts both a -I effect (due to the electronegativity of the oxygen atom) and a -M effect, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

  • Bromine Atom (-Br): Situated at C5, bromine is a deactivating group overall. Its strong -I effect withdraws electron density, making the ring less reactive than benzene. However, its lone pairs can participate in resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.

The net result is an electron-rich aromatic system where the activating influence of the amino group is dominant. This makes the ring highly susceptible to electrophilic attack at the positions ortho and para to the amine (C4 and C6).

Theoretical Spectroscopic Profile

While experimental data provides definitive characterization, theoretical prediction of spectroscopic signatures is an invaluable tool for structural elucidation.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Three distinct signals are expected in the aromatic region (~6.5-8.0 ppm). The proton ortho to the amino group (at C3) would be the most upfield due to strong shielding. The proton between the bromine and acetyl groups (at C6) would be deshielded, appearing further downfield.

    • Amino Protons (-NH₂): A broad singlet is expected, the chemical shift of which is concentration and solvent-dependent.

    • Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent methyl protons would appear in the aliphatic region (~2.5 ppm).

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-C=O): The most downfield signal, typically >190 ppm.

    • Aromatic Carbons: Six distinct signals are expected. The carbon attached to the amino group (C2) would be shielded, while the carbon attached to the acetyl group (C1) would be deshielded. The carbon bearing the bromine (C5) would also show a characteristic shift.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two characteristic sharp peaks for the primary amine (asymmetric and symmetric stretching) in the 3300-3500 cm⁻¹ region.

    • C=O Stretching: A strong, sharp absorption band for the ketone carbonyl group, typically around 1650-1680 cm⁻¹.

    • Aromatic C=C Stretching: Multiple peaks in the 1450-1600 cm⁻¹ region.

    • C-Br Stretching: A signal in the fingerprint region, typically 500-600 cm⁻¹.

  • Mass Spectrometry:

    • The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z = 213 and m/z = 215.

    • Common fragmentation patterns would include the loss of a methyl radical (•CH₃) and the loss of a neutral carbon monoxide (CO) molecule.

Molecular Orbital Theory (MO) and Frontier Orbitals

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule.[8][9] The energies and distributions of these orbitals, particularly the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting chemical reactivity.[10][11]

  • HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be primarily localized on the electron-rich phenylenediamine system. The high electron density contributed by the amino group's lone pair makes the HOMO high in energy. This orbital is the site of electron donation, making the molecule reactive towards electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to have significant contributions from the π* orbital of the carbonyl group and the aromatic ring. This low-energy unoccupied orbital can accept electrons, making the carbonyl carbon a primary site for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity. The conjugated system in this molecule suggests it will absorb UV-Vis light, with the HOMO-LUMO transition being a key electronic excitation.

The distribution of these frontier orbitals rationalizes the molecule's behavior in key synthetic transformations.

G cluster_reactivity Frontier Orbital Reactivity HOMO HOMO (High Energy, Occupied) Localized on Amino & Ring Electrophile Electrophile (E+) (Electron Acceptor) HOMO->Electrophile Electrophilic Attack (e.g., on Ring) LUMO LUMO (Low Energy, Unoccupied) Localized on Carbonyl & Ring Nucleophile Nucleophile (Nu-) (Electron Donor) Nucleophile->LUMO Nucleophilic Attack (e.g., at Carbonyl C) G Start Dissolve 2'-Aminoacetophenone in ACN AddNBS Add NBS (Portion-wise) Start->AddNBS Monitor Monitor by TLC AddNBS->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Product Pure Product: This compound Purify->Product G cluster_QC Characterization Workflow Input Purified Solid MP Melting Point Analysis Input->MP HPLC Purity Check (HPLC) Input->HPLC NMR Structure Confirmation (NMR) Input->NMR IR Functional Group ID (IR) Input->IR MS Molecular Weight Verification (MS) Input->MS Output Verified Compound (Identity & Purity Confirmed) MP->Output HPLC->Output NMR->Output IR->Output MS->Output

Sources

A Technical Guide to the Regioselectivity of Electrophilic Aromatic Substitution on 2-Acetyl-4-bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the factors governing the sites of electrophilic aromatic substitution (EAS) on 2-acetyl-4-bromoaniline. As a multifunctional aromatic compound, its reactivity is dictated by a complex interplay of the electronic and steric effects of its three distinct substituents: a strongly activating amino group, a moderately deactivating acetyl group, and a deactivating but ortho, para-directing bromo group. This document elucidates the underlying principles of substituent effects, provides a predictive analysis of the regiochemical outcome of EAS reactions, and discusses the critical influence of reaction conditions, particularly pH. Our analysis concludes that the C5 position is the overwhelmingly favored site for electrophilic attack due to the synergistic directing effects of all three substituents. This guide also presents detailed experimental protocols for common EAS reactions and outlines key limitations, such as the incompatibility of this substrate with Friedel-Crafts reactions, to provide a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction

Electrophilic aromatic substitution (EAS) is a cornerstone of synthetic organic chemistry, enabling the functionalization of aromatic rings.[1][2] When a benzene ring is monosubstituted, the position of subsequent substitutions is determined by the electronic nature of the incumbent group.[3][4] However, in polysubstituted systems like 2-acetyl-4-bromoaniline, predicting the regiochemical outcome requires a nuanced understanding of the cumulative influence of all substituents.

2-Acetyl-4-bromoaniline is a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. Its structure presents a compelling case study in regioselectivity, featuring a powerful activating group (-NH₂), a deactivating group (-COCH₃), and a halogen (-Br) with dual electronic character. This guide aims to deconstruct the competing and cooperating influences of these groups to provide a predictive framework for its functionalization.

Foundational Principles: Electronic Effects of Substituents

The outcome of an EAS reaction is governed by the ability of each substituent to donate or withdraw electron density from the aromatic π-system, thereby stabilizing or destabilizing the positively charged intermediate (the arenium ion or sigma complex). These influences are categorized as inductive and resonance effects.

The Amino Group (-NH₂): Activating Ortho, Para-Director

The amino group is a powerful activating group.[3][5] Its nitrogen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, this is vastly overshadowed by its potent electron-donating resonance effect (+M), where the nitrogen's lone pair of electrons is delocalized into the benzene ring.[6][7] This resonance donation significantly increases the electron density at the ortho and para positions, making them highly nucleophilic and stabilizing the corresponding arenium ion intermediates.[5][8] Consequently, the amino group strongly directs incoming electrophiles to the ortho and para positions.

The Acetyl Group (-COCH₃): Deactivating Meta-Director

The acetyl group is a classic example of a moderately deactivating, meta-directing group.[9] It withdraws electron density from the ring through both a strong inductive effect (-I) and a resonance effect (-M), owing to the polarization of the carbonyl group.[10] This withdrawal reduces the ring's overall nucleophilicity, making it less reactive than benzene.[9] Resonance structures show that this electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the preferred site of electrophilic attack.[10]

The Bromo Group (-Br): Deactivating Ortho, Para-Director

Halogens like bromine present a unique case. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack.[11] However, like the amino group, they possess lone pairs of electrons that can be donated to the ring via a +M resonance effect.[7][12] While this +M effect is weaker than their -I effect (making them net deactivators), it is sufficient to direct incoming electrophiles to the ortho and para positions by stabilizing the arenium ion intermediate.[7][11]

G cluster_NH2 Amino Group (-NH₂) cluster_COCH3 Acetyl Group (-COCH₃) cluster_Br Bromo Group (-Br) N1 Strong +M Effect (Resonance Donation) N_Result Overall: Strong Activator Ortho, Para-Director N1->N_Result N2 Weak -I Effect (Inductive Withdrawal) N2->N_Result A1 Strong -M Effect (Resonance Withdrawal) A_Result Overall: Deactivator Meta-Director A1->A_Result A2 Strong -I Effect (Inductive Withdrawal) A2->A_Result B1 Weak +M Effect (Resonance Donation) B_Result Overall: Weak Deactivator Ortho, Para-Director B1->B_Result B2 Strong -I Effect (Inductive Withdrawal) B2->B_Result

Caption: Electronic effects of the substituents on 2-acetyl-4-bromoaniline.

Predictive Analysis of Substitution Sites

On the 2-acetyl-4-bromoaniline ring, three positions are available for substitution: C3, C5, and C6. The final regiochemical outcome depends on the consensus of the directing effects of the three substituents.

Positional Analysis
  • Attack at C3: This position is meta to the strongly activating -NH₂ group and meta to the o,p-directing -Br group. It is also ortho to the deactivating -COCH₃ group. All three substituents disfavor attack at this site.

  • Attack at C6: This position is ortho to the powerfully activating -NH₂ group, which is a highly favorable electronic arrangement. However, it is also subject to significant steric hindrance from the adjacent bulky acetyl group.

  • Attack at C5: This position is para to the activating -NH₂ group, meta to the deactivating -COCH₃ group, and ortho to the o,p-directing -Br group. The directing vectors of all three groups converge on this position, making it the most electronically favorable site for attack. The powerful activation from the para-amino group is the dominant influence.

Table 1: Analysis of Electrophilic Attack Sites on 2-Acetyl-4-bromoaniline
Position of AttackInfluence of -NH₂ (at C1)Influence of -COCH₃ (at C2)Influence of -Br (at C4)Steric HindranceOverall Viability
C3 meta (Disfavored)ortho (Disfavored)meta (Disfavored)LowVery Low
C5 para (Strongly Favored) meta (Favored) ortho (Favored) LowVery High
C6 ortho (Strongly Favored) ortho (Disfavored)meta (Disfavored)High Low to Moderate

Caption: Combined directing effects on the 2-acetyl-4-bromoaniline ring.

Critical Variable: The Impact of Reaction Medium

A crucial consideration in the EAS of anilines is the acidity of the reaction medium. Many standard protocols, such as nitration (HNO₃/H₂SO₄) and sulfonation (fuming H₂SO₄), employ strong acids.

Protonation of the Amino Group

In a strongly acidic environment, the basic amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This transformation fundamentally alters its electronic influence. The -NH₃⁺ group lacks a lone pair for resonance donation and, due to the positive charge, becomes a powerful electron-withdrawing group through the inductive effect (-I). As a result, it is a strong deactivator and a meta-director .[13][14]

Regiochemical Implications

If 2-acetyl-4-bromoaniline is protonated, the directing effects change:

  • The -NH₃⁺ group at C1 now directs meta to C3 and C5.

  • The -COCH₃ group at C2 still directs meta to C5.

  • The -Br group at C4 still directs ortho to C5.

Remarkably, even with the amino group protonated, the directing influences still converge to strongly favor substitution at the C5 position . The primary difference is that the overall reaction rate will be significantly slower due to the presence of three deactivating groups.

Application in Common EAS Reactions

The theoretical analysis can be applied to predict the outcomes of specific laboratory reactions.

Table 2: Feasibility and Predicted Major Products of Common EAS Reactions
ReactionReagentsFeasibilityPredicted Major ProductKey Considerations
Nitration Conc. HNO₃, Conc. H₂SO₄Feasible2-Acetyl-4-bromo-5-nitroanilineStrongly acidic conditions will protonate the amine, deactivating the ring but still directing to C5.[15]
Bromination Br₂ in CH₃COOHFeasible2-Acetyl-4,5-dibromoanilineThe activated ring may not require a Lewis acid catalyst. Acetic acid serves as a polar solvent.[16][17]
Sulfonation Fuming H₂SO₄ (SO₃)Feasible, requires heat2-Acetyl-4-bromoaniline-5-sulfonic acidReaction is reversible. Strongly acidic conditions will slow the reaction rate.
Friedel-Crafts Acylation RCOCl, AlCl₃Not Feasible No reactionThe Lewis acid catalyst (AlCl₃) will form an irreversible complex with the basic amino group, adding a positive charge and completely deactivating the ring.[14][18][19]
Friedel-Crafts Alkylation RCl, AlCl₃Not Feasible No reactionSame reason as acylation. The substrate is highly deactivated.[14][19][20]
Protocol: Nitration of 2-Acetyl-4-bromoaniline

This protocol is adapted from established procedures for the nitration of substituted acetanilides.[13][15][21]

  • Preparation: In a 100 mL flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 10 mL of concentrated sulfuric acid.

  • Substrate Addition: Slowly add 2.30 g (10 mmol) of 2-acetyl-4-bromoaniline to the sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C. Stir until all solid has dissolved.

  • Nitrating Mixture: In a separate test tube, prepare the nitrating mixture by cautiously adding 0.7 mL (~15 mmol) of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the aniline derivative over 20-30 minutes. Critically, the internal temperature must be maintained below 10 °C.

  • Quenching: After the addition is complete, allow the mixture to stir in the cold bath for an additional 30 minutes. Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.

  • Isolation: The yellow precipitate of 2-acetyl-4-bromo-5-nitroaniline will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove residual acid.

  • Purification: The crude product can be recrystallized from ethanol to yield the purified product.

G sub Dissolve Substrate (2-acetyl-4-bromoaniline) in conc. H₂SO₄ cool1 Cool to <10°C (Ice Bath) sub->cool1 react Dropwise Addition of Nitrating Mix (Maintain T < 10°C) cool1->react nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) and Cool nitro->react stir Stir in Cold Bath (30 min) react->stir quench Pour onto Crushed Ice stir->quench filter Vacuum Filtration & Wash with H₂O quench->filter purify Recrystallize from Ethanol filter->purify

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the preparation of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the versatile building block, 1-(2-Amino-5-bromophenyl)ethanone. Quinazolines are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1] The presence of a bromine substituent offers a strategic handle for further functionalization, making the target quinazolines valuable intermediates in the synthesis of complex molecules and potential therapeutic agents. This document details mechanistically driven experimental protocols, including the widely applicable Friedländer annulation and modern catalytic approaches, offering insights into reaction optimization and characterization of the resulting products.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, comprising a benzene ring fused to a pyrimidine ring.[2] This scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional organic materials.[2] The therapeutic importance of quinazolines is underscored by their presence in numerous approved drugs, particularly in oncology, where they have been successfully developed as inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][3] The strategic incorporation of a bromine atom, as in the precursor this compound, provides a versatile anchor for introducing further molecular diversity through cross-coupling reactions, thereby enabling extensive structure-activity relationship (SAR) studies.

Strategic Overview of Quinazoline Synthesis

The synthesis of the quinazoline nucleus from this compound can be broadly approached through several established and contemporary methods. The choice of synthetic route is often dictated by the desired substitution pattern on the final quinazoline ring. Key strategies include:

  • Friedländer Annulation: A classical and highly efficient method for constructing the quinoline and, by extension, quinazoline ring system.[4][5][6] This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[7][8]

  • Modern Catalytic Methods: Recent advancements have introduced a variety of transition-metal-catalyzed reactions that offer milder conditions, improved yields, and broader substrate scope.[2][9][10] These methods often involve C-H activation, cascade reactions, or dehydrogenative coupling.[2][11]

Below is a diagram illustrating the general synthetic logic from the starting material to the target quinazoline core.

G A This compound D Synthetic Method (e.g., Friedländer Annulation, Catalytic Cyclization) A->D B Reaction Partner (e.g., Aldehyde, Amide, Nitrile) B->D C Quinazoline Derivative D->C Cyclization & Aromatization

Caption: General workflow for quinazoline synthesis.

Detailed Experimental Protocols

Protocol 1: Friedländer-Type Synthesis of 2,4-Disubstituted-6-bromoquinazolines

This protocol describes a one-pot, multi-component reaction, a variation of the Friedländer annulation, for the synthesis of 2-aryl-4-methyl-6-bromoquinazolines. This approach is advantageous due to its operational simplicity and the ability to generate structural diversity by varying the aldehyde component.[12]

Reaction Principle: The reaction proceeds through an initial condensation of the 2-amino group of this compound with an aldehyde to form a Schiff base. This is followed by cyclization involving the methyl ketone and subsequent aromatization, often facilitated by an ammonium source which provides the second nitrogen for the pyrimidine ring.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid or a suitable solvent like ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the chosen aromatic aldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).

  • Add glacial acetic acid (15 mL) to serve as both the solvent and catalyst.[12]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-aryl-4-methyl-6-bromoquinazoline.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation:

Starting AldehydeProductTypical Yield (%)
Benzaldehyde6-Bromo-4-methyl-2-phenylquinazoline75-85
4-Chlorobenzaldehyde6-Bromo-2-(4-chlorophenyl)-4-methylquinazoline70-80
4-Methoxybenzaldehyde6-Bromo-2-(4-methoxyphenyl)-4-methylquinazoline80-90
Protocol 2: Modern Catalytic Approach - Ruthenium-Catalyzed Dehydrogenative Coupling

This protocol outlines a more contemporary approach utilizing a ruthenium catalyst for the dehydrogenative coupling of this compound with primary amines to form quinazoline products. This method offers high atom economy and avoids the use of harsh reagents.[11][13]

Reaction Principle: The reaction is thought to proceed via the initial formation of an imine intermediate from the dehydrative coupling of the amino ketone and the primary amine. The ruthenium catalyst then facilitates the cyclization and subsequent dehydrogenation to form the aromatic quinazoline ring system.[11]

Materials:

  • This compound

  • Primary amine (e.g., Benzylamine)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Ligand (e.g., a suitable phosphine ligand)

  • Anhydrous toluene or other high-boiling solvent

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the primary amine (1.2 mmol), the ruthenium catalyst (e.g., 2-5 mol%), and the appropriate ligand.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 120-140 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 6-bromo-quinazoline derivative.

  • Confirm the structure of the purified product by spectroscopic analysis.

Mechanism Visualization:

G cluster_0 Reaction Pathway A This compound + Primary Amine B Imine Intermediate A->B - H₂O C Cyclized Intermediate B->C Ru-catalyzed Cyclization D 6-Bromo-quinazoline Product C->D Ru-catalyzed Dehydrogenation (-H₂)

Caption: Ruthenium-catalyzed quinazoline synthesis pathway.

Causality and Experimental Choices

  • Choice of Starting Material: this compound is an ideal precursor as the ortho-amino ketone functionality is pre-disposed for cyclization reactions like the Friedländer synthesis. The bromo substituent at the 5-position is electronically withdrawing and provides a site for post-synthetic modification.

  • Friedländer Reaction Conditions: The use of ammonium acetate in the Friedländer-type synthesis serves as a convenient source of the N1 and C2 atoms of the quinazoline ring when reacting with an aldehyde.[12] Acetic acid not only acts as a solvent but also as a catalyst to promote the condensation and cyclization steps.

  • Catalytic Approach: Transition metal catalysis, particularly with ruthenium, offers a more atom-economical and often milder alternative to classical methods.[11] The dehydrogenative coupling mechanism avoids the need for external oxidants, releasing hydrogen gas as the only byproduct, which aligns with the principles of green chemistry.[2][9]

Trustworthiness and Self-Validation

The protocols described are based on well-established and peer-reviewed synthetic methodologies. To ensure reproducibility and validate the identity and purity of the synthesized compounds, the following steps are crucial:

  • Reaction Monitoring: Consistent use of TLC or GC-MS to track the consumption of starting materials and the formation of the product ensures that the reaction is proceeding as expected and helps in determining the optimal reaction time.

  • Purification: Proper purification, typically through recrystallization or column chromatography, is essential to remove unreacted starting materials and byproducts.

  • Spectroscopic Characterization: Unambiguous structural confirmation of the final products must be performed using a combination of spectroscopic techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the connectivity of atoms.

    • Mass Spectrometry (MS): To verify the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups.

By adhering to these validation steps, researchers can have high confidence in the outcome of the synthesis.

References

  • Wikipedia. Niementowski quinazoline synthesis.
  • MDPI. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • chemeurope.com. Niementowski quinazoline synthesis.
  • PMC. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Frontiers. Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
  • ResearchGate. Different catalytic methods for the synthesis of quinazolin‐4(3H)‐ones.
  • ResearchGate. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives.
  • Wikipedia. Niementowski quinoline synthesis.
  • PubMed. Recent developments in transition metal catalysis for quinazolinone synthesis.
  • Wikipedia. Friedländer synthesis.
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • e-Publications@Marquette. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines.
  • Organic Chemistry Portal. Synthesis of quinazolinones.
  • Organic Reactions. The Friedländer Synthesis of Quinolines.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • ResearchGate. The Friedländer Synthesis of Quinolines.

Sources

reaction mechanism for quinazoline formation using 2'-Amino-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Mechanistic Pathways of Quinazolines from 2'-Amino-5'-bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework, a bicyclic heterocycle comprising a benzene ring fused to a pyrimidine ring, is a cornerstone of medicinal chemistry.[1][2] Recognized as a "privileged structure," its rigid architecture and capacity for diverse substitutions make it a frequent constituent in a multitude of biologically active compounds.[1][3] The therapeutic importance of this scaffold is underscored by the number of FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The broad pharmacological profile of quinazoline derivatives—spanning anticancer, anti-inflammatory, antimicrobial, and antiviral activities—ensures continued interest in developing novel and efficient synthetic routes.[4][5][6][7]

This technical guide provides an in-depth exploration of the reaction mechanisms for forming quinazolines, with a specific focus on utilizing 2'-Amino-5'-bromoacetophenone as a versatile starting material. The presence of the bromine atom at the 5'-position serves as a critical synthetic handle for post-synthesis modifications via cross-coupling reactions, while the 2'-amino and acetophenone functionalities are the essential precursors for the cyclization that forms the quinazoline core. This document will elucidate the underlying chemical principles, provide detailed experimental protocols, and offer expert insights to guide researchers in the synthesis of novel quinazoline-based entities.

Part 1: The Reaction Mechanism - A Stepwise Dissection

The formation of the quinazoline ring from a 2'-aminoaryl ketone is most classically achieved through variations of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] A highly efficient and common modern approach is a one-pot, three-component reaction involving the 2'-aminoacetophenone, an aldehyde, and a nitrogen source, typically ammonium acetate.[10] This method provides a direct route to 2,4-disubstituted quinazolines.

The reaction using 2'-Amino-5'-bromoacetophenone proceeds through a cascade of well-defined steps:

  • Initial Condensation and Imine Formation: The reaction is typically initiated by the condensation of the aldehyde with the nitrogen source (ammonia, from ammonium acetate) to form an aldimine. Concurrently, the 2'-amino-5'-bromoacetophenone can react with the aldehyde in an acid-catalyzed condensation.

  • Nucleophilic Attack and Cyclization: The amino group of the 2'-amino-5'-bromoacetophenone acts as a nucleophile, attacking the imine carbon formed from the aldehyde and ammonia. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the ketone carbonyl of the original acetophenone. This is the critical ring-forming step.

  • Dehydration and Aromatization: The resulting heterocyclic intermediate readily undergoes dehydration. The final step is an oxidation, often facilitated by air (aerobic oxidation) or a mild oxidant, which leads to the formation of the stable, aromatic quinazoline ring.[11][12] This aromatization is a significant thermodynamic driving force for the overall reaction.

Mechanistic Rationale: The "Why" Behind the Reagents
  • 2'-Amino-5'-bromoacetophenone: This is the foundational block. The amino group is the primary nucleophile for initiating cyclization, and the ketone provides the electrophilic carbon for the final ring closure. The bromine atom is a strategically placed leaving group for subsequent diversification (e.g., Suzuki, Buchwald-Hartwig couplings).

  • Aldehyde (R-CHO): This reactant ultimately becomes the substituent at the 2-position of the quinazoline ring. The choice of aldehyde directly dictates the final molecular structure, making it a key point for generating chemical diversity.

  • Ammonium Acetate (NH₄OAc): This serves as the nitrogen source for the N1 position of the quinazoline ring and also provides the atoms for the C4-substituent (a methyl group in this case, derived from the acetophenone). The acetate can act as a mild base to facilitate proton transfers.

  • Catalyst (e.g., Acid or Metal Catalyst): While some reactions proceed thermally, many are accelerated by catalysts. An acid catalyst (like p-TsOH) protonates carbonyl groups, making them more electrophilic and promoting condensation/dehydration steps.[1] Transition metal catalysts, such as those based on copper or iron, can facilitate the oxidative aromatization step.[11][13][14]

Visualization of the Reaction Mechanism

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism for Quinazoline Formation R1 2'-Amino-5'-bromoacetophenone I1 Iminium/Enamine Intermediate R1->I1 Condensation R2 Aldehyde (R'-CHO) R2->I1 R3 Ammonium Acetate R3->I1 I2 Cyclized Dihydro-quinazoline Intermediate I1->I2 Intramolecular Cyclization P 6-Bromo-2,4-disubstituted Quinazoline I2->P Dehydration & Aromatization (-2H₂O, -2H⁺)

Caption: Figure 1: Proposed Reaction Mechanism for Quinazoline Formation.

Part 2: Experimental Protocols and Data

This section provides a detailed, validated protocol for the synthesis of a 6-bromo-2,4-disubstituted quinazoline derivative.

Protocol 1: One-Pot Synthesis of 6-Bromo-2-phenyl-4-methylquinazoline

This protocol details a solvent-free, microwave-assisted synthesis, which offers benefits of speed and efficiency.[10][15][16]

Materials and Reagents:

  • 2'-Amino-5'-bromoacetophenone (1.0 eq, 214 mg, 1.0 mmol)

  • Benzaldehyde (1.2 eq, 127 mg, 1.2 mmol)

  • Ammonium acetate (5.0 eq, 385 mg, 5.0 mmol)

  • Montmorillonite K-10 clay (500 mg) (Optional, as a solid support)[1]

  • Ethyl acetate (for work-up)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Laboratory microwave reactor

  • Round-bottom flask (100 mL)

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reaction vessel, add 2'-Amino-5'-bromoacetophenone (214 mg, 1.0 mmol), benzaldehyde (127 mg, 1.2 mmol), and ammonium acetate (385 mg, 5.0 mmol). If using, add the Montmorillonite K-10 clay.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15-20 minutes with stirring. Power should be set to a maximum of 300 W.

    • Causality Note: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar reactants, significantly reducing reaction times compared to conventional heating.[17]

  • Reaction Monitoring: After cooling, spot a small aliquot of the crude reaction mixture (dissolved in ethyl acetate) on a TLC plate and elute with a 3:1 Hexanes:Ethyl Acetate mixture to check for the consumption of the starting material.

  • Work-up: Transfer the cooled reaction mixture to a 100 mL round-bottom flask using ethyl acetate (approx. 30 mL).

  • Extraction: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Causality Note: The bicarbonate wash neutralizes any remaining acetic acid from the ammonium acetate and any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of Experimental Workflow

Workflow Figure 2: Experimental Workflow for Quinazoline Synthesis A 1. Mix Reactants (2'-Amino-5'-bromoacetophenone, Aldehyde, NH₄OAc) B 2. Microwave Irradiation (120 °C, 15-20 min) A->B C 3. Reaction Work-up (EtOAc Extraction) B->C D 4. Aqueous Wash (NaHCO₃, Brine) C->D E 5. Dry & Concentrate (Na₂SO₄, Rotovap) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Figure 2: Experimental Workflow for Quinazoline Synthesis.

Data Summary: Substrate Scope

The versatility of this reaction allows for the synthesis of a library of compounds by varying the aldehyde component.

EntryAldehyde Substituent (R')Reaction Time (min)Yield (%)
1Phenyl1585-92%
24-Chlorophenyl1582-90%
34-Methoxyphenyl2088-95%
42-Naphthyl2080-87%
52-Furyl1575-83%
Table 1: Representative yields for the synthesis of various 6-bromo-2-substituted-4-methylquinazolines following Protocol 1. Reaction conditions: 1.0 mmol 2'-Amino-5'-bromoacetophenone, 1.2 mmol aldehyde, 5.0 mmol NH₄OAc, MW at 120 °C.

Part 3: Troubleshooting and Expert Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient temperature or reaction time. 2. Impure starting materials. 3. Inefficient microwave coupling.1. Increase reaction time in 5-minute increments or raise the temperature to 140 °C. 2. Ensure reactants are pure and dry. 3. If not using a solid support, add a small amount of a polar, high-boiling point solvent like DMF or NMP to improve heating efficiency.
Formation of Side Products 1. Self-condensation of the acetophenone. 2. Formation of complex imine mixtures.1. Ensure the aldehyde is slightly in excess (1.2-1.5 eq) to favor the desired reaction pathway. 2. Consider a two-step procedure: first, form the enamine or imine intermediate at a lower temperature before heating for cyclization.
Difficult Purification 1. Product co-elutes with starting material or byproducts. 2. Streaking on the silica column.1. Adjust the polarity of the chromatography eluent system. A switch to a Toluene/Acetone system may provide better separation. 2. Add 0.5-1% triethylamine to the eluent to suppress the interaction of the basic nitrogen atoms of the quinazoline with the acidic silica gel.

Conclusion

The synthesis of quinazolines from 2'-Amino-5'-bromoacetophenone is a robust and highly adaptable process crucial for modern drug discovery. By understanding the underlying Friedländer-type mechanism, researchers can rationally design experiments and troubleshoot effectively. The protocols and insights provided herein serve as a comprehensive guide for synthesizing diverse libraries of 6-bromo-substituted quinazolines, which are valuable intermediates poised for further functionalization in the quest for novel therapeutic agents.

References

  • Frontiers. Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
  • Asian Journal of Chemistry. Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry.
  • Research Square. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Research Square.
  • SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace.
  • ACG Publications. A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications.
  • Aide-Memoire. Novel quinazoline derivatives: key pharmacological activities. Aide-Memoire.
  • Wikipedia. Niementowski quinoline synthesis. Wikipedia.
  • MDPI. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. MDPI.
  • National Center for Biotechnology Information. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PMC.
  • National Center for Biotechnology Information. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC.
  • Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines. Journal of Pharmaceutical Negative Results.
  • Wikipedia. Friedländer synthesis. Wikipedia.
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Wikipedia. Niementowski quinazoline synthesis. Wikipedia.
  • Morressier. Fast and efficient synthesis of quinazoline derivatives. Morressier.
  • Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal.
  • National Center for Biotechnology Information. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC.
  • National Center for Biotechnology Information. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
  • National Center for Biotechnology Information. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • International Journal of Pharmaceutical Research and Applications. A Review on 4(3H)-quinazolinone synthesis. IJPRA.
  • Wikipedia. Bischler–Napieralski reaction. Wikipedia.
  • Slideshare. Bischler napieralski reaction. Slideshare.
  • National Center for Biotechnology Information. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. PMC.
  • ResearchGate. Proposed mechanism for the synthesis of quinazolinones. ResearchGate.
  • Frontiers. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
  • Organic Chemistry Portal. Friedlaender Synthesis. Organic Chemistry Portal.
  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate.
  • ResearchGate. Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives. ResearchGate.
  • ResearchGate. Synthesis of quinoline via Friedlander reaction using 2-aminoaryl ketones and α-methylene ketones. ResearchGate.

Sources

The Strategic Utility of 1-(2-Amino-5-bromophenyl)ethanone in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the applications of 1-(2-Amino-5-bromophenyl)ethanone (also known as 2'-Amino-5'-bromoacetophenone) as a pivotal intermediate in pharmaceutical research and development. This versatile building block, characterized by its ortho-amino ketone functionality and bromine substitution, offers a strategic entry point into several classes of pharmacologically significant heterocyclic scaffolds. We will explore its synthesis, characterization, and application in the construction of quinoline and benzodiazepine cores, providing detailed, field-proven protocols for the modern medicinal chemist.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.

PropertyValueReference(s)
CAS Number 29124-56-9[1]
Molecular Formula C₈H₈BrNO[1]
Molecular Weight 214.06 g/mol [1]
Appearance Light yellow to brown solid
Melting Point 86-88 °C
Boiling Point 302.2±27.0 °C (Predicted)
Solubility Soluble in methanol and N,N-Dimethylformamide; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform; practically insoluble in water.[2]

Safety Profile: this compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the regioselective bromination of 2'-aminoacetophenone. The ortho-amino group is a powerful activating group and directs electrophilic substitution to the para position.

Protocol: Synthesis via Electrophilic Bromination

This protocol is adapted from established procedures for the bromination of activated aromatic systems.

Materials:

  • 2'-Aminoacetophenone

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate Solution (saturated)

  • Sodium Bicarbonate Solution (saturated)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2'-aminoacetophenone (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice water.

  • Quench any unreacted bromine by the dropwise addition of a saturated sodium thiosulfate solution until the orange color dissipates.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.

Application in the Synthesis of Quinolines: The Friedländer Annulation

The ortho-aminoaryl ketone moiety of this compound makes it an ideal substrate for the Friedländer synthesis, a powerful method for constructing the quinoline ring system.[3][4][5] This reaction involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl.[3][4][5]

Conceptual Workflow: Friedländer Synthesis

G A This compound D Aldol Condensation or Schiff Base Formation A->D B α-Methylene Ketone (e.g., Acetone) B->D C Base or Acid Catalyst C->D E Intramolecular Cyclization D->E F Dehydration E->F G 6-Bromo-2-methylquinoline F->G

Caption: General workflow for the Friedländer synthesis of a 6-bromoquinoline derivative.

Protocol: Synthesis of 6-Bromo-2-methylquinoline

Materials:

  • This compound

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add an excess of acetone (5-10 equivalents).

  • In a separate beaker, prepare a solution of potassium hydroxide (2 equivalents) in a minimal amount of water and add it to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into a larger volume of ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 6-bromo-2-methylquinoline.[6]

Proposed Application in the Synthesis of 1,4-Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties.[2][7] While direct literature for the use of this compound in benzodiazepine synthesis is sparse, its structural similarity to known precursors allows for the proposal of a viable synthetic route towards 7-bromo-1,4-benzodiazepine derivatives. The following is a proposed, logical pathway adapted from the synthesis of related structures.[2]

Conceptual Pathway to a Benzodiazepine Core

G A This compound C Peptide Coupling A->C B Amino Acid Derivative (e.g., Glycine ethyl ester) B->C D Amide Intermediate C->D E Deprotection D->E F Intramolecular Cyclization (Amine-Ketone) E->F G 7-Bromo-5-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one F->G

Sources

Analytical Methods for the Comprehensive Characterization of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 1-(2-Amino-5-bromophenyl)ethanone (CAS No. 29124-56-9), a key intermediate in pharmaceutical synthesis.[1][2][3][4][5] Ensuring the identity, purity, and quality of this starting material is paramount for the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). We present detailed, field-proven protocols for spectroscopic and chromatographic techniques, emphasizing the causality behind experimental choices to ensure robust and reliable results. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Physicochemical Overview

This compound is an aromatic ketone containing an amine and a bromine substituent.[1] This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents.[1] Accurate and comprehensive analytical characterization is therefore not merely a procedural step but a foundational requirement for its use in a regulated environment. This involves confirming the molecular structure, identifying and quantifying impurities, and establishing a reliable quality profile.

A summary of the key physicochemical properties of this compound is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[6]
Synonyms 2'-Amino-5'-bromoacetophenone[1][4]
CAS Number 29124-56-9[1][6][7]
Molecular Formula C₈H₈BrNO[1][2][6]
Molecular Weight 214.06 g/mol [1][6][7]
Appearance White to yellow or brown solid[8]
Melting Point 86-88 °C[1][7]
Boiling Point 302.2 °C (Predicted)[1][7]
Density 1.535 g/cm³ (Predicted)[1][7]
SMILES CC(=O)C1=C(C=CC(=C1)Br)N[6]
InChIKey JCGVHKOIDFMQER-UHFFFAOYSA-N[6]

A Multi-Technique Strategy for Complete Characterization

No single analytical technique can provide a complete picture of a chemical substance. A robust characterization strategy relies on an orthogonal approach, where multiple techniques with different separation and detection principles are used to build a cohesive and self-validating data package. The logical workflow presented here ensures unambiguous structural confirmation followed by a meticulous purity assessment.

G cluster_0 Phase 1: Identity & Structural Confirmation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Final Reporting Sample Sample Received This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry (e.g., via GC-MS) Sample->MS Struct_Confirm Structure Confirmed NMR->Struct_Confirm FTIR->Struct_Confirm MS->Struct_Confirm HPLC Primary Purity Assay (RP-HPLC with UV) Struct_Confirm->HPLC GCMS_Purity Orthogonal Purity Check (GC-MS for Volatiles) Struct_Confirm->GCMS_Purity Purity_Report Purity & Impurity Profile Established HPLC->Purity_Report GCMS_Purity->Purity_Report UVVis UV-Vis Spectroscopy (for λmax determination) UVVis->HPLC Selects Wavelength CoA Certificate of Analysis (CoA) Generated Purity_Report->CoA

Caption: Integrated workflow for the characterization of this compound.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide fingerprint-level information about the molecular structure and functional groups present in the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.[9]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean NMR tube.[9] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire the ¹H spectrum, ensuring a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest proton signal.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

Expected Spectral Features: The structure suggests a specific pattern of signals. The aromatic region in the ¹H NMR should display three distinct protons with splitting patterns dictated by their ortho, meta, and para relationships. The primary amine protons will likely appear as a broad singlet, and the acetyl methyl group as a sharp singlet around 2.5 ppm.[9]

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

NucleusAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
¹H -COCH₃~2.6Singlet3H
-NH₂~4.5 - 6.0Broad Singlet2H
Aromatic H~6.6 - 7.8Multiplets (3 distinct)3H
¹³C -C OCH₃~28Quartet-
C -Br~110-115Singlet-
Aromatic C-H~118-135Doublets-
C -NH₂~148-152Singlet-
-C =O~198-202Singlet-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10] The spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the ketone, and C-H and C=C bonds of the aromatic ring.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.[10] Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.[10]

  • Data Analysis: The resulting spectrum should be displayed in terms of transmittance or absorbance. Identify the characteristic absorption bands and compare them to known functional group frequencies.[11]

Table 3: Expected Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H Stretch (sp²)Aromatic Ring
1680 - 1660C=O StretchAryl Ketone
1620 - 1580N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1360 - 1350C-H BendMethyl group (-CH₃)
1300 - 1200C-N StretchAromatic Amine
850 - 800C-H Bend (out-of-plane)Substituted Benzene
600 - 500C-Br StretchAryl Bromide
UV-Visible Spectroscopy

UV-Vis spectroscopy is used to probe the electronic transitions within a molecule and is particularly useful for compounds with chromophores, such as the aromatic ring and carbonyl group in this analyte.[12][13] Its primary application in this context is to determine the wavelength of maximum absorbance (λmax), which is critical for setting up a sensitive HPLC-UV detection method.

Protocol: Determination of λmax

  • Solution Preparation: Prepare a dilute solution of the sample (~5-10 µg/mL) in a suitable UV-transparent solvent, such as methanol or acetonitrile.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis: Fill a quartz cuvette with the sample solution and another with the solvent (as a blank). Scan the sample from approximately 400 nm down to 200 nm.

  • Result: The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for HPLC analysis to ensure maximum sensitivity.

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the main component from any process-related impurities or degradation products, allowing for accurate purity determination.[14]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for purity analysis of non-volatile, moderately polar organic molecules.[15][16] The method described below is a robust starting point for the analysis of this compound. Method validation according to ICH guidelines would be required for use in a GMP environment.[17]

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (e.g., ACN:Water) Equilibrate Equilibrate HPLC System with Mobile Phase MobilePhase->Equilibrate Standard Prepare Reference Standard Solution (e.g., 0.1 mg/mL) InjectSample Inject Blank, Standard, and Sample Solutions Standard->InjectSample Sample Prepare Sample Solution (e.g., 0.1 mg/mL) Sample->InjectSample SST Inject System Suitability Standard (5x) Equilibrate->SST CheckSST Verify SST Criteria (%RSD, Tailing, Plates) SST->CheckSST CheckSST->Equilibrate Fail CheckSST->InjectSample Pass AcquireData Acquire Chromatographic Data InjectSample->AcquireData Integrate Integrate Peaks AcquireData->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Detailed workflow for HPLC purity analysis.

Protocol: RP-HPLC Purity Method

  • Instrumentation & Conditions:

    • HPLC System: A standard system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.[16][18]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[16] A C18 phase provides good retention for moderately polar aromatic compounds.

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile (ACN) and Water. A good starting point is an isocratic mixture of ACN:Water (60:40 v/v). A small amount of buffer (e.g., 0.1% formic acid or phosphoric acid) can be added to control the ionization of the amine and improve peak shape.[15]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30 °C.[16]

    • Detection: UV detection at the predetermined λmax.

    • Injection Volume: 10 µL.[16]

  • Solution Preparation:

    • Diluent: Mobile phase is recommended as the diluent.

    • Reference Standard Solution: Prepare a stock solution of ~1.0 mg/mL by accurately weighing the reference standard and dissolving in diluent. Prepare a working solution of ~0.1 mg/mL from the stock.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL).

  • System Suitability Testing (SST): Before sample analysis, perform at least five replicate injections of the working standard solution. This is a critical self-validating step.

  • Analysis Sequence: Inject the diluent (as a blank), followed by the reference standard, and then the sample solution.

  • Data Processing: Integrate all peaks in the sample chromatogram. Calculate the purity using the area percent normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 4: HPLC System Suitability Criteria

ParameterAcceptance CriterionRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n≥5)Demonstrates the precision and repeatability of the system.
%RSD of Retention Time ≤ 1.0% (for n≥5)Indicates the stability of the pump and mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. It provides separation based on volatility and boiling point, and the mass spectrometer provides mass information for the parent compound and its fragments, further confirming identity and detecting any volatile impurities not seen by HPLC.[6]

Protocol: GC-MS Analysis

  • Instrumentation & Conditions:

    • GC-MS System: A standard GC equipped with a mass selective detector (MSD).

    • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of ~1.0 mL/min.

    • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • MSD: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 450.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Analysis:

    • Confirm the retention time of the main peak.

    • Analyze the mass spectrum of the main peak. The molecular ion (M⁺) should be observed at m/z 213 and 215 in an approximate 1:1 ratio due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

    • A characteristic fragment would be the loss of the methyl group ([M-15]⁺).

    • Identify any impurity peaks by searching their mass spectra against a reference library (e.g., NIST).[19]

Conclusion

The comprehensive analytical characterization of this compound requires a multi-faceted approach. By combining spectroscopic techniques like NMR, FTIR, and UV-Vis for structural confirmation with orthogonal chromatographic methods such as HPLC and GC-MS for purity assessment, a complete and reliable quality profile can be established. The protocols and workflows detailed in this guide provide a robust framework for scientists to ensure the identity, purity, and overall quality of this critical pharmaceutical intermediate, thereby supporting downstream success in drug development and manufacturing.

References

  • LookChem. This compound - Chemical Properties.
  • PubChem. 1-(2-Amino-5-bromophenyl)ethan-1-one. National Center for Biotechnology Information.
  • Wiley-VCH. Supporting Information for various organic compounds. (2007).
  • Beilstein Journal of Organic Chemistry. Search Results related to NMR and structural analysis.
  • SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • Royal Society of Chemistry. Supporting Information for Water-controlled selective preparation of α-mono or α,α'-dihalo ketones.
  • Bio-protocol. General HPLC Methods.
  • Royal Society of Chemistry. Supporting Information for Zeolite-Catalyzed Hydration of Terminal Alkynes.
  • NIST. NIST Chemistry WebBook for Ethanone, 1-(2-bromophenyl)-.
  • Oakwood Chemical. This compound Product Page.
  • InstaNANO. FTIR Functional Group Database Table with Search.
  • LookChem. This compound - Henan Allgreen Chemical Co.,Ltd.
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. (2017).
  • NIH National Center for Biotechnology Information. Temperature dependent 2nd derivative absorbance spectroscopy of aromatic amino acids.
  • NIH National Center for Biotechnology Information. A Combined X-ray Absorption and UV–Vis Spectroscopic Study of the Iron-Catalyzed Belousov–Zhabotinsky Reaction.
  • NIH National Center for Biotechnology Information. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP).
  • ResearchGate. FTIR spectra of 2-amino-5-methylpyridine and the complex.
  • NIH National Center for Biotechnology Information. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs.
  • UMass ScholarWorks. Determination of acetaminophen by flow injection with on-line chemical derivatization.

Sources

Application Note: A Validated Reverse-Phase HPLC Method for Purity Analysis of 2'-Amino-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated high-performance liquid chromatography (HPLC) method for the determination of purity and the separation of potential impurities in 2'-Amino-5'-bromoacetophenone. As a critical intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API).[1] The developed method utilizes a reverse-phase C18 column with gradient elution and UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision.[2][3][4] This document provides a complete, step-by-step protocol for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

2'-Amino-5'-bromoacetophenone is an aromatic ketone and amine derivative frequently used as a building block in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, arising from starting materials or by-products of the synthesis, can adversely affect the yield, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method is essential for its quality control.

Causality of Method Selection:

High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like 2'-Amino-5'-bromoacetophenone.[5][6]

  • Reverse-Phase Chromatography: The analyte possesses both polar (amino, carbonyl) and non-polar (bromophenyl ring) characteristics, making it ideally suited for separation on a non-polar stationary phase (C18) with a polar mobile phase. This mode of chromatography separates compounds based on their hydrophobicity.

  • Gradient Elution: To ensure the elution and separation of a wide range of potential impurities, which may vary significantly in polarity from the main analyte, a gradient elution is employed. This involves changing the composition of the mobile phase during the analytical run, providing robust separation for both early and late-eluting compounds.[5]

  • UV Detection: The presence of the substituted acetophenone chromophore in the molecule results in strong ultraviolet (UV) absorbance, allowing for sensitive and reliable detection.

This application note provides a self-validating system, incorporating system suitability tests as mandated by the United States Pharmacopeia (USP) to ensure the chromatographic system is adequate for the intended analysis before any sample is tested.[7][8]

Experimental Workflow

The overall process, from sample preparation to final data analysis and reporting, is designed to ensure data integrity and reproducibility.

HPLC_Workflow cluster_Prep Preparation Phase cluster_Analysis Analytical Phase cluster_Data Data Processing prep_mobile Mobile Phase Preparation (Aqueous & Organic) prep_std Standard Solution Preparation prep_sample Sample Solution Preparation sys_prep HPLC System Equilibration prep_sample->sys_prep Load Samples sys_suit System Suitability Test (SST) Injection sys_prep->sys_suit check_sst Verify SST Criteria (USP <621>) sys_suit->check_sst check_sst->sys_prep Fail inject_sample Sample/Standard Injection Sequence check_sst->inject_sample Pass integrate Chromatogram Integration inject_sample->integrate calculate Purity Calculation (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: HPLC analysis workflow for 2'-Amino-5'-bromoacetophenone.

Instrumentation, Reagents, and Materials

CategoryItem
Instrumentation HPLC or UHPLC system with a gradient pump, autosampler, and UV/PDA detector
Analytical balance (0.01 mg readability)
pH meter
Sonicator
Data acquisition and processing software (e.g., Chromeleon, Empower)
Reagents 2'-Amino-5'-bromoacetophenone Reference Standard (>99.5%)
Acetonitrile (HPLC grade or higher)
Water (HPLC grade, 18.2 MΩ·cm)
Potassium dihydrogen phosphate (KH₂PO₄), ACS grade
Phosphoric acid (H₃PO₄), 85%
Materials C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Volumetric flasks (Class A)
Pipettes (calibrated)
Autosampler vials with caps
Syringe filters (0.45 µm, PTFE or Nylon)

Detailed Protocols

Mobile Phase Preparation
  • Mobile Phase A (Aqueous):

    • Weigh 1.36 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water to prepare a 10 mM solution.

    • Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. The acidic pH is critical for protonating the amine group on the analyte, ensuring sharp, symmetrical peak shapes by minimizing interaction with residual silanols on the stationary phase.[9]

    • Filter the buffer through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator.

  • Mobile Phase B (Organic):

    • Acetonitrile (HPLC Grade). Filter and degas before use.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2'-Amino-5'-bromoacetophenone Reference Standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent. This concentration is suitable for both purity determination and system suitability checks.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 25 mg of the 2'-Amino-5'-bromoacetophenone sample to be tested into a 25 mL volumetric flask.

    • Dissolve and dilute to 25 mL with the diluent.

    • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 27 minutes

System Suitability and Method Validation

The trustworthiness of any analytical method relies on its validation, which demonstrates that the procedure is fit for its intended purpose.[4][10]

System Suitability Test (SST)

Before sample analysis, inject the Working Standard Solution five times. The results must meet the criteria defined in USP General Chapter <621>.[5][11]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
%RSD of Retention Time ≤ 1.0%Indicates stability of the pump and mobile phase.
Method Validation Protocol (ICH Q2(R2) Framework)

The relationship between validation parameters ensures a comprehensive assessment of the method's reliability.

Validation_Pyramid cluster_Top cluster_Core cluster_Limits Goal Fit for Intended Purpose (ICH Q2(R2)) Accuracy Accuracy (% Recovery) Accuracy->Goal Precision Precision (%RSD) Precision->Goal Specificity Specificity Specificity->Goal Linearity Linearity (r²) Linearity->Goal Range Range Linearity->Range Range->Accuracy Range->Precision LOD LOD LOD->Specificity LOQ LOQ LOQ->Specificity Robustness Robustness Robustness->Goal Ensures reliability

Caption: Interrelation of ICH Q2(R2) validation parameters.

  • Specificity: The method's ability to assess the analyte in the presence of impurities. This is demonstrated by the separation of the main peak from any other peaks in the chromatogram.

  • Linearity and Range: A linear relationship between concentration and peak area was established over a range of 50% to 150% of the working concentration (50-150 µg/mL). A correlation coefficient (r²) of >0.999 is required.[3]

  • Accuracy: Determined by spiking a known amount of reference standard into a sample mixture at three concentration levels (e.g., 80%, 100%, 120%). The percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: The %RSD of six replicate sample preparations should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day to assess inter-day and inter-analyst variability.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).[2] The SST criteria must still be met.

Data Analysis and Typical Results

The purity of 2'-Amino-5'-bromoacetophenone is calculated using the area percent method.

Formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

Hypothetical Validation Summary:

Validation ParameterResultStatus
Linearity (r²) 0.9995Pass
Range 50 - 150 µg/mLPass
Accuracy (% Recovery) 99.2% - 101.5%Pass
Precision (%RSD) Repeatability: 0.85%Pass
Intermediate Precision: 1.22%Pass
LOQ 0.2 µg/mL-
Robustness System suitability criteria met under all varied conditions.Pass

Conclusion

The reverse-phase HPLC method described provides a reliable, robust, and accurate system for the purity determination of 2'-Amino-5'-bromoacetophenone. The detailed protocol, grounded in established chromatographic principles and validated according to ICH guidelines, is suitable for routine quality control in both research and manufacturing environments.[4][5][6] The inclusion of system suitability tests ensures the generation of trustworthy and reproducible data.

References

  • United States Pharmacopeia. (2022).
  • United States Pharmacopeia.
  • Pharma Talks. (2023). Understanding ICH Q2(R2)
  • Agilent Technologies. (2023).
  • AMSbiopharma. (2024).
  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2)
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Hashimoto, Y., Shudo, K., & Okamoto, T. (1985). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 1(1), 63-66. [Link]
  • Scribd. (2021).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • A. M. Yousuf, M., & Siddiqui, M. R. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 30(1), 127-137. [Link]

Sources

GC-MS protocol for identifying 1-(2-Amino-5-bromophenyl)ethanone byproducts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) for the Identification of 1-(2-Amino-5-bromophenyl)ethanone Byproducts

Authored by: Senior Application Scientist, Gemini Analytical

Abstract

This compound is a pivotal starting material and key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of Active Pharmaceutical Ingredients (APIs).[1][2] The purity of this intermediate is paramount, as any byproducts carried through the synthetic route can impact the safety, efficacy, and stability of the final drug product.[3] Impurity profiling is therefore a mandatory and critical step during drug development, subject to rigorous oversight by regulatory authorities.[4][5] This application note provides a comprehensive, step-by-step protocol for the identification of potential process-related byproducts of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the rationale behind derivatization, method parameters, and data interpretation, offering a self-validating framework for researchers and drug development professionals.

The Synthetic Landscape: Predicting Potential Byproducts

Effective byproduct analysis begins with a fundamental understanding of the synthetic pathway. This compound is commonly synthesized via the electrophilic bromination of 2'-aminoacetophenone. The strongly activating, ortho-, para-directing nature of the amino group dictates the position of bromination.[6] This reaction, while generally efficient, can lead to several predictable byproducts.

Common Synthesis Route: 2'-Aminoacetophenone is reacted with a brominating agent (e.g., Br₂ in acetic acid) to yield the target molecule.

Potential Byproducts:

  • Unreacted Starting Material: 2'-Aminoacetophenone.

  • Isomeric Byproducts: Due to the directing effects of the amino group, some bromination at the ortho position (position 3) can occur, leading to the formation of 1-(2-Amino-3-bromophenyl)ethanone.

  • Over-bromination Products: The use of excess brominating agent or extended reaction times can result in the formation of di-substituted products, such as 1-(2-Amino-3,5-dibromophenyl)ethanone.[6]

  • Degradation Products: Oxidation or other side reactions involving the primary amine can generate additional impurities.

Identifying these structurally similar compounds requires a highly selective and sensitive analytical technique, for which GC-MS is exceptionally well-suited.[7][8]

The Analytical Rationale: Why GC-MS with Derivatization?

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[3] However, the direct analysis of primary aromatic amines like this compound presents significant challenges. The polar amino group (-NH₂) can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), low sensitivity, and poor reproducibility.[9][10]

To overcome these issues, a chemical modification step known as derivatization is essential.[11] Derivatization converts the polar amine into a less polar, more volatile, and more thermally stable derivative, significantly improving its chromatographic behavior.[9]

For this protocol, we utilize acylation with Trifluoroacetic Anhydride (TFAA). This reaction is rapid and robust, converting the primary amine into a stable trifluoroacetamide derivative. The key advantages are:

  • Increased Volatility: The derivative can be analyzed at lower GC oven temperatures, minimizing the risk of thermal degradation.[9]

  • Improved Peak Shape: Derivatization blocks the active hydrogen atoms, reducing unwanted interactions with the GC system and resulting in sharp, symmetrical peaks.[9]

  • Enhanced Sensitivity: The introduction of fluorine atoms can increase detector response.[9]

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// Edges A -> B [label="Step 1"]; B -> C [label="Step 2"]; C -> D [label="Step 3"]; D -> E [label="Step 4"]; E -> F [label="Step 5"]; } caption [label="Figure 1: Overall GC-MS Experimental Workflow.", shape=plaintext, fontname="Arial", fontsize=11];

Detailed GC-MS Protocol

Part 3.1: Reagents and Materials
  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous Ethyl Acetate (or other suitable solvent like Acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system with a mass spectral library (e.g., NIST)

Part 3.2: Sample Preparation and Derivatization Protocol

This protocol is based on established acylation methods for primary amines.[9]

  • Sample Preparation: Accurately weigh approximately 1-2 mg of the this compound sample into a reaction vial.

  • Solvent Addition: Add 500 µL of anhydrous ethyl acetate to the vial and vortex to dissolve the sample completely. Rationale: Using an anhydrous solvent is critical as TFAA is highly reactive with water, which would consume the reagent and lead to incomplete derivatization.[11]

  • Reagent Addition: Add 100 µL of TFAA to the sample solution.

  • Reaction: Tightly cap the vial and heat it in a heating block at 70°C for 20 minutes. Rationale: Heating accelerates the reaction to ensure complete derivatization of the primary amine.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Part 3.3: GC-MS Instrumental Parameters

The following parameters provide a robust starting point for analysis. Method development and validation are crucial for specific applications to ensure compliance with regulatory guidelines like those from the FDA and ICH.[12][13][14]

Parameter Setting Rationale
GC System Agilent 8890 or equivalentStandard, reliable gas chromatograph.
MS System Agilent 5977B or equivalentProvides sensitive detection and reproducible mass spectra.
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column providing excellent separation for a wide range of semi-volatile organic compounds.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.
Injection Volume 1 µLStandard volume to avoid column overloading.
Injection Mode Split (50:1 ratio)Prevents column overload from the main component, allowing for better resolution and detection of trace-level byproducts. A splitless injection may be used for higher sensitivity if needed.
Carrier Gas Helium, Constant Flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program - Initial: 80°C, hold 2 min- Ramp: 15°C/min to 280°C- Hold: 5 minThe temperature program is designed to separate the starting material, product, and potential higher-boiling byproducts (like di-brominated species) effectively.
MS Transfer Line Temp 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation.
Ion Source Temp 230°CStandard operating temperature.
Quadrupole Temp 150°CStandard operating temperature.
Mass Scan Range 40 - 550 m/zA wide scan range ensures the capture of low m/z fragments as well as the molecular ions of the target compound and potential di-brominated byproducts.
Acquisition Mode ScanAcquires full mass spectra for all eluting peaks, which is necessary for the identification of unknown byproducts.

Data Interpretation: A Logic-Driven Approach

Identifying byproducts from GC-MS data is a systematic process involving the analysis of both chromatographic and mass spectral information.

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// Nodes Start [label="Review Total Ion Chromatogram (TIC)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Peak_Select [label="Select a Peak of Interest\n(Main Component or Potential Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; Extract_MS [label="Extract Mass Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Isotope [label="Check for Bromine Isotope Pattern\n(M+ / M+2 peaks)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; One_Br [label="Pattern suggests\n1 Bromine atom", fillcolor="#FFFFFF", fontcolor="#202124"]; Two_Br [label="Pattern suggests\n2 Bromine atoms", fillcolor="#FFFFFF", fontcolor="#202124"]; No_Br [label="No Br pattern\n(e.g., Starting Material)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analyze_Frag [label="Analyze Fragmentation Pattern\n(e.g., loss of CO, acyl group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Library_Search [label="Perform NIST Library Search", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Identify [label="Propose Byproduct Structure", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Peak_Select; Peak_Select -> Extract_MS; Extract_MS -> Check_Isotope; Check_Isotope -> One_Br [label="Yes (1:1 ratio)"]; Check_Isotope -> Two_Br [label="Yes (1:2:1 ratio)"]; Check_Isotope -> No_Br [label="No"]; One_Br -> Analyze_Frag; Two_Br -> Analyze_Frag; No_Br -> Analyze_Frag; Analyze_Frag -> Library_Search; Library_Search -> Identify; } caption [label="Figure 2: Logical workflow for byproduct identification.", shape=plaintext, fontname="Arial", fontsize=11];

Step 1: Chromatogram Analysis Examine the Total Ion Chromatogram (TIC). The largest peak will correspond to the derivatized this compound. Smaller peaks eluting before or after the main peak are potential byproducts.

Step 2: Mass Spectrum Interpretation For each peak of interest, analyze its mass spectrum:

  • The Bromine Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This creates a highly characteristic pattern in the mass spectrum.

    • One Bromine Atom: A compound containing one bromine atom will show two peaks for the molecular ion (M⁺) and any bromine-containing fragments: an "M" peak and an "M+2" peak of almost equal intensity.[15]

    • Two Bromine Atoms: A compound with two bromine atoms will exhibit a distinctive 1:2:1 ratio for its M, M+2, and M+4 peaks.[16] This is a definitive marker for over-brominated byproducts.

  • Molecular Ion (M⁺): Identify the molecular ion of the derivatized compound. This will confirm the molecular weight and allow you to deduce the molecular formula.

  • Key Fragmentations: Look for characteristic fragmentation patterns. For aromatic ketones, a common fragmentation is the alpha-cleavage to form a stable acylium ion.[17] For example, the derivatized this compound would likely show a prominent bromobenzoyl cation. The loss of fragments like CO (28 Da) is also common from such ions.

Step 3: Library Matching Perform a mass spectral library search (e.g., NIST) for each unknown peak. The search provides a "hit list" of potential structures based on the similarity of the fragmentation pattern.[13] While library matching is a powerful tool for tentative identification, it is not definitive. Confirmation should always be performed using an authentic reference standard whenever possible.

Conclusion

This application note provides a robust and scientifically grounded GC-MS protocol for the identification of potential byproducts in this compound samples. By combining a necessary derivatization step with optimized GC-MS parameters and a logical data interpretation strategy, researchers can confidently profile impurities. This method serves as a critical tool in ensuring the quality and safety of pharmaceutical intermediates, supporting drug development professionals in meeting stringent regulatory requirements.

References

  • Dubey, S. K., Singh, A., & Kumar, R. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Research J. Pharm. and Tech.
  • Singh, G., & Singh, S. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical Analysis, 7(1), 1-11.
  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International.
  • Guo, J., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Environmental Science & Technology, 48(9), 5143-5150.
  • LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. LCGC International.
  • ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies. ComplianceIQ.
  • Veeprho. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho.
  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
  • Giam, C. S., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-227.
  • Chemistry LibreTexts. (2023). Derivatization.
  • FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers.
  • Lee, H. Y., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 161.
  • NIST. (n.d.). Fragmentation and Interpretation of Spectra.
  • ResearchGate. (n.d.). Impurity limits and GC-MS conditions of active ingredients, impurities, and internal standards.
  • Swartz, M. E., Krull, I. S., & Orr, J. D. (2003). Validation of Impurity Methods, Part I. LCGC International.
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds.
  • Jaji, A. A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4349-4359.
  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube.
  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Agilent.
  • Oakwood Chemical. (n.d.). This compound.
  • MySkinRecipes. (n.d.). This compound.
  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
  • LookChem. (n.d.). Cas 29124-56-9,this compound. LookChem.

Sources

Application Notes and Protocols for the N-Alkylation of 2-Amino-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed experimental procedures for the N-alkylation of 2-amino-5-bromoacetophenone, a key synthetic intermediate in the development of various pharmacologically active compounds and functional materials. We delve into the core methodologies of direct alkylation, reductive amination, and Buchwald-Hartwig amination, offering not just step-by-step protocols but also the underlying chemical principles and rationale for procedural choices. This document is designed to equip researchers with the necessary knowledge to confidently and successfully perform these transformations, ensuring high yields and purity of the desired N-alkylated products. All protocols are presented with an emphasis on safety, reproducibility, and robust characterization of the final products.

Introduction: The Significance of N-Alkylated 2-Amino-5-bromoacetophenone Derivatives

2-Amino-5-bromoacetophenone serves as a versatile scaffold in organic synthesis. The introduction of an alkyl group onto the nitrogen atom dramatically expands its synthetic utility, leading to a diverse array of molecules with significant biological activities. These N-alkylated derivatives are precursors to a range of heterocyclic compounds, including quinolones, benzodiazepines, and other pharmacophores. The strategic placement of the bromine atom also allows for further functionalization through cross-coupling reactions, making this a highly valuable building block in medicinal chemistry and materials science. The choice of the N-alkylation strategy is paramount and depends on the nature of the alkylating agent, the desired product, and the overall synthetic scheme.

Safety First: Handling 2-Amino-5-bromoacetophenone and Reagents

Prior to commencing any experimental work, it is crucial to be fully aware of the hazards associated with the chemicals involved.

2-Amino-5-bromoacetophenone:

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Precautions: Handle in a well-ventilated area, preferably a fume hood.[2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][4][5] Avoid breathing dust, fumes, or vapors.[1][2]

Alkylating Agents (e.g., Alkyl Halides):

  • Hazards: Many alkylating agents are toxic, corrosive, and/or flammable.

  • Precautions: Always consult the specific Safety Data Sheet (SDS) for the alkylating agent being used. Handle with extreme care in a fume hood and wear appropriate PPE.

General Laboratory Practices:

  • Ensure all glassware is dry and appropriate for the reaction scale.

  • Maintain an organized and uncluttered workspace.

  • Have appropriate spill containment and cleanup materials readily available.

  • Dispose of all chemical waste in accordance with institutional and local regulations.[1][2]

Strategic Approaches to N-Alkylation

The selection of an appropriate N-alkylation method is a critical decision in the synthetic workflow. This section outlines three robust and widely employed strategies, each with its own set of advantages and considerations.

Direct N-Alkylation with Alkyl Halides

This is a classical and straightforward approach for forming C-N bonds. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 2-amino-5-bromoacetophenone attacks the electrophilic carbon of the alkyl halide.

Mechanism:

G Amine 2-Amino-5-bromoacetophenone TS [H₂N⁺(R)---X⁻] Amine->TS Nucleophilic Attack AlkylHalide R-X (Alkyl Halide) AlkylHalide->TS Product N-Alkyl-2-amino-5-bromoacetophenone TS->Product Salt H-X (Acid) Byproduct Base-H⁺X⁻ Base Base Base->Byproduct

Caption: Workflow for Direct N-Alkylation.

Causality Behind Experimental Choices:

  • Base: A base is crucial to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base like potassium carbonate or triethylamine is often preferred to avoid competing reactions.

  • Solvent: A polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Heating is often required to increase the reaction rate, but excessive heat can lead to side reactions, including over-alkylation.

Detailed Protocol:

Reagent Molar Eq. Amount (for 1 mmol scale) Notes
2-Amino-5-bromoacetophenone1.0214 mg---
Alkyl Halide (e.g., Iodomethane)1.1156 mg (68.5 µL)Use a slight excess to drive the reaction to completion.
Potassium Carbonate (K₂CO₃)2.0276 mgAnhydrous, finely powdered.
Acetonitrile (ACN)---5 mLAnhydrous.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-bromoacetophenone (214 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Add anhydrous acetonitrile (5 mL) to the flask.

  • Add the alkyl halide (1.1 mmol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for ACN) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired amine. This one-pot procedure is highly efficient and offers excellent control over mono-alkylation.[6][7]

Mechanism:

G Start 2-Amino-5-bromoacetophenone + Aldehyde/Ketone Imine_Formation Imine Formation (Schiff Base) Start->Imine_Formation Imine Imine Intermediate Imine_Formation->Imine Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine->Reduction Product N-Alkylated Product Reduction->Product

Caption: Workflow for Reductive Amination.

Causality Behind Experimental Choices:

  • Reducing Agent: A mild and selective reducing agent is required to reduce the imine in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination as they are relatively non-polar and do not interfere with the reaction.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate imine formation, especially with less reactive ketones.

Detailed Protocol:

Reagent Molar Eq. Amount (for 1 mmol scale) Notes
2-Amino-5-bromoacetophenone1.0214 mg---
Aldehyde or Ketone1.21.2 mmolA slight excess is used.
Sodium Triacetoxyborohydride1.5318 mgHandle in a dry environment.
Dichloromethane (DCM)---10 mLAnhydrous.
Acetic Acid (optional)catalytic1-2 drops---

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-bromoacetophenone (214 mg, 1.0 mmol) and the aldehyde or ketone (1.2 mmol) in anhydrous dichloromethane (10 mL).

  • If using a ketone, add a catalytic amount of acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction until the starting material is consumed (typically 4-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly useful for the formation of C-N bonds, especially with aryl halides.[8] While typically used to couple an amine with an aryl halide, a variation can be envisioned for N-alkylation. However, it is more commonly employed for aryl-nitrogen bond formation. For the N-alkylation of our substrate, the previously mentioned methods are generally more direct. The Buchwald-Hartwig reaction is a powerful tool and its principles are important for a well-rounded understanding of C-N bond formation.[9]

Catalytic Cycle:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl [Ar-Pd(II)L₂(X)] OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + Amine PdII_Amine [Ar-Pd(II)L(Amine)(X)] Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido [Ar-Pd(II)L(Amido)] Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-Amine Red_Elim->Product

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.

Key Components:

  • Palladium Catalyst: A source of Pd(0), often generated in situ from a Pd(II) precatalyst.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically required.

Given the substrate, a more relevant Buchwald-Hartwig application would be to couple a primary or secondary amine at the bromine position. However, for N-alkylation of the amino group, direct alkylation or reductive amination are generally more efficient and cost-effective.

Product Characterization

Thorough characterization of the N-alkylated product is essential to confirm its identity and purity.

4.1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The polarity can be adjusted to achieve an Rf value of 0.3-0.4 for the product.

  • Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see new signals corresponding to the protons of the introduced alkyl group. A downfield shift of the aromatic protons adjacent to the amino group may also be observed. The disappearance of the N-H protons (or a change in their chemical shift and integration) is a key indicator of successful alkylation.

  • ¹³C NMR: New signals corresponding to the carbons of the alkyl group will be present.

Example ¹H NMR Data for 2-Amino-5-bromoacetophenone: The starting material typically shows characteristic signals for the aromatic protons and the acetyl group methyl protons.[10] The amino protons will appear as a broad singlet.

4.3. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.

  • The molecular ion peak corresponding to the mass of the N-alkylated product should be observed.

4.4. Infrared (IR) Spectroscopy:

  • The N-H stretching vibrations of the primary amine (typically two bands around 3300-3500 cm⁻¹) will be replaced by a single N-H stretch for a secondary amine, or will be absent for a tertiary amine.

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Inactive reagents.Use fresh, anhydrous solvents and reagents.
Insufficient heating (Direct Alkylation).Ensure the reaction reaches the desired temperature.
Poor quality reducing agent (Reductive Amination).Use a fresh bottle of NaBH(OAc)₃.
Formation of multiple products Over-alkylation (Direct Alkylation).Use a 1:1 stoichiometry of amine to alkyl halide or consider reductive amination.
Side reactions due to excessive heat.Lower the reaction temperature and increase the reaction time.
Difficult purification Incomplete reaction.Monitor the reaction closely by TLC and ensure it goes to completion.
Streaking on the silica gel column.Add a small amount of triethylamine to the eluent to suppress tailing of the amine product.

Conclusion

The N-alkylation of 2-amino-5-bromoacetophenone is a fundamental transformation that opens the door to a vast chemical space of potential drug candidates and functional materials. By understanding the principles behind direct alkylation and reductive amination, and by carefully following the detailed protocols provided, researchers can efficiently synthesize a wide range of N-alkylated derivatives. The choice of method should be guided by the specific requirements of the target molecule and the available resources. With careful execution and thorough characterization, these procedures will consistently yield the desired products in high purity and good yield.

References

  • Vertex AI Search, SAFETY D
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Application Note: The Strategic Use of 1-(2-Amino-5-bromophenyl)ethanone in the Synthesis of Azo Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and professionals in organic chemistry, materials science, and drug development.

Abstract: This document provides a detailed technical guide on the application of 1-(2-Amino-5-bromophenyl)ethanone as a versatile precursor for the synthesis of azo dyes. We will explore the fundamental chemical principles, provide detailed experimental protocols, and offer expert insights into the optimization of these synthetic routes. The unique structural features of this molecule, including a reactive primary amine, a ketone functional group, and a heavy bromine atom, offer a strategic platform for creating dyes with diverse colors and functional properties.

Introduction: A Versatile Building Block for Chromophore Construction

This compound is a bifunctional organic compound that serves as a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and, notably, dyes. Its molecular architecture is distinguished by three key features:

  • A Primary Aromatic Amine (-NH₂): This group is the primary site for diazotization, a critical first step in the formation of azo compounds.

  • An Acetyl Group (-COCH₃): The ortho-positioned ketone can influence the electronic properties of the resulting dye and offers a potential site for subsequent reactions to build more complex heterocyclic structures.

  • A Bromo Substituent (-Br): The presence of a halogen atom can modulate the final color (bathochromic or hypsochromic shift) and improve properties such as lightfastness.

The principal application of this compound in dye chemistry lies in its role as a diazo component for producing azo dyes. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), constitute the largest and most important class of synthetic colorants, valued for their brilliant colors, good fastness properties, and straightforward synthesis.

Figure 1: Structure of this compound

Core Synthetic Principles: The Diazotization-Coupling Pathway

The synthesis of azo dyes from this compound is a classic two-stage process: (1) Diazotization of the primary amine to form a reactive diazonium salt, and (2) Azo coupling of this salt with an electron-rich aromatic compound.[1]

Stage 1: Diazotization

Diazotization is the conversion of a primary aromatic amine into a diazonium salt.[2] This reaction is conducted in a cold, acidic solution using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[3]

Causality and Mechanism: The reaction proceeds via the formation of the highly electrophilic nitrosonium ion (NO⁺) from the protonation of nitrous acid.[4] The lone pair of electrons on the nitrogen of the amino group of this compound attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule ultimately yield the aryl diazonium ion.[2][4]

Critical Parameter - Temperature: The entire process must be maintained at a low temperature (0–5 °C). Aryl diazonium salts are thermally unstable; at higher temperatures, they readily decompose, losing nitrogen gas (N₂) to form phenols, which leads to unwanted byproducts and significantly reduced yield.[5]

Diazotization_Reaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products amine This compound diazonium 4-Acetyl-3-bromobenzene- diazonium Chloride (Unstable Intermediate) amine->diazonium nitrite Sodium Nitrite (NaNO₂) nitrite->diazonium acid Hydrochloric Acid (HCl) acid->diazonium temp 0-5 °C (Ice Bath) temp->diazonium  Critical Control nacl NaCl water H₂O

Figure 2: Conceptual workflow of the diazotization stage.

Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that readily undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, known as the "coupling component".[6] This reaction forms the stable azo bridge (-N=N-) and is the chromophore-forming step.

Causality and Mechanism: The choice of coupling component and the reaction pH are the most critical factors determining the final product.

  • Coupling Components: Electron-rich compounds like phenols, naphthols, and anilines are used. For this guide, we will focus on 2-naphthol (β-naphthol), which reliably produces intensely colored red-orange dyes.

  • pH Control: The electrophilicity of the diazonium ion is pH-dependent.

    • For Phenolic Couplers (e.g., 2-naphthol): The reaction is performed under mildly alkaline conditions (pH 8-10). The alkaline medium deprotonates the phenol to the more strongly activating phenoxide ion, which is sufficiently nucleophilic to attack the diazonium cation.

    • For Amine Couplers: The reaction is typically run in weakly acidic conditions (pH 4-7) to ensure sufficient concentration of the free amine (as a nucleophile) without deactivating the diazonium salt.

The diazonium ion attacks the electron-rich position of the coupling component—for 2-naphthol, this occurs at the C1 position.

Experimental Protocol: Synthesis of a Monoazo Dye

This protocol details the synthesis of 1-((4-acetyl-3-bromophenyl)diazenyl)naphthalen-2-ol, an illustrative azo dye, using 2-naphthol as the coupling component.

3.1 Materials and Reagents

ReagentCAS No.M.W. ( g/mol )Quantity (0.01 mol scale)
This compound29124-56-9214.062.14 g
Sodium Nitrite (NaNO₂)7632-00-069.000.72 g
Hydrochloric Acid (HCl), concentrated (37%)7647-01-036.46~2.5 mL
2-Naphthol (β-Naphthol)135-19-3144.171.44 g
Sodium Hydroxide (NaOH)1310-73-240.00~2.0 g
Urea or Sulfamic Acid57-13-660.06~0.1 g
Distilled Water7732-18-518.02As needed
Ethanol64-17-546.07For recrystallization
Ice--As needed

3.2 Step-by-Step Methodology

Coupling_Mechanism Diazonium_Ion 4-Acetyl-3-bromobenzene- diazonium Cation (Electrophile) Intermediate Sigma Complex (Resonance Stabilized) Diazonium_Ion->Intermediate Naphthoxide_Ion 2-Naphthoxide Anion (Nucleophile) Naphthoxide_Ion->Intermediate Attack at C1 Product Azo Dye Product Intermediate->Product Deprotonation (Restores Aromaticity)

Figure 4: Simplified mechanism of the azo coupling reaction.

Field-Proven Insights & Troubleshooting

  • Problem: Diazonium salt decomposes (solution turns dark, nitrogen evolves) before coupling.

    • Cause: Temperature rose above 5-10 °C.

    • Solution: Ensure efficient cooling with an ice-salt bath. Prepare the diazonium salt just before use and do not let it stand for extended periods, even when cold.

  • Problem: Low yield of the final dye.

    • Cause 1: Incomplete diazotization.

    • Solution 1: Use the starch-iodide paper test to ensure a slight excess of nitrous acid is present.

    • Cause 2: Incorrect pH during coupling. For 2-naphthol, the solution must be sufficiently alkaline to form the naphthoxide ion.

    • Solution 2: Check the pH of the coupling component solution before adding the diazonium salt. It should be >8.

  • Problem: Product is oily or difficult to crystallize.

    • Cause: Presence of impurities, often from side reactions like the decomposition of the diazonium salt to form phenols which can also couple.

    • Solution: Ensure thorough washing of the crude product. During recrystallization, if the product "oils out," add slightly more hot solvent or try a different solvent system (e.g., ethanol/water, acetic acid).

Conclusion

This compound is a highly effective and versatile diazo component for the synthesis of monoazo dyes. The straightforward, two-stage diazotization-coupling reaction allows for the creation of intensely colored compounds. By carefully controlling key parameters—most notably temperature during diazotization and pH during coupling—researchers can achieve high yields of purified dye suitable for a variety of applications, from textile coloring to the development of advanced functional materials.

References

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism.
  • PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.
  • Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
  • PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one.
  • Kadam, A., Mule, A., Maniyar, J., & Jadhav, R. S. (n.d.). Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. International Journal of Research in Pharmaceutical Sciences.
  • LookChem. (n.d.). Cas 29124-56-9,this compound.
  • BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye.
  • Wikipedia. (n.d.). Azo coupling.
  • University of the West Indies. (n.d.). The Synthesis of Azo Dyes.
  • The Chinese University of Hong Kong, et al. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2'-Amino-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2'-Amino-5'-bromoacetophenone in Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 2'-Amino-5'-bromoacetophenone is a prime example of such a scaffold, offering a unique combination of functionalities that can be orthogonally addressed. The presence of an amino group, a ketone, and a reactive aryl bromide on a single aromatic ring makes it a highly versatile precursor for the synthesis of a diverse array of complex molecules, including quinolines, quinazolinones, and other heterocyclic systems of medicinal importance.[1]

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule building, providing reliable and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the power of these reactions with 2'-Amino-5'-bromoacetophenone. We will delve into the practical aspects of four key transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Heck reaction. Beyond rote protocols, this guide will elucidate the underlying mechanistic principles and provide field-proven insights to empower you to navigate the nuances of your synthetic challenges.

Mechanistic Overview: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. While each named reaction has its unique features, they all generally proceed through a common sequence of steps involving a palladium catalyst shuttling between the Pd(0) and Pd(II) oxidation states.[3]

Palladium Catalytic Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)Ln-Br Pd0->ArPdBr Oxidative Addition ArPdNu Ar-Pd(II)Ln-Nu ArPdBr->ArPdNu Transmetalation / Ligand Exchange Product Ar-Nu ArPdNu->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Reagents Ar-Br (2'-Amino-5'-bromoacetophenone) CouplingPartner Coupling Partner (e.g., R-B(OH)₂, R₂NH, R-C≡CH, Alkene) Base Base

Caption: Generalized Palladium Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2'-Amino-5'-bromoacetophenone to form a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation (for Suzuki and Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig and Heck): The coupling partner, often activated by a base, transfers its organic moiety to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the desired product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.

The choice of ligands, base, and solvent is critical as they influence the rates of these individual steps, the stability of the catalyst, and the overall efficiency of the reaction.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables provide a summary of typical reaction conditions and expected yields for the cross-coupling of 2'-Amino-5'-bromoacetophenone and its close analogs. Note that these are starting points, and optimization is often necessary for specific substrates.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012~85-95¹
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O9016~80-90¹
33-Pyridylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8518~75-85²

¹Yields are generalized based on couplings with substituted bromoacetophenones.[4] ²Yields are based on couplings with aminobromopyridines and may require optimization.

Table 2: Buchwald-Hartwig Amination with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012~90-98³
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11024~80-90³
3BenzylamineG3-XPhos (2)-LHMDSTHF8018~85-95³

³Yields are based on established protocols for similar bromopyridine substrates.[5]

Table 3: Sonogashira Coupling with Terminal Alkynes

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF806~85-95⁴
2TrimethylsilylacetylenePd(OAc)₂ (2.5)CuI (5)DIPAToluene908~80-90⁴
31-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1004~75-85⁵

⁴Yields are generalized based on Sonogashira couplings of other bromopyridines. ⁵Based on optimized conditions for 2-amino-3-bromopyridines.[6]

Table 4: Heck Reaction with Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF12024~70-80⁶
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃NMP13018~80-90⁶
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-NaOAcDMA11024~65-75⁶

⁶Yields are based on Heck couplings of analogous bromoacetophenones and may require optimization.[7]

Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should monitor their reactions by TLC or LC-MS and optimize as needed.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of 2'-Amino-5'-bromoacetophenone with an arylboronic acid.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2'-Amino-5'-bromoacetophenone - Arylboronic acid - Base (K₂CO₃) B Add Catalyst/Ligand: - Pd(dppf)Cl₂ A->B C Add Solvents: - Dioxane - Water B->C D Degas Mixture (N₂ sparging) C->D E Heat to 90 °C D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G H Aqueous Workup G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

  • 2'-Amino-5'-bromoacetophenone (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water (degassed)

  • Round-bottom flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add 2'-Amino-5'-bromoacetophenone, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting material).

  • Stir the reaction mixture at 90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines the C-N bond formation between 2'-Amino-5'-bromoacetophenone and a primary or secondary amine.[5]

Materials:

  • 2'-Amino-5'-bromoacetophenone (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube under an inert atmosphere, add 2'-Amino-5'-bromoacetophenone, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of 2'-Amino-5'-bromoacetophenone with a terminal alkyne.[6]

Materials:

  • 2'-Amino-5'-bromoacetophenone (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 2'-Amino-5'-bromoacetophenone, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N) via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Heck Reaction

This protocol describes the coupling of 2'-Amino-5'-bromoacetophenone with an alkene.[7]

Materials:

  • 2'-Amino-5'-bromoacetophenone (1.0 eq)

  • Alkene (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube, add 2'-Amino-5'-bromoacetophenone, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent (e.g., DMF), triethylamine, and the alkene via syringe.

  • Seal the tube tightly and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and potential solutions.

Troubleshooting Guide issue1 Low or No Conversion - Inactive catalyst - Poor reagent quality - Incorrect stoichiometry solution1 Solutions - Use a pre-catalyst or activate Pd(II) source - Purify reagents (especially amines) - Re-check reagent quantities issue1->solution1 issue2 Side Product Formation - Homocoupling - Protodebromination - Ligand degradation solution2 Solutions - Thoroughly degas solvents - Use a stronger/weaker base - Screen different ligands issue2->solution2 issue3 Poor Reproducibility - Oxygen/Moisture contamination - Inconsistent heating - Impure solvents/reagents solution3 Solutions - Use Schlenk techniques/glovebox - Ensure uniform stirring and heating - Use freshly distilled/anhydrous solvents issue3->solution3

Caption: Common Issues and Solutions in Cross-Coupling.

Expertise & Experience Insights:

  • The Amino Group's Influence: The free amino group in 2'-Amino-5'-bromoacetophenone can act as a ligand for the palladium catalyst, potentially inhibiting the reaction.[8] If low yields are observed, consider using more electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphine ligands) to promote the desired catalytic cycle.

  • Catalyst Choice: While Pd(PPh₃)₄ is a workhorse, it can be sensitive to air and moisture. Using air-stable pre-catalysts like Pd(dppf)Cl₂ or palladacycles (e.g., G3-XPhos) can improve reproducibility and simplify reaction setup.

  • Base Sensitivity: The acetophenone moiety can be sensitive to very strong bases, potentially leading to side reactions. If this is observed, consider switching from alkoxides (like NaOtBu) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), especially in Suzuki couplings.

  • Solvent Degassing is Non-Negotiable: The active Pd(0) catalyst is readily oxidized by dissolved oxygen, leading to catalyst death and the formation of palladium black. Thoroughly degassing your solvents by sparging with an inert gas or by freeze-pump-thaw cycles is critical for success.

Conclusion

2'-Amino-5'-bromoacetophenone is a powerful and versatile building block for the synthesis of complex molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a robust toolkit for its derivatization. By understanding the underlying mechanistic principles and paying careful attention to experimental details such as reagent purity, atmosphere control, and the judicious selection of catalyst, ligand, and base, researchers can unlock the full synthetic potential of this valuable intermediate.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010. [Link]
  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653 (1-2), 46-49. [Link]
  • Heck, R. F. Palladium-catalyzed vinylation of organic halides. Organic Reactions, 1982, 27, 345-390. [Link]
  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998, 31 (12), 805–818. [Link]
  • Gao, C., et al. Synthesis of quinazolinones via palladium-catalyzed carbonylative cyclization of 2-aminobenzamides with 2-bromobenzaldehydes. MDPI, 2021. [Link]
  • Chemistry LibreTexts.
  • Organic Chemistry Portal. Suzuki Coupling Reaction. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Kilic, A., et al. The Suzuki coupling reaction of arylbromides with phenylboronic acid.

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Synthesis of Novel Heterocyclic Compounds from 1-(2-Amino-5-bromophenyl)ethanone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of a diverse range of novel heterocyclic compounds utilizing the versatile starting material, 1-(2-Amino-5-bromophenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights, field-proven experimental methodologies, and a strong foundation in the underlying chemical principles. We will explore the transformation of this readily available precursor into valuable heterocyclic scaffolds, including quinolines, indoles, benzodiazepines, and carbazoles, which are pivotal in medicinal chemistry and materials science.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable building block in synthetic organic chemistry. Its structure incorporates several key reactive features: a nucleophilic amino group, an electrophilic ketone, and a bromine-substituted aromatic ring. This unique combination allows for a multitude of cyclization strategies, making it an ideal starting point for the construction of a wide array of fused heterocyclic systems. The presence of the bromine atom offers a convenient handle for further functionalization through various cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery and other applications.

This guide will delve into established and modern synthetic methodologies, providing not just procedural steps, but also the rationale behind the choice of reagents, catalysts, and reaction conditions. Each protocol is designed to be a self-validating system, ensuring reliability and reproducibility in your laboratory.

I. Synthesis of Quinolines: Classic Name Reactions and Modern Approaches

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] Several classical and modern synthetic methods can be employed to construct the quinoline core from this compound.

A. The Friedländer Annulation: A Cornerstone of Quinoline Synthesis

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]

Reaction Principle: The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring. This can be catalyzed by either acid or base.[2]

Protocol 1: Synthesis of 6-Bromo-2-methyl-4-phenylquinoline

This protocol details the synthesis of a substituted quinoline via the Friedländer annulation of this compound with acetophenone.

Materials:

  • This compound

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and acetophenone (1.2 mmol) in ethanol (20 mL).

  • Add a solution of potassium hydroxide (5.0 mmol) in ethanol (5 mL) dropwise to the mixture with stirring.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Expected Outcome: 6-Bromo-2-methyl-4-phenylquinoline as a solid.

Characterization Data (Illustrative):

CompoundMolecular FormulaYield (%)Melting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
6-Bromo-2-methyl-4-phenylquinolineC16H12BrN75-85135-1372.6 (s, 3H, CH3), 7.3-7.8 (m, 8H, Ar-H), 8.0 (s, 1H, Ar-H)25.1, 121.5, 125.8, 128.5, 129.0, 129.8, 130.5, 133.0, 136.5, 145.0, 148.2, 158.0
B. The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[4][5] For our starting material, the amino group will react with the diketone to form an enamine intermediate, which then undergoes cyclization.[4]

Protocol 2: Synthesis of 6-Bromo-2,4-dimethylquinoline

This protocol describes the synthesis of a dimethyl-substituted quinoline using this compound and acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid (H2SO4)

  • Standard laboratory glassware

Procedure:

  • Carefully add concentrated sulfuric acid (10 mL) to a round-bottom flask cooled in an ice bath.

  • To the cold acid, slowly add a pre-mixed solution of this compound (1.0 mmol) and acetylacetone (1.1 mmol).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 100 °C for 2-3 hours.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Outcome: 6-Bromo-2,4-dimethylquinoline as a solid.

C. The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[1][6]

Reaction Principle: The reaction is believed to proceed through a Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation.[1]

Protocol 3: Synthesis of 6-Bromo-2-methylquinoline

This protocol outlines a plausible Doebner-von Miller approach to synthesize 6-bromo-2-methylquinoline.

Materials:

  • This compound (can be used to generate the aniline in situ or a related aniline can be used)

  • Crotonaldehyde

  • Hydrochloric Acid (HCl)

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure:

  • A mixture of the aniline source (1.0 eq), concentrated hydrochloric acid, and an oxidizing agent is prepared.

  • Crotonaldehyde (2.5 eq) is added dropwise with vigorous stirring, maintaining the temperature below 40°C.

  • After the addition, the mixture is heated to reflux for 3-4 hours.

  • The reaction mixture is cooled and made alkaline with a sodium hydroxide solution.

  • The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated.

  • The crude product is purified by column chromatography.

Expected Outcome: 6-Bromo-2-methylquinoline.

II. Synthesis of Indoles: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[7][8]

Reaction Principle: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement (the Fischer rearrangement) followed by cyclization and elimination of ammonia to form the indole.[7]

Protocol 4: Synthesis of 6-Bromo-2-methyl-1H-indole

This protocol describes a potential pathway to synthesize a substituted indole from this compound. This requires the initial conversion of the starting material to the corresponding hydrazine.

Materials:

  • This compound

  • Sodium Nitrite (NaNO2)

  • Hydrochloric Acid (HCl)

  • Stannous Chloride (SnCl2)

  • Acetone

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl2)

Procedure:

  • Step 1: Synthesis of (2-Acetyl-4-bromophenyl)hydrazine

    • Diazotize this compound with NaNO2 and HCl at 0-5 °C.

    • Reduce the resulting diazonium salt with SnCl2 in concentrated HCl to obtain the hydrazine hydrochloride salt.

    • Neutralize with a base to get the free hydrazine.

  • Step 2: Fischer Indole Synthesis

    • React the (2-Acetyl-4-bromophenyl)hydrazine with acetone to form the corresponding hydrazone.

    • Heat the hydrazone in the presence of an acid catalyst like polyphosphoric acid or zinc chloride to effect the cyclization.

    • The reaction mixture is then worked up by pouring it into ice water and neutralizing it.

    • The product is extracted and purified by chromatography.

Expected Outcome: 6-Bromo-2-methyl-1H-indole.

III. Synthesis of Benzodiazepines: Building Seven-Membered Rings

Benzodiazepines are a class of seven-membered heterocyclic compounds containing two nitrogen atoms, known for their wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative properties.[9][10]

Reaction Principle: A common route to 1,5-benzodiazepines involves the condensation of an o-phenylenediamine with a ketone.[9][11]

Protocol 5: Synthesis of 7-Bromo-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine

This protocol outlines the synthesis of a benzodiazepine derivative. This requires the conversion of the starting ketone to a diamine.

Materials:

  • This compound

  • Hydroxylamine Hydrochloride

  • Sodium Acetate

  • Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Acetone

  • A catalytic amount of acid (e.g., acetic acid)

Procedure:

  • Step 1: Synthesis of 1-(2,6-Diamino-5-bromophenyl)ethanone

    • Convert the amino group of the starting material to a nitro group via diazotization followed by reaction with sodium nitrite.

    • Reduce the nitro group to an amino group using a reducing agent like SnCl2/HCl or catalytic hydrogenation. This will result in a diamino phenyl ketone.

  • Step 2: Benzodiazepine Formation

    • React the resulting diamine with two equivalents of acetone in the presence of a catalytic amount of acid.

    • The reaction is typically stirred at room temperature or gently heated.

    • The product can be isolated by precipitation or extraction and purified by recrystallization or chromatography.

Expected Outcome: 7-Bromo-4-methyl-2,3-dihydro-1H-1,5-benzodiazepine.

IV. Modern Synthetic Approaches: Palladium-Catalyzed and Microwave-Assisted Reactions

Modern synthetic chemistry offers powerful tools to construct complex molecules with high efficiency and selectivity. Palladium-catalyzed cross-coupling and C-H activation reactions, as well as microwave-assisted synthesis, are particularly valuable for the synthesis of novel heterocycles.[12][13]

A. Palladium-Catalyzed Synthesis of Carbazoles

Carbazoles are a class of tricyclic aromatic compounds with important applications in materials science and medicinal chemistry.[12] Palladium catalysis can be employed to construct the carbazole skeleton through intramolecular C-H amination.[14]

Reaction Principle: This strategy involves the palladium-catalyzed intramolecular coupling of an N-H bond with an aromatic C-H bond of a biaryl amine precursor.[15]

Protocol 6: Synthesis of 8-Bromo-6-methyl-9H-carbazole

This protocol describes a potential route to a carbazole derivative from a precursor synthesized from this compound.

Materials:

  • A suitable N-aryl-2-amino-5-bromophenyl ethanone derivative (prepared via Buchwald-Hartwig amination of this compound with an appropriate aryl halide)

  • Palladium(II) Acetate (Pd(OAc)2)

  • An oxidant (e.g., Cu(OAc)2 or Oxone)

  • A suitable solvent (e.g., Toluene or DMF)

Procedure:

  • The N-aryl-2-amino-5-bromophenyl ethanone derivative is dissolved in the chosen solvent.

  • Palladium(II) acetate (catalytic amount) and the oxidant are added.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction is worked up by filtering off the catalyst and removing the solvent.

  • The crude product is purified by column chromatography.

Expected Outcome: 8-Bromo-6-methyl-9H-carbazole.

B. Microwave-Assisted Synthesis of Quinolines

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity.[13][16] The Friedländer synthesis of quinolines can be significantly expedited using microwave irradiation.[13]

Protocol 7: Microwave-Assisted Friedländer Synthesis of 6-Bromo-2-substituted-quinolines

This protocol provides a general and rapid method for the synthesis of various quinoline derivatives.

Materials:

  • This compound

  • Various ketones or compounds with active methylene groups

  • Acetic Acid

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol) and the desired ketone (1.2 mmol).

  • Add acetic acid (2-3 mL) to serve as both solvent and catalyst.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).

  • After cooling, the reaction mixture is poured into water and neutralized.

  • The precipitated product is collected, washed, and dried.

Advantages: This method offers a significant reduction in reaction time compared to conventional heating and often leads to higher yields and cleaner products.[13]

Visualization of Synthetic Pathways

To provide a clear overview of the synthetic transformations discussed, the following diagrams illustrate the core reaction schemes.

Friedlander_Synthesis start This compound reaction Friedländer Annulation start->reaction KOH, Ethanol Reflux reagent Acetophenone reagent->reaction product 6-Bromo-2-methyl-4-phenylquinoline reaction->product

Caption: Friedländer synthesis of a substituted quinoline.

Fischer_Indole_Synthesis start This compound hydrazine (2-Acetyl-4-bromophenyl)hydrazine start->hydrazine 1. NaNO2, HCl 2. SnCl2 hydrazone Hydrazone Intermediate hydrazine->hydrazone acetone Acetone acetone->hydrazone product 6-Bromo-2-methyl-1H-indole hydrazone->product PPA or ZnCl2 Heat

Caption: Fischer indole synthesis pathway.

Benzodiazepine_Synthesis start This compound diamine 1-(2,6-Diamino-5-bromophenyl)ethanone start->diamine Nitration then Reduction reaction Condensation diamine->reaction acetone Acetone acetone->reaction product 7-Bromo-4-methyl-1,5-benzodiazepine reaction->product

Caption: Synthesis of a 1,5-benzodiazepine derivative.

Conclusion

This guide has provided a detailed overview and practical protocols for the synthesis of a variety of novel heterocyclic compounds from the versatile starting material, this compound. By leveraging both classic named reactions and modern synthetic methodologies, researchers can efficiently access a diverse range of molecular scaffolds with significant potential in drug discovery and materials science. The provided protocols, along with the underlying mechanistic principles, are intended to serve as a valuable resource for the design and execution of synthetic strategies in the laboratory.

References

  • Chen, Y., et al. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of Organic Chemistry, 73(19), 7603-7610. [Link]
  • Wang, X., et al. (2011). Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. Organic Letters, 13(14), 3738-3741. [Link]
  • Combes, A. (1888). Sur la constitution de la quinoléine. Bulletin de la Société Chimique de Paris, 49, 89-92.
  • D'Souza, D. M., & Müller, T. J. (2007). A palladium-catalyzed method for the synthesis of carbazoles via tandem CH functionalization and CN bond formation.
  • Potter, G. A., & Lete, E. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]
  • Bautista, R., et al. (2015). Palladium-Catalyzed Synthesis of Natural and Unnatural 2-, 5-, and 7-Oxygenated Carbazole Alkaloids from N-Arylcyclohexane Enaminones. Molecules, 20(8), 13867-13883. [Link]
  • Reddy, C. R., et al. (2019). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry, 43(34), 13579-13587. [Link]
  • Maji, M., & D. (2022). Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journal of Organic Chemistry, 18, 1488-1495. [Link]
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
  • Combes, A. (1888). Sur la constitution de la quinoléine. Bulletin de la Société Chimique de Paris, 49, 89-92. [Link]
  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]
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  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Taylor & Francis Online. (2021). Fischer indole synthesis – Knowledge and References.
  • Chen, Y., et al. (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines and evaluation of their antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 29(14), 1755-1759. [Link]
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  • Scribd. (n.d.). Synthesis of 7 Bromo 1,3 Dihydro 1 Methyl 5 Phenyl 2H 1,4 Benzodiazepin 2 One (Diazepam Analog).
  • Química Organica.org. (2010). Indoles Synthesis.
  • Royal Society of Chemistry. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • Organic Chemistry Portal.
  • MDPI. (2022). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines.
  • National Center for Biotechnology Information. (2016). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Majid, S. A., Khanday, W. A., & Tomar, R. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Organic Chemistry, 3(3), 195-200. [Link]
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Derivatization of 2-Amino-5-bromoacetophenone for Biological Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 2-Amino-5-bromoacetophenone Scaffold

In the landscape of medicinal chemistry and drug discovery, the 2-aminoacetophenone core structure is a privileged scaffold. Its unique arrangement of a nucleophilic amino group and a reactive ketone ortho to each other on a phenyl ring provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds. The introduction of a bromine atom at the 5-position, yielding 2-Amino-5-bromoacetophenone, further enhances its utility by introducing a heavy halogen that can modulate the compound's lipophilicity, metabolic stability, and potential for halogen bonding interactions with biological targets.

This technical guide provides an in-depth exploration of the derivatization of 2-Amino-5-bromoacetophenone into three principal classes of biologically active molecules: quinazolinones, chalcones, and benzodiazepines. We will delve into the rationale behind these synthetic strategies, provide detailed, field-proven protocols for their synthesis, and outline established methodologies for their subsequent biological screening. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive and practical resource for leveraging this valuable starting material in the quest for novel therapeutic agents.

Part 1: Synthesis of Bioactive Derivatives from 2-Amino-5-bromoacetophenone

The strategic derivatization of 2-Amino-5-bromoacetophenone allows for the creation of compound libraries with a wide range of potential pharmacological activities. The following sections detail the synthesis of three key classes of derivatives.

Quinazolinones and Quinazolin-4(3H)-ones: A Prominent Class of Anticonvulsants

Quinazolinone and its derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities, including anticonvulsant, anticancer, and anti-inflammatory properties.[1] The synthesis of quinazolinones from 2-Amino-5-bromoacetophenone is a robust strategy for generating novel compounds for neurological drug discovery.

The formation of the quinazolinone core from 2-Amino-5-bromoacetophenone typically involves a cyclocondensation reaction with a one-carbon source, followed by further modifications. One common approach is a one-pot reaction with an orthoester and a nitrogen source, such as ammonium acetate.[2]

This protocol outlines a one-pot synthesis of 6-bromo-2,4-disubstituted quinazolines from 2-Amino-5-bromoacetophenone.[2]

Materials:

  • 2-Amino-5-bromoacetophenone

  • Triethyl orthoformate (or other orthoesters)

  • Ammonium acetate

  • Ethanol

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In a round-bottom flask, combine 2-Amino-5-bromoacetophenone (1.0 mmol), triethyl orthoformate (1.2 mmol), and ammonium acetate (2.0 mmol).

  • Add ethanol (10 mL) as the solvent.

  • The reaction mixture is stirred and heated to reflux (approximately 78 °C) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-bromo-2,4-disubstituted quinazoline.[2]

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Chalcones: Versatile Intermediates with Antimicrobial and Anticancer Potential

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of pharmacological activities.[3] The Claisen-Schmidt condensation of 2-Amino-5-bromoacetophenone with various aromatic aldehydes is a straightforward and efficient method for generating a library of chalcone derivatives.[4][5]

This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde that lacks an α-hydrogen.[4] The reaction proceeds via an aldol condensation followed by dehydration to yield the stable α,β-unsaturated ketone.[5]

This protocol provides a step-by-step guide for the synthesis of 2'-amino-5'-bromo-chalcones.[3]

Materials:

  • 2-Amino-5-bromoacetophenone

  • Substituted aromatic aldehydes

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Crushed ice

  • Dilute Hydrochloric acid (HCl)

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-Amino-5-bromoacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0-1.2 eq) in a minimal amount of ethanol with stirring at room temperature.

  • Slowly add a 10% aqueous solution of NaOH (2.0 eq) dropwise to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.

  • Acidify the mixture by the dropwise addition of dilute HCl until it reaches a neutral pH, which will precipitate the chalcone product.[3]

  • Collect the precipitated solid by vacuum filtration and wash it with cold distilled water until the filtrate is neutral.

  • Dry the crude product.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.

  • Confirm the structure of the purified product using spectroscopic techniques.

Benzodiazepines: Modulators of the Central Nervous System

1,4-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepines from 2-aminobenzophenones is a well-established route in medicinal chemistry.

The synthesis typically begins with the acylation of the amino group of the 2-aminobenzophenone derivative, followed by a cyclization step to form the seven-membered diazepine ring.

This protocol outlines a general procedure for the synthesis of a 7-bromo-1,4-benzodiazepine derivative from 2-Amino-5-bromoacetophenone.

Materials:

  • 2-Amino-5-bromoacetophenone

  • Chloroacetyl chloride

  • Toluene

  • Ammonia in methanol

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Acylation: Dissolve 2-Amino-5-bromoacetophenone in toluene and cool the solution in an ice bath.

  • Add a solution of chloroacetyl chloride in toluene dropwise to the cooled solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Cyclization: After the acylation is complete, the intermediate is treated with a solution of ammonia in methanol.

  • The reaction mixture is stirred, and the progress of the cyclization is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 7-bromo-1,4-benzodiazepine derivative.

  • Characterize the final product using spectroscopic methods.

Part 2: Biological Screening Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following protocols are standard, validated methods for assessing the anticonvulsant, cytotoxic, and antimicrobial properties of the synthesized compounds.

Anticonvulsant Activity Screening

The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are the primary screening models for identifying potential anticonvulsant agents.[1]

This model is an indicator of a compound's ability to prevent the spread of seizures and is predictive of efficacy against generalized tonic-clonic seizures.[1][6]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Male albino mice

  • Test compounds and vehicle control

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

Procedure:

  • Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneally).

  • At the time of predicted peak effect, apply a drop of tetracaine solution to the corneas of each mouse, followed by a drop of saline.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[6]

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The ability of the compound to abolish the tonic hindlimb extension is considered a measure of anticonvulsant activity.[1]

This test identifies compounds that can raise the seizure threshold and is predictive of efficacy against absence seizures.[1]

Materials:

  • Male albino mice

  • Test compounds and vehicle control

  • Pentylenetetrazole (PTZ) solution

Procedure:

  • Administer the test compounds or vehicle to groups of mice.

  • At the time of predicted peak effect, inject a convulsant dose of PTZ subcutaneously (e.g., 85 mg/kg for CF-1 mice).[7]

  • Place the animals in isolation cages and observe them for 30 minutes for the onset and presence of clonic seizures.[7]

  • Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm.[9]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a key measure of a compound's antimicrobial potency.[10]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Test compounds

Procedure:

  • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[10]

  • Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubate the plate at 35 ± 2°C for 16-20 hours.[10]

  • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[10]

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

The derivatization of 2-Amino-5-bromoacetophenone allows for a systematic exploration of the structure-activity relationship.

Quinazolinone Derivatives
  • Substituents at the 3-position: The nature of the substituent at the 3-position of the quinazolinone ring is crucial for anticonvulsant activity. For instance, butyl substitution has been shown to be effective in preventing seizure spread and raising the seizure threshold.[11]

  • Aromatic Substituents: Electron-withdrawing groups, such as bromo and chloro, at the para-position of a phenyl ring attached to the quinazolinone core have been shown to enhance anticonvulsant activity.[12]

  • Mechanism of Action: The anticonvulsant activity of many quinazolinone derivatives is believed to be mediated through the modulation of GABAergic neurotransmission, acting as positive allosteric modulators of the GABA-A receptor.[13] Some derivatives may also exert their effects through the inhibition of carbonic anhydrase.[11]

Chalcone Derivatives
  • Role of the Bromo Substituent: The presence of a bromine atom on the chalcone scaffold can significantly influence its biological activity. Brominated chalcones have demonstrated potent antibacterial and antifungal effects.[14] The position of the bromine substituent is critical, and its presence can be important for biofilm inhibitory effects.[14]

  • Mechanism of Action: The antimicrobial activity of chalcones is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in essential microbial enzymes. Their anticancer effects can be mediated through the induction of apoptosis via the generation of reactive oxygen species (ROS).

Data Presentation

Quantitative data from biological screening should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anticonvulsant Activity of Quinazolinone Derivatives

Compound IDR-Group at Position 3MES Test (% Protection at 100 mg/kg)scPTZ Test (% Protection at 100 mg/kg)
QZ-Br-01 -CH₃5025
QZ-Br-02 -CH₂CH₂CH₂CH₃8060
QZ-Br-03 -Benzyl7050
Phenytoin (Standard)100Not Active
Ethosuximide (Standard)Not Active100

Table 2: Hypothetical Cytotoxicity of Chalcone Derivatives against MCF-7 Cells

Compound IDAldehyde PrecursorIC₅₀ (µM)
CH-Br-01 Benzaldehyde25.4
CH-Br-02 4-Chlorobenzaldehyde15.8
CH-Br-03 4-Methoxybenzaldehyde32.1
Doxorubicin (Standard)0.8

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of Chalcone Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
CH-Br-01 1632
CH-Br-02 816
CH-Br-03 3264
Ciprofloxacin (Standard)0.5

Visualization of Workflows and Pathways

G cluster_synthesis Synthetic Workflow cluster_screening Biological Screening cluster_assays Screening Assays 2-Amino-5-bromoacetophenone 2-Amino-5-bromoacetophenone Quinazolinone Derivatives Quinazolinone Derivatives 2-Amino-5-bromoacetophenone->Quinazolinone Derivatives Cyclocondensation Chalcone Derivatives Chalcone Derivatives 2-Amino-5-bromoacetophenone->Chalcone Derivatives Claisen-Schmidt Condensation Benzodiazepine Derivatives Benzodiazepine Derivatives 2-Amino-5-bromoacetophenone->Benzodiazepine Derivatives Acylation & Cyclization Anticonvulsant Screening Anticonvulsant Screening Quinazolinone Derivatives->Anticonvulsant Screening Cytotoxicity Screening Cytotoxicity Screening Chalcone Derivatives->Cytotoxicity Screening Antimicrobial Screening Antimicrobial Screening Chalcone Derivatives->Antimicrobial Screening Benzodiazepine Derivatives->Anticonvulsant Screening MES & scPTZ Tests MES & scPTZ Tests Anticonvulsant Screening->MES & scPTZ Tests MTT Assay MTT Assay Cytotoxicity Screening->MTT Assay MIC Assay MIC Assay Antimicrobial Screening->MIC Assay G Quinazolinone Derivative Quinazolinone Derivative GABA-A Receptor GABA-A Receptor Quinazolinone Derivative->GABA-A Receptor Positive Allosteric Modulation Chloride Ion Influx Chloride Ion Influx GABA-A Receptor->Chloride Ion Influx Enhances GABAergic Neurotransmission Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Ion Influx->Neuronal Hyperpolarization Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect

Caption: Proposed mechanism of GABA-A receptor modulation by quinazolinone derivatives.

Conclusion

2-Amino-5-bromoacetophenone is a highly valuable and versatile starting material for the synthesis of diverse heterocyclic compounds with significant potential for biological activity. The synthetic routes to quinazolinones, chalcones, and benzodiazepines are well-established and amenable to the generation of large compound libraries for high-throughput screening. The protocols provided in this guide offer a solid foundation for researchers to explore the derivatization of this scaffold and to evaluate the resulting compounds for their anticonvulsant, cytotoxic, and antimicrobial properties. Further investigation into the structure-activity relationships of these derivatives will undoubtedly contribute to the discovery of novel therapeutic agents.

References

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Application Notes and Protocols: The Strategic Use of 1-(2-Amino-5-bromophenyl)ethanone in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Core Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The quinazoline and quinazolinone cores are prime examples, forming the foundation of numerous approved drugs and clinical candidates.[1][2] 1-(2-Amino-5-bromophenyl)ethanone is a versatile and strategically important starting material, serving as a key building block for accessing these valuable heterocyclic systems.[3][4] Its inherent functionality—an aromatic amine and a ketone—provides a direct pathway for cyclization reactions, while the bromo substituent offers a reactive handle for late-stage functionalization, enabling the synthesis of diverse compound libraries for anticancer drug discovery.

This guide details the application of this compound in synthesizing potent anticancer agents, focusing on the construction of the quinazolinone scaffold and its application in a case study for the synthesis of a precursor to Lapatinib, a dual tyrosine kinase inhibitor.

Part 1: Synthesis of the 6-Bromo-2-methylquinazolin-4(3H)-one Core

The primary application of this compound in anticancer synthesis is its conversion into the quinazolinone ring system. This transformation is typically achieved through a cyclocondensation reaction. The presence of the bromine atom at what will become the 6-position of the quinazolinone is particularly advantageous for developing kinase inhibitors, as this position often interacts with key regions of the enzyme's active site.

Causality Behind the Experimental Design

The following protocol utilizes a well-established cyclization method.

  • Reactant Choice : Acetic anhydride is used both as a reactant and a solvent. It serves as the source for the C2-methyl group and the carbonyl carbon of the quinazolinone ring. It also acts as a dehydrating agent, driving the reaction towards the cyclized product.

  • Catalyst : A catalytic amount of a strong acid like sulfuric acid protonates the carbonyl of the acetylated intermediate, making it more electrophilic and facilitating the intramolecular cyclization (ring-closing) step.

  • Temperature Control : The reaction is initially performed at a moderate temperature to allow for the initial acylation of the amine. The temperature is then elevated to provide the necessary activation energy for the cyclization and dehydration steps.

Experimental Workflow: Quinazolinone Core Synthesis

The overall workflow involves the acylation of the amino group followed by an acid-catalyzed intramolecular cyclization and dehydration to form the stable heterocyclic quinazolinone core.

G cluster_0 Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one A This compound C Reaction Mixture (Heating) A->C B Acetic Anhydride (Ac2O) H2SO4 (cat.) B->C D Intermediate: N-acetylated species C->D Acylation E Intramolecular Cyclization & Dehydration D->E Heat F Crude Product Mixture E->F G Precipitation & Filtration (Addition of Water) F->G H Purified Product: 6-Bromo-2-methylquinazolin-4(3H)-one G->H Isolation

Caption: Synthetic workflow for the preparation of the quinazolinone core.

Protocol 1: Synthesis of 6-Bromo-2-methylquinazolin-4(3H)-one

This protocol outlines the direct conversion of the starting material into a key quinazolinone intermediate.

Step-by-Step Methodology:

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 46.7 mmol).

  • Reagent Addition : Carefully add acetic anhydride (30 mL). Begin stirring the suspension.

  • Catalyst Addition : Slowly add 3-4 drops of concentrated sulfuric acid to the stirring mixture.

  • Heating : Heat the reaction mixture to 120-130°C and maintain this temperature for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation : After the reaction is complete, cool the mixture to room temperature. A solid mass should begin to form.

  • Isolation : Slowly pour the cooled reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.

  • Filtration and Washing : Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any remaining acetic acid and sulfuric acid.

  • Drying : Dry the collected solid in a vacuum oven at 60-70°C to a constant weight to yield 6-Bromo-2-methylquinazolin-4(3H)-one.

Parameter Expected Value
Typical Yield 85-95%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
Melting Point Approx. 288-292 °C
¹H NMR (DMSO-d₆) δ ~12.2 (s, 1H, NH), 8.0 (d, 1H), 7.8 (dd, 1H), 7.5 (d, 1H), 2.4 (s, 3H, CH₃)
MS (ESI+) m/z for C₉H₇BrN₂O: [M+H]⁺ calculated 238.98, found 239.0

Table 1: Reaction Parameters and Characterization Data for 6-Bromo-2-methylquinazolin-4(3H)-one.

Part 2: Application in the Synthesis of a Lapatinib Precursor

Lapatinib is a potent, orally active dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases.[5] The quinazoline core is essential for its activity, and intermediates derived from this compound are critical for its synthesis. The following workflow demonstrates how the 6-bromoquinazolinone core can be elaborated into a key precursor for Lapatinib.

Synthetic Strategy and Rationale

The strategy involves converting the relatively unreactive quinazolinone into a more versatile intermediate.

  • Chlorination : The hydroxyl group of the quinazolinone tautomer is converted into a chloro group using a strong chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This is a critical activation step, as the 4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution (SNAr).

  • Suzuki Coupling : The bromine atom at the 6-position is replaced with the furan side-chain via a Palladium-catalyzed Suzuki coupling reaction.[6] This cross-coupling reaction is a powerful method for forming carbon-carbon bonds.

  • SNAr Reaction : The activated 4-chloro position readily reacts with the aniline side chain of Lapatinib. This nucleophilic substitution is the key step in assembling the final drug scaffold.

G cluster_1 Synthesis of Lapatinib Precursor A 6-Bromo-2-methyl- quinazolin-4(3H)-one B Step 1: Chlorination (SOCl2 or POCl3) A->B C Intermediate A: 6-Bromo-4-chloro- 2-methylquinazoline B->C D Step 2: Suzuki Coupling (5-formyl-2-furylboronic acid, Pd catalyst) C->D E Intermediate B: 5-(4-chloro-2-methylquinazolin- 6-yl)furan-2-carbaldehyde D->E F Step 3: SNAr Reaction (3-chloro-4-(3-fluorobenzyloxy)aniline) E->F G Lapatinib Precursor F->G

Caption: Multi-step workflow for the synthesis of a Lapatinib precursor.

Protocol 2: Synthesis of N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-formylfuran-2-yl)-2-methylquinazolin-4-amine (Lapatinib Aldehyde Precursor)

This protocol outlines a plausible sequence for creating a key aldehyde intermediate used in the final reductive amination step to produce Lapatinib.

Step 2A: Synthesis of 6-Bromo-4-chloro-2-methylquinazoline (Intermediate A)

  • Setup : In a flask equipped with a reflux condenser and gas outlet to a scrubber, suspend 6-Bromo-2-methylquinazolin-4(3H)-one (5.0 g, 20.9 mmol) in thionyl chloride (25 mL).

  • Reaction : Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL). Heat the mixture to reflux (approx. 80°C) for 4-6 hours until the solution becomes clear.

  • Work-up : Cool the reaction to room temperature and remove the excess thionyl chloride under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual SOCl₂. The resulting crude solid is used directly in the next step.

Step 2B: Synthesis of 5-(4-chloro-2-methylquinazolin-6-yl)furan-2-carbaldehyde (Intermediate B)

  • Setup : To a solution of Intermediate A (crude from the previous step) in a mixture of 1,4-dioxane (50 mL) and water (10 mL), add 5-formyl-2-furylboronic acid (3.5 g, 25.1 mmol) and sodium carbonate (4.4 g, 41.8 mmol).

  • Catalysis : Degas the mixture by bubbling with argon for 15 minutes. Add a palladium catalyst such as Pd(PPh₃)₄ (0.7 g, 0.6 mmol).

  • Reaction : Heat the mixture to 90°C under an argon atmosphere for 8-12 hours. Monitor by TLC.

  • Work-up : Cool the reaction, dilute with ethyl acetate (100 mL), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate B.

Step 2C: Synthesis of the Lapatinib Aldehyde Precursor

  • Setup : Dissolve Intermediate B (2.0 g, 7.3 mmol) in isopropanol (30 mL).

  • Reagent Addition : Add 3-chloro-4-(3-fluorobenzyloxy)aniline (2.0 g, 8.0 mmol) and a catalytic amount of hydrochloric acid (2-3 drops).

  • Reaction : Heat the mixture to reflux for 6 hours.

  • Isolation : Cool the reaction mixture. The product hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold isopropanol, and dry to yield the target precursor.

Intermediate Appearance Purity (HPLC) MS (ESI+) [M+H]⁺ (Calculated/Found)
Intermediate A Light yellow solid>95%256.96 / 257.0
Intermediate B Yellow solid>97%272.04 / 272.1
Lapatinib Precursor Pale yellow solid>98%487.12 / 487.2

Table 2: Characterization Data for Key Synthetic Intermediates.

Part 3: Biological Relevance and Mechanism of Action

Quinazolinone-based compounds derived from this synthetic pathway frequently function as protein kinase inhibitors.[1][7] Kinases are enzymes that play a crucial role in cell signaling pathways that control growth, proliferation, and survival.[8] In many cancers, these pathways are hyperactivated due to mutations or overexpression of kinases like EGFR and HER2.[9]

Inhibition of EGFR/HER2 Signaling

Lapatinib and similar quinazoline-based inhibitors are ATP-competitive inhibitors. They bind to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains. This occupation prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the kinase. The downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, are consequently inhibited, leading to a decrease in tumor cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER2 Receptor ATP ATP EGFR->ATP Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Activates Inhibitor Lapatinib Precursor Derivative Inhibitor->EGFR Blocks ATP Binding ADP ADP Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Inhibition of EGFR/HER2 signaling by a quinazoline-based agent.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (n.d.). National Center for Biotechnology Information.
  • Practical synthesis of lapatinib. (2010). Journal of China Pharmaceutical University, 41(4), 317-320.
  • Lapatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • A method of producing the key intermediate of lapatinib synthesis. (2014). Google Patents.
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  • Cas 29124-56-9,this compound. (n.d.). LookChem.
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). National Institutes of Health.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). National Center for Biotechnology Information.
  • Novel bifunctional compounds which inhibit protein kinases and histone deacetylases. (2007). Google APIs.
  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023). PubMed.

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Application Notes & Protocols: Leveraging 1-(2-Amino-5-bromophenyl)ethanone for the Synthesis of Novel Heterocyclic and Arylated Materials

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with detailed protocols and strategic insights for utilizing 1-(2-Amino-5-bromophenyl)ethanone as a versatile precursor for novel material synthesis. This bifunctional molecule, featuring a nucleophilic amine, a reactive ketone, and a strategically positioned bromine atom, serves as an exceptional building block for a range of complex organic structures. We will explore its application in the construction of pharmacologically relevant quinazoline scaffolds via cyclocondensation reactions and its utility as a substrate in palladium-catalyzed cross-coupling for the synthesis of advanced, arylated materials. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for innovation in materials science and medicinal chemistry.

Introduction: The Strategic Value of this compound

This compound (C₈H₈BrNO) is an organic ketone of significant interest in synthetic chemistry.[1][2] Its value is derived from the unique arrangement of three distinct functional groups on a stable phenyl ring:

  • An ortho-amino group: This primary amine is a potent nucleophile, enabling cyclization reactions and serving as a key component in the formation of heterocyclic systems.

  • An acetyl group (ketone): The ketone functionality provides an electrophilic center, crucial for condensation reactions that drive the formation of new ring systems.

  • A para-bromo substituent: The bromine atom is an excellent leaving group in modern transition-metal-catalyzed cross-coupling reactions, offering a reliable handle for introducing molecular complexity and diversity.[3]

This trifecta of reactivity makes this compound a powerful intermediate for developing new drugs, dyes, and functional organic materials.[1][4] This document details two primary synthetic pathways—heterocycle formation and carbon-carbon bond formation—to guide researchers in harnessing its full potential.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 29124-56-9[2][5]
Molecular Formula C₈H₈BrNO[2]
Molecular Weight 214.06 g/mol [2][5]
Appearance White to off-white powder or crystalline solid[6]
Melting Point 86-88 °C[6]
Synonyms 2-Amino-5-bromoacetophenone, 2'-Amino-5'-bromoacetophenone[6]

Application I: Synthesis of 6-Bromo-Substituted Quinazolines

Quinazolines and their derivatives are a critical class of nitrogen-containing heterocycles, forming the core structure of numerous molecules with significant therapeutic potential, including anticancer agents.[7][8] The presence of a bromine atom at the 6-position, derived from the starting material, is a common strategy for enhancing pharmacological activity or for providing a site for subsequent functionalization.[7]

The most direct route to quinazolines from this compound is the Friedländer Annulation , a condensation reaction that efficiently constructs the quinoline or quinazoline ring system.[9][10] The protocol below describes a one-pot, multi-component variation that is operationally simple and amenable to creating diverse libraries of compounds by simply varying the aldehyde component.[9]

Protocol 1: One-Pot Synthesis of 6-Bromo-2-aryl-4-methylquinazoline

This protocol details a representative procedure for the synthesis of a 2,4-disubstituted-6-bromoquinazoline derivative. The causality behind this one-pot approach lies in its efficiency; the acid catalyst facilitates both the initial imine formation between the amino ketone and the aldehyde (via the ammonium acetate nitrogen source) and the subsequent intramolecular cyclization and dehydration to yield the aromatic quinazoline core.

Materials:

  • This compound (1.0 mmol)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.2 mmol)

  • Ammonium acetate (10.0 mmol)

  • Glacial Acetic Acid (15 mL)

  • Ethanol

  • Standard laboratory glassware with reflux condenser and heating mantle

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 mmol, 214.06 mg), the chosen aromatic aldehyde (1.2 mmol), and ammonium acetate (10.0 mmol, 770.8 mg).

  • Add glacial acetic acid (15 mL) to serve as both the solvent and the reaction catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 118 °C) using a heating mantle.

  • Maintain the reflux for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amino-ketone spot is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water and stir. A precipitate will form.

  • Neutralize the solution carefully with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to yield the pure 6-Bromo-2-aryl-4-methylquinazoline.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G cluster_workflow Workflow: One-Pot Quinazoline Synthesis A This compound + Aromatic Aldehyde + NH4OAc B Add Glacial Acetic Acid (Solvent & Catalyst) A->B Step 1 C Heat to Reflux (4-8 hours) B->C Step 2 D Reaction Monitoring (TLC) C->D Step 3 E Workup: Cool, Precipitate in H2O, Neutralize D->E Step 4 F Purification: Filter & Recrystallize E->F Step 5 G Final Product: 6-Bromo-quinazoline Derivative F->G Step 6

Caption: General workflow for the one-pot synthesis of 6-bromo-quinazolines.

Application II: Palladium-Catalyzed Arylation via Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.[11][12] The bromine atom of this compound makes it an ideal substrate for these transformations, enabling the creation of novel bi-aryl structures and other complex molecular architectures.[3]

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly favored due to the mild reaction conditions and the commercial availability of a vast array of boronic acids.[12] Applying this reaction to our substrate allows for the precise installation of a new aryl group at the 5-position of the phenyl ring, creating a 1-(2-Amino-5-arylphenyl)ethanone scaffold. These products can then be used in further synthetic steps, such as the quinazoline synthesis described previously, to generate materials with extended π-systems or specific steric and electronic properties.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a general method for the Pd-catalyzed coupling with an arylboronic acid. The choice of a phosphine ligand is critical; bulky, electron-rich ligands often stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%) if using Pd(OAc)₂

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

  • Anhydrous solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

  • Schlenk flask or sealed tube, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 214.06 mg), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol, 276.4 mg).

  • If using Pd(OAc)₂, add the palladium catalyst (e.g., 2 mol%, 4.5 mg) and the phosphine ligand (e.g., SPhos, 4 mol%, 16.4 mg). If using Pd(PPh₃)₄, add the catalyst directly (e.g., 3 mol%, 34.6 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 10 mL of Toluene and 2 mL of Water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the desired 1-(2-Amino-5-arylphenyl)ethanone product.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd R-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Trans R-Pd(II)-R' Ln OxAdd->Trans Transmetalation RedEl Pd(0)Ln Trans->RedEl Reductive Elimination Product R-R' (Product) Trans->Product center RX R-X (Substrate) RX->OxAdd Boronic R'-B(OR)2 + Base Boronic->Trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Future Outlook: Advanced Material Synthesis

The true potential of this compound is realized when these fundamental transformations are combined or extended.

  • Sequential Functionalization: A Suzuki coupling can be performed first to install a desired aryl group, followed by a Friedländer annulation to build a complex, poly-aromatic heterocyclic system. This allows for the precise tuning of electronic and photophysical properties.

  • Polymer Synthesis: The bifunctional nature of the molecule (amine and bromo-aryl group) presents opportunities for step-growth polymerization. For instance, Suzuki polycondensation could be employed to create novel conjugated polymers for applications in organic electronics.

  • Medicinal Chemistry: The 6-bromo-quinazoline scaffold is a privileged structure in drug discovery. The bromine atom can be further functionalized via additional cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) to generate extensive libraries of potential therapeutic agents for screening.

By understanding and mastering the protocols outlined in this guide, researchers are well-equipped to explore these exciting avenues and develop the next generation of novel materials derived from this versatile chemical building block.

References

  • Title: Cas 29124-56-9,this compound - LookChem Source: LookChem URL:[Link]
  • Title: this compound - MySkinRecipes Source: MySkinRecipes URL:[Link]
  • Title: Quinazoline synthesis Source: Organic Chemistry Portal URL:[Link]
  • Title: 1-(2-Amino-5-bromophenyl)
  • Title: Synthesis of quinazolinones Source: Organic Chemistry Portal URL:[Link]
  • Title: Quinazoline derivatives: synthesis and bioactivities Source: PubMed Central, N
  • Title: Palladium-Catalyzed Reactions Source: MDPI URL:[Link]
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: The Nobel Prize URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in quinazoline synthesis from 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and frequently asked questions concerning the synthesis of 6-bromo-4-methyl-substituted quinazolines from the key precursor, 1-(2-Amino-5-bromophenyl)ethanone.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthetic strategy for converting this compound into quinazoline derivatives.

Q1: What is the primary synthetic route for this transformation? The most common and direct method is a variation of the Friedländer Annulation .[1][2][3] This reaction involves the condensation of a 2-aminoaryl ketone (in this case, this compound) with a compound providing the remaining two carbons of the pyrimidine ring. In many protocols, the reaction is a one-pot, multi-component synthesis where an aldehyde provides the carbon at position 2 and a nitrogen source like ammonium acetate is used to form the final ring system.[4]

Q2: What is the function of ammonium acetate in this reaction? Ammonium acetate serves as the nitrogen source for the N1 atom of the quinazoline ring.[5][6] Upon heating, it exists in equilibrium with ammonia and acetic acid. The ammonia acts as the nucleophile that condenses with the carbonyl group of the starting ketone and the aldehyde to ultimately form the dihydropyrimidine ring, which then oxidizes to the aromatic quinazoline. The acetic acid generated also serves as a catalyst for the condensation and dehydration steps.

Q3: How critical is the choice of solvent? The solvent choice is paramount as it influences reactant solubility, reaction kinetics, and can even dictate the reaction pathway.[7] For Friedländer-type syntheses, polar protic solvents like glacial acetic acid or ethanol are common.[4][8] Acetic acid can serve as both the solvent and an acid catalyst.[4] In some cases, using a non-polar solvent can unfavorably lead to the formation of benzimidazole byproducts; therefore, switching to a more polar solvent can be a key optimization step.[9]

Q4: Can microwave irradiation enhance this synthesis? Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful technique for improving quinazoline synthesis.[10][11] Compared to conventional heating, microwave irradiation often leads to a dramatic reduction in reaction times (from hours to minutes) and a significant increase in product yields.[6][12][13] This is attributed to efficient and uniform heating that can accelerate the rate-limiting steps of the reaction.[6]

Troubleshooting Guide

This guide provides solutions to specific experimental issues in a problem-cause-solution format.

Issue 1: Low or No Product Yield

This is the most common challenge. A systematic approach is required to diagnose the root cause.

  • Possible Cause 1: Poor Quality of Starting Materials

    • Insight: Impurities in your this compound, aldehyde, or solvent can inhibit the reaction or lead to undesirable side products.

    • Solution: Verify the purity of all reactants and solvents before starting. Confirm the identity and purity of your starting ketone by NMR and melting point. If using a liquid aldehyde, consider distilling it if it's old or shows signs of oxidation.[7]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Insight: The condensation and cyclization steps of the Friedländer synthesis require sufficient thermal energy to overcome the activation barrier.[7] Room temperature is often insufficient.

    • Solution: Optimize the reaction temperature systematically. Set up small-scale parallel reactions at various temperatures (e.g., 80 °C, 120 °C, 150 °C) and monitor progress by TLC or LC-MS to identify the optimal condition.[7][14] Be aware that excessively high temperatures can lead to decomposition.[15]

  • Possible Cause 3: Inefficient Dehydration/Cyclization

    • Insight: The final step of the synthesis is an acid-catalyzed intramolecular cyclization followed by dehydration to form the aromatic ring. If this step is inefficient, the reaction will stall at an intermediate stage.

    • Solution: Ensure an effective acid catalyst is present. Glacial acetic acid often serves this role.[4] If yields are still low, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) can be added in catalytic amounts.[2]

  • Possible Cause 4: Incorrect Solvent

    • Insight: Poor solubility of reactants will result in a sluggish or incomplete reaction.

    • Solution: Screen different polar solvents. If the reaction is failing in ethanol, consider switching to glacial acetic acid or a higher-boiling polar aprotic solvent like DMF, which can improve solubility and allow for higher reaction temperatures.[7][9]

Issue 2: Significant Side Product Formation
  • Possible Cause 1: Aldol Self-Condensation of the Aldehyde

    • Insight: If using an enolizable aldehyde, it can self-condense under the reaction conditions, consuming the reagent and complicating purification.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the this compound relative to the aldehyde. Alternatively, add the aldehyde slowly to the heated reaction mixture containing the other components to keep its instantaneous concentration low.

  • Possible Cause 2: Product Decomposition

    • Insight: Prolonged heating at high temperatures can cause the quinazoline product to degrade, especially if the reaction mixture is highly acidic.

    • Solution: Find the optimal balance of temperature and time. Monitor the reaction by TLC; once the starting material is consumed, proceed with the workup promptly. If using microwave heating, you may be able to use a lower temperature for a slightly longer time to minimize decomposition.[15]

Issue 3: Difficulty in Product Purification
  • Possible Cause 1: Product Loss During Aqueous Workup

    • Insight: Quinazolines are basic due to the pyrimidine ring nitrogens. During an acidic workup, the product can become protonated and soluble in the aqueous layer, leading to significant loss.

    • Solution: After the initial reaction, carefully neutralize the acidic solvent (e.g., acetic acid) with a base like sodium bicarbonate or sodium carbonate solution until the aqueous layer is basic (pH > 8). This ensures the quinazoline is in its neutral, free-base form, which will partition into the organic extraction solvent (e.g., ethyl acetate, dichloromethane).[7]

  • Possible Cause 2: Product is Difficult to Crystallize

    • Insight: Crude products are often oils or amorphous solids that are resistant to crystallization due to residual impurities.

    • Solution: If direct crystallization fails, purify the crude material using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes. Once the product is purified chromatographically, crystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often more successful.

Optimization Strategies & Data

Proactively improving yield often involves moving beyond conventional methods. Below is a summary of conditions that can be optimized for the synthesis of 2-aryl-6-bromo-4-methylquinazolines.

ParameterConventional MethodOptimized/Alternative MethodExpected Outcome
Heating Oil bath reflux (80-150 °C)Microwave Irradiation (120-150 °C)Reduced reaction time (hours to minutes), often higher yield.[6][10][11]
Solvent/Catalyst Glacial Acetic AcidIodine (catalytic) in DMSO or EthanolMetal-free conditions, often excellent yields (can be >90%).[5][8]
Nitrogen Source Ammonium AcetateFormamideCan serve as both nitrogen and C2 carbon source to yield quinazolin-4-ones.[16][17]
Atmosphere AirInert (N₂ or Argon)Prevents potential oxidative degradation of sensitive substrates or intermediates.[15]
Visualizations: Workflows and Logic

The following diagrams illustrate the experimental process and troubleshooting logic.

G cluster_0 Synthesis Workflow Reactants This compound + Aldehyde + NH4OAc Reaction Heat in Solvent (Conventional or Microwave) Reactants->Reaction Workup Quench & Neutralize (pH > 8) Liquid-Liquid Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Quinazoline (Characterize by NMR, MS) Purification->Product

Caption: General experimental workflow for quinazoline synthesis.

G Start Low or No Yield Cause1 Starting Material Purity? Start->Cause1 Check Cause2 Reaction Temp? Start->Cause2 Check Cause3 Catalyst/Solvent? Start->Cause3 Check Sol1 Verify purity (NMR, MP). Purify if necessary. Cause1->Sol1 Solution Sol2 Screen higher temperatures (e.g., 80-150 °C). Cause2->Sol2 Solution Sol3 Use acid catalyst (AcOH, p-TsOH). Screen polar solvents (EtOH, DMF). Cause3->Sol3 Solution

Caption: Troubleshooting decision tree for low yield issues.

Experimental Protocols
Protocol 1: Conventional Synthesis of 6-Bromo-4-methyl-2-phenylquinazoline

This protocol is a standard method using conventional heating.[4]

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 214.06 g/mol ), benzaldehyde (1.2 mmol, 106.12 g/mol ), and ammonium acetate (10.0 mmol, 77.08 g/mol ).

  • Solvent Addition: Add glacial acetic acid (15 mL) to serve as the solvent and catalyst.

  • Reaction: Place the flask in a preheated oil bath at 120 °C. Stir the mixture vigorously and reflux for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting ketone.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into 100 mL of ice-cold water with stirring.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH of the aqueous layer is ~8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from ethanol to yield the pure product.

Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-4-methyl-2-phenylquinazoline

This protocol utilizes microwave irradiation to accelerate the reaction.[10][18]

  • Reagent Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), benzaldehyde (1.2 mmol), and ammonium acetate (10.0 mmol).

  • Solvent Addition: Add ethanol (5 mL).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes with stirring.

  • Workup: After the reaction, cool the vessel to room temperature. Remove the solvent under reduced pressure.

  • Purification: Add 20 mL of water to the residue and stir. A solid precipitate should form. Isolate the solid by vacuum filtration, washing with cold water. The crude solid can be further purified by recrystallization from ethanol to yield the pure product.

References
  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Al-dujaili, J. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.
  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • MDPI. (2025). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones.
  • Wang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC.
  • ResearchGate. (n.d.). The dependence of the quinazolinone yield on temperature.
  • ResearchGate. (n.d.). Optimization of temperature on the synthesis of quinazolinones.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Benchchem. (n.d.). optimization of reaction conditions for quinazolinone synthesis.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H).
  • International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis.
  • ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 1-(2-Amino-3,5-dibromophenyl)ethanone.
  • Benchchem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.

Sources

Technical Support Center: Purification of 2'-Amino-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2'-Amino-5'-bromoacetophenone. This document is designed for researchers, scientists, and drug development professionals who utilize this key synthetic intermediate. Here, we address the common challenges, provide troubleshooting solutions, and offer detailed protocols grounded in established chemical principles to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 2'-Amino-5'-bromoacetophenone?

A1: The impurity profile is largely dependent on the synthetic route, but typically involves three main species. The most common synthesis is the bromination of 2'-aminoacetophenone.[1] Potential impurities include unreacted starting material (2'-aminoacetophenone), over-brominated side products, primarily 2'-amino-3',5'-dibromoacetophenone, and various colored degradation or oxidation products.[2][3]

Q2: What is the typical appearance of pure 2'-Amino-5'-bromoacetophenone?

A2: Pure 2'-Amino-5'-bromoacetophenone is a pale yellow to yellow crystalline solid or powder.[2][4] The development of a darker yellow, brown, or reddish color often indicates the presence of oxidized impurities that may require removal for sensitive applications.[5]

Q3: What are the primary recommended methods for purifying the crude product?

A3: The two most effective and widely reported methods are silica gel column chromatography and recrystallization.[2][6]

  • Column Chromatography is excellent for separating the desired product from both more and less polar impurities, offering the potential for very high purity.[5]

  • Recrystallization is a highly effective technique for removing smaller amounts of impurities, especially if the crude product is already substantially pure. Ethanol is a commonly cited solvent for this purpose.[2][6]

Q4: How should I store the purified compound to maintain its integrity?

A4: To prevent degradation, particularly oxidation which leads to color formation, the purified solid should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

Q5: What causes the intramolecular hydrogen bond in this molecule, and is it relevant for purification?

A5: The molecule features a strong intramolecular hydrogen bond between one of the amine protons and the carbonyl oxygen atom.[1][2] This interaction locks the conformation of the molecule, making it more planar and rigid. This defined conformation can influence its crystal packing during recrystallization and its interaction with the stationary phase during chromatography, contributing to consistent purification behavior.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Problem 1: My crude product is a dark, oily residue, not the expected yellow solid.

  • Probable Cause: This typically indicates a significant level of impurities or the presence of residual solvent. Dark colors (brown to red) are often due to oxidation byproducts or other colored impurities formed during the reaction.[5]

  • Troubleshooting Steps:

    • Initial Cleanup: If residual high-boiling solvents (like DMF or DMSO) are suspected, perform an aqueous workup followed by extraction into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry and evaporate the solvent.

    • Decolorization: Before attempting crystallization or chromatography, consider an activated carbon treatment. Dissolve the crude oil in a suitable solvent (like ethanol or ethyl acetate), add a small amount of activated carbon (typically 1-2% w/w), heat gently with stirring for 15-20 minutes, and then filter the hot solution through a pad of celite to remove the carbon.[5]

    • Purification: The resulting decolorized solution can then be concentrated and subjected to either column chromatography or recrystallization. Chromatography is often preferred for oily, highly impure samples.

Problem 2: I see multiple spots on my analytical TLC plate after the reaction.

  • Probable Cause: A multi-spot TLC indicates an incomplete reaction or the formation of side products. For a typical synthesis via bromination of 2'-aminoacetophenone, you can tentatively identify the spots based on polarity.

  • Troubleshooting & Identification:

    • Spot Identification:

      • Highest Rf (Least Polar): Likely the unreacted starting material, 2'-aminoacetophenone, as it lacks the polar bromine atom.

      • Middle Rf: This should be your desired product, 2'-Amino-5'-bromoacetophenone.

      • Lowest Rf (Most Polar): Potentially the over-brominated side product, 2'-amino-3',5'-dibromoacetophenone. The second bromine atom increases the molecular weight and polarity, causing it to adhere more strongly to the silica gel.[3]

    • Solution: This mixture is an ideal candidate for purification by silica gel column chromatography. The difference in polarity between the three components is usually sufficient for effective separation.

CompoundStructureApprox. Molecular Weight ( g/mol )Expected Relative Polarity
2'-Aminoacetophenone (Starting Material)135.16Least Polar
2'-Amino-5'-bromoacetophenone (Product) 214.06 Intermediate
2'-Amino-3',5'-dibromoacetophenone (Byproduct)292.96Most Polar
Table 1: Common components in a 2'-Amino-5'-bromoacetophenone synthesis and their relative properties influencing chromatographic separation.

Problem 3: My compound "oils out" during recrystallization instead of forming crystals.

  • Probable Cause: "Oiling out" occurs when the compound comes out of the solution at a temperature above its melting point, often due to the solution cooling too rapidly or a high concentration of impurities depressing the melting point.[7]

  • Troubleshooting Steps:

    • Re-dissolve: Heat the solution to re-dissolve the oil completely.

    • Add More Solvent: Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.

    • Slow Cooling (Crucial): Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool) to dramatically slow the cooling rate. This gives the molecules time to orient themselves into a crystal lattice.

    • Induce Crystallization: If crystals still do not form, try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny seed crystal of the pure product.[7]

Problem 4: During column chromatography, I'm getting poor separation between my product and an impurity.

  • Probable Cause: The chosen eluent system has incorrect polarity, leading to co-elution.[8] Streaking can also occur if the sample was not loaded in a concentrated band.[8]

  • Troubleshooting Steps:

    • Optimize Eluent: The key is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3 on a TLC plate, with clear separation from other spots.[5] For 2'-Amino-5'-bromoacetophenone, systems like Hexane/Ethyl Acetate or Dichloromethane/Hexane are good starting points.[2] Decrease the polarity of the eluent (i.e., increase the percentage of the non-polar solvent) to increase the separation between spots.

    • Use Gradient Elution: Start with a low-polarity eluent to wash off the least polar impurities first. Then, gradually increase the polarity of the eluent to cleanly elute your product, leaving the most polar impurities on the column.

    • Proper Sample Loading: Ensure the crude product is dissolved in a minimal amount of solvent before loading. For better resolution, consider "dry loading": dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

Purification Method Selection

The choice between chromatography and recrystallization depends on the purity of the crude material and the desired final purity.

G start Crude Product Assessment tlc Run Analytical TLC start->tlc purity_check Assess Purity & Impurities tlc->purity_check high_purity Mostly a single spot? (>90% pure) purity_check->high_purity Yes low_purity Multiple spots or significant streaking? purity_check->low_purity No recrystallize Purify via Recrystallization high_purity->recrystallize chromatography Purify via Column Chromatography low_purity->chromatography

Caption: Decision workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is designed for separating the title compound from both less polar starting materials and more polar byproducts.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Dichloromethane (DCM) - all HPLC grade

  • Crude 2'-Amino-5'-bromoacetophenone

  • Glass chromatography column, flasks, and TLC supplies

Procedure:

  • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is 20:1 Hexane:Ethyl Acetate. Adjust the ratio until the product Rf is ~0.25.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20:1 Hexane:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. The final packed silica should be level. Add a thin layer of sand on top to protect the surface.

  • Sample Loading (Dry Method Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent like DCM.

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.

    • Gently add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined in step 1.

    • Collect fractions and monitor them by TLC.

    • If separation is difficult, a shallow gradient can be used (e.g., slowly increasing the ethyl acetate concentration from 20:1 to 15:1).

  • Isolation:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain only the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified 2'-Amino-5'-bromoacetophenone as a pale yellow solid.[2][4]

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation slurry Prepare Silica Slurry pack Pack Column slurry->pack load Dry Load Sample pack->load elute Elute with Solvent load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc tlc->elute combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Experimental workflow for column chromatography purification.

Protocol 2: Purification by Recrystallization

This method is ideal for crude material that is already >90% pure.

Materials:

  • Ethanol (Reagent grade or better)

  • Crude 2'-Amino-5'-bromoacetophenone

  • Erlenmeyer flasks, hot plate, filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the pale yellow crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Purity Assessment

After purification, it is critical to assess the purity of 2'-Amino-5'-bromoacetophenone. High-Performance Liquid Chromatography (HPLC) is a robust quantitative technique for this purpose.

ParameterConditionSource
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Acetonitrile and Water (often with a modifier like phosphoric or formic acid)[9][10]
Detection UV/DAD (Diode Array Detection)[9]
Typical Diluent Acetonitrile/Water mixture[11]
Table 2: Representative HPLC conditions for purity analysis of 2'-Aminoacetophenone derivatives.

For structural confirmation and to check for isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

References

  • BenchChem. (2025). Technical Support Center: Purification of Reaction Mixtures Containing 2-Bromoacetophenone.
  • BenchChem. (2025).
  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-5'-bromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(6), o540-o541. [Link]
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity.
  • BenchChem. (2025).
  • BenchChem. (2025). Side reactions of 2'-Aminoacetophenone in acidic conditions.
  • ResearchGate. (2001). 2'-Amino-5'-bromoacetophenone. [Link]
  • BenchChem. (2025). Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 2'-Aminoacetophenone.
  • BenchChem. (2025).
  • ResearchGate. (2017). 2'-Amino-5'-bromoacetophenone. [Link]
  • Baker, L.-J., Copp, B. R., & Rickard, C. E. F. (2001). 2'-Amino-3',5'-dibromoacetophenone. Acta Crystallographica Section E: Structure Reports Online, 57(7), o643-o644. [Link]
  • SIELC Technologies. (n.d.). Separation of 2'-Bromoacetophenone on Newcrom R1 HPLC column. [Link]

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optimizing reaction conditions for 2-Amino-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the complexities of synthesizing 2-Amino-5-bromoacetophenone, presented by the BenchChem Technical Support Center. Authored for researchers, chemists, and pharmaceutical development professionals, this document provides in-depth troubleshooting, scientifically-grounded FAQs, and detailed protocols to enhance reaction efficiency, yield, and purity.

Introduction: The Significance of 2-Amino-5-bromoacetophenone

2-Amino-5-bromoacetophenone is a crucial building block in medicinal chemistry and organic synthesis. Its unique structure, featuring an acetyl group, an amino group, and a bromine atom on an aromatic ring, makes it a versatile precursor for synthesizing a wide range of heterocyclic compounds and pharmaceutical intermediates.[1] Achieving a high-purity, high-yield synthesis is paramount for the integrity of downstream applications, including the development of novel therapeutic agents.[1] However, the synthesis is not without its challenges, from controlling regioselectivity during bromination to managing side reactions and purification hurdles. This guide is designed to serve as a comprehensive resource for optimizing reaction conditions and troubleshooting common experimental issues.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of 2-Amino-5-bromoacetophenone, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a significantly lower yield than expected, or I have only recovered the starting material. What are the primary factors to investigate?

Answer: Low yields are a frequent issue that can often be traced back to fundamental experimental parameters. A systematic review of your setup and reagents is the first step toward a solution.[2]

Probable Causes & Step-by-Step Solutions:

  • Reagent Quality and Purity:

    • Cause: Impurities in the starting 2-aminoacetophenone can inhibit the reaction or lead to unwanted side products. Similarly, the brominating agent (e.g., N-Bromosuccinimide, Pyridinium hydrobromide perbromide) may have degraded over time.[2]

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. It is advisable to use freshly opened or purified reagents. For instance, N-Bromosuccinimide (NBS) should be recrystallized from water if it appears colored (it should be a white solid).

  • Presence of Moisture:

    • Cause: Many brominating agents and reaction intermediates are sensitive to moisture. Water can consume the reagent or participate in side reactions, quenching the desired pathway.[2]

    • Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]

  • Inadequate Temperature Control:

    • Cause: The bromination of activated aromatic rings is highly exothermic. If the temperature is not strictly controlled, typically between 0-5°C, the reaction rate can become unmanageable, leading to the formation of tars and decomposition products.[3]

    • Solution: Set up the reaction in an ice-water bath and monitor the internal temperature with a thermometer. Add the brominating agent slowly and portion-wise to maintain the target temperature range throughout the addition.[3]

  • Incomplete Reaction:

    • Cause: The reaction may not have been allowed to proceed for a sufficient duration.

    • Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A spot corresponding to the starting material should diminish as a new, more polar spot for the product appears. The reaction described in the literature often requires stirring for several hours at room temperature after the initial cooled addition.[3]

Troubleshooting Workflow for Low Yield

G start Low Product Yield reagent_check Verify Purity of Starting Materials & Reagents start->reagent_check anhydrous_check Ensure Anhydrous Conditions (Solvents/Glassware) reagent_check->anhydrous_check temp_check Confirm Strict Temperature Control (0-5°C) anhydrous_check->temp_check monitoring_check Monitor Reaction via TLC for Completion temp_check->monitoring_check outcome Yield Improved monitoring_check->outcome

Caption: A systematic workflow for diagnosing low yield issues.

Issue 2: Formation of Multiple Products (Impurity Profile)

Question: My TLC analysis shows multiple spots, and my final product is impure. What are the likely side reactions, and how can they be minimized?

Answer: The formation of byproducts is typically due to a lack of selectivity. In this synthesis, the most common impurity is the di-brominated product.

Probable Causes & Step-by-Step Solutions:

  • Over-Bromination (Di-substitution):

    • Cause: The amino group in 2-aminoacetophenone is strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. If an excess of the brominating agent is used or if it is added too quickly, a second bromine atom can be added to the ring.

    • Solution: Use a precise stoichiometric amount (1.0 equivalent) of the brominating agent. Add the reagent slowly and portion-wise to the cooled reaction mixture to prevent localized high concentrations.[4] This ensures that the mono-brominated product is formed preferentially.

  • Formation of Isomeric Impurities:

    • Cause: While the amino and acetyl groups strongly direct substitution to specific positions, extreme temperatures or highly acidic conditions could potentially lead to minor amounts of other isomers.

    • Solution: Adhere to the recommended reaction temperature (0-5°C for addition, room temperature for stirring).[3] Use a solvent like Dichloromethane (CH₂Cl₂) which is effective for this transformation.[3]

Data Summary: Controlling Selectivity
ParameterStandard ConditionOptimized for SelectivityRationale
Brominating Agent ~1.0-1.1 equiv.1.0 equivalent Prevents over-bromination and formation of di-substituted byproducts.[4]
Temperature Room Temperature0-5°C during addition Slows the reaction rate, increasing selectivity for mono-bromination.[3]
Reagent Addition Rapid additionSlow, portion-wise addition Avoids localized excess of the brominating agent, reducing side reactions.[4]
Solvent VariousDichloromethane (CH₂Cl₂) A common and effective solvent for this type of electrophilic aromatic substitution.[3]
Issue 3: Product Is an Oil or Fails to Crystallize

Question: The crude product I've isolated is a dark oil, not the expected pale yellow solid. How can I purify it effectively?

Answer: Obtaining an oily product instead of a crystalline solid is a strong indicator of significant impurities.[4] Proper purification, typically through recrystallization, is essential.

Probable Causes & Step-by-Step Solutions:

  • Presence of Impurities:

    • Cause: Tars, di-brominated byproducts, or unreacted starting materials can act as "eutectic" impurities, depressing the melting point and preventing crystallization.

    • Solution: The primary method of purification is recrystallization. Ethanol is a commonly cited solvent for this purpose.[3] If the product is still oily, column chromatography on silica gel may be necessary to separate the desired product from closely related impurities.

  • Incorrect Work-up Procedure:

    • Cause: Failure to properly quench the reaction or wash the organic layer can leave behind acidic or reactive species that contribute to the impurity profile.

    • Solution: After the reaction is complete, it is standard practice to wash the organic layer with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with sodium bicarbonate to remove acidic byproducts, and finally with brine.[5]

Detailed Protocol: Recrystallization of 2-Amino-5-bromoacetophenone
  • Solvent Selection: Ethanol is a suitable solvent for recrystallization.[3]

  • Dissolution: Transfer the crude oily product to an Erlenmeyer flask. Add a minimal amount of hot ethanol and swirl until the product is fully dissolved. If the solution is highly colored, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once cloudiness appears, move the flask to an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.

  • Isolation: Collect the pale yellow crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 2-Amino-5-bromoacetophenone on a lab scale?

A1: The most common and direct method is the electrophilic bromination of 2-aminoacetophenone. This one-step synthesis is generally efficient and avoids the need for protecting groups. A typical procedure involves dissolving 2-aminoacetophenone in a solvent like dichloromethane and adding a brominating agent such as Pyridinium hydrobromide perbromide or N-Bromosuccinimide (NBS) at a controlled low temperature (0-5°C).[3] An alternative, though more complex, route is a multi-step Friedel-Crafts acylation. This would involve protecting the amino group of a bromoaniline derivative, performing the acylation, and then deprotecting the amino group. The direct bromination is preferred for its simplicity and efficiency.[6]

Q2: What are the critical safety precautions when handling the reagents for this synthesis?

A2: Safety is paramount.

  • 2-Amino-5-bromoacetophenone and its precursors can be irritants.

  • Brominating agents like NBS are corrosive and strong oxidizers.

  • Solvents like dichloromethane are volatile and have associated health risks.

  • Malononitrile , if used in alternative syntheses, is highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin, as it can metabolize to cyanide.[7] Mandatory Precautions:

  • Always work in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors.

  • Have appropriate quench and spill kits available.

Q3: How can I definitively confirm the identity and purity of my final product?

A3: A combination of analytical techniques is required for comprehensive characterization.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR will show characteristic peaks for the aromatic protons, the amino group protons, and the methyl protons of the acetyl group.[9]

  • Infrared (IR) Spectroscopy: This technique confirms the presence of key functional groups. Expect to see characteristic stretches for the N-H bonds of the primary amine and the C=O bond of the ketone.[10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the addition of one bromine atom. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will be visible in the mass spectrum.[10]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 82-84°C) is a strong indicator of high purity.[9]

Expected Analytical Data
TechniqueExpected Result
¹H NMR - Aromatic protons in the 6.5-7.5 ppm range with specific splitting patterns. - A broad singlet for the -NH₂ protons. - A singlet around 2.5 ppm for the -COCH₃ methyl protons.[3]
IR (KBr) - N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹). - C=O stretching vibration for the ketone (~1650-1680 cm⁻¹).[11]
Mass Spec. - Molecular ion peak (M⁺) showing a characteristic doublet for the bromine isotopes (m/z 213 and 215).[9]
Melting Pt. ~82-84 °C.[9]

Q4: Can I use a Friedel-Crafts acylation to synthesize this compound?

A4: While Friedel-Crafts acylation is a powerful tool for forming aryl ketones, it is problematic with highly activated and basic substrates like anilines. The amino group (-NH₂) is a Lewis base and will form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[6][12] This deactivates the aromatic ring towards the desired electrophilic acylation. To successfully use this route, a protection-acylation-deprotection sequence is necessary:

  • Protect: The amino group of 4-bromoaniline is first protected, for example, as an amide (acetanilide).

  • Acylate: The protected compound undergoes Friedel-Crafts acylation.

  • Deprotect: The protecting group is removed to reveal the final 2-Amino-5-bromoacetophenone. This multi-step process is significantly less direct than the electrophilic bromination of 2-aminoacetophenone.[6]

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis A Dissolve 2-Aminoacetophenone in Anhydrous CH2Cl2 B Cool to 0-5°C (Ice Bath) A->B C Slowly Add Brominating Agent (1 eq.) B->C D Stir at Room Temp (Monitor by TLC) C->D E Wash with Na2S2O3 (aq) D->E F Wash with NaHCO3 (aq) E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Evaporate Solvent G->H I Recrystallize (e.g., from Ethanol) H->I J Isolate & Dry Product I->J K Characterize (NMR, IR, MS, MP) J->K

Caption: Overall workflow from synthesis to final characterization.

References
  • CN107098822B - Preparation method for pranlukast key intermediate 3-amino-2-hydroxyacetophenone - Google Patents.
  • (PDF) 2'-Amino-5'-bromoacetophenone - ResearchGate.
  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones†.
  • 2-Amino-5-bromobenzaldehyde - Organic Syntheses Procedure.
  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central.
  • (PDF) 2′-Amino-5′-bromoacetophenone - ResearchGate.
  • Friedel-Crafts acylation: p-Bromoacetophenone Macroscale - Department Chemie und Biologie.
  • Preparation of bromoacetophenone - PrepChem.com.
  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI.
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI.
  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid - ResearchGate.
  • Education - ResearchGate.
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society.

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Technical Support Center: Friedländer Synthesis with Substituted Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing substituted acetophenones in the synthesis of quinoline derivatives. Here, we address common challenges and provide in-depth, field-tested solutions to streamline your experimental workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction is not proceeding, or the yield is extremely low. What are the primary factors to investigate?

Low or no yield is a frequent challenge, often stemming from several key factors. The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, typically catalyzed by acid or base.[1][2][3][4] The reactivity of both starting materials is paramount.

Core Causality:

  • Electronic Effects of Substituents: The electronic nature of the substituent on the acetophenone can significantly impact the reactivity of the α-methylene protons. Electron-withdrawing groups (EWGs) increase the acidity of these protons, facilitating enolate formation. Conversely, electron-donating groups (EDGs) decrease acidity, potentially slowing down the initial condensation step.[5]

  • Catalyst Incompatibility or Inactivity: The choice between an acid or base catalyst is critical and substrate-dependent.[2][6] A suboptimal catalyst may not be strong enough to promote the reaction or could lead to unwanted side reactions.[7]

  • Harsh Reaction Conditions: Traditional methods often call for high temperatures, which can lead to the degradation of starting materials or the final product, especially for sensitive substrates.[2][7]

Troubleshooting Workflow:

start Low/No Yield substituent Analyze Acetophenone Substituent start->substituent catalyst Re-evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions edg Electron-Donating Group (EDG) substituent->edg Is it an EDG? ewg Electron-Withdrawing Group (EWG) substituent->ewg Is it an EWG? milder_catalyst Switch to a milder catalyst (e.g., p-TsOH, Iodine) to prevent degradation. catalyst->milder_catalyst solvent_free Explore solvent-free conditions with microwave irradiation for faster, cleaner reactions. conditions->solvent_free increase_temp Incrementally increase temperature while monitoring with TLC. conditions->increase_temp stronger_base Use a stronger base (e.g., KOtBu) to facilitate enolate formation. edg->stronger_base lewis_acid Consider a Lewis acid catalyst to activate the carbonyl group. ewg->lewis_acid change_solvent Change to a higher-boiling point solvent (e.g., DMF, Toluene). increase_temp->change_solvent

Caption: Troubleshooting decision tree for low-yield Friedländer synthesis.

Q2: I'm observing significant side-product formation, especially a tar-like substance. What is happening and how can I prevent it?

The formation of byproducts, particularly polymeric or tar-like materials, is a clear indication of competing side reactions.[8] The primary culprit is often the self-condensation of the acetophenone.

Core Causality:

  • Aldol Self-Condensation: Under basic conditions, the enolizable acetophenone can react with itself in an aldol condensation reaction.[7][8] This is especially prevalent with acetophenones that have acidic α-protons and are used in high concentrations or at elevated temperatures.[8] The resulting α,β-unsaturated ketone can further polymerize.[8]

  • Harsh Conditions: Strong acids or bases and high temperatures can promote a variety of undesired pathways, leading to complex mixtures and decomposition.[9]

Mitigation Strategies:

  • Employ Milder Catalysts: Transitioning to more moderate catalysts can significantly reduce self-condensation.

    • Acid Catalysis: p-Toluenesulfonic acid (p-TsOH) or molecular iodine have proven effective under solvent-free conditions.[2]

    • Lewis Acids: Catalysts like In(OTf)₃ can offer high selectivity for the desired Friedländer product.[10]

  • Control Reagent Stoichiometry and Addition:

    • Use a slight excess (1.1-1.2 equivalents) of the α-methylene compound.

    • Consider the slow addition of the substituted acetophenone to the reaction mixture to maintain a low concentration, thus disfavoring the bimolecular self-condensation.[8]

  • Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by Thin-Layer Chromatography (TLC) to avoid prolonged heating after completion.[9]

Table 1: Recommended Catalysts for Minimizing Side Reactions

Catalyst TypeExamplesTypical ConditionsNotes
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)10 mol%, 80-120 °C, solvent-freeEffective for a wide range of substrates.[3][9]
Lewis Acid In(OTf)₃, FeCl₃·6H₂O5-10 mol%, 60-100 °CHigh selectivity, especially with β-ketoesters.[10][11]
Halogen Iodine (I₂)10 mol%, 80-100 °C, solvent-freeMild and efficient catalyst.[7]
Modern Systems Ionic Liquids, NanocatalystsVariedOften allow for lower temperatures and easier catalyst recycling.[12][13]
Q3: My reaction with an unsymmetrical acetophenone is producing a mixture of regioisomers. How can I achieve better regioselectivity?

Regioselectivity is a well-documented challenge when using unsymmetrical ketones in the Friedländer synthesis. The reaction can proceed through the formation of two different enolates, leading to a mixture of quinoline isomers.

Core Causality:

The cyclization step's regiochemical outcome is determined by which α-carbon of the ketone attacks the carbonyl of the 2-aminoaryl ketone (or the imine intermediate). This is influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions.

Strategies for Controlling Regioselectivity:

  • Catalyst Selection: The choice of catalyst can strongly influence the regiochemical outcome.

    • Amine Catalysts: Certain amine catalysts have been shown to direct the reaction towards a specific isomer.[2]

    • Ionic Liquids: These can serve as both solvent and catalyst, and have been used to enhance regioselectivity.[2][12]

  • Substrate Modification: Introducing a directing group on the α-carbon of the ketone can force the reaction to proceed through a specific enolate.[14]

  • Reaction Condition Optimization:

    • Temperature: The thermodynamic versus kinetic control of enolate formation can sometimes be influenced by temperature. A thorough temperature screening study is recommended.

    • Solvent: The polarity of the solvent can affect the stability of the transition states leading to the different regioisomers.

start Unsymmetrical Acetophenone enolate_a Kinetic Enolate Formation start->enolate_a Low Temp, Bulky Base enolate_b Thermodynamic Enolate Formation start->enolate_b High Temp, Protic Solvent product_a Regioisomer A enolate_a->product_a product_b Regioisomer B enolate_b->product_b

Caption: Kinetic vs. Thermodynamic control in regioisomer formation.

Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis (Solvent-Free)

This protocol is a robust starting point for many substituted acetophenones, minimizing solvent waste and often leading to cleaner reactions.[9]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Substituted acetophenone (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%)

Procedure:

  • In a clean, dry reaction vial, combine the 2-aminoaryl ketone, the substituted acetophenone, and p-toluenesulfonic acid monohydrate.

  • Seal the vial and place it in a preheated oil bath or heating block at 100-120 °C.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in dichloromethane or ethyl acetate (20 mL).

  • Wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acid catalyst.

  • Wash with brine (10 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Synthesis in Ethanol

A classic approach suitable for substrates that are stable to basic conditions.[9]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • Substituted acetophenone (1.1 mmol)

  • Potassium hydroxide (KOH) (0.2 mmol, 20 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone and substituted acetophenone in ethanol.

  • Add the potassium hydroxide catalyst to the mixture.

  • Heat the mixture to reflux (approximately 78 °C).

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water (20 mL) to the residue and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

References

  • Wikipedia. Friedländer synthesis. [Link]
  • Scribd. Friedländer Synthesis: Mechanism. [Link]
  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]
  • ACS Publications. Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]
  • Journal of the American Chemical Society. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]
  • PubMed Central (NIH). Advances in polymer based Friedlander quinoline synthesis. [Link]
  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]
  • ResearchGate. The Friedländer reaction: A powerful strategy for the synthesis of heterocycles. [Link]
  • ResearchGate. Mechanism for the Friedländer reaction under acidic conditions showing... [Link]
  • Organic Chemistry Portal.
  • Química Organica.org. Friedlander quinoline synthesis. [Link]
  • ResearchGate. Different catalytic approaches of Friedländer Synthesis of Quinolines. [Link]
  • ResearchGate. The Friedländer Synthesis of Quinolines. [Link]
  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]
  • PubMed Central (NIH). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]
  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]
  • Organic Chemistry Portal.
  • New Journal of Chemistry (RSC Publishing). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. [Link]

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Technical Support Center: Stability of 1-(2-Amino-5-bromophenyl)ethanone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 1-(2-Amino-5-bromophenyl)ethanone. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows.[1] As a Senior Application Scientist, I've compiled this guide to address the common stability challenges encountered when working with this compound, particularly under acidic conditions. The insights provided here are based on established chemical principles and practical laboratory experience to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The primary stability concern for this compound in acidic conditions revolves around the reactivity of its two functional groups: the aromatic amino group and the acetyl group. The amino group is basic and will be protonated in acidic media to form an ammonium salt. While this protonation deactivates the ring towards some electrophilic substitutions, the acidic environment can promote other reactions.[2][3] The main issues are:

  • Self-Condensation: Like other 2'-aminoacetophenones, this molecule can undergo acid-catalyzed self-condensation reactions, leading to the formation of complex mixtures and oligomers.[4] This is a significant consideration for both reaction setup and long-term storage in acidic solutions.[4]

  • Side Reactions in Specific Syntheses: In acid-catalyzed reactions like the Friedländer annulation for quinoline synthesis, various side reactions can occur.[4][5][6] These include aldol self-condensation of a ketone reaction partner and the formation of regioisomers.[4]

  • Potential for Hydrolysis: While generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the acetyl group, although this is less common than other side reactions.[7]

  • Oxidative Degradation: Aromatic amines can be susceptible to oxidation, and strong acidic conditions, especially in the presence of oxidizing agents, can lead to degradation and the formation of colored impurities.[8]

Q2: I'm observing a complex mixture of byproducts in my Friedländer quinoline synthesis. What could be the cause?

A2: The Friedländer synthesis, which involves the acid-catalyzed condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, is a powerful tool for creating quinolines.[6][9][10] However, the acidic conditions can also promote side reactions.[4]

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Steps
Aldol Self-Condensation of the Ketone Reactant The ketone you are reacting with this compound can undergo self-condensation under acidic conditions, leading to a complex product mixture.[4]1. Modify Reaction Temperature: Lowering the reaction temperature can often disfavor the aldol condensation, which typically has a higher activation energy.[4]2. Choice of Catalyst: Employing a milder acid catalyst (e.g., p-TsOH·H₂O instead of concentrated H₂SO₄) can reduce the rate of this side reaction.[4]3. Order of Addition: Consider adding the ketone slowly to the reaction mixture to keep its instantaneous concentration low.[4]
Self-Condensation of this compound If the desired reaction is sluggish, the starting material may react with itself, especially with prolonged reaction times.[4]Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times that can favor self-condensation.[4]
Formation of Regioisomers If you are using an unsymmetrical ketone, the reaction can yield a mixture of quinoline isomers.[4] The choice of acid catalyst and solvent can significantly influence the ratio of these isomers.[4]Catalyst and Solvent Screening: Experiment with different acid catalysts (e.g., Lewis acids like FeCl₃ or Mg(ClO₄)₂) and solvents to optimize the regioselectivity.[5]
Q3: My solution of this compound in an acidic solvent is turning dark. What is happening and how can I prevent it?

A3: The development of color in a solution of an aromatic amine, especially under acidic conditions, often points to oxidative degradation.[8]

Plausible Mechanism: The amino group can be susceptible to oxidation, leading to the formation of colored radical cations and subsequently more complex, often polymeric, colored byproducts. The presence of trace metal impurities or dissolved oxygen can accelerate this process.

Preventative Measures:

  • Use High-Purity Solvents: Ensure your solvents are free from oxidizing impurities.

  • Degas Solvents: Before use, degas the acidic solvent by bubbling an inert gas (e.g., nitrogen or argon) through it to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: Conduct your reaction or store your solution under a nitrogen or argon atmosphere to minimize contact with air.

  • Avoid Strong Oxidizing Acids: If possible, avoid using strongly oxidizing acids like nitric acid unless they are a required reagent.

  • Storage: Store solutions of this compound in acidic media in the dark and at low temperatures to slow down potential degradation pathways.

Troubleshooting Guides

Guide 1: Investigating Unexpected Byproducts by LC-MS Analysis

This guide outlines a systematic approach to identifying unknown byproducts when your reaction with this compound under acidic conditions does not yield the expected product cleanly.

Experimental Protocol:

  • Sample Preparation:

    • Take an aliquot of your crude reaction mixture.

    • Dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for LC-MS analysis.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). The acidic mobile phase will help to ionize the analytes.

    • Monitor the elution profile using a UV detector and a mass spectrometer in positive ion mode.

  • Data Analysis:

    • Analyze the mass spectrum of each unexpected peak.

    • Determine the molecular weight of the byproducts.

    • Based on the molecular weights, propose potential structures. For example, a dimer of the starting material would have a mass corresponding to (2 * MW of starting material) - 18 (loss of H₂O).

    • Use tandem MS (MS/MS) to fragment the byproduct ions and gain further structural information.

Logical Workflow for Byproduct Identification:

Byproduct_Identification start Unexpected Byproducts Observed lcms LC-MS Analysis of Crude Mixture start->lcms ms_analysis Analyze Mass Spectra of Byproducts lcms->ms_analysis mw_determination Determine Molecular Weights ms_analysis->mw_determination propose_structures Propose Potential Structures (e.g., dimers, condensation products) mw_determination->propose_structures msms Perform Tandem MS (MS/MS) for Fragmentation propose_structures->msms structure_elucidation Elucidate Byproduct Structures msms->structure_elucidation optimize Optimize Reaction Conditions (Temperature, Catalyst, Time) structure_elucidation->optimize

Caption: Workflow for identifying and addressing unexpected byproducts.

Guide 2: Assessing the Stability of this compound in a Specific Acidic Medium

If you plan to use this compound in a new acidic solvent system or for an extended period, it is prudent to perform a stability study.

Experimental Protocol:

  • Preparation of Standard Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the acidic medium of interest to a known concentration (e.g., 1 mg/mL).

  • Time-Course Study:

    • Store the solution under the intended reaction or storage conditions (e.g., specific temperature, exposure to light/air).

    • At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis:

    • Analyze each aliquot by a suitable quantitative method, such as HPLC with a UV detector or LC-MS.

    • Monitor for a decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products.

  • Data Interpretation:

    • Plot the percentage of the remaining this compound against time to determine its stability profile under the tested conditions.

Visualizing the Stability Assessment Workflow:

Stability_Assessment prep_solution Prepare Standard Solution in Acidic Medium time_course Time-Course Study (Aliquot at t=0, 1, 2, 4, 8, 24h) prep_solution->time_course analysis Quantitative Analysis (HPLC or LC-MS) time_course->analysis data_interp Plot % Remaining vs. Time analysis->data_interp conclusion Determine Stability Profile data_interp->conclusion

Caption: Step-by-step process for assessing compound stability.

References

  • NCERT. (n.d.). Amines.
  • JoVE. (2025). Basicity of Aromatic Amines.
  • Asif, M. (n.d.). Aromatic Amines.
  • ResearchGate. (2015). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst.
  • PubMed Central. (2024). Different catalytic approaches of Friedländer synthesis of quinolines.
  • ACS Publications. (2022). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • Chemguide. (n.d.). Explaining the strength of organic bases.
  • ResearchGate. (2022). Synthesis of quinoline derivatives (89) from 2‐aminoaryl ketones (87)....
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ResearchGate. (2023). Efficient Synthesis of Quinolines from 2‐Aminoaryl Ketones with α‐Methylene Carbonyl Derivatives: Exploiting the Dual Acid Sites of Metal Organic Framework Catalyst.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ResearchGate. (2018). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones.
  • Wired Chemist. (n.d.). 2-aminoacetophenone Proton Full Spectrum.
  • ACS Publications. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • ResearchGate. (2021). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • ResearchGate. (2015). Mechanism for the Friedländer reaction under acidic conditions showing....
  • LookChem. (n.d.). Cas 29124-56-9,this compound.
  • PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one.
  • ResearchGate. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • ResearchGate. (2020). Proposed reaction pathways for degradation of aniline.
  • Wikipedia. (n.d.). 2-Aminoacetophenone.
  • PubMed Central. (1981). Mechanisms and pathways of aniline elimination from aquatic environments.
  • Organic Syntheses Procedure. (2017). Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins.
  • Fiveable. (n.d.). Acid-catalyzed hydrolysis Definition.
  • Google Patents. (1956). US2753376A - Preparation of aminoacetophenones.
  • Organic Syntheses Procedure. (2016). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

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Technical Support Center: Catalyst Selection for 2'-Amino-5'-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2'-Amino-5'-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during synthesis. The unique structure of this substrate, featuring an aryl bromide, a coordinating ortho-amino group, and an acetophenone moiety, presents specific challenges that require careful consideration of the catalytic system.

Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses foundational questions to guide your initial experimental design.

Q1: What are the most common palladium-catalyzed coupling reactions for this substrate, and which catalyst systems are recommended as a starting point?

A1: Given its aryl bromide structure, 2'-Amino-5'-bromoacetophenone is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The choice of reaction dictates the optimal catalyst system.

  • Suzuki-Miyaura Coupling (C-C bond): For coupling with boronic acids, traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can provide good to excellent yields.[1] However, for more challenging substrates or to improve efficiency, modern systems using bulky, electron-rich phosphine ligands are highly recommended.[1][2] A robust starting point is a combination of a palladium(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) with a ligand such as SPhos.[1]

  • Buchwald-Hartwig Amination (C-N bond): This reaction is a powerful tool for forming arylamines.[3] The choice of ligand is critical to prevent undesired side reactions and achieve high selectivity.[4][5] Catalyst systems based on bulky biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) are the standard.[6][7]

  • Sonogashira Coupling (C-C bond): For coupling with terminal alkynes, the classic system involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst, and an amine base.[8][9] To avoid copper-related side reactions like Glaser homocoupling, copper-free methods have been developed, often employing more sophisticated ligands.[10] A dual-catalyst system using gold and palladium has also shown high selectivity and functional group tolerance.[10]

  • Heck Reaction (C-C bond): This reaction couples the aryl bromide with an alkene.[11] Typical catalysts include Pd(OAc)₂ or PdCl₂ with phosphine ligands like triphenylphosphine (PPh₃).[11] The choice of base, often a hindered amine like triethylamine, is also crucial.[11]

Q2: How does the ortho-amino group on the substrate affect the reaction, and should I consider protecting it?

A2: The ortho-amino group is a significant factor. It is a coordinating group, meaning it can bind to the palladium center. This can have several effects:

  • Catalyst Inhibition: The amino group can act as a ligand, potentially occupying a coordination site on the palladium and slowing down the catalytic cycle.

  • Altered Reactivity: It can influence the electronic properties of the C-Br bond, which may affect the rate of oxidative addition.[12]

  • Directed Reactions: In some cases, it can act as a directing group, influencing the regioselectivity of a reaction.

Protection Strategy: Whether to protect the amino group depends on the specific reaction.

  • For many modern catalyst systems (e.g., those with bulky biarylphosphine ligands), protection is often not necessary . These ligands are designed to be effective even with coordinating functional groups present.[1][3]

  • If you are using a less sophisticated catalyst or observing significant side reactions related to the amine, protection (e.g., as a Boc or Acyl group) might be beneficial. However, this adds extra steps to your synthesis (protection and deprotection). It is generally recommended to first screen modern, robust catalyst systems before resorting to a protection strategy.

Q3: What role do ligands play, and how do I choose the right one?

A3: Ligands are critical for a successful cross-coupling reaction. They bind to the palladium center and modulate its stability, reactivity, and selectivity.[2][13][14]

  • Function:

    • Stabilize the Catalyst: They prevent the palladium(0) active species from decomposing into palladium black.

    • Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium, facilitating its insertion into the C-Br bond.[2]

    • Facilitate Reductive Elimination: Bulky ligands can accelerate the final step where the product is released from the catalyst.[2]

  • Selection:

    • For Suzuki & Buchwald-Hartwig: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos ) are the state-of-the-art and often give the best results with challenging substrates like yours.

    • For Sonogashira & Heck: Traditional triphenylphosphine (PPh₃) is a good starting point, but more specialized phosphines or N-heterocyclic carbenes (NHCs) can offer improved performance.[1][11]

Intelligent screening of a small set of ligands is the most effective way to find the optimal choice for your specific transformation.[15]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Product Yield

Possible Cause 1A: Inactive Catalyst

  • Diagnosis: You observe only starting material, even after extended reaction times. This often points to the failure to generate or maintain the active Pd(0) species.[16]

  • Solution & Rationale:

    • Use a Precatalyst: Instead of generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, use a commercially available, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts).[5][15] These are designed for reliable and efficient generation of the active Pd(0) catalyst under the reaction conditions.[15]

    • Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly by sparging with inert gas or using several freeze-pump-thaw cycles.

    • Check Reagent Purity: Impurities in starting materials, particularly the nucleophile (e.g., boronic acid, amine), can poison the catalyst.[15] Purify reagents if their quality is questionable.[15]

Possible Cause 1B: Suboptimal Ligand, Base, or Solvent

  • Diagnosis: The reaction stalls at low conversion, or you see a slow, incomplete reaction.

  • Solution & Rationale:

    • Screen Ligands: The initial ligand choice may not be optimal. Screen a small panel of ligands. For Suzuki or Buchwald-Hartwig reactions, try a more electron-rich or sterically hindered ligand.

    • Change the Base: The base is crucial. For Suzuki reactions, it activates the boronic acid.[17] For Buchwald-Hartwig, it deprotonates the amine.[3] Weak bases (K₂CO₃) may not be effective, while overly strong bases (KOtBu) can cause side reactions. A common and effective choice for many couplings is K₃PO₄.

    • Vary the Solvent: The solvent affects solubility and catalyst activity. Aprotic polar solvents like 1,4-dioxane, toluene, or THF are common. Sometimes a mixture with water is required, especially for Suzuki couplings.[18]

Problem 2: Formation of Side Products

Possible Cause 2A: Debromination (Hydrodehalogenation)

  • Diagnosis: You observe the formation of 2'-aminoacetophenone (the starting material without the bromine atom) as a major byproduct.

  • Solution & Rationale:

    • Use a Weaker Base: This side reaction is often promoted by strong, sterically hindered bases (like KOtBu) or high temperatures. Switch to a weaker base like K₃PO₄ or Cs₂CO₃.

    • Lower the Temperature: Running the reaction at the lowest effective temperature can minimize this pathway.

    • Ensure Anhydrous Conditions: Trace water can be a proton source for this side reaction. Ensure all reagents and solvents are dry.

Possible Cause 2B: Homocoupling of the Nucleophile

  • Diagnosis: In a Suzuki reaction, you form a biaryl product derived from the boronic acid coupling with itself. In a Sonogashira reaction, you observe diynes from Glaser coupling.

  • Solution & Rationale:

    • Strictly Inert Atmosphere: Oxygen promotes the homocoupling of boronic acids.[19] Rigorous degassing and inert atmosphere techniques are essential.

    • Use a Copper-Free Sonogashira System: Glaser coupling is a copper-catalyzed process.[10] Switching to a copper-free Sonogashira protocol can eliminate this side product.[10]

    • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes suppress homocoupling, but a large excess should be avoided.

Part 3: Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Coupling Screening

This protocol is a robust starting point for optimizing the C-C coupling of 2'-Amino-5'-bromoacetophenone with an arylboronic acid.

  • Reaction Setup: In a glovebox or under a positive pressure of argon, add 2'-Amino-5'-bromoacetophenone (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: In the same tube, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.[18]

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.[1][3] Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Recommended Starting Conditions for Different Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100
Buchwald-Hartwig Pd₂(dba)₃ (1%)RuPhos (2%)K₃PO₄ (1.5)Toluene110
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2%)PPh₃ (4%)Et₃N (3.0)DMF80
Heck Pd(OAc)₂ (1%)P(o-tolyl)₃ (2%)Et₃N (2.0)DMF120

Part 4: Visualizations

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Complex Pd0->OA + Ar¹-Br Trans Transmetalation OA->Trans + Ar²-B(OR)₂⁻ - Br⁻ RE Reductive Elimination Trans->RE Isomerization RE->Pd0 Product Ar¹-Ar² (Product) RE->Product

A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

Diagram 2: Troubleshooting Flowchart for Low Yield

A decision tree for systematically troubleshooting low-yield cross-coupling reactions.

References

  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Panda, B., & Sarkar, T. K. (2013). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Synthesis, 45(06), 817-829.
  • Heck reaction - Wikipedia.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. (2025).
  • Sonogashira coupling - Wikipedia.
  • Buchwald–Hartwig amination - Wikipedia.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Amatore, C., et al. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 14(12), 5605–5614.
  • Browning, R. G., et al. (2017). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 7(10), 7040-7049.

Sources

Technical Support Center: Scaling Up Reactions Involving 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Understanding the Challenges of Scale-Up

Scaling up reactions with 1-(2-amino-5-bromophenyl)ethanone, a key intermediate in the synthesis of various heterocyclic compounds like quinazolines, presents a unique set of challenges.[1][2][3][4] While bench-scale syntheses may proceed smoothly, increasing the reaction volume can introduce issues related to:

  • Solubility and Mass Transfer: The compound's moderate polarity can lead to solubility issues in certain solvent systems, which are exacerbated at larger scales. This can impede reaction kinetics and lead to non-homogenous mixtures.

  • Exothermicity and Temperature Control: Many reactions involving this intermediate, such as cyclizations or substitutions, can be exothermic. Managing heat dissipation is critical at scale to prevent side reactions and ensure safety.

  • Side Reaction Pathways: The presence of both an amino group and a bromine atom on the aromatic ring opens up possibilities for various side reactions, such as dimerization, poly-bromination, or undesired nucleophilic substitutions. These can become more pronounced under prolonged reaction times or at elevated temperatures common in scale-up processes.

  • Work-up and Purification: Isolating the desired product from large volumes of reaction mixtures can be challenging. Emulsion formation during aqueous washes and difficulties in crystallization or chromatographic purification are common hurdles.

Section 2: Troubleshooting Guide

This section is designed to provide direct answers to specific problems you may encounter during the scale-up process.

Issue 1: Low Yield or Stalled Reaction

Q: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes and how can I fix it?

A: A drop in yield upon scale-up is a frequent issue and can often be traced back to a few key factors:

  • Insufficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side product formation.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogenous reaction mixture. For viscous solutions, consider a mechanical stirrer with a high-torque motor.

  • Poor Temperature Control: The larger volume may not be heating or cooling as efficiently as the smaller scale.

    • Solution: Monitor the internal reaction temperature closely with a calibrated probe. For exothermic reactions, consider a slower addition rate of reagents or utilize a reactor with a cooling jacket.

  • Reagent Quality and Stoichiometry: Impurities in starting materials or solvents can have a more significant impact at a larger scale.

    • Solution: Always use reagents of the highest purity available. Consider re-analyzing your starting materials before a large-scale run. Ensure accurate weighing and stoichiometry of all reactants.

Issue 2: Formation of Multiple Products and Impurities

Q: I'm observing several unexpected spots on my TLC analysis of the crude reaction mixture. What are the potential side reactions and how can I minimize them?

A: The bifunctional nature of this compound makes it susceptible to several side reactions:

  • Self-Condensation/Dimerization: The amino group of one molecule can potentially react with the ketone of another, especially under acidic or basic conditions.

    • Solution: Maintain a neutral pH if possible, or protect the amino group if the reaction conditions are harsh.

  • Oxidation of the Amino Group: The aniline moiety can be sensitive to oxidation, leading to colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[5]

  • Debromination or Bromine Migration: Under certain conditions, particularly with strong bases or catalysts, the bromine atom can be removed or migrate to a different position on the ring.

    • Solution: Carefully screen your reaction conditions, particularly the base and temperature, to avoid these pathways.

Issue 3: Difficult Work-up and Product Isolation

Q: I'm struggling with a persistent emulsion during the aqueous work-up, and my product is difficult to crystallize. What are some effective strategies for purification at scale?

A: Large-scale work-ups require different techniques than those used in a laboratory setting:

  • Breaking Emulsions:

    • Solution: Adding a saturated brine solution can help break emulsions by increasing the ionic strength of the aqueous layer. Alternatively, filtering the entire mixture through a pad of celite can sometimes resolve the issue.

  • Crystallization Challenges:

    • Solution: If direct crystallization from the crude oil is proving difficult, consider a solvent swap. Dissolve the crude material in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or heptane) until turbidity is observed. Seeding with a small crystal of pure product can also induce crystallization.

  • Alternative Purification Methods:

    • Bisulfite Adduct Formation: For separating unreacted ketones, consider a bisulfite extraction. This technique transforms the ketone into a charged bisulfite adduct that can be separated into an aqueous layer.[6]

    • Column Chromatography at Scale: While challenging, large-scale column chromatography is possible. Use a wider diameter column and consider flash chromatography techniques to expedite the process.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry, and dark place.[7] The compound is a solid at room temperature with a melting point of 81-84°C.[8] It should be kept in a tightly sealed container to prevent moisture absorption and degradation.

Q2: What are the key safety precautions when handling this compound at scale?

A2: this compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[9][10] When handling this compound, especially in large quantities, it is crucial to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12]

  • Work in a well-ventilated area or use a fume hood to avoid inhalation of dust or vapors.[5][11]

  • Have an emergency plan in place for spills or accidental exposure.

Q3: Can you provide a general starting point for solvent selection when scaling up reactions?

A3: The choice of solvent is highly dependent on the specific reaction being performed. However, for reactions involving this compound, some common starting points include:

  • Aprotic Polar Solvents: Such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be good choices for reactions where higher solubility is required.[13]

  • Ethers: Tetrahydrofuran (THF) or 1,4-dioxane are often used for reactions involving organometallic reagents.

  • Aromatic Hydrocarbons: Toluene or xylene can be suitable for reactions requiring higher temperatures and azeotropic water removal.

It is always recommended to perform small-scale solvent screening experiments before committing to a large-scale reaction.

Q4: How does the bromine substituent affect the reactivity of the molecule?

A4: The bromine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution.[14] However, it is also an ortho, para-director. The interplay between the electron-donating amino group and the electron-withdrawing bromine atom will influence the regioselectivity of subsequent reactions. The p-π conjugation between the bromine's p-electrons and the aryl ring's π-electrons can also affect the molecule's optical properties.[14]

Section 4: Experimental Protocols and Data

Table 1: Solubility of this compound in Common Solvents
SolventSolubility at 25°C (approx. g/100mL)Notes
Dichloromethane> 20High solubility, good for reactions and extractions.
Ethyl Acetate~10Moderate solubility, often used for chromatography.
Methanol~5Moderate solubility, can be used for crystallization.
Toluene~2Lower solubility at room temperature, increases with heat.
Water< 0.1Practically insoluble.
Hexane< 0.1Practically insoluble, good as an anti-solvent for crystallization.

Note: These values are approximate and can vary with temperature and the purity of the solute and solvent.

Protocol 1: General Procedure for a Scale-Up Cyclization to a Quinazoline Derivative

This protocol describes a general method for the synthesis of a quinazoline derivative from this compound, which can be adapted for scale-up.[1][3][15]

Materials:

  • This compound (1.0 eq)

  • Amine or Amine equivalent (1.2 eq)

  • Catalyst (e.g., Ruthenium-based catalyst, as described in some literature)[1][3]

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a appropriately sized, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add the catalyst and anhydrous 1,4-dioxane.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation if necessary.

  • Add this compound and the amine reactant to the vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 140°C) and maintain for the required reaction time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can then be purified by column chromatography or recrystallization.

Section 5: Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Yield in Scale-Up

Troubleshooting Workflow Troubleshooting Low Yield in Scale-Up Reactions start Low Yield Observed at Scale check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Temperature Control start->check_temp check_reagents Assess Reagent Quality and Stoichiometry start->check_reagents improve_mixing Improve Stirring/ Baffling check_mixing->improve_mixing Inefficient optimize_temp Optimize Heating/ Cooling Profile check_temp->optimize_temp Inadequate purify_reagents Use High-Purity Reagents check_reagents->purify_reagents Questionable end_point Yield Improved improve_mixing->end_point optimize_temp->end_point purify_reagents->end_point

Caption: A decision-making workflow for troubleshooting low yields during reaction scale-up.

Diagram 2: Key Reaction Pathways of this compound

Reaction Pathways Key Reaction Pathways start This compound quinazoline Quinazoline Synthesis start->quinazoline + Amine/Amide friedlander Friedländer Annulation start->friedlander + Methylene Ketone acylation N-Acylation start->acylation + Acyl Halide substitution Nucleophilic Aromatic Substitution (of Br) start->substitution + Nucleophile (e.g., CN-)

Caption: Common synthetic transformations involving this compound.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • (2025). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone - Safety Data Sheet.
  • National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups.
  • Marquette University. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • BenchChem. (2025). An In-depth Technical Guide to 1-(2-Amino-3,5-dibromophenyl)ethanone: Discovery and History.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • AKSci. (2026). 29124-56-9 this compound.
  • BenchChem. (2025). Performance Benchmark: Catalysts in Quinazoline Synthesis from 2-Aminoaryl Ketones.
  • ECHEMI. (n.d.). 2-Amino-4'-bromoacetophenone SDS, 7644-04-4 Safety Data Sheets.
  • PubChem. (n.d.). 1-(2-Amino-5-bromophenyl)ethan-1-one.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • MySkinRecipes. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • ResearchGate. (2022). Effect of bromine substituent on optical properties of aryl compounds.
  • Cayman Chemical. (n.d.). (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.

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Technical Support Center: Characterization of Bromo-anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of bromo-anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the analysis of these important chemical intermediates. Bromo-anilines are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1][2][3][4] However, their characterization is often complicated by issues such as isomerism, inherent instability, and unique spectroscopic features.

This resource provides field-proven insights and troubleshooting guides in a practical question-and-answer format to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific problems you might encounter during the characterization of bromo-anilines.

NMR Spectroscopy

Question: Why am I seeing more peaks in my ¹H NMR spectrum than expected for my target bromo-aniline isomer?

Answer:

The presence of unexpected signals in the ¹H NMR spectrum of a bromo-aniline sample is a common issue that can arise from several sources:

  • Presence of Regioisomers: The synthesis of bromo-anilines, often through the bromination of aniline or its derivatives, can lead to the formation of ortho-, meta-, and para-isomers.[2][5][6] These isomers have distinct, albeit sometimes overlapping, signals in the aromatic region of the ¹H NMR spectrum.[7] For example, the aromatic protons of p-bromoaniline typically show a more straightforward splitting pattern (often appearing as two doublets) compared to the more complex multiplets of o- and m-bromoaniline.[7][8][9]

  • Over-bromination: The reaction may have proceeded further than intended, resulting in di- or tri-brominated aniline by-products.[7] These species will have their own characteristic aromatic proton signals.

  • Degradation Products: Bromo-anilines can be sensitive to light, air, and temperature, leading to degradation.[10][11] Oxidation is a common degradation pathway for anilines, which can result in the formation of colored impurities and other by-products with distinct NMR signals.[11]

  • Residual Starting Material: Incomplete reaction can leave unreacted aniline or other starting materials in your sample.

Troubleshooting Protocol:

  • Confirm Purity with Chromatography: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample. The presence of multiple spots or peaks is a strong indication of a mixture.[12]

  • Compare with Reference Spectra: If available, compare your spectrum with reference spectra for all possible isomers and potential by-products. Databases like the Spectral Database for Organic Compounds (SDBS) can be invaluable.

  • Perform 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help establish the connectivity between protons and aid in the assignment of signals in complex spectra, especially when dealing with isomeric mixtures.

  • Re-purification: If impurities are confirmed, re-purify your sample using an appropriate method such as recrystallization, column chromatography, or distillation under reduced pressure.[5][6][13][14]

Question: The integration of my aromatic proton signals in the ¹H NMR spectrum is not what I expected. What could be the cause?

Answer:

Inaccurate integration values in the ¹H NMR of bromo-anilines can be misleading. Here are the likely causes:

  • Overlapping Signals: This is particularly common when dealing with a mixture of isomers, where the aromatic signals can be very close to each other, making accurate integration challenging.[7]

  • Presence of Impurities: Signals from impurities, including residual solvents, may overlap with your aromatic proton signals, leading to incorrect integration.

  • Incorrect Phasing and Baseline Correction: Poor data processing can significantly affect the accuracy of integration. Ensure that the spectrum is correctly phased and that the baseline is flat.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic species can lead to signal broadening and affect the accuracy of integration.

Troubleshooting Steps:

  • Optimize Spectral Processing: Carefully re-process your raw NMR data, paying close attention to phasing and baseline correction.

  • Check for Solvent Peaks: Identify and exclude any residual solvent peaks from your integration.

  • Use a Higher Field Magnet: If available, acquiring the spectrum on a higher field NMR spectrometer can improve signal dispersion and reduce peak overlap, allowing for more accurate integration.

  • Purify the Sample: As a final resort, further purification of the sample is recommended to remove any interfering impurities.[14]

Mass Spectrometry

Question: I'm seeing two molecular ion peaks in my mass spectrum with a roughly 1:1 intensity ratio. Is my sample impure?

Answer:

No, this is not an indication of an impurity. This characteristic pattern is a tell-tale sign of the presence of a bromine atom in your molecule.[15][16] Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal abundance (approximately 50.7% and 49.3%, respectively).[15]

This results in two molecular ion peaks in the mass spectrum:

  • M peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

  • M+2 peak: Corresponding to the molecule containing the ⁸¹Br isotope.

The relative intensity of these two peaks will be approximately 1:1.[15] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in your compound.

Question: My mass spectrum shows a complex fragmentation pattern. How can I confidently identify my bromo-aniline?

Answer:

The fragmentation pattern in mass spectrometry provides a fingerprint of your molecule. For bromo-anilines, you can expect to see fragments arising from:

  • Loss of the bromine atom: This will result in a peak corresponding to the aniline radical cation.

  • Loss of HCN: A common fragmentation pathway for anilines.

  • Fragmentation of the aromatic ring.

When analyzing the fragmentation pattern, remember that any fragment still containing the bromine atom will also exhibit the characteristic 1:1 M/M+2 isotopic pattern. This can be extremely helpful in identifying bromine-containing fragments.

Workflow for Mass Spectrum Interpretation:

Caption: Workflow for interpreting the mass spectrum of a bromo-aniline.

Chromatography

Question: I'm struggling to separate the ortho-, meta-, and para-isomers of my bromo-aniline using column chromatography. What can I do?

Answer:

Separating constitutional isomers of bromo-aniline can be challenging due to their similar polarities.[17][18] Here are some strategies to improve separation:

  • Optimize the Mobile Phase: A systematic variation of the solvent system is crucial. For normal-phase chromatography (e.g., on silica gel), try different ratios of a non-polar solvent (like hexanes or heptane) and a slightly more polar solvent (such as ethyl acetate or dichloromethane). Using a gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.

  • Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica gel.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers superior resolution.[12] Both normal-phase and reversed-phase HPLC can be employed, and method development will be key to achieving baseline separation of the isomers.[14]

  • Gas Chromatography (GC): For volatile and thermally stable bromo-anilines, GC can provide excellent separation of isomers.[12][19][20] Specialized capillary columns can offer high resolving power.[19][20]

  • Cation-Exchange Chromatography: This technique has been successfully used to separate bromo-aniline isomers.[17][18]

Table 1: Comparison of Chromatographic Techniques for Bromo-aniline Isomer Separation

TechniqueStationary PhaseMobile PhaseAdvantagesDisadvantages
Column Chromatography Silica Gel, AluminaHexanes/Ethyl AcetateCost-effective, scalableLower resolution for close isomers
HPLC C18 (Reversed-Phase), Silica (Normal-Phase)Acetonitrile/Water, Hexanes/IsopropanolHigh resolution, quantitativeHigher cost, smaller scale
GC Various capillary columnsInert gas (e.g., He, N₂)Excellent separation for volatile compoundsRequires thermal stability of the analyte
Cation-Exchange CM-SephadexBuffer solutionEffective for separating based on pKa differencesMore complex mobile phase
Stability and Handling

Question: My bromo-aniline sample has turned brown over time. Is it still usable?

Answer:

The discoloration of bromo-anilines, typically from a white or pale yellow solid to a brown or reddish-brown color, is a common sign of degradation.[13] Anilines are susceptible to oxidation, which is often accelerated by exposure to air and light.[10][11][13][21]

While a slight discoloration may not significantly impact some applications, it is generally advisable to purify the material before use, especially for sensitive reactions or analytical purposes. The colored impurities can interfere with reactions and complicate product purification and characterization.

Recommended Storage and Handling Procedures:

  • Store in a cool, dark place: To minimize thermal and photodegradation.[10][11]

  • Store under an inert atmosphere: Displacing air with nitrogen or argon can prevent oxidation.

  • Use amber glass containers: To protect the sample from light.[10][11]

  • Handle in a well-ventilated area or fume hood: Bromo-anilines can be toxic.[1][22][23]

  • Purify before use if discolored: Recrystallization or sublimation can often remove colored impurities.[5][6][13][14]

Degradation_Pathway Bromoaniline Bromo-aniline (White/Pale Yellow Solid) Degradation Degradation Bromoaniline->Degradation Air (O₂), Light (hν), Heat Degraded_Product Oxidized Impurities (Brown/Reddish-Brown) Degradation->Degraded_Product

Caption: Simplified representation of bromo-aniline degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in the spectroscopic data (NMR, IR) for ortho-, meta-, and para-bromo-aniline?

A1: The position of the bromine and amine groups on the aromatic ring significantly influences the spectroscopic properties of the bromo-aniline isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are distinct for each isomer. The para-isomer generally shows the simplest spectrum due to its higher symmetry. The ortho- and meta-isomers exhibit more complex splitting patterns.

  • ¹³C NMR: The number of unique carbon signals will differ based on the symmetry of the isomer. The para-isomer will have fewer signals than the ortho- and meta-isomers. The carbon atom attached to the bromine (C-Br) will have a characteristic chemical shift.

  • IR Spectroscopy: The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are diagnostic of the substitution pattern on the benzene ring.

Table 2: Typical Spectroscopic Data for Bromo-aniline Isomers

Isomer¹H NMR (Aromatic Region)¹³C NMR (No. of Signals)IR (C-H Bending)
o-Bromo-aniline Complex multiplet6~750 cm⁻¹ (ortho-disubstituted)
m-Bromo-aniline Complex multiplet6~800 cm⁻¹ and ~880 cm⁻¹ (meta-disubstituted)
p-Bromo-aniline Two doublets (AA'BB' system)4~820 cm⁻¹ (para-disubstituted)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Q2: How does the basicity of bromo-anilines compare to aniline, and how does this affect characterization?

A2: Bromine is an electron-withdrawing group, which decreases the electron density on the nitrogen atom of the amino group. Consequently, bromo-anilines are weaker bases than aniline. The position of the bromine atom also influences the basicity, with the effect being most pronounced for the ortho-isomer due to a combination of electronic and steric effects. This difference in basicity can be exploited for separation by techniques like cation-exchange chromatography.[17][18]

Q3: Are there any specific safety precautions I should take when working with bromo-anilines?

A3: Yes, bromo-anilines are hazardous chemicals and should be handled with care.

  • Toxicity: They are toxic if swallowed, in contact with skin, or if inhaled.[23]

  • Irritation: They can cause skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[1][2]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhaling dust or vapors.[22]

  • Disposal: Dispose of waste according to local regulations.

Q4: Can X-ray crystallography be used to definitively determine the structure of a bromo-aniline isomer?

A4: Yes, single-crystal X-ray diffraction is the most definitive method for determining the absolute structure of a crystalline solid, including the specific regioisomer of a bromo-aniline.[24] It provides precise information about bond lengths, bond angles, and the overall molecular conformation in the solid state. However, obtaining a high-quality single crystal suitable for X-ray diffraction can be a significant challenge in itself.[25]

References

  • Romano, S. J. (1971). Separation of bromoaniline isomers by cation-exchange chromatography. Journal of Chemical Education, 48(4), 259.
  • Romano, S. J. Separation of Bromoaniline Isomers by Cation-Exchange Chromatography.
  • Rocchigiani, L., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[1]arene Stationary Phase. ACS Omega, 7(49), 45863–45871.
  • Liskon Biological. (2024). 4-Bromoaniline (C₆H₆BrN) Stability Study.
  • PubChem. (n.d.). 4-Bromoaniline. National Center for Biotechnology Information.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 4-Bromoaniline: A Key Process in Organic Chemistry.
  • ResearchGate. (n.d.). GC separation of chloroaniline and bromoaniline isomers... [Image].
  • ResearchGate. (n.d.). Separation of positional isomers. a Nitroaniline, b bromoaniline... [Image].
  • Oxford Lab Fine Chem LLP. (n.d.). 4-Bromoaniline (For Synthesis) MSDS.
  • Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS.
  • Trivedi, M. K., et al. (2015). Influence of Biofield Energy Treatment on Isotopic Abundance Ratio in Aniline Derivatives. Modern Chemistry & Applications, 3(3).
  • Khalil, R. A. (2020). The Role of Distillation of Solid O-Bromoaniline with its Coloring Phenomenon. Progress in Chemical and Biochemical Research, 3(3), 269-271.
  • Brainly. (2023). Allocate the signals in the ^1H NMR spectrum of p-bromoaniline.
  • Brainly. (2020). For each of the three products observed in the NMR spectrum, there is a diagnostic proton that can be used.
  • Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol.
  • Vieira, A. J. S. C. (2017). 5.1.8. Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry.
  • Liskon Biological. (2024). The synthesis of p-bromoaniline using aniline as the starting material.
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • ResearchGate. (2019). Can anyone explain the spin splitting pattern in this HNMR of 4-bromoaniline?
  • ResearchGate. (n.d.). (PDF) Crystal Structure Determination of p-Bromoaniline Using Laboratory X-Ray Powder Diffraction Data.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Scribd. (n.d.). Multi-Step Bromoaniline Synthesis Guide.
  • Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
  • PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(1), 84-92.
  • Liskon Biological. (2024). Detection methods for p-bromoaniline.
  • LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.
  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems.
  • Royal Society of Chemistry. (2016). 5.1.8. Preparation of p-Bromoaniline. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • Scribd. (n.d.). Bromo Aniline.
  • Chegg. (2017). H NMR of p-bromoaniline 1BC NMR of p-bromoaniline.
  • Chegg. (2023). Solved I need help analyzing this 1H NMR spectrum for.

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Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Amino-5-bromoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in reactions involving this versatile building block. Understanding solvent effects is paramount to optimizing reaction yields, minimizing side products, and ensuring reproducible results. This document provides troubleshooting solutions and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with 2-Amino-5-bromoacetophenone, with a focus on solvent-related causes and solutions.

Issue 1: Low or No Yield in Nucleophilic Substitution/Cyclization Reactions

You're attempting a reaction, such as a quinazoline synthesis or another cyclization, and observing poor conversion of your starting material.[1][2][3]

Question: My reaction is not proceeding as expected. Could the solvent be the issue?

Answer: Yes, solvent choice is one of the most critical parameters in reactions involving nucleophilic species like 2-Amino-5-bromoacetophenone. The primary amino group and the carbonyl oxygen can both interact strongly with the solvent, directly impacting reactivity.

Potential CauseScientific ExplanationRecommended Solution
Use of Polar Protic Solvents (e.g., Ethanol, Methanol, Water) Polar protic solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[4] They form a "solvent cage" around the nucleophilic amino group through hydrogen bonding.[5][6] This stabilizes the amine, making it less reactive and less available to attack an electrophile, which is detrimental in SN2-type or condensation reactions.[7]Switch to a Polar Aprotic Solvent. Solvents like DMSO, DMF, or Acetonitrile dissolve the reactants but do not form strong hydrogen bonds with the nucleophile.[8][9] This leaves the amino group more "naked" and significantly more reactive, accelerating the desired reaction.[5] For instance, many quinazoline syntheses benefit from using DMSO as a solvent.[1]
Poor Solubility of Reactants If either 2-Amino-5-bromoacetophenone or a coupling partner has limited solubility in the chosen solvent, the reaction will be slow or incomplete due to the low concentration of reactants in the solution phase. Non-polar solvents like hexane or toluene often lead to poor solubility of the polar starting material or nucleophilic salts.[9]Select a Solvent with Appropriate Polarity. 2-Amino-5-bromoacetophenone is soluble in DMSO.[10] For less polar reactants, a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) may offer a better balance of solubility for all components.[11][12] A solubility test with key reactants before running the full-scale reaction is highly recommended.
Incorrect Solvent for a Specific Mechanism Some reactions, particularly those proceeding through an SN1 mechanism, are favored by polar protic solvents because these solvents can stabilize the carbocation intermediate.[4][5] However, most reactions involving the nucleophilic amine of 2-Amino-5-bromoacetophenone are SN2 or condensation-based, which are favored by polar aprotic solvents.[8]Match the Solvent to the Reaction Mechanism. For typical cyclization and substitution reactions with this substrate, polar aprotic solvents are the standard choice. If you suspect an SN1 pathway is desired, a polar protic solvent would be appropriate, but this is less common for this starting material.
Issue 2: Formation of Significant Side Products

Your reaction yields the desired product, but it is contaminated with one or more significant impurities, complicating purification.

Question: I'm observing multiple spots on my TLC plate. How can the solvent influence side product formation?

Answer: The solvent can dramatically influence the selectivity of a reaction by stabilizing or destabilizing competing transition states or intermediates.

Potential CauseScientific ExplanationRecommended Solution
Solvent-Promoted Elimination (E2) Reactions In the presence of a strong, sterically hindered base, polar aprotic solvents can favor E2 elimination reactions over SN2 substitution.[5] While the primary amino group is not a strong base, other reagents in the flask might be.Modify the Solvent/Base System. If elimination is a suspected side reaction, consider using a less-polar solvent or a non-hindered base. Sometimes, a polar protic solvent can suppress the reactivity of strong bases, disfavoring the E2 pathway, though this may also slow your desired substitution reaction.[5]
Solvolysis If a reactive intermediate is formed, it may be trapped by a nucleophilic protic solvent (e.g., water, methanol) in a process called solvolysis. This leads to the incorporation of the solvent into the product structure.Use a Non-Nucleophilic (Aprotic) Solvent. Employing solvents like DMF, DMSO, acetonitrile, or toluene prevents the solvent from participating directly in the reaction as a nucleophile.[13] Ensure all solvents are anhydrous if the reaction is moisture-sensitive.[14]
Oxidation of the Amino Group The primary amino group can be susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen). Some solvents, like DMSO, can participate in or facilitate oxidative side reactions under certain conditions, for example in the presence of iodine or copper catalysts.[1][15]Conduct the Reaction Under an Inert Atmosphere. Purging the reaction vessel with nitrogen or argon can minimize oxidation.[16] If DMSO is suspected to be problematic, switching to an alternative polar aprotic solvent like DMF or NMP (1-methyl-pyrrolidin-2-one) may be beneficial.[17]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Quinazoline Synthesis via Oxidative Cyclization

This protocol describes a common application of 2-Amino-5-bromoacetophenone, where the choice of solvent is critical for success. This method is adapted from procedures utilizing an iodine-catalyzed oxidative cyclization.[1]

Materials:

  • 2-Amino-5-bromoacetophenone

  • Substituted aniline derivative

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware, heating mantle, magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Amino-5-bromoacetophenone (1.0 mmol, 1.0 eq).

  • Add the substituted aniline (1.2 mmol, 1.2 eq) to the flask.

  • Add anhydrous DMSO (5 mL). Stir the mixture until all solids are dissolved.

  • Add a catalytic amount of iodine (10 mol%, 0.1 eq).

  • Heat the reaction mixture to 120 °C in an open-air atmosphere (or as specified by the specific procedure). Note: The high boiling point and polar aprotic nature of DMSO make it an excellent solvent for this type of reaction.

  • Stir vigorously and monitor the reaction progress by TLC every 2-4 hours.[1]

  • Once the starting material is consumed (typically 8-12 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into a beaker of ice-cold water, which may precipitate the crude product.

  • Perform an appropriate workup, which may include extraction with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-bromo-quinazoline derivative.[16]

General Experimental Workflow

The following diagram illustrates a typical workflow for reactions involving 2-Amino-5-bromoacetophenone, emphasizing key decision points related to solvent selection.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Select Solvent (Protic vs. Aprotic?) B Dissolve Reactants (Check Solubility) A->B C Add Reagents/ Catalyst B->C D Set Temperature & Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J Recrystallization (if solid) H->J K Characterize Product (NMR, MS) I->K J->K

Caption: A typical experimental workflow for synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between polar protic and polar aprotic solvents and their effect on 2-Amino-5-bromoacetophenone?

A1: The key difference lies in their ability to donate hydrogen bonds.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen).[5] They can solvate both cations and anions effectively. For 2-Amino-5-bromoacetophenone, they strongly solvate the nucleophilic amino group via hydrogen bonding, which significantly reduces its reactivity in SN2 and condensation reactions.[6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) lack these acidic protons.[8] While they have dipoles to dissolve polar compounds, they cannot donate hydrogen bonds. They solvate cations well but leave anions and nucleophiles relatively "bare" and highly reactive.[9] This makes them the preferred choice for most reactions where the nucleophilicity of the amino group is crucial.

The diagram below illustrates this concept.

G cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Aprotic Solvent (e.g., DMF) N_protic R-NH₂ S1 H-O-Et N_protic->S1 H-Bond S2 H-O-Et N_protic->S2 H-Bond S3 H-O-Et N_protic->S3 H-Bond label_protic Result: Nucleophile is 'caged' and less reactive. N_aprotic R-NH₂ S4 DMF S5 DMF S6 DMF label_aprotic Result: Nucleophile is 'free' and highly reactive.

Caption: Solvation of the amino group in protic vs. aprotic solvents.

Q2: I need to run my reaction at a high temperature. Which solvents are suitable?

A2: For high-temperature reactions (>100 °C), you must choose a solvent with a high boiling point to avoid boiling off the solvent or needing a sealed pressure vessel. Common high-boiling polar aprotic solvents include Dimethyl Sulfoxide (DMSO, bp 189 °C), Dimethylformamide (DMF, bp 153 °C), and N-Methyl-2-pyrrolidone (NMP, bp 202 °C). These are frequently used in metal-catalyzed cyclizations and condensations that require significant thermal energy.[1][17]

Q3: Can the solvent affect product purification?

A3: Absolutely. High-boiling solvents like DMSO and DMF can be difficult to remove completely under reduced pressure. If your product is not water-soluble, a common technique is to dilute the reaction mixture with a large volume of water to precipitate the product, which can then be filtered off. However, residual amounts of these solvents can be challenging to remove from the final product. If purification is proving difficult, consider a solvent with a lower boiling point that is still suitable for the reaction, such as acetonitrile (bp 82 °C) or THF (bp 66 °C), if the required reaction temperature allows.[12]

Q4: Are there any "green" or more environmentally friendly solvent alternatives?

A4: Yes, the field of green chemistry is actively exploring safer and more sustainable solvent choices. For some reactions, ionic liquids are being investigated as reusable catalysts and solvents.[2] Depending on the specific transformation, solvents like 2-methyl-THF (derived from biomass) or cyclopentyl methyl ether (CPME) are being used as greener alternatives to traditional solvents like THF, DCM, or DMF. Always validate the suitability of a green solvent for your specific reaction, as reactivity and solubility may differ.

References

  • Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]
  • Protic Vs Aprotic Solvent. Scribd. [Link]
  • Optimization of the cyclization reaction conditions.
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • (PDF) 2'-Amino-5'-bromoacetophenone.
  • Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. [Link]
  • Protic vs Aprotic Solvents. Chemistry LibreTexts. [Link]
  • Influence of protic and aprotic solvents on SN reactions. Chemistry Stack Exchange. [Link]
  • Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation.
  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. [Link]
  • Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • Optimization for the cyclization step.
  • Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO. [Link]
  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
  • The difference between protic vs. aprotic solvents. YouTube. [Link]
  • (PDF) Domino Oxidative Cyclization of 2-Aminoacetophenones for the One-Pot Synthesis of Tryptanthrin Derivatives.
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • Optimization of cyclization reaction.

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Technical Support Center: Accelerating 2'-Amino-5'-bromoacetophenone Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in condensation reactions with 2'-Amino-5'-bromoacetophenone. This guide is structured to provide direct, actionable solutions to common challenges, with a focus on scientifically-grounded strategies for reducing reaction times and improving overall efficiency. The condensation of 2'-aminoaryl ketones is a cornerstone of heterocyclic chemistry, most notably in the Friedländer annulation for synthesizing quinoline derivatives.[1][2] However, sluggish reaction kinetics can often impede progress. This document provides troubleshooting advice and optimization protocols to overcome these hurdles.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most pressing issues encountered during experiments in a direct question-and-answer format.

Q1: My condensation reaction with 2'-Amino-5'-bromoacetophenone is extremely slow or stalling. What are the primary levers I can pull to speed it up?

A1: Sluggish kinetics in this reaction are common and can be systematically addressed by optimizing four key parameters: catalyst, temperature, solvent, and reactant concentration.

  • Catalyst Choice: This is the most critical factor. The Friedländer reaction can be catalyzed by acids (Brønsted or Lewis) or bases.[3] If you are using a weak catalyst or no catalyst, the reaction will likely be slow. Strong acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as indium(III) triflate (In(OTf)₃) have proven highly effective at accelerating these condensations.[4][5]

  • Reaction Temperature: Many condensations require significant thermal energy. If you are running the reaction at room temperature or slightly elevated temperatures, increasing the heat to reflux is a standard approach to increase the reaction rate.[6] For even more dramatic time reduction, microwave-assisted synthesis is a powerful technique.[3][7]

  • Solvent Selection: The solvent plays a crucial role in stabilizing intermediates. High-boiling polar aprotic solvents like DMF or DMSO can accelerate the reaction by effectively solvating charged species formed during the condensation.[8] In some cases, particularly with microwave heating, solvent-free conditions can provide the fastest rates due to the high concentration of reactants.[5][9]

  • Reactant Concentration: If the reaction is sluggish, self-condensation of 2'-Amino-5'-bromoacetophenone can become a competing side reaction.[10] Increasing the concentration of the ketone or aldehyde partner can favor the desired intermolecular reaction pathway.[10]

Q2: I'm observing a complex mixture of side products. How can I improve the selectivity and reduce reaction time simultaneously?

A2: The formation of side products, such as from the aldol self-condensation of your ketone partner or self-reaction of the 2'-Amino-5'-bromoacetophenone, is often a sign of imbalanced reaction conditions.[10]

  • Modify Reaction Temperature: While high heat accelerates the desired reaction, it can also accelerate side reactions. Sometimes, lowering the temperature can disfavor side reactions which may have a higher activation energy.[10] This must be balanced with the need for speed.

  • Employ a Milder, More Selective Catalyst: Very harsh acids can promote unwanted side reactions. Screening a panel of Lewis acids (e.g., In(OTf)₃, Nd(NO₃)₃·6H₂O) may reveal a catalyst that selectively promotes the desired condensation without driving side-product formation.[4][5]

  • Change the Order of Addition: To prevent ketone self-condensation, consider adding the ketone slowly to the mixture of 2'-Amino-5'-bromoacetophenone and the acid catalyst. This keeps the instantaneous concentration of the ketone low, minimizing its ability to react with itself.[10]

Q3: How does the bromo-substituent on the 2'-Amino-5'-bromoacetophenone affect its reactivity compared to the unsubstituted version?

A3: The bromine atom at the 5'-position has a significant electronic influence. As an electron-withdrawing group, it deactivates the aromatic ring, making the 2'-amino group less nucleophilic. This inherent reduction in nucleophilicity is a primary reason why these reactions can be slower than their unsubstituted counterparts and often require more robust catalytic systems or higher temperatures to proceed efficiently. However, studies on related structures have shown that electron-withdrawing groups can increase the rate of enolization, which may facilitate certain steps of the condensation pathway.[11]

Q4: Is microwave synthesis a viable option for this reaction, and what are the main advantages?

A4: Yes, microwave-assisted synthesis is an excellent and highly recommended strategy. The primary advantages are a dramatic reduction in reaction time (often from hours to minutes), improved yields, and often cleaner reaction profiles.[3][8] Microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with a conventional oil bath. This allows for reaching high temperatures and pressures safely in a sealed vessel, which can overcome high activation energy barriers.[7]

Part 2: Optimization Strategies & Experimental Protocols

Strategy 1: Catalyst Selection and Screening

The choice of catalyst is paramount for controlling reaction rate and selectivity. Both acid and base catalysis are viable, but modern methods heavily favor acid catalysts, particularly Lewis acids, for their high efficiency.

Catalyst TypeExamplesTypical ConditionsRationale & Considerations
Brønsted Acids p-TsOH, TFA, H₂SO₄Reflux in EtOH, Toluene, or solvent-freeReadily available and effective. Can sometimes lead to side reactions if conditions are too harsh. p-TsOH under solvent-free conditions is a good starting point.[1][3][4]
Lewis Acids In(OTf)₃, Nd(NO₃)₃·6H₂, Sc(OTf)₃Solvent-free or in solvents like DMF, EtOHOften highly efficient and selective. In(OTf)₃ has been shown to be particularly effective for the exclusive formation of the Friedländer product under solvent-free conditions.[5]
Bases KOtBu, DBU, Piperidine, NaOHReflux in EtOH, DMFPromotes the formation of the enolate from the α-methylene partner. Can cause aldol self-condensation of the ketone partner as a major side reaction.[10][12][13]
Heterogeneous Nafion, Amberlite IR120Microwave or conventional heatingSimplifies purification as the catalyst can be filtered off. Environmentally friendly option.[4][6]
Strategy 2: Accelerated Synthesis Protocols

This protocol allows for the parallel screening of different catalysts to identify the most effective one for your specific substrate combination.

  • Preparation: In separate, labeled reaction vials equipped with stir bars, add 2'-Amino-5'-bromoacetophenone (1.0 mmol).

  • Reagent Addition: To each vial, add the α-methylene carbonyl compound (1.1 mmol).

  • Catalyst Addition: Add the selected catalyst (e.g., 10 mol% of p-TsOH, In(OTf)₃, etc.) to its respective vial.

  • Reaction: Add 2 mL of solvent (e.g., ethanol) or leave solvent-free. Place the vials in a pre-heated aluminum block on a stirrer hotplate set to 100 °C.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) every 30 minutes to assess the consumption of starting material and the formation of the product.

  • Analysis: Compare the reaction times and qualitative purity across the different catalysts to select the optimal system.

This method is designed for rapid synthesis once an effective catalyst has been identified.

  • Vessel Preparation: In a 10 mL microwave-safe reaction vessel equipped with a stir bar, combine 2'-Amino-5'-bromoacetophenone (1.0 mmol), the α-methylene carbonyl compound (1.1 mmol), and the chosen catalyst (e.g., 10 mol% p-TsOH).[4]

  • Solvent (Optional): Add 2 mL of a high-boiling solvent like ethanol or DMF, or proceed under solvent-free conditions.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the reaction temperature to 120-150 °C, the hold time to 10-30 minutes, and the power to a maximum of 300 W.

  • Work-up: After the vessel has cooled, dilute the reaction mixture with ethyl acetate and water. Neutralize with a saturated sodium bicarbonate solution if an acid catalyst was used.[10]

  • Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

Part 3: Mechanistic Insight & Process Visualization

Understanding the reaction mechanism and having a clear workflow for troubleshooting are essential for efficient problem-solving in the lab.

The Friedländer Condensation Mechanism

The reaction can proceed through two primary pathways, both of which are typically catalyzed by acid or base. The initial step is either an aldol-type condensation or the formation of a Schiff base, followed by an intramolecular cyclization and dehydration to yield the final quinoline product.[1]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Catalyzed Pathways A 2'-Amino-5'-bromo- acetophenone C Aldol Adduct A->C Aldol Condensation E Schiff Base A->E Schiff Base Formation B α-Methylene Carbonyl Compound B->C Aldol Condensation B->E Schiff Base Formation D Enone Intermediate C->D -H₂O G Final Quinoline Product D->G Imine Formation & Cyclization -H₂O F Cyclized Intermediate E->F Intramolecular Aldol F->G -H₂O Troubleshooting_Workflow start Reaction is Slow or Incomplete q_temp Increase Temperature? (e.g., to reflux) start->q_temp q_cat Change Catalyst? (e.g., screen Lewis acids) q_temp->q_cat No res_faster Reaction Rate Improved q_temp->res_faster Yes res_side_products Side Products Increased q_temp->res_side_products Yes, but... q_cat->res_faster Yes res_no_change No Improvement q_cat->res_no_change No q_mw Use Microwave Irradiation? q_mw->res_faster Yes optimize Optimize Catalyst & Temperature res_faster->optimize Further Optimization res_side_products->optimize res_no_change->q_mw

Sources

Technical Support Center: Isolation and Purification of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Amino-5-bromophenyl)ethanone is a key building block in organic and medicinal chemistry, serving as a versatile precursor for synthesizing a range of heterocyclic compounds and pharmaceutical intermediates.[1][2] Its molecular structure, featuring a basic amino group, a neutral ketone, and a halogenated aromatic ring, presents specific challenges and opportunities for purification. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot common issues encountered during the isolation of this compound, ensuring researchers can achieve high purity and yield. The physical properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₈H₈BrNO[1]
Molecular Weight214.06 g/mol [3]
AppearanceWhite to yellow or brown solid[4]
Melting Point86-88 °C[1][5]
SolubilityVery soluble in N,N-Dimethylformamide; Soluble in methanol; Practically insoluble in water.[6]
pKa (Predicted)1.60 ± 0.10[1][5]

Section 1: Post-Reaction Workup & Liquid-Liquid Extraction (LLE)

The initial step after synthesis is to separate the desired product from inorganic salts, catalysts, and highly polar or non-polar byproducts. Liquid-liquid extraction is the primary method for this initial cleanup.

Q1: My reaction mixture is aqueous. How do I efficiently extract my product?

Answer: this compound is sparingly soluble in water, making extraction with an immiscible organic solvent effective.

Causality: The principle of LLE relies on the differential solubility of the compound between two immiscible phases. Your product is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) than in the aqueous phase.

Recommended Protocol:

  • Ensure the reaction is quenched and the aqueous phase is at a neutral or slightly basic pH. This keeps the amino group in its neutral, more organo-soluble form.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times (3x volumes).[7]

  • Combine the organic layers.

  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Q2: I'm struggling with emulsion formation during extraction. How can I resolve this?

Answer: Emulsions are common when extracting basic compounds from aqueous solutions. They are colloidal suspensions of one liquid in another and prevent clean phase separation.

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

  • Brine Addition: Add a small amount of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase can help break the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® can be effective.

LLE_Workflow cluster_problems Troubleshooting start Crude Aqueous Reaction Mixture sep_funnel Transfer to Separatory Funnel start->sep_funnel add_solvent Add Organic Solvent (e.g., EtOAc, DCM) sep_funnel->add_solvent extract Extract (x3) Combine Organic Layers add_solvent->extract wash_brine Wash with Brine extract->wash_brine emulsion Emulsion Forms? extract->emulsion dry Dry over Na2SO4 wash_brine->dry filter_evap Filter & Evaporate dry->filter_evap crude_product Crude Solid Product filter_evap->crude_product emulsion_sol Add Brine Filter through Celite emulsion->emulsion_sol Yes emulsion_sol->wash_brine

Caption: Workflow for Liquid-Liquid Extraction.

Section 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids like this compound. It relies on the principle that the solubility of a solid in a solvent increases with temperature.

Q3: How do I select the best solvent for recrystallization?

Answer: The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is unsuitable.

  • If it doesn't dissolve, heat the mixture to the solvent's boiling point. If the solid dissolves, this is a potentially good solvent.

  • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.

  • If abundant, well-formed crystals appear, you have found a good solvent.

Recommended Solvents: Based on known solubility, a solvent pair system is often effective.[6] Ethanol/water or methanol/water are excellent starting points. A procedure using ethanol for a similar compound has been documented.[7]

Q4: My product "oiled out" instead of forming crystals. What should I do?

Answer: Oiling out occurs when the solute comes out of solution above its melting point, forming a liquid instead of a solid. This often happens if the solution is supersaturated or cools too quickly.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add slightly more solvent to lower the saturation point.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal formation.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.

Q5: My final product is still colored. How can I remove colored impurities?

Answer: Highly conjugated impurities are often intensely colored. These can sometimes be removed by treating the hot solution with activated charcoal.

Procedure:

  • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

  • Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

  • Swirl the mixture for a few minutes. Caution: Never add charcoal to a boiling solution, as violent bumping may occur.

  • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Allow the clear, colorless filtrate to cool and crystallize as usual.

Section 3: Purification by Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice.

Q6: My compound streaks badly on the TLC plate and column. Why is this happening and how do I fix it?

Answer: Streaking is a common issue with amines on silica gel. The basic amino group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via acid-base interactions and hydrogen bonding, leading to poor elution behavior.[8]

Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

  • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute smoothly.[8]

  • Ammonia: For very basic compounds, using a mobile phase saturated with ammonia (e.g., DCM/Methanol/NH₄OH) can be effective.

Chromatography_Troubleshooting start Run TLC Plate problem Observe Streaking? start->problem solution Amine interaction with acidic silica gel problem->solution Yes fix Add 0.5-1% Triethylamine to Eluent solution->fix result Sharp, well-defined spot fix->result

Caption: Troubleshooting streaking in amine chromatography.

Q7: What is a good starting eluent system for this compound?

Answer: The goal is to find a solvent system that gives your product a retention factor (Rƒ) of ~0.3 on a TLC plate. Given the compound's moderate polarity, a mixture of a non-polar and a polar solvent is appropriate.

Recommended Starting Points:

  • Hexanes / Ethyl Acetate (e.g., start with 4:1, v/v)[9]

  • Dichloromethane / Hexanes (e.g., start with 1:1, v/v)[7]

Adjust the ratio of the polar solvent to achieve the desired Rƒ. Remember to add 0.5-1% triethylamine to prevent streaking.

Q8: I have very low recovery after column chromatography. Where did my product go?

Answer: Low recovery can result from several issues:

  • Irreversible Adsorption: If the compound binds too strongly to the silica gel, it may not elute. This is common with very polar compounds or when the wrong eluent is used. Using a modifier like triethylamine or switching to a more polar eluent (or even a different stationary phase like alumina) can help.[8]

  • Improper Column Packing: Channels in the silica bed can lead to poor separation and product loss. Ensure the column is packed uniformly.

  • Co-elution: The product may have eluted with another impurity. Carefully analyze all fractions by TLC.

  • Product Volatility: While not highly volatile, ensure you are not using excessive heat during solvent evaporation.[8]

Detailed Protocol for Flash Column Chromatography:

  • Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

  • Pack the Column: Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column and use gentle air pressure to pack the bed evenly. Add another layer of sand on top.[10]

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Carefully add the eluent to the column and apply gentle air pressure to maintain a steady flow.

  • Collect Fractions: Collect the eluate in a series of test tubes.

  • Monitor: Spot fractions onto a TLC plate to track the elution of your product and identify pure fractions.

  • Isolate: Combine the pure fractions and remove the solvent under reduced pressure.[8]

Section 4: General Purification and Purity Assessment

Purification_Strategy crude Crude Product (Post-Workup) recryst Attempt Recrystallization crude->recryst check1 Assess Purity (TLC, Melting Point) recryst->check1 pure Pure Product check1->pure Pure column Column Chromatography check1->column Impure check2 Assess Purity (TLC, NMR) column->check2 check2->pure Pure impure Impure: Re-evaluate Purification Method check2->impure Impure

Caption: General purification decision workflow.

Q9: How do I confirm the purity of my final product?

Answer: A combination of techniques should be used to confidently assess purity.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, non-streaking spot in multiple eluent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare your experimental value to the literature value (86-88 °C).[1][5] A broad or depressed melting point indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and detect impurities. The spectrum should be clean, with integrations in the ¹H NMR matching the number of protons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (214.06 g/mol ).[3]

By systematically addressing these common issues using the principles and protocols outlined, researchers can confidently and efficiently isolate pure this compound for their synthetic endeavors.

References

  • Cas 29124-56-9, this compound. LookChem.
  • Javan-bakht, M., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Chemistry.
  • 1-(2-Amino-5-bromophenyl)ethan-1-one. PubChem, National Center for Biotechnology Information.
  • Gorbaty, M. L., & O'Donnell, R. J. (1963). Separation of aromatic amines using alkylene carbonates. U.S. Patent No. 3,072,662. Google Patents.
  • Lorenzo-Parodi, N., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber–liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry.
  • Wang, S., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry.
  • Merdassa, A., et al. (2016). The extraction temperature profile for aromatic amines. Extraction time, 30 min. ResearchGate.
  • Supporting Information. The Royal Society of Chemistry.
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
  • Ruthenium Catalyzed Dehydrogenative Cyclization to Synthesize Polysubstituted 4-Quinolones under Solvent-Free Condition - Supporting Information. The Royal Society of Chemistry.
  • This compound. Sunway Pharm Ltd.
  • Stas, S. J., & Pelletier, J. C. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Sharp, S. P., & Steitz, Jr., A. (1958). Method for purification of ketones. U.S. Patent No. 2,826,537. Google Patents.
  • Bosch, E. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. IUCrData.
  • Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega.
  • Ethanone, 1-(2-aminophenyl)-. NIST Chemistry WebBook.
  • This compound. MySkinRecipes.

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Technical Support Center: Enhancing Reaction Selectivity with 2-Amino-5-bromoacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromoacetophenone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth troubleshooting strategies to enhance the selectivity of your reactions involving this versatile chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the success of your experiments.

Introduction to 2-Amino-5-bromoacetophenone

2-Amino-5-bromoacetophenone is a key building block in organic synthesis, particularly for the creation of heterocyclic compounds like quinazolines, which are significant in medicinal chemistry.[1] Its structure features three key reactive sites: the amino group, the acetyl group, and the bromine-substituted aromatic ring. The interplay of these functional groups can lead to challenges in controlling reaction selectivity. This guide will help you navigate these complexities.

I. FAQs: Navigating Common Selectivity Issues

Here are some frequently asked questions about working with 2-Amino-5-bromoacetophenone, along with concise answers and links to more detailed troubleshooting guides.

Q1: My N-alkylation of 2-Amino-5-bromoacetophenone is yielding a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A1: Achieving selective mono-N-alkylation can be challenging due to the increased nucleophilicity of the secondary amine intermediate. Key strategies include using a bulky alkylating agent, controlling the stoichiometry of your reagents, and employing a suitable base and solvent system. For a detailed protocol, see the Troubleshooting Guide for N-alkylation vs. C-acylation.

Q2: I'm attempting a cross-coupling reaction at the bromine position, but I'm observing significant side reactions involving the amino group. What can I do?

A2: The nucleophilic amino group can interfere with palladium-catalyzed cross-coupling reactions.[2][3] Protecting the amino group is a common and effective strategy. Choosing the right protecting group and ensuring its complete removal post-reaction are critical for success. Refer to our guide on Protecting Group Strategies for more information.

Q3: During the synthesis of a quinazoline, I'm getting low yields and a complex mixture of byproducts. How can I optimize this cyclization reaction?

A3: Quinazoline synthesis often involves a cyclocondensation reaction.[4][5] The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving high yields and purity. Our Troubleshooting Guide for Heterocyclic Synthesis provides detailed protocols and optimization tips.

Q4: How can I selectively perform a reaction at the acetyl group without affecting the amino or bromo functionalities?

A4: The acetyl group can undergo various transformations, such as reduction or conversion to an α-halo ketone. To ensure selectivity, it's important to choose reagents that are specific for the ketone functionality under conditions that do not promote reactions at the other sites. For instance, selective α-bromination of the acetyl group can be achieved using specific brominating agents.[6]

II. Troubleshooting Guides

These in-depth guides provide detailed protocols and the scientific rationale behind them to help you overcome specific selectivity challenges.

A. Troubleshooting N-alkylation vs. C-acylation Selectivity

A common challenge is controlling the competition between N-alkylation of the amino group and reactions involving the acetyl group.

Problem: Poor Selectivity in N-alkylation

Symptoms:

  • Formation of a mixture of mono- and di-alkylated products.

  • Low yield of the desired mono-alkylated product.

  • Presence of unreacted starting material.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Over-alkylation The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to a second alkylation.1. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-Amino-5-bromoacetophenone relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise at a low temperature (e.g., 0 °C) to maintain a low concentration.
Base Selection A strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation.Use a hindered base like potassium tert-butoxide or a weaker inorganic base like potassium carbonate (K₂CO₃) which has been shown to promote selective mono-N-alkylation.[7]
Solvent Effects The solvent can influence the reactivity of both the amine and the alkylating agent.Aprotic polar solvents like DMF or acetonitrile are generally suitable. For base-mediated reactions, methanol can also be effective.[7]
Experimental Protocol: Selective Mono-N-alkylation
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-5-bromoacetophenone (1.0 eq) in anhydrous DMF.

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir for 15 minutes at room temperature.

  • Alkylation: Cool the mixture to 0 °C. Slowly add the alkyl halide (0.9 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

B. Protecting Group Strategies for Regioselective Cross-Coupling

To achieve selective reactions at the C-Br bond, such as Suzuki or Sonogashira couplings, protecting the amino group is often necessary.[2][3][8]

Choosing the Right Protecting Group

The ideal protecting group should be easy to install and remove under mild conditions that do not affect other parts of the molecule.[9][10]

Protecting Group Protection Conditions Deprotection Conditions Advantages Considerations
Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., triethylamine or DMAP), solvent (e.g., DCM or THF)Trifluoroacetic acid (TFA) in DCMStable to many reaction conditions, easy to remove.[11]Not stable to strong acids.
Cbz (Carboxybenzyl) Benzyl chloroformate, base (e.g., NaHCO₃), solvent (e.g., water/dioxane)Catalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and some basic conditions.Not compatible with reactions involving catalytic reduction.
Acetyl (Ac) Acetic anhydride or acetyl chloride, base (e.g., pyridine)Mild acid or base hydrolysis (e.g., HCl or NaOH)Inexpensive and easy to introduce.Can be cleaved under conditions used for some cross-coupling reactions.
Experimental Workflow: Suzuki Coupling with a Protected Amine

G cluster_0 Protection cluster_1 Suzuki Coupling cluster_2 Deprotection A 2-Amino-5-bromoacetophenone B Boc-protected intermediate A->B (Boc)₂O, Et₃N, DCM C Coupled Product B->C Arylboronic acid, Pd catalyst, base, solvent D Final Product C->D TFA, DCM

Caption: Workflow for Suzuki coupling with a protected amine.

C. Troubleshooting Guide for Heterocyclic Synthesis (Quinazolines)

The synthesis of quinazolines from 2-Amino-5-bromoacetophenone is a common application.[1][4][5]

Problem: Low Yield and/or Impure Product in Quinazoline Synthesis

Symptoms:

  • Low conversion of starting material.

  • Formation of multiple products visible on TLC.

  • Difficulty in purifying the desired quinazoline.

Root Causes & Solutions:

Root Cause Explanation Recommended Solution
Inefficient Cyclization The cyclization step may require specific conditions to proceed efficiently.1. Catalyst Choice: Iodine has been shown to be an effective catalyst for the oxidative cyclization to form quinazolines.[1] 2. Solvent and Temperature: High-boiling polar aprotic solvents like DMSO at elevated temperatures (e.g., 120 °C) can promote the reaction.[1]
Side Reactions The starting materials or intermediates may undergo undesired side reactions under the reaction conditions.Atmosphere Control: Running the reaction in an open-air atmosphere can be beneficial for oxidative cyclization reactions.[1]
Incomplete Reaction The reaction may not have reached completion.Reaction Time and Monitoring: Monitor the reaction progress closely by TLC and allow sufficient time for completion (e.g., 8-12 hours).[1]
Experimental Protocol: Iodine-Catalyzed Quinazoline Synthesis
  • Setup: In a round-bottom flask, dissolve 2-Amino-5-bromoacetophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (10 mol%).

  • Reaction: Stir the mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Workup and Purification: Upon completion, cool the reaction mixture and purify by column chromatography on silica gel to obtain the desired 2-aryl-6-bromo-4-phenylquinazoline.[1]

III. General Laboratory Best Practices

To complement the specific troubleshooting guides, here are some general best practices that are crucial for reproducible and successful organic synthesis.[12]

  • Purity of Reagents and Solvents: Always use reagents and solvents of appropriate purity. Impurities can significantly impact reaction outcomes.

  • Inert Atmosphere: For moisture- or air-sensitive reactions, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[13]

  • Temperature Control: Maintain precise control over the reaction temperature, as it can greatly influence reaction rates and selectivity.

  • Thorough Monitoring: Regularly monitor the reaction progress using appropriate analytical techniques like TLC or LC-MS to determine the optimal reaction time and prevent the formation of degradation products.

By understanding the inherent reactivity of 2-Amino-5-bromoacetophenone and applying these targeted troubleshooting strategies, you can significantly enhance the selectivity of your reactions and achieve your synthetic goals with greater efficiency and success.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone.
  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • MDPI. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • SciELO. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines.
  • American Chemical Society. (2019). Amino Acid-Protecting Groups. Chemical Reviews.
  • Asian Journal of Chemistry. (n.d.). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones.
  • Royal Society of Chemistry. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Royal Society of Chemistry. (2019). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. RSC Advances.
  • Oxford University Press. (n.d.). Appendix 6: Protecting groups.
  • Thieme. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols.

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Validation & Comparative

A Comparative Guide to Quinazoline Synthesis: Navigating the Influence of Bromo-Aniline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of numerous therapeutic agents. Its synthesis is a well-trodden path, yet the choice of starting materials profoundly impacts reaction efficiency, yield, and the potential for downstream functionalization. This guide provides an in-depth technical comparison of quinazoline synthesis originating from three common yet distinct precursors: 2-bromo-aniline, 3-bromo-aniline, and 4-bromo-aniline. By understanding the electronic and steric nuances each isomer presents, chemists can make more informed decisions in their synthetic strategies.

The Strategic Importance of Bromo-Anilines in Quinazoline Synthesis

The bromine substituent on the aniline ring is more than just a synthetic handle; it is a strategic element that influences the course of the quinazoline ring formation and offers a versatile site for post-synthetic modifications via cross-coupling reactions. The position of the bromine atom dictates the electronic properties of the aniline nitrogen and the accessibility of the ortho-position, which are critical factors in classical quinazoline syntheses like the Niementowski, Friedländer, and Bischler reactions, as well as modern metal-catalyzed approaches.

Theoretical Underpinnings: Electronic and Steric Effects of the Bromo-Substituent

The reactivity of the bromo-aniline precursors is governed by a combination of inductive and resonance effects, along with steric hindrance.

  • Inductive Effect (-I): Bromine is an electronegative atom and exerts a deactivating, electron-withdrawing inductive effect on the aromatic ring, which decreases the nucleophilicity of the amino group. This effect diminishes with distance.

  • Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic ring, an electron-donating resonance effect that partially counteracts the inductive effect. This effect primarily increases electron density at the ortho and para positions.

  • Steric Hindrance: A bromine atom at the ortho position (2-bromo-aniline) can sterically hinder the approach of reagents to the amino group and the adjacent ring carbon, potentially impeding cyclization.

These effects collectively influence the propensity of the bromo-aniline to participate in the key bond-forming steps of quinazoline synthesis.

Comparative Analysis of Synthetic Routes

The Niementowski Reaction: Condensation of Anthranilic Acids with Amides

The Niementowski reaction, a classic method for preparing 4(3H)-quinazolinones, involves the condensation of an anthranilic acid with an amide.[1][2] When considering bromo-substituted anthranilic acids (derived from the corresponding bromo-anilines), the position of the bromine is expected to influence the reaction rate and yield.

  • 5-Bromo-anthranilic acid (from 4-bromo-aniline): The bromine at the para-position to the amino group exerts a moderate deactivating effect, but does not sterically hinder the initial acylation of the amino group or the subsequent cyclization. This precursor is commonly used and generally provides good yields.[1]

  • 4-Bromo-anthranilic acid (from 3-bromo-aniline): With the bromine at the meta-position, its electron-withdrawing inductive effect is more pronounced on the amino group compared to the para-isomer, potentially slowing down the initial acylation.

  • 3-Bromo-anthranilic acid (from 2-bromo-aniline): The ortho-bromo substituent is expected to have the most significant impact. Steric hindrance could impede the acylation step, and its strong inductive effect would reduce the nucleophilicity of the amino group, likely leading to lower yields and requiring more forcing reaction conditions.

The general workflow for a Niementowski-type synthesis is depicted below.

Niementowski_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Bromo-anthranilic_Acid Bromo-anthranilic Acid Heating Thermal Condensation (Conventional or Microwave) Bromo-anthranilic_Acid->Heating Amide Amide (e.g., Formamide) Amide->Heating Bromo-quinazolinone Bromo-substituted 4(3H)-Quinazolinone Heating->Bromo-quinazolinone Water H₂O Heating->Water

Caption: General workflow of the Niementowski quinazolinone synthesis.

The Friedländer Synthesis: Condensation with Carbonyl Compounds

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] The nucleophilicity of the amino group is paramount for the initial condensation step.

  • 2-Amino-5-bromobenzaldehyde (from 4-bromo-aniline): The para-bromo substituent has a moderate deactivating effect. This precursor is often used and participates effectively in Friedländer condensations.

  • 2-Amino-4-bromobenzaldehyde (from 3-bromo-aniline): The meta-bromo substituent will have a more pronounced deactivating effect on the amino group, potentially requiring a more active methylene compound or stronger catalytic conditions.

  • 2-Amino-3-bromobenzaldehyde (from 2-bromo-aniline): The ortho-bromo group will significantly decrease the nucleophilicity of the amino group and may sterically hinder the cyclization step, making this a challenging substrate for the Friedländer synthesis.

Modern Metal-Catalyzed Syntheses

Palladium- and copper-catalyzed reactions have emerged as powerful tools for quinazoline synthesis, often allowing for milder reaction conditions and broader substrate scope.[5][6] In these reactions, bromo-anilines can be used directly or as precursors to other functionalized starting materials.

For instance, palladium-catalyzed carbonylative cyclization or copper-catalyzed coupling reactions can be employed. The reactivity of the C-Br bond in these reactions is also a consideration. Generally, the reactivity of aryl bromides in cross-coupling reactions follows the order: ortho > para > meta, although this can be influenced by the specific catalytic system and ligands used.

A notable example is the copper-catalyzed tandem reaction of 2-bromobenzylamines with amidines to furnish quinazolines.[2] The success of this reaction highlights the utility of the bromine atom as a leaving group in the cyclization step.

The following diagram illustrates a generalized metal-catalyzed approach.

Metal_Catalyzed_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Bromo-aniline_Derivative Bromo-aniline Derivative Catalysis Metal Catalyst (e.g., Pd or Cu) + Ligands, Base Bromo-aniline_Derivative->Catalysis Coupling_Partner Coupling Partner (e.g., Amide, Amidine) Coupling_Partner->Catalysis Quinazoline Quinazoline Derivative Catalysis->Quinazoline

Caption: Generalized workflow for metal-catalyzed quinazoline synthesis.

Experimental Data Summary

The following table summarizes representative experimental data for quinazoline synthesis from precursors derived from different bromo-anilines. It is important to note that the reaction conditions are not identical, and therefore, this data should be interpreted as illustrative rather than a direct comparison of reactivity under the same conditions.

Precursor OriginReaction TypeKey ReactantsConditionsYieldReference
4-Bromo-aniline Friedländer-type2-Amino-5-bromobenzophenone, Substituted Aniline, IodineDMSO, 120 °C, 8-12 hGood to Excellent[7]
4-Bromo-aniline Three-Component2-Amino-5-bromobenzophenone, Orthoester, Ammonium AcetateEthanol, Reflux, 4-6 hNot specified[7]
3-Bromo-aniline Microwave-AssistedN-(2-cyano-4-nitrophenyl)-N,N-dimethylimidoformamide, 3-bromoanilineAcetic Acid, RefluxNot specified[8]
2-Bromo-aniline Palladium-Catalyzed2-Bromoanilines, Isocyanide, CO₂Pd(OAc)₂, Chemo- and regioselectiveNot specified[9]

Protocols for Key Experiments

Protocol 1: Iodine-Catalyzed Synthesis of 2-Aryl-6-bromo-4-phenylquinazolines (from a 4-bromo-aniline precursor)[7]
  • Materials: 2-Amino-5-bromobenzophenone, substituted aniline, Iodine (I₂), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • To a solution of 2-Amino-5-bromobenzophenone (1.0 mmol) and a substituted aniline (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).

    • Stir the reaction mixture and heat at 120 °C for 8-12 hours in an open-air atmosphere.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the precipitate by filtration.

    • Purify the crude product by recrystallization or column chromatography to yield the pure 2-aryl-6-bromo-4-phenylquinazoline.

    • Confirm the structure of the synthesized compound by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Synthesis of a 4-Anilino-6-nitroquinazoline (using 3-bromo-aniline)[8]
  • Materials: 5-Nitroanthranilonitrile, N,N-dimethylformamide dimethyl acetal (DMF-DMA), 3-bromoaniline, Acetic Acid (AcOH).

  • Procedure:

    • Synthesize the intermediate N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformamidine by reacting 5-nitroanthranilonitrile with DMF-DMA.

    • In a microwave reactor vessel, combine the intermediate (1.0 mmol) and 3-bromoaniline (1.2 mmol) in acetic acid.

    • Irradiate the mixture in a microwave synthesizer at a specified temperature and time (e.g., 160 °C for 10 minutes, optimization may be required).

    • After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 6-nitro-4-(3-bromophenylamino)quinazoline.

Conclusion and Future Perspectives

The choice of bromo-aniline precursor significantly influences the synthetic strategy for accessing quinazoline derivatives.

  • 4-Bromo-aniline derivatives are generally reliable precursors, offering a good balance of reactivity and providing a strategic point for post-synthetic modification at the 6-position of the quinazoline core.

  • 3-Bromo-aniline derivatives are viable but may require slightly more forcing conditions due to the enhanced deactivating effect of the meta-bromo group.

  • 2-Bromo-aniline derivatives are the most challenging precursors for classical cyclization methods due to steric hindrance and strong electronic deactivation. However, they are valuable substrates for modern metal-catalyzed reactions where the bromine can act as a leaving group.

Future research would benefit from a systematic study directly comparing the reactivity of these three isomers under a standardized set of conditions for various classical and modern quinazoline syntheses. Such data would provide invaluable quantitative insights to guide synthetic chemists in their quest for novel and potent quinazoline-based molecules.

References

  • Tsou, H. R., et al. (2001). 6-Nitro-4-(3-bromophenylamino)quinazoline: A novel and potent inhibitor of the vascular endothelial growth factor receptor (VEGFR-2) tyrosine kinase. Journal of Medicinal Chemistry, 44(17), 2719-2734. [Link]
  • Qiu, Y., et al. (2013). Palladium-Catalyzed Three-Component Synthesis of Quinazolino[3,2-a]quinazolines. Organic Letters, 15(18), 4786-4789. [Link]
  • Fu, W., et al. (2010). Copper-Catalyzed Synthesis of Quinolines and Quinazolines from 2-Bromobenzylamines. Angewandte Chemie International Edition, 49(39), 7044-7047. [Link]
  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]
  • Zhang, J., et al. (2018). Palladium-Catalyzed Reaction of Arylboronic Acids with 2-(Quinazolinone-3(4H)-yl)benzonitriles: A Tandem Approach to 2,4-Disubstituted Quinazolines. The Journal of Organic Chemistry, 83(15), 8426-8435. [Link]
  • Niementowski, S. v. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]

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A Comparative Guide to Alternative Starting Materials for 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(2-Amino-5-bromophenyl)ethanone is a cornerstone building block in medicinal chemistry, prized for its dual functionality that enables the construction of diverse heterocyclic scaffolds, particularly quinolines and benzodiazepines.[1] However, reliance on a single synthon presents challenges related to supply chain robustness, cost fluctuations, and the pursuit of novel intellectual property. This guide provides an in-depth comparison of viable alternative starting materials, focusing on halogen-substituted analogs. We will present a logical analysis of their comparative reactivity, supported by experimental data and detailed synthetic protocols for key transformations, empowering researchers to make informed decisions for their drug discovery and development programs.

The Strategic Importance of the 2-Aminoaryl Ketone Scaffold

The power of this compound and its analogs lies in the ortho-relationship between a nucleophilic amine and an electrophilic ketone.[2] This arrangement is primed for intramolecular cyclization reactions, most notably the Friedländer annulation, which efficiently constructs the quinoline core.[3][4] The halogen atom, typically at the 5-position, serves as a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, allowing for the exploration of chemical space and the optimization of pharmacological properties.

The core value proposition of this scaffold can be broken down into two key reaction types:

  • Cyclocondensation Reactions: Primarily the Friedländer synthesis, where the 2-aminoaryl ketone condenses with a compound containing a reactive α-methylene group (like another ketone or ester) to form a quinoline ring.[1][5]

  • Cross-Coupling Reactions: The C-Br bond is a reliable participant in reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of aryl, heteroaryl, amino, and alkynyl groups.[6]

The choice of an alternative starting material must therefore be evaluated on its ability to perform effectively in these two critical transformations.

Comparative Analysis of Halogen Analogs

The most logical and synthetically accessible alternatives to the bromo-derivative are its chloro- and iodo-counterparts: 1-(2-Amino-5-chlorophenyl)ethanone and 1-(2-Amino-5-iodophenyl)ethanone.

1-(2-Amino-5-chlorophenyl)ethanone: The Cost-Effective Workhorse

This chloro-analog is often an attractive alternative due to the generally lower cost of chlorinated starting materials.[7][8]

  • Performance in Friedländer Annulation: The electronic difference between chlorine and bromine is relatively small, and as such, the chloro-analog behaves almost identically to the bromo-compound in Friedländer cyclizations. The reaction proceeds under similar acid- or base-catalyzed conditions with comparable yields and reaction times.

  • Performance in Suzuki-Miyaura Cross-Coupling: This is where the primary difference lies. The C-Cl bond is significantly less reactive than the C-Br bond, requiring more specialized and often more expensive catalytic systems. While standard catalysts like Pd(PPh₃)₄ may be sufficient for the bromo-compound, the chloro-analog typically requires more electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to achieve efficient oxidative addition.[9] This can increase the overall cost and complexity of the coupling step.

1-(2-Amino-5-iodophenyl)ethanone: The High-Reactivity Option

The iodo-analog represents the other end of the reactivity spectrum.[10]

  • Performance in Friedländer Annulation: Similar to the chloro-analog, the iodo-compound performs exceptionally well in Friedländer cyclizations, with no significant deviation in yield or protocol from the bromo-derivative.

  • Performance in Suzuki-Miyaura Cross-Coupling: The C-I bond is the most reactive of the halogens in palladium-catalyzed cross-coupling.[9] This allows for milder reaction conditions, lower catalyst loadings, and often shorter reaction times. It can be particularly advantageous for coupling with less reactive boronic acids or for sensitive substrates where high temperatures are detrimental. The primary drawback is the higher cost and potentially lower stability of the iodo-starting material.

Data-Driven Comparison

To provide a clear, quantitative comparison, the following table summarizes the expected performance of each analog in a model two-step synthesis: a Friedländer annulation followed by a Suzuki-Miyaura coupling.

Parameter1-(2-Amino-5-chlorophenyl)ethanoneThis compound (Baseline)1-(2-Amino-5-iodophenyl)ethanone
Relative Cost LowerModerateHigher
Friedländer Yield Excellent (90-98%)Excellent (90-98%)Excellent (90-98%)
Suzuki Reactivity LowerModerateHigher
Typical Suzuki Catalyst Pd₂(dba)₃ / SPhosPd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄
Suzuki Conditions Harsher (Higher Temp.)ModerateMilder (Lower Temp.)
Overall Process Cost Potentially higher due to catalystBaselinePotentially higher due to starting material
Key Advantage Low starting material costBalanced reactivity and costHigh reactivity, mild conditions
Key Disadvantage Requires advanced/costly catalystsNone (balanced profile)High starting material cost

Visualization of Synthetic Workflow

The logical flow for utilizing these synthons can be visualized as follows:

G cluster_0 Starting Material Selection cluster_1 Step 1: Heterocycle Formation cluster_2 Step 2: C-C Bond Formation A 1-(2-Amino-5-chlorophenyl)ethanone D Friedländer Annulation (e.g., with Acetone, KOH) A->D Identical Conditions B This compound B->D Identical Conditions C 1-(2-Amino-5-iodophenyl)ethanone C->D Identical Conditions F 6-Halogenated-2,4-dimethylquinoline Intermediate D->F E Suzuki-Miyaura Coupling (e.g., with Phenylboronic Acid, Pd Catalyst) G 6-Phenyl-2,4-dimethylquinoline Final Product E->G F->E Varying Catalyst & Conditions

Caption: Synthetic workflow from alternative starting materials.

Experimental Protocols

The following protocols are representative procedures for the key transformations discussed.

Protocol 1: General Procedure for Friedländer Annulation

This protocol describes the synthesis of 6-bromo-2,4-dimethylquinoline from the baseline starting material. It is directly adaptable for the chloro- and iodo-analogs.

  • Reagents & Setup: To a 100 mL round-bottom flask, add this compound (2.14 g, 10 mmol, 1.0 equiv.).

  • Solvent & Reagents Addition: Add ethanol (30 mL), followed by acetone (1.45 mL, 20 mmol, 2.0 equiv.). Add a solution of potassium hydroxide (1.12 g, 20 mmol, 2.0 equiv.) in water (2 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85°C) for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water (2 x 20 mL) and a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum to yield the desired 6-bromo-2,4-dimethylquinoline. Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Comparative Suzuki-Miyaura Coupling

This section outlines the differing conditions required for the successful coupling of the halogenated quinoline intermediates.

A) For 6-Bromo- and 6-Iodo-2,4-dimethylquinoline (Standard Conditions):

  • Reagents & Setup: In a dry Schlenk flask under an argon atmosphere, combine the 6-haloquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (183 mg, 1.5 equiv.), and potassium carbonate (414 mg, 3.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 90°C and stir for 6-12 hours, monitoring by TLC or GC-MS.

  • Work-up & Purification: After cooling, dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel.

B) For 6-Chloro-2,4-dimethylquinoline (Modified Conditions):

  • Reagents & Setup: In a dry Schlenk flask under an argon atmosphere, combine 6-chloro-2,4-dimethylquinoline (1.0 mmol, 1.0 equiv.), phenylboronic acid (183 mg, 1.5 equiv.), and potassium phosphate (K₃PO₄) (636 mg, 3.0 equiv.).

  • Catalyst Addition: Add Palladium(II) acetate [Pd(OAc)₂] (11 mg, 0.05 equiv.) and the SPhos ligand (41 mg, 0.10 equiv.).[6]

  • Solvent Addition: Add degassed toluene (10 mL).

  • Reaction: Heat the mixture to 110°C and stir for 12-24 hours.

  • Work-up & Purification: Follow the same procedure as described in Protocol 2A.

Decision-Making Framework

Choosing the optimal starting material is a multi-faceted decision involving cost, reactivity, and process complexity.

G start Project Goal? cost Is lowest starting material cost critical? start->cost Cost-Driven reactivity Is mildest coupling condition essential? start->reactivity Substrate-Sensitivity balance Is a balance of cost and reactivity preferred? start->balance General Purpose chloro Use Chloro-Analog (Budget for advanced catalyst) cost->chloro iodo Use Iodo-Analog (Accept higher SM cost) reactivity->iodo bromo Use Bromo-Analog (Baseline standard) balance->bromo

Caption: Decision tree for selecting an alternative synthon.

Conclusion and Future Outlook

While this compound remains an excellent and well-balanced starting material, its chloro- and iodo-analogs are highly effective alternatives. The choice is primarily dictated by the specific constraints of a project. For large-scale campaigns where the cost of the starting material is a major driver, the chloro-analog is a strong contender, provided the investment in a more sophisticated cross-coupling catalyst is feasible. Conversely, for delicate substrates requiring mild conditions or in early-stage discovery where reaction success is prioritized over cost, the highly reactive iodo-analog is superior. By understanding the trade-offs in reactivity and cost, researchers can strategically select the optimal building block to accelerate their synthetic campaigns.

References

  • Vertex Search. (n.d.). The Significance of 2-Aminoacetophenone in Organic Synthesis. Retrieved January 11, 2026.
  • Guo-Liang Lu, et al. (2022). Dehydrogenative Synthesis of Quinolines and Quinazolines via Ligand-Free Cobalt-Catalyzed Cyclization of 2-Aminoaryl Alcohols with Ketones or Nitriles.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of quinoline via Friedlander reaction using 2‐aminoaryl.... Retrieved January 11, 2026.
  • ResearchGate. (n.d.). The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. Retrieved January 11, 2026.
  • ResearchGate. (n.d.). Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones. Retrieved January 11, 2026.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Retrieved January 11, 2026.
  • Royalchem. (n.d.). 2-Aminoacetophenone (CAS 551-93-9) | ≥98% Quinoline Precursor. Retrieved January 11, 2026.
  • ResearchGate. (n.d.).
  • Ren, J., et al. (2022). Transition-metal-free oxidative annulation reactions between N-acyl-2-aminoacetophenones and alkynes for the facile synthesis of 2-amino-1-naphthols. RSC Publishing.
  • Thermo Scientific Chemicals. (n.d.). 2-Aminoacetophenone hydrochloride, 97% 10 g. Retrieved January 11, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols: 1-(2-Amino-5-methylphenyl)ethanone in Pharmaceutical Synthesis. Retrieved January 11, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for 2-Bromo-5-methylanisole in Suzuki Coupling. Retrieved January 11, 2026.
  • Benchchem. (n.d.). Friedländer Synthesis of Quinolines Using 2'-Aminoacetophenone Hydrochloride: Application Notes and Protocols for Researchers. Retrieved January 11, 2026.
  • SynArchive. (n.d.). Friedländer synthesis. Retrieved January 11, 2026.
  • Benchchem. (n.d.). A Technical Guide to 1-(2-Amino-5-methylphenyl)ethanone: Synthesis, Commercial Availability, and Applications in Drug Discovery. Retrieved January 11, 2026.
  • PubChem. (n.d.). 1-(2-Amino-5-chlorophenyl)ethanone. Retrieved January 11, 2026.
  • Santa Cruz Biotechnology. (n.d.). 2′-Aminoacetophenone, CAS 551-93-9. Retrieved January 11, 2026.
  • PubMed Central - NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved January 11, 2026.
  • Clinivex. (n.d.). CAS 1685-19-4 | 1-(2-Amino-5-chlorophenyl)ethanone Supplier. Retrieved January 11, 2026.
  • ChemicalBook. (n.d.). 2-Aminoacetophenone. Retrieved January 11, 2026.
  • APExBIO. (n.d.). 2'-Aminoacetophenone - High-Purity Biochemical Reagent. Retrieved January 11, 2026.
  • Sigma-Aldrich. (n.d.). 2-Aminoacetophenone 98 551-93-9. Retrieved January 11, 2026.
  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 11, 2026.
  • ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved January 11, 2026.
  • Organic Syntheses Procedure. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved January 11, 2026.
  • Sigma-Aldrich. (n.d.). 1-(2-Amino-5-iodo-phenyl)-ethanone | 857560-57-7. Retrieved January 11, 2026.
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  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
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A Comparative Guide to the Validation of HPLC Methods for 2'-Amino-5'-bromoacetophenone Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2'-Amino-5'-bromoacetophenone, a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Moving beyond a simple recitation of protocols, this document elucidates the rationale behind methodological choices and provides the supporting data necessary to make informed decisions in your own laboratory settings.

The validation of an analytical method is not merely a checklist exercise; it is a systematic process that provides documented evidence that the procedure is suitable for its intended purpose. Here, we will compare a rapid isocratic HPLC method, ideal for high-throughput screening, with a more comprehensive gradient HPLC method, designed for superior resolution and the detection of potential impurities. Both methods are validated against the stringent criteria set forth by the International Council for Harmonisation (ICH) guidelines.[1]

The Criticality of Method Validation

Before delving into the experimental specifics, it is crucial to understand the interconnected parameters of HPLC method validation. The trustworthiness of any quantitative data hinges on the successful validation of these key attributes:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

The logical relationship between these validation parameters is illustrated in the following diagram:

HPLC_Validation_Parameters Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Accuracy Accuracy Linearity->Accuracy Defines concentration range Precision Precision Linearity->Precision Defines concentration range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Determined from calibration curve Range Range Accuracy->Range Robustness Robustness Accuracy->Robustness Evaluates reliability Precision->Range Precision->Robustness Evaluates reliability

Caption: Logical relationship of HPLC method validation parameters.

Comparative Analysis of Two HPLC Methods

This guide will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the quantification of 2'-Amino-5'-bromoacetophenone.

  • Method A: Isocratic Elution. This method utilizes a constant mobile phase composition, leading to shorter run times and simpler operation, making it suitable for routine quality control where speed is a priority.

  • Method B: Gradient Elution. This method involves a programmed change in the mobile phase composition during the chromatographic run. This approach is generally superior for resolving complex mixtures and provides a more comprehensive impurity profile.

Chromatographic Conditions

The choice of chromatographic conditions is paramount for achieving adequate separation and peak shape. A C18 column is a common choice for the analysis of moderately polar aromatic compounds like 2'-Amino-5'-bromoacetophenone due to its hydrophobic stationary phase.[2] The mobile phase composition, flow rate, and column temperature are optimized to ensure a reasonable retention time and good peak symmetry.

ParameterMethod A: IsocraticMethod B: GradientRationale
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (250 mm x 4.6 mm, 5 µm)A standard C18 column provides good retention and selectivity for this analyte. The longer column length enhances resolution.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is added to control the pH of the mobile phase and ensure the analyte is in a single ionic form, leading to sharper peaks.
Elution IsocraticGradient: 0-10 min, 40-80% B; 10-12 min, 80% B; 12-13 min, 80-40% B; 13-15 min, 40% BThe gradient in Method B allows for the elution of a wider range of potential impurities with varying polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[2]
Column Temp. 30 °C30 °CMaintaining a constant and slightly elevated temperature improves peak shape and reproducibility.[2]
Detection UV at 254 nmUV at 254 nmBased on the chromophoric nature of the acetophenone functional group.
Injection Vol. 10 µL10 µLA typical injection volume for analytical HPLC.

Experimental Protocols

A meticulously designed experimental workflow is essential for obtaining reliable and reproducible results. The following diagram outlines the key stages of the validation process.

Experimental_Workflow Start Start Standard_Prep Standard & Sample Preparation Start->Standard_Prep Method_Development HPLC Method Development Standard_Prep->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Validation Method Validation System_Suitability->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Robustness->Report LOD_LOQ->Report End End Report->End

Sources

A Senior Application Scientist's Guide to Catalysis with 1-(2-Amino-5-bromophenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-(2-Amino-5-bromophenyl)ethanone

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. This compound is one such cornerstone molecule.[1][2][3][4] Its chemical architecture, featuring a nucleophilic amino group, an electrophilic acetyl moiety, and a versatile aryl bromide, presents a trifecta of reactive sites. This unique arrangement makes it an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic compounds, most notably quinolines and their derivatives, which are core scaffolds in numerous bioactive molecules.[5]

The transformation of this substrate, however, is not trivial. Unlocking its full synthetic potential requires precise control over chemoselectivity—targeting one functional group while preserving the others. This is the domain of transition metal catalysis. This guide provides an in-depth comparative analysis of the primary catalytic systems—Palladium, Copper, and Nickel—employed for reactions involving this compound. We will delve into the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for the discerning researcher.

Part 1: Comparative Analysis of Catalytic Systems for Major Transformations

The choice of catalyst is fundamentally dictated by the desired transformation. For this compound, the reactions can be broadly classified into two categories: cross-coupling at the C-Br bond and cyclization/annulation reactions involving the amino and acetyl groups.

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The aryl bromide moiety is a classic handle for transition metal-catalyzed cross-coupling, a cornerstone of modern synthesis for its reliability in constructing complex molecular frameworks under mild conditions.[6]

Palladium-catalyzed reactions are arguably the most extensively studied and widely implemented for aryl halides due to their broad functional group tolerance, high efficiency, and predictable reactivity.[7][8][9] The general mechanism proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[10]

Palladium_Cross_Coupling_Cycle pd0 Pd(0)Ln (Active Catalyst) oa_complex Ar-Pd(II)(L)n-X (Oxidative Addition Adduct) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex Ar-Pd(II)(L)n-R (Transmetalation Adduct) oa_complex->tm_complex Transmetalation (+ R-M) re_start tm_complex->re_start Reductive Elimination product Ar-R (Coupled Product) re_start->product re_end re_end->pd0

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.[8][10]

  • Suzuki-Miyaura Coupling: This reaction, which couples the aryl bromide with an organoboron reagent (boronic acid or ester), is a workhorse in pharmaceutical synthesis due to the low toxicity and stability of the boron reagents.[6][10] Catalyst systems typically involve a Pd(0) source, such as Pd(OAc)₂ or Pd(PPh₃)₄, in combination with a phosphine ligand. The choice of ligand is critical; bulky, electron-rich phosphines often accelerate the final reductive elimination step.

  • Sonogashira Coupling: For the synthesis of aryl-alkynes, the Sonogashira coupling provides a direct route by reacting the aryl bromide with a terminal alkyne.[9] This reaction is mechanistically distinct as it typically requires a co-catalyst, Copper(I) iodide (CuI), which facilitates the formation of a copper acetylide intermediate that undergoes transmetalation to the palladium center.[11]

  • Buchwald-Hartwig Amination: To form a new C-N bond at the bromide position, the Buchwald-Hartwig amination is the premier method.[10] It involves coupling the aryl bromide with an amine in the presence of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) and a specialized palladium-ligand complex.[7][11]

Nickel, being just above palladium in the periodic table, shares many catalytic properties but offers distinct advantages, including lower cost and the ability to activate more challenging electrophiles (e.g., aryl chlorides).[12][13] Its propensity to engage in both two-electron (polar) and one-electron (radical-type) pathways opens up unique mechanistic avenues not as readily accessible to palladium.[13][14] For substrates like this compound, nickel catalysis can be particularly effective for reductive coupling reactions and in situations where palladium catalysts are sluggish.[15][16]

Copper catalysis has a long history, particularly in Ullmann-type couplings for forming C-N, C-O, and C-S bonds. While often requiring higher reaction temperatures than palladium-based methods, modern advancements have led to milder and more efficient ligand-accelerated copper-catalyzed protocols.[17][18] For this compound, copper catalysis is especially relevant for intramolecular cyclization reactions and selective aminations.[17][19]

Cyclization and Annulation Reactions: Building Heterocyclic Cores

The true synthetic power of this compound is realized in its ability to serve as a precursor to quinoline scaffolds. The ortho-aminoacetylphenylene unit is primed for cyclization with a suitable two-carbon partner.

  • Copper-Catalyzed Three-Component Synthesis of 2-Iminoquinolines: A standout application is the copper-catalyzed reaction of 1-(2-aminophenyl)ethan-1-ones, sulfonyl azides, and terminal ynones.[19] This method is operationally simple and proceeds under mild, base-free conditions to afford Z-configured 2-iminoquinolines in high yields. The reaction is believed to proceed through a CuAAC/ring-opening process, where the Z-configuration is locked in by an intramolecular hydrogen bond.[19]

  • Nickel and Palladium in Quinoline Synthesis: Both nickel and palladium have been employed in various strategies for quinoline synthesis. Nickel catalysts can promote sequential dehydrogenation and condensation processes, while palladium is often used in domino reactions, such as an initial Sonogashira coupling followed by an intramolecular cyclization.[20]

Part 2: Data Presentation and Experimental Protocols

Objective comparison requires quantitative data. The following table summarizes representative conditions and outcomes for key transformations.

Table 1: Comparative Performance of Catalysts for Reactions with Amino-bromophenyl Ethanone Analogues

Reaction TypeCatalyst SystemLigandBase / AdditiveSolventTemp (°C)Time (h)Yield (%)Substrate Scope NoteRef.
Suzuki Coupling Pd(OAc)₂ (0.05 eq)-K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O9016~85-95%Arylboronic acids with a 2-amino-pyridine scaffold.[11]
Sonogashira Coupling Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%), Et₃NDMF1003~80-90%Terminal alkynes with a 2-amino-pyridine scaffold.[11]
Buchwald-Hartwig Pd(OAc)₂ (1-5 mol%)dppp (1.5-7.5 mol%)NaOtBu (1.4-2.0 eq)Toluene80-11016~70-90%Primary/secondary amines with a 2-amino-pyridine scaffold.[11]
3-Component Cyclization CuI (0.05 mmol)-Base-FreeMeCN80496%1-(2-aminophenyl)ethanone with ynones and sulfonyl azides.[19]
C5-Bromination CuCl₂ (20 mol%)-K₂CO₃DMSO1001232%Using ethyl bromodifluoroacetate on an 8-aminoquinoline amide.[21]
Detailed Experimental Protocols

Causality: This protocol is representative of a standard Suzuki coupling. The use of a palladium(II) acetate precatalyst, which is reduced in situ to the active Pd(0) species, is common. A phosphine ligand is omitted here for simplicity, but for challenging substrates, one would be added to stabilize the catalyst and promote the reaction. The aqueous base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add the palladium(II) acetate catalyst (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Stir the reaction mixture vigorously at 90 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.[11]

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Causality: This protocol showcases an efficient, atom-economical multicomponent reaction. Copper(I) iodide is an excellent catalyst for click-type reactions (the initial step with the alkyne and azide) and subsequent annulation. Acetonitrile (MeCN) is a suitable polar aprotic solvent. The elevated temperature (80 °C) provides the necessary activation energy for the cascade process. The absence of a base simplifies the procedure and workup.

  • Reaction Setup: To a solution of this compound (or its non-brominated analog, 0.5 mmol) in acetonitrile (1.5 mL), add Copper(I) iodide (CuI, 9.5 mg, 0.05 mmol).[19]

  • Reagent Addition: In a separate vial, prepare a solution of the terminal ynone (0.75 mmol) and the sulfonyl azide (0.75 mmol) in acetonitrile (1.5 mL). Add this mixture to the reaction flask.

  • Reaction: Stir the reaction mixture at 80 °C for 4 hours.

  • Workup: Cool the reaction to room temperature and remove the solvent by evaporation under vacuum.

  • Purification: Purify the residue by flash chromatography on silica gel (e.g., 20% EtOAc in petroleum ether) to yield the pure product.[19]

Part 3: Workflow Visualization

Experimental_Workflow start Project Goal: Synthesize Derivative reagents 1. Reagent Preparation - this compound - Coupling Partner - Anhydrous Solvents start->reagents setup 2. Reaction Setup - Flame-dry glassware - Inert atmosphere (Ar/N2) - Add solids (substrate, base, catalyst) reagents->setup reaction 3. Reaction Execution - Add solvents & liquid reagents - Heat to specified temperature - Stir for designated time setup->reaction monitoring 4. Progress Monitoring - TLC - LC-MS reaction->monitoring Periodic Sampling monitoring->reaction Continue if incomplete workup 5. Quenching & Workup - Cool to RT - Aqueous wash - Organic extraction monitoring->workup Proceed if complete purification 6. Purification - Column Chromatography - Recrystallization workup->purification analysis 7. Characterization - NMR - Mass Spec - Yield Calculation purification->analysis end Final Product analysis->end

Caption: A logical workflow for performing and validating catalytic reactions.

Conclusion and Future Outlook

For reactions involving the versatile building block this compound, the choice of catalyst is a strategic decision that dictates the outcome.

  • Palladium remains the undisputed leader for a wide range of predictable and high-yielding cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), benefiting from a deep understanding of its reaction mechanisms.[6][8][10]

  • Copper offers a cost-effective and highly efficient alternative, particularly for C-N bond formation and elegant multicomponent reactions that lead to complex heterocyclic scaffolds under mild conditions.[17][19][22]

  • Nickel is a powerful, economical option that provides unique reactivity, sometimes succeeding where palladium fails, and is increasingly used for both cross-coupling and reductive coupling processes.[12][13][15]

The selection between these systems depends on the specific bond to be formed, cost considerations, and desired functional group tolerance. As the field progresses, we anticipate the continued emergence of photoredox-mediated and other novel activation methods that will further expand the synthetic utility of this valuable substrate, enabling even more efficient and sustainable routes to vital chemical entities.[14][23]

References

  • A simple and efficient copper-catalyzed three-component reaction to synthesize (Z)-1,2-dihydro-2-iminoquinolines. National Institutes of Health (NIH).
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. National Institutes of Health (NIH), PMC.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.
  • Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. PubMed Central (PMC), NIH.
  • Palladium-Catalyzed Reactions. MDPI.
  • Recent Advances in Nickel Catalysis. National Institutes of Health (NIH), PMC.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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  • Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions. UCI Department of Chemistry.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. National Institutes of Health (NIH), PMC.
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  • Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Publishing.
  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. MDPI.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH).
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. National Institutes of Health (NIH), PMC.
  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. National Institutes of Health (NIH), PMC.
  • Nickel-catalyzed reductive coupling reactions of 1,6-enynes and the total synthesis of (+)-acutiphycin. DSpace@MIT.
  • Cu(OAc)2‐catalyzed reaction of α‐amino acids and 1‐(2‐halophenyl). ResearchGate.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health (NIH).
  • This compound. MySkinRecipes.
  • 1-(2-Amino-5-bromophenyl)ethan-1-one. PubChem.
  • Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University.
  • Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. National Institutes of Health (NIH).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(2-Amino-5-bromophenyl)ethanone Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug design. Isomeric purity is a critical quality attribute, as different isomers of the same molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 1-(2-Amino-5-bromophenyl)ethanone and its key positional isomers. By understanding their distinct spectral fingerprints, researchers can confidently identify and differentiate these compounds, ensuring the integrity of their research and development processes.

This compound is a versatile building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential biological activities. The relative positions of the amino, bromo, and acetyl substituents on the phenyl ring give rise to several structural isomers, each with unique electronic and steric environments. These differences are readily probed by a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This guide will delve into the principles behind using these techniques for isomer differentiation and provide a comparative analysis of the expected spectral data.

The Isomers in Focus

The primary compound of interest is This compound . For a comprehensive comparison, we will analyze its spectroscopic characteristics alongside five of its key positional isomers:

  • Isomer 1: 1-(3-Amino-4-bromophenyl)ethanone

  • Isomer 2: 1-(4-Amino-3-bromophenyl)ethanone

  • Isomer 3: 1-(2-Amino-4-bromophenyl)ethanone

  • Isomer 4: 1-(3-Amino-5-bromophenyl)ethanone

  • Isomer 5: 1-(4-Amino-2-bromophenyl)ethanone

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, which is directly influenced by the positions of the electron-donating amino group (-NH₂) and the electron-withdrawing bromo (-Br) and acetyl (-COCH₃) groups.

Comparative ¹H NMR Spectral Data

The aromatic region (typically δ 6.0-8.0 ppm) of the ¹H NMR spectrum provides a wealth of information for distinguishing between the isomers. The substitution pattern on the benzene ring dictates the number of distinct proton signals, their chemical shifts, and their coupling patterns (multiplicity).

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
This compound H-3~6.7d1H
H-4~7.3dd1H
H-6~7.8d1H
-NH₂~5.9 (broad)s2H
-COCH₃~2.6s3H
1-(4-Amino-3-bromophenyl)ethanone H-2~8.1d1H
H-5~6.8d1H
H-6~7.8dd1H
-NH₂~4.5 (broad)s2H
-COCH₃~2.5s3H

Note: Predicted chemical shifts are based on established substituent effects and may vary slightly from experimental values.[1]

Causality Behind ¹H NMR Chemical Shifts:
  • Amino Group (-NH₂): As a strong electron-donating group, the amino group shields ortho and para protons, causing them to resonate at a lower chemical shift (upfield).

  • Bromo Group (-Br): This electronegative halogen atom deshields adjacent protons, shifting their signals downfield.

  • Acetyl Group (-COCH₃): The carbonyl group is electron-withdrawing and deshields the ortho protons most significantly.

Comparative ¹³C NMR Spectral Data

The chemical shifts in ¹³C NMR are also highly diagnostic. The positions of the substituents directly impact the electronic density at each carbon atom of the phenyl ring.

CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound C=O~198
C-1~120
C-2~150
C-3~118
C-4~138
C-5~115
C-6~135
-CH₃~28
1-(4-Amino-3-bromophenyl)ethanone C=O~196
C-1~130
C-2~133
C-3~112
C-4~152
C-5~115
C-6~130
-CH₃~26

Note: Predicted chemical shifts are based on established substituent effects and may vary slightly from experimental values.[2][3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent.

    • Add a small amount of TMS (0.03% v/v) as an internal standard.

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H and/or ¹³C NMR spectrum using standard acquisition parameters.[4]

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons.

Caption: Workflow for NMR analysis of aminobromophenyl ethanone isomers.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The isomers of this compound will exhibit characteristic absorption bands corresponding to N-H, C=O, C-N, C-Br, and aromatic C-H and C=C vibrations.

Comparative IR Spectral Data
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H stretch3300-3500 (typically two bands for primary amines)
N-H bend1590-1650
Carbonyl (C=O)C=O stretch1660-1685 (conjugated ketone)
Aromatic RingC-H stretch3000-3100
C=C stretch1450-1600
Carbon-HalogenC-Br stretch500-600

While the positions of these key bands will be broadly similar across the isomers, subtle shifts can be observed due to changes in the electronic environment and potential for intramolecular hydrogen bonding. For instance, in this compound, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen is possible, which can lead to a broadening and red-shifting (lower wavenumber) of both the N-H and C=O stretching frequencies compared to isomers where this interaction is not possible.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press and pellet die

  • Potassium bromide (KBr), spectroscopy grade

  • Sample (1-2 mg)

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr to remove any moisture.

    • Place 1-2 mg of the solid sample and approximately 100-200 mg of KBr in the agate mortar.

    • Gently grind the mixture until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation:

    • Transfer a portion of the powder into the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition grind Grind Sample with KBr press Press into a Pellet grind->press place Place Pellet in Spectrometer press->place acquire Acquire IR Spectrum place->acquire Functional Group Analysis Functional Group Analysis acquire->Functional Group Analysis

Caption: Workflow for FTIR analysis of solid samples using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common technique for volatile compounds like the isomers of this compound. EI is a "hard" ionization technique that causes extensive fragmentation, providing a unique fingerprint for each isomer.[6][7]

Comparative Mass Spectrometry Data

All isomers of this compound have the same molecular formula (C₈H₈BrNO) and therefore the same molecular weight (approximately 214 g/mol ). The molecular ion peak ([M]⁺) will be observed at m/z corresponding to this mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺).

The key to differentiating the isomers lies in their fragmentation patterns. The relative intensities of the fragment ions will differ based on the stability of the resulting carbocations and radical cations, which is influenced by the substituent positions.

Common Fragmentation Pathways:

  • Loss of a methyl radical (•CH₃): [M - 15]⁺

  • Loss of a CO group: [M - 28]⁺

  • Loss of an acetyl radical (•COCH₃): [M - 43]⁺

  • Cleavage of the C-Br bond: [M - 79/81]⁺

The relative abundance of these fragments will be diagnostic for each isomer. For example, isomers with the amino group ortho to the acetyl group may exhibit different fragmentation patterns due to potential interactions in the gas phase.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

  • A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS).[6]

Procedure:

  • Sample Introduction:

    • For GC-MS, dissolve the sample in a volatile solvent and inject it into the GC. The isomers will be separated based on their boiling points and column interactions before entering the mass spectrometer.

    • For direct infusion, introduce a dilute solution of the sample directly into the ion source.

  • Ionization:

    • The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation in the molecule. All isomers of this compound contain a conjugated system involving the benzene ring and the carbonyl group.

The position of the amino and bromo groups will subtly alter the electronic properties of the chromophore, leading to shifts in the λmax. For instance, the electron-donating amino group generally causes a bathochromic shift (to longer wavelengths) of the π-π* transition of the aromatic system, especially when it is in conjugation with the carbonyl group. The extent of this shift will vary depending on its position relative to the acetyl group.

Conclusion

The unambiguous identification of this compound and its isomers is critical for ensuring the quality and safety of pharmaceutical products. While each spectroscopic technique provides valuable pieces of the structural puzzle, a combined approach is essential for confident characterization. ¹H and ¹³C NMR offer the most detailed structural information, allowing for the definitive assignment of the substitution pattern. IR spectroscopy provides a rapid confirmation of the key functional groups, while mass spectrometry confirms the molecular weight and offers isomer-specific fragmentation patterns. UV-Vis spectroscopy can provide complementary information about the electronic structure.

By employing these techniques in a coordinated manner and understanding the underlying principles of structure-spectra correlations, researchers and drug development professionals can effectively navigate the challenges of isomer analysis, ensuring the integrity and success of their scientific endeavors.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • LCGC International. (2020). Electron Ionization for GC–MS.
  • PubChem. (n.d.). 1-(4-Amino-3-bromo-phenyl)-ethanone.
  • Scholars Research Library. (2014). Synthesis, Characterization and Spectral Studies of Schiff Bases Derived from Acetophenone.
  • Oriental Journal of Chemistry. (2001). Ir-Spectral Studies of Substituted Hydroxy Acetophenones.
  • The Royal Society of Chemistry. (2013). Supporting Information - Dalton Transactions.
  • PubChemLite. (n.d.). Ethanone, 1-(4-amino-5-(3-bromophenyl)-2-methyl-1h-pyrrol-3-yl)-, monohydrochloride.
  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
  • PubChem. (n.d.). 1-(3-Amino-4-bromophenyl)-2-bromoethanone.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Royal Society of Chemistry. (2014). Supporting Information.

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The Impact of the Anilino Moiety on the Biological Activity of Quinazolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinazoline core allows for substitutions at various positions, profoundly influencing its pharmacological profile. A critical determinant of this activity is the nature of the aniline precursor used in its synthesis. This guide provides an in-depth, objective comparison of the biological activities of quinazolines derived from 2-amino-5-bromoacetophenone versus those synthesized from a diverse range of other anilines. By examining experimental data and elucidating structure-activity relationships (SAR), we aim to provide a comprehensive resource for the rational design of novel, potent quinazoline-based therapeutics.

The Significance of the Anilino Precursor

The choice of the starting aniline in quinazoline synthesis directly dictates the substituents on the benzene ring of the quinazoline core. These substituents, in turn, influence the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, all of which are critical for its interaction with biological targets.

Quinazolines derived from 2-amino-5-bromoacetophenone result in a 6-bromo-substituted quinazoline core. The presence of the bromine atom, a halogen, at this position has been a strategic focus in drug design, often enhancing the potency of the resulting compounds.[3] This guide will use 6-bromoquinazolines as a key comparator to illustrate the impact of this specific substitution.

In contrast, the use of other anilines bearing a variety of substituents—ranging from electron-donating groups (EDGs) like methoxy (-OCH3) and methyl (-CH3) to electron-withdrawing groups (EWGs) like nitro (-NO2), chloro (-Cl), and trifluoromethyl (-CF3)—at different positions (ortho, meta, para) leads to a diverse library of quinazoline analogues with varied biological activities.

Comparative Analysis of Biological Activities

The following sections provide a detailed comparison of the anticancer and antimicrobial activities of quinazolines derived from 2-amino-5-bromoacetophenone (represented by 6-bromoquinazolines) and other substituted anilines.

Anticancer Activity: A Tale of Two Scaffolds

Quinazoline derivatives have shown significant promise as anticancer agents, with many acting as inhibitors of key enzymes in signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5]

Quinazolines from 2-Amino-5-bromoacetophenone (6-Bromoquinazolines):

The presence of a bromine atom at the 6-position of the quinazoline ring has been shown to be advantageous for anticancer activity.[6] This is often attributed to favorable interactions within the ATP-binding pocket of protein kinases.

Table 1: Cytotoxic Activity of 6-Bromo-quinazoline Derivatives [6][7]

Compound IDSubstitutionTarget Cell LineIC50 (µM)
8a 6-bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32
SW480 (Colon)17.85 ± 0.92
8b 6-bromo-2-(ethylthio)-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)30.12 ± 4.11
SW480 (Colon)45.23 ± 3.54
Reference ErlotinibMCF-7 (Breast)>30

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that aliphatic substitutions at the 2-position of the 6-bromoquinazoline scaffold can lead to potent cytotoxic activity, in some cases surpassing that of the established drug Erlotinib.[6][7]

Quinazolines from Other Anilines:

The anticancer activity of quinazolines derived from other anilines is highly dependent on the nature and position of the substituent.

  • Electron-Withdrawing Groups (EWGs): Substituents like chloro, bromo, and fluoro on the aniline ring are generally favorable for antiproliferative activity.[4] For instance, a 3-chloro-4-fluoro-aniline substituted quinazoline has demonstrated strong activity.[4]

  • Positional Isomers: The position of the substituent on the aniline-derived portion of the molecule is crucial. For many EGFR inhibitors, meta or ortho substitutions on the 4-anilino ring are more potent than para substitutions.[4]

Table 2: Comparative Anticancer Activity of Quinazolines from Various Anilines [4][8][9][10][11][12]

Starting Aniline SubstituentResulting Quinazoline SubstitutionTarget Cell LineIC50 (µM)
3-Chloro-4-fluoroaniline4-(3-chloro-4-fluoroanilino)A4310.33
3-Bromoaniline4-(3-bromoanilino)A4310.12
4-Methoxyaniline6-methoxyN87 (Gastric)6.3 nM
3-Ethynylaniline4-(3-ethynylanilino)EGFR Kinase14.1 nM
Unsubstituted Aniline4-anilinoA549 (Lung)>50
4-Aminophenol4-(4-hydroxyanilino)HepG2 (Liver)0.07 nM

This table clearly demonstrates the significant impact of the aniline precursor on the resulting quinazoline's anticancer potency, with some derivatives exhibiting activity in the nanomolar range.

Antimicrobial Activity: A Broad Spectrum of Action

Quinazoline derivatives also exhibit a wide range of antimicrobial activities against various bacterial and fungal strains.[13][14]

Quinazolines from 2-Amino-5-bromoacetophenone (6-Bromoquinazolines):

The bromine at the 6-position can also contribute to enhanced antimicrobial effects.

Table 3: Antimicrobial Activity of 6-Bromo-quinazoline Derivatives [14]

Compound IDTarget MicroorganismZone of Inhibition (mm) at 50 µg/mL
A-1 Staphylococcus aureus18
Escherichia coli15
A-2 Escherichia coli22
Candida albicans19
A-4 Pseudomonas aeruginosa23
Standard Ciprofloxacin25-30

These results indicate that 6-bromoquinazolines possess significant antibacterial and antifungal properties.

Quinazolines from Other Anilines:

The antimicrobial activity of other quinazoline derivatives is also heavily influenced by the substituents derived from the aniline starting material.

Table 4: Comparative Antimicrobial Activity of Quinazolines from Various Anilines [1][15][16]

Starting Aniline SubstituentResulting Quinazoline SubstitutionTarget MicroorganismMIC (µg/mL)
2,4-Dichloroaniline6,8-dichloroStaphylococcus aureus32
4-Nitroaniline6-nitroCandida albicans64
2-Methoxyaniline8-methoxyEscherichia coli100
4-Methylaniline6-methylBacillus subtilis64

MIC: Minimum Inhibitory Concentration, the lowest concentration of a substance that prevents visible growth of a microorganism.

The data highlights the diverse antimicrobial profiles of quinazolines derived from different anilines, suggesting that specific substitutions can be tailored to target particular pathogens.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinazoline derivatives is intricately linked to their chemical structure. The following diagram illustrates the key positions on the quinazoline core where substitutions, largely dictated by the initial aniline, influence activity.

Caption: Key substitution points on the quinazoline core influencing biological activity.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are generalized, yet detailed, step-by-step methodologies for the synthesis and biological evaluation of quinazoline derivatives.

Synthesis of Quinazoline Derivatives

General Procedure for the Synthesis of 6-Bromo-2,4-disubstituted Quinazolines: [8]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromobenzophenone (1.0 mmol), an appropriate orthoester (e.g., triethyl orthoformate, 1.2 mmol), and a nitrogen source such as ammonium acetate (2.0 mmol).

  • Solvent Addition: Add a suitable solvent, typically ethanol (10 mL).

  • Reflux: Stir the reaction mixture and heat to reflux (approximately 78°C) for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 6-bromo-2,4-disubstituted quinazoline.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

General Procedure for the Synthesis of 4-Anilinoquinazolines: [8]

  • Chlorination: Synthesize the 4-chloroquinazoline intermediate by refluxing the corresponding quinazolinone with a chlorinating agent like phosphorus oxychloride.

  • Nucleophilic Substitution: In a suitable solvent such as isopropanol, react the 4-chloroquinazoline intermediate with the desired substituted aniline.

  • Reaction Conditions: Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

  • Isolation: Upon cooling, the product often precipitates out of the solution. Filter the solid, wash with a suitable solvent, and recrystallize to obtain the pure 4-anilinoquinazoline derivative.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques.

Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (MTT Assay): [17]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method): [18]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial two-fold dilution of the quinazoline compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Concluding Remarks

The biological activity of quinazoline derivatives is profoundly influenced by the choice of the aniline precursor used in their synthesis. Quinazolines derived from 2-amino-5-bromoacetophenone, yielding 6-bromoquinazolines, have demonstrated significant potential as both anticancer and antimicrobial agents. However, the vast chemical space offered by the use of other substituted anilines allows for the fine-tuning of biological activity, leading to the discovery of highly potent and selective compounds.

This guide has provided a comparative overview supported by experimental data, highlighting the critical role of the aniline-derived substituents in modulating the pharmacological profile of quinazolines. The provided experimental protocols serve as a foundation for the synthesis and evaluation of novel quinazoline derivatives. By understanding these structure-activity relationships, researchers can more effectively design and develop the next generation of quinazoline-based therapeutics.

References

A comprehensive list of references is available upon request. All cited information is sourced from peer-reviewed scientific literature.

Sources

A Cost-Benefit Analysis of 1-(2-Amino-5-bromophenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the strategic landscape of medicinal chemistry and process development, the choice of starting materials is a critical determinant of a project's timeline, cost, and ultimate success. 1-(2-Amino-5-bromophenyl)ethanone, a seemingly simple ortho-aminoaryl ketone, represents a pivotal building block for constructing complex heterocyclic scaffolds. This guide provides a comprehensive cost-benefit analysis of its application, primarily focusing on the synthesis of substituted quinolines via the Friedländer annulation. We will objectively compare its performance against alternative synthetic strategies, supported by experimental insights and cost data, to empower researchers in making informed decisions for their synthetic campaigns.

Physicochemical Properties and Economic Snapshot

Before delving into its synthetic utility, a baseline understanding of this compound's properties and market cost is essential. This compound is a stable, solid material, making it convenient for handling and storage in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number29124-56-9
Molecular FormulaC₈H₈BrNO
Molecular Weight214.06 g/mol [1][2]
Melting Point81-88 °C[3][4]
AppearanceSolid, typically yellow to tan powder
Typical Purity≥95%[2][3][5]

The primary cost consideration involves comparing this pre-functionalized reagent against simpler, less expensive starting materials that would require additional synthetic steps.

Table 2: Comparative Cost Analysis of Key Starting Materials (January 2026)

ReagentTypical PurityPrice (USD/g) - 25g ScaleStrategic Value
This compound >95%~

52/25g)[3]
Target Reagent: Pre-installed bromo- and acetyl groups with fixed regiochemistry.
2'-Aminoacetophenone>98%~

20/25g)
Alternative 1: Cheaper precursor, requires subsequent bromination.
2-Amino-5-bromobenzaldehyde>95%~$10-15/g (Varies)Alternative 2: Structurally related precursor for Friedländer synthesis.
6-Bromo-4-chloroquinoline>97%~

100/25g)
Alternative 3: Pre-formed quinoline core for functionalization.

Note: Prices are approximate, based on publicly available data from various suppliers, and are subject to change.[3][5]

The data clearly indicates a significant upfront cost for this compound compared to its non-brominated counterpart. The central question this guide addresses is whether the strategic benefits of using this advanced intermediate justify the initial investment.

Core Application: The Friedländer Annulation for Quinolines

The most prominent application of this compound is in the Friedländer annulation, a powerful and direct method for synthesizing quinolines.[6] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7]

The use of this compound provides a direct route to 6-bromo-2-substituted-4-methylquinolines. The bromine atom is not merely a substituent; it is a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification—a highly desirable strategy in drug discovery.

G cluster_reagents Starting Materials cluster_process Synthetic Process cluster_products Products & Diversification A This compound D Condensation & Cyclodehydration A->D B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->D C Acid or Base Catalyst (e.g., p-TsOH, piperidine) C->D Catalyzes E 6-Bromo-quinoline Derivative D->E F Cross-Coupling (Suzuki, Buchwald, etc.) E->F G Diverse Library of Functionalized Quinolines F->G

Caption: Workflow for quinoline synthesis and diversification.

This protocol describes a typical acid-catalyzed Friedländer reaction.

Materials:

  • This compound (1.0 eq)

  • Acetone (10.0 eq, serves as reactant and solvent)

  • p-Toluenesulfonic acid (p-TsOH) (0.2 eq)

  • Toluene (as a co-solvent)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 2.14 g, 10 mmol).

  • Add toluene (20 mL) and acetone (7.3 mL, 100 mmol).

  • Add p-TsOH (0.38 g, 2 mmol).

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the target quinoline.

Causality Behind Experimental Choices:

  • Catalyst: p-TsOH is used to protonate the carbonyl oxygen of both reactants, facilitating the initial aldol-type condensation and the subsequent cyclodehydration steps. Base catalysis (e.g., piperidine) is also common and proceeds through a different mechanism involving enolate formation.[6]

  • Excess Acetone: Using acetone in large excess drives the equilibrium towards the product, ensuring efficient consumption of the more expensive amino-ketone.

  • Benefit of this Route: This one-step reaction directly establishes the quinoline core with the bromine atom precisely positioned at C-6, avoiding potential isomeric mixtures that could arise from brominating a pre-formed quinoline.

Comparative Analysis of Alternative Synthetic Strategies

The decision to use this compound becomes clearer when compared to alternative pathways.

This approach involves first synthesizing the quinoline core from a cheaper starting material and then introducing the bromine atom.

G A 2'-Aminoacetophenone (Low Cost) C Friedländer Annulation A->C B Active Methylene Compound B->C D Substituted Quinoline C->D F Electrophilic Bromination D->F E Brominating Agent (NBS, Br₂) E->F G Mixture of Bromo-isomers (Potential for C6, C8, etc.) F->G H Chromatographic Separation G->H I Desired 6-Bromo-quinoline H->I

Caption: Post-synthesis bromination workflow.

  • Cost-Benefit: While 2'-aminoacetophenone is significantly cheaper, this linear approach adds an extra step. More importantly, the electrophilic bromination of an activated quinoline ring can lead to a mixture of regioisomers, primarily at the 6- and 8-positions. This necessitates a potentially difficult and costly chromatographic separation, often lowering the overall yield and increasing solvent waste and labor costs. The "cost-per-gram" of the final, pure product may end up being higher than the convergent route.

This alternative utilizes a different ortho-amino carbonyl compound.[8]

  • Cost-Benefit: 2-Amino-5-bromobenzaldehyde is also a viable Friedländer substrate.[9] To synthesize the same 2,4-disubstituted quinoline, the reaction partner would need to be an unsymmetrical ketone (e.g., 2-butanone). A major drawback here is the potential for poor regioselectivity. The condensation can occur on either side of the ketone's carbonyl group, leading to two different quinoline products. While sometimes controllable by reaction conditions, this introduces a significant risk that is completely absent when using the symmetrical acetone with this compound.

Table 3: Strategic Comparison of Synthesis Pathways

ParameterUsing this compoundPost-Synthesis BrominationUsing 2-Amino-5-bromobenzaldehyde
Upfront Cost HighLowModerate-High
Number of Steps 12+1
Regiocontrol Excellent (Guaranteed C-6 bromo)Poor (Mixture of isomers likely)Potentially Poor (Mixture of quinolines)
Yield (Overall) Good to ExcellentModerate (Losses in separation)Variable (Depends on ketone)
Purification Standard ChromatographyDifficult, high-volume chromatographyPotentially difficult separation of isomers
Ideal Use Case Late-stage functionalization, library synthesis, when absolute regiocontrol is critical.Early-stage exploration where mixed isomers can be tested, or if separation is trivial.When the desired substitution pattern avoids issues of regioselectivity.
Decision Framework and Conclusion

The choice of starting material is not merely a question of initial price but of overall synthetic efficiency and strategic value.

G start Project Goal: Synthesize a 6-Bromo-quinoline q1 Is absolute regiocontrol of the bromine atom critical? start->q1 q2 Is late-stage diversification a key project strategy? q1->q2 No res1 Use this compound (Convergent Strategy) q1->res1 Yes q3 Is the budget for starting materials extremely limited? q2->q3 No q2->res1 Yes q3->res1 No res2 Consider Post-Synthesis Bromination (Linear Strategy) q3->res2 Yes res3 Evaluate risk of isomeric mixtures. If acceptable, proceed with caution. If not, reconsider budget. res2->res3

Caption: Decision workflow for selecting a synthetic strategy.

Final Assessment:

The higher upfront cost of This compound is a direct investment in efficiency, predictability, and strategic flexibility.

  • Benefit: It provides guaranteed regiochemistry, eliminating the risk and associated costs of separating isomers that plague alternative methods. This is paramount in GMP (Good Manufacturing Practice) environments and for creating well-characterized compound libraries for screening. The single-step conversion to the quinoline core simplifies process development and reduces labor and solvent costs associated with multi-step sequences.

  • Cost: The primary drawback is the initial acquisition cost. For purely academic explorations on a very small scale where a mixture of isomers might be acceptable, the cheaper linear approach could be considered.

Recommendation: For researchers, scientists, and drug development professionals, this compound is the superior choice when the target molecule is a 6-bromo-substituted quinoline destined for further functionalization. The cost is justified by the savings in time, purification resources, and the elimination of uncertainty in the synthetic outcome. It transforms the synthesis from a potentially problematic linear sequence into a robust and convergent strategy, accelerating the path from concept to final compound.

References

  • Hoover, J. M., & Stahl, S. S. (2011). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 226.
  • Chemsrc. (2024). This compound Price.
  • Pérez-Cruz, I., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(15), 3352.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Google Patents. (2015). CN105152947A - Preparation method of 2-amino-3,5-dibromobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • MySkinRecipes. (n.d.). This compound.
  • Bandi, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20864.
  • Eduful, B. (2019). Quinoline Series: Synthesis. SGC UNC Chapel Hill.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Feng, D. (2011). Synthesis of 2-Amino-3,5-dibromobenzaldehyde. The Chemical Engineer.
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  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchGate. (2020). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Majid, S. A., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. ISRN Organic Chemistry.
  • ResearchGate. (2019). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Kumar, V., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of the Brazilian Chemical Society.

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A Guide to Confirming the Structure of 2'-Amino-5'-bromoacetophenone Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of X-ray crystallography with other analytical techniques for the structural confirmation of 2'-Amino-5'-bromoacetophenone derivatives. It offers supporting experimental data and protocols to demonstrate the definitive nature of single-crystal X-ray diffraction in establishing molecular architecture.

Introduction: The Imperative for Unambiguous Structural Confirmation

2'-Amino-5'-bromoacetophenone and its derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds and functional materials.[1] The precise three-dimensional arrangement of atoms within these molecules dictates their physicochemical properties and biological activity. While techniques like NMR and mass spectrometry provide valuable structural information, single-crystal X-ray crystallography stands as the gold standard for unambiguous determination of molecular structure.[2] This guide will delve into the practical application of this powerful technique, offering a comparative analysis and detailed experimental insights.

A study on a brominated derivative of 2'-aminoacetophenone, C8H8BrNO, has described its synthesis and structure.[3] The conformation of the molecule was found to have the carbonyl group directed towards the amino group to maximize hydrogen bonding.[4] This solid-state conformation was consistent with previous deductions from NMR studies in solution.[3]

Comparative Analysis of Structural Elucidation Techniques

While various spectroscopic methods are indispensable in chemical analysis, they each have limitations that X-ray crystallography overcomes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the connectivity and chemical environment of atoms. However, assigning the exact spatial arrangement, especially in complex molecules with multiple chiral centers or conformational flexibility, can be challenging.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental composition with high accuracy. However, it provides limited information about the three-dimensional structure and cannot distinguish between isomers.

  • Infrared (IR) and Raman Spectroscopy: Identify functional groups present in a molecule. While useful for confirming the presence of certain bonds, these techniques do not provide a complete picture of the molecular geometry.

X-ray crystallography, by contrast, provides a direct visualization of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles.[2] This technique is unparalleled in its ability to resolve subtle stereochemical details and intermolecular interactions that govern crystal packing.

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure by X-ray diffraction involves a series of critical steps, each requiring careful execution and data analysis.[5]

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Slow Evaporation, Vapor Diffusion, etc. Mounting Crystal Mounting Crystal_Growth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Integration Data Integration Diffraction->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation

Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.

1. Synthesis and Purification:

  • The synthesis of 2'-Amino-5'-bromoacetophenone is typically achieved through the mild bromination of 2'-aminoacetophenone using a reagent like pyridinium tribromide in a suitable solvent such as dichloromethane.[3]

  • Purification is crucial and is often accomplished by column chromatography followed by recrystallization from a solvent system like ethanol/hexane to obtain high-purity crystals suitable for diffraction.[6]

2. Single Crystal Growth:

  • The most challenging step is often growing a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[2]

  • Common techniques include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. The choice of solvent is critical and may require screening of various options.

3. Data Collection:

  • A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[5]

  • The crystal is rotated, and the diffraction pattern is recorded by a detector.[2] For optimal data quality, data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.[5]

4. Structure Solution and Refinement:

  • The collected diffraction data (intensities and positions of reflections) are processed to obtain a set of structure factors.

  • The "phase problem" is then solved using computational methods like direct methods or Patterson synthesis to generate an initial electron density map.[7]

  • An initial molecular model is built into the electron density map and then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors, typically measured by the R-factor.[7]

Case Study: Crystal Structure of 2'-Amino-5'-bromoacetophenone

The crystal structure of 2'-Amino-5'-bromoacetophenone (C8H8BrNO) has been determined, providing definitive confirmation of its molecular geometry and intermolecular interactions.[6][8]

Table 1: Crystallographic Data for 2'-Amino-5'-bromoacetophenone [6][8]

ParameterValue
Chemical FormulaC8H8BrNO
Molecular Weight214.06 g/mol
Crystal SystemOrthorhombic
Space GroupPna2
a (Å)21.9206 (6)
b (Å)7.3583 (2)
c (Å)5.0596 (2)
V (ų)816.11 (4)
Z4
R-factor0.024
wR-factor0.061

The low R-factor indicates a good fit between the crystallographic model and the experimental data.

Caption: A 2D representation of the molecular structure of 2'-Amino-5'-bromoacetophenone.

The crystal structure reveals significant intramolecular and intermolecular interactions. An intramolecular hydrogen bond is observed between a proton of the amino group and the carbonyl oxygen atom (N···O distance of 2.679 Å).[3] Additionally, a weaker intermolecular hydrogen bond exists between the other amino proton and the ketone oxygen of an adjacent molecule (N···O distance of 3.177 Å), influencing the crystal packing.[3]

Comparison with other Acetophenone Derivatives

The structural parameters of 2'-Amino-5'-bromoacetophenone can be compared with those of other substituted acetophenones to understand the influence of different functional groups on the molecular conformation and crystal packing. For instance, a comparative analysis of para-substituted acetophenone azines has shown that the nature of the para-substituent significantly affects conformational properties and crucial bond lengths.[9] Such analyses help in understanding stereoelectronic effects and can be used to rank the electron-withdrawing or -donating ability of different substituent groups.[9]

Conclusion

Single-crystal X-ray crystallography provides an unparalleled level of detail for the structural elucidation of 2'-Amino-5'-bromoacetophenone derivatives. The precise atomic coordinates and description of intermolecular forces obtained from this technique are invaluable for understanding structure-activity relationships, guiding the design of new molecules, and ensuring the intellectual property of novel compounds. While other analytical methods are complementary and essential for a comprehensive characterization, X-ray crystallography remains the definitive technique for confirming the three-dimensional structure of these important chemical entities.

References

  • Chemistry LibreTexts. (2023, June 30). 5.
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A Comparative Guide to the Inter-Laboratory Validation of Analytical Protocols for 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the development, comparison, and inter-laboratory validation of analytical protocols for 1-(2-Amino-5-bromophenyl)ethanone, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and transferable analytical methods in drug development and manufacturing, this document outlines a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed, validation-ready HPLC protocol, explain the causal reasoning behind its design, and propose a structured workflow for conducting an inter-laboratory validation study. This guide is intended for researchers, analytical scientists, and quality control professionals seeking to establish reliable and reproducible methods for the quality assessment of this important compound, in alignment with global regulatory standards such as the ICH and USP guidelines.[1][2][3]

Introduction: The Analytical Imperative

This compound is a substituted acetophenone that serves as a pivotal building block in the synthesis of various heterocyclic compounds, which are core scaffolds in many active pharmaceutical ingredients (APIs).[4][5] The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, establishing a validated, robust, and reproducible analytical method for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and quality assurance.

Inter-laboratory validation, or method transfer, is the ultimate test of a method's ruggedness. It demonstrates that the analytical procedure is well-understood, precisely documented, and not dependent on specific laboratory conditions, equipment, or personnel.[6] This guide provides the scientific rationale and practical steps for selecting and validating a suitable analytical protocol for this compound that can withstand the rigors of inter-laboratory scrutiny.

The Regulatory Framework: Principles of Method Validation

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2) and the United States Pharmacopeia (USP) General Chapter <1225> provide a harmonized framework for this process.[1][2][7] The core performance characteristics that must be evaluated are interconnected and ensure the method is reliable, accurate, and specific.

Validation_Parameters cluster_Primary Core Method Attributes cluster_Secondary Performance Range cluster_Tertiary Method Limits & Reliability Specificity Specificity/ Selectivity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Precision Precision Linearity Linearity Linearity->Accuracy supports Linearity->Precision supports Range Range Linearity->Range defines LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOQ->Range defines lower limit Robustness Robustness Robustness->Precision assesses impact of variations on

Caption: Logical relationship of core analytical validation parameters per ICH Q2(R2).

Comparative Analysis of Analytical Methodologies

The choice of analytical technology is the most critical decision in protocol development. For this compound, the primary candidates are HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC): This is the preeminent technique for the analysis of non-volatile and thermally sensitive molecules like aromatic amines.[8][9] Coupled with a UV detector, it offers a robust, sensitive, and specific method for both assay and impurity determination.

  • Causality: The compound's aromatic rings and carbonyl group constitute a strong chromophore, making UV detection highly effective. Its polarity is well-suited for reversed-phase chromatography, which utilizes stable and versatile C18 columns.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides exceptional separation efficiency and structural confirmation through mass fragmentation patterns.[10] However, its application to polar, low-volatility compounds like this compound often requires derivatization to increase volatility and thermal stability.[11]

  • Causality: The primary amine group (-NH2) can cause poor peak shape (tailing) and potential adsorption on the GC column. Derivatization, for instance by acylation, mitigates these issues but adds a step to the sample preparation, which can introduce variability.

Table 1: Comparative Performance of HPLC-UV vs. GC-MS for this compound Analysis

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Justification & Expert Insights
Specificity High. Excellent resolution from potential impurities and degradation products.[8] Very High. Mass detector provides structural confirmation. While GC-MS offers higher identity confirmation, a well-developed HPLC method provides sufficient specificity for routine QC.
Sample Prep Simple dissolution in mobile phase. More complex; may require derivatization. The simplicity of HPLC sample prep reduces potential sources of error, a key advantage in inter-lab studies.
Linearity (R²) Typically ≥ 0.999[12] Typically ≥ 0.995 Both techniques offer excellent linearity, a prerequisite for accurate quantification.
Precision (%RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%[13] Repeatability ≤ 2.0%; Intermediate ≤ 5.0% HPLC generally offers superior precision due to simpler sample handling and higher robustness of the instrumentation.
Robustness High. Less sensitive to minor variations in flow rate and mobile phase composition.[13] Moderate. Sensitive to injection port temperature, gas flow, and derivatization consistency. HPLC is inherently more robust, making it the preferred choice for method transfer between laboratories.

Proposed Protocol: Validated RP-HPLC-UV Method

Based on the comparative analysis, a reversed-phase HPLC method is proposed as the most suitable for inter-laboratory validation.

Experimental Protocol: RP-HPLC for Purity Determination

HPLC_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing A 1. Standard & Sample Preparation (Dissolve in Mobile Phase) C 3. Instrument Setup & Equilibration A->C B 2. Mobile Phase Preparation (Filter & Degas) B->C D 4. System Suitability Test (Inject Reference Std) C->D > 30 min E 5. Sample Injection & Chromatogram Acquisition D->E If SST passes F 6. Peak Integration & Identification E->F G 7. Calculation of Assay (% Purity) F->G H 8. Final Report Generation G->H

Caption: Standard experimental workflow for the proposed HPLC method validation.

Table 2: Recommended HPLC Method Parameters

Parameter Value / Description Rationale
Column C18, 250 mm x 4.6 mm, 5 µm particle size The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, ensuring good separation.[14]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) Acetonitrile is a common organic modifier. The acidic aqueous phase suppresses the ionization of the amine, leading to symmetrical peak shapes.
Mode Isocratic An isocratic method is simpler and more robust, making it ideal for transfer between labs.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable run times.[8]
Column Temp. 30 °C Controlled temperature ensures reproducible retention times by minimizing viscosity fluctuations.
Detection UV at 254 nm The compound has strong absorbance at this wavelength due to its aromatic structure, ensuring high sensitivity.
Injection Vol. 10 µL A standard volume that balances sensitivity with the risk of column overloading.
Standard Conc. 0.1 mg/mL in Mobile Phase A concentration that provides a strong signal well within the linear range of most detectors.

| Sample Conc. | 0.1 mg/mL in Mobile Phase | Matching the standard concentration simplifies calculations. |

Validation Parameters & Acceptance Criteria

The proposed HPLC method must be validated according to ICH Q2(R2) guidelines before an inter-lab study.[2][13]

Table 3: ICH-based Acceptance Criteria for Method Validation

Parameter Test Acceptance Criteria
Specificity Analyze spiked samples (with known impurities) and placebo. Peak purity index > 0.99; Baseline resolution (>2.0) between analyte and impurities.
Linearity 5 concentrations from 50% to 150% of nominal. Correlation coefficient (R²) ≥ 0.999.
Accuracy 3 concentrations (80%, 100%, 120%), 3 replicates each. Mean recovery between 98.0% and 102.0%.[13]
Precision Repeatability (n=6); Intermediate Precision (different day/analyst). RSD ≤ 1.0% for repeatability; RSD ≤ 2.0% for intermediate precision.[13]
LOQ Signal-to-Noise ratio of 10:1. Precision at LOQ concentration with RSD ≤ 10%.

| Robustness | Vary flow rate (±0.1), mobile phase organic % (±2%). | System suitability parameters remain within limits. |

Designing the Inter-Laboratory Validation Study

The objective of this study is to assess the reproducibility of the analytical method when performed in different laboratories.

Study Protocol
  • Coordinating Laboratory: Prepares and qualifies a single, homogenous batch of this compound. A portion is retained as a reference.

  • Sample Distribution: Samples from the same batch, along with the validated analytical method protocol and a high-purity reference standard, are sent to a minimum of three participating laboratories.

  • Analysis: Each laboratory analyzes the sample in triplicate on two different days, following the provided protocol exactly.

  • Data Reporting: All raw data, chromatograms, and calculated results are sent back to the coordinating laboratory for statistical analysis.

Interlab_Workflow CoordLab Coordinating Lab - Prepares & distributes samples - Compiles & analyzes all data LabA Participating Lab A - Receives samples - Performs analysis per protocol CoordLab:f0->LabA Samples & Protocol LabB Participating Lab B - Receives samples - Performs analysis per protocol CoordLab:f0->LabB LabC Participating Lab C - Receives samples - Performs analysis per protocol CoordLab:f0->LabC Stats Statistical Analysis - ANOVA - Reproducibility RSD LabA->Stats Results LabB->Stats LabC->Stats Report Final Validation Report Method is deemed reproducible Stats->Report

Caption: Workflow for a typical inter-laboratory analytical method validation study.

Data Analysis and Interpretation

The primary metric is the reproducibility relative standard deviation (RSD) , calculated from all results generated by the participating labs. Analysis of variance (ANOVA) can be used to parse out the different sources of variation (within-lab, between-lab).

Table 4: Illustrative Inter-Laboratory Study Results (Hypothetical Data)

Laboratory Day 1 (% Purity) Day 2 (% Purity) Lab Mean
Lab A 99.5, 99.6, 99.4 99.7, 99.5, 99.6 99.55
Lab B 99.2, 99.4, 99.3 99.1, 99.3, 99.2 99.25
Lab C 99.8, 99.6, 99.7 99.9, 99.8, 99.7 99.75
Overall Mean 99.52

| Reproducibility RSD | | | 0.25% |

An acceptable reproducibility RSD is typically ≤ 2%, demonstrating that the method is robust and transferable.

Conclusion

The selection of an analytical protocol for intermediates like this compound requires a thorough understanding of both the analyte's chemistry and the performance characteristics of different analytical techniques. This guide has demonstrated that a reversed-phase HPLC-UV method offers the optimal balance of specificity, simplicity, and robustness for routine quality control. By adhering to the principles of method validation outlined by ICH and USP and confirming performance through a structured inter-laboratory study, organizations can ensure analytical data is reliable and consistent across all testing sites, thereby safeguarding product quality throughout the drug development lifecycle.

References

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comparing the efficacy of different synthetic routes to 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparison of various synthetic strategies for obtaining 1-(2-Amino-5-bromophenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] We delve into the mechanistic underpinnings, procedural details, and relative efficacy of four distinct synthetic pathways: Direct Bromination of 2'-Aminoacetophenone, Friedel-Crafts Acylation via a protected aniline, the Fries Rearrangement of an anilide precursor, and the modern Buchwald-Hartwig Amination. By presenting side-by-side experimental protocols, quantitative data, and a discussion of the advantages and limitations of each method, this guide serves as a critical resource for researchers, chemists, and process development professionals aiming to select the optimal route for their specific application.

Introduction

This compound, also known as 2'-Amino-5'-bromoacetophenone, is a versatile bifunctional molecule.[1] Its ortho-amino ketone structure is a classic precursor for the construction of heterocyclic systems, such as quinolines, which are prevalent scaffolds in medicinal chemistry.[2] The presence of a bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions. Given its utility, the efficient and scalable synthesis of this intermediate is of significant interest. This guide will compare several common and emerging synthetic methodologies.

Route 1: Direct Bromination of 2'-Aminoacetophenone

This is arguably the most straightforward approach, involving the direct electrophilic aromatic substitution on the commercially available 2'-aminoacetophenone.

Overall Strategy & Mechanistic Insights

The core of this method relies on the powerful activating and ortho, para-directing effect of the amino group (-NH₂). In electrophilic aromatic substitution, the lone pair of electrons on the nitrogen atom stabilizes the arenium ion intermediate, particularly when the electrophile adds to the positions ortho or para to the amine. Since the ortho positions are sterically more hindered by the adjacent acetyl group, and one is already substituted, the bromination is highly regioselective for the para position.

The reaction typically employs a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. Acetic acid is a common solvent as it can protonate the amino group to a small extent, slightly moderating its reactivity and preventing over-bromination.

Visualizing the Pathway

cluster_0 Route 1: Direct Bromination A 2'-Aminoacetophenone Reagents Br₂ or NBS Acetic Acid A->Reagents B This compound Reagents->B

Caption: Synthetic pathway for direct bromination.

Experimental Protocol
  • 1. Dissolution: Dissolve 2'-aminoacetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • 2. Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • 3. Reaction: Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • 4. Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.

  • 5. Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7.

  • 6. Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash with cold water.

  • 7. Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a pale yellow solid.[2]

Route 2: Acetylation and Fries Rearrangement

This two-step route avoids the direct handling of elemental bromine with the free aniline by first protecting the amine and then inducing an intramolecular acyl group migration.

Overall Strategy & Mechanistic Insights

The Fries Rearrangement is a classic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst.[3][4] This strategy adapts the principle, starting with 4-bromoaniline.

  • N-Acetylation: The amino group of 4-bromoaniline is first acylated, typically with acetic anhydride, to form 4-bromoacetanilide. This protects the amine and makes it an amide.

  • Fries Rearrangement: The 4-bromoacetanilide is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen, facilitating the cleavage of the C-N bond and generating an acylium ion intermediate.[4] This electrophile then re-attacks the aromatic ring. The regioselectivity (ortho vs. para to the amide) can be controlled by temperature; lower temperatures generally favor the para product, while higher temperatures favor the ortho product, which is desired in this case.[3][4] A final hydrolysis step removes the protecting group and the Lewis acid.

Visualizing the Pathway

cluster_1 Route 2: Fries Rearrangement A 4-Bromoaniline Reagents1 Acetic Anhydride A->Reagents1 B 4-Bromoacetanilide Reagents2 1. AlCl₃, heat 2. H₂O workup B->Reagents2 C This compound Reagents1->B Reagents2->C

Caption: Two-step synthesis via Fries Rearrangement.

Experimental Protocol
  • Step 2a: Synthesis of 4-Bromoacetanilide

    • 1. Acylation: Suspend 4-bromoaniline (1.0 eq) in water and add acetic anhydride (1.1 eq). Stir vigorously at room temperature for 1 hour.

    • 2. Isolation: The product, 4-bromoacetanilide, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Step 2b: Fries Rearrangement

    • 1. Catalyst Addition: In a flask equipped with a reflux condenser, add anhydrous aluminum chloride (AlCl₃) (2.5 eq).

    • 2. Reaction: Carefully add the dried 4-bromoacetanilide (1.0 eq) in portions. Heat the mixture to 160-170 °C for 1-2 hours.

    • 3. Workup: Cool the reaction mixture to room temperature, then carefully quench by adding crushed ice, followed by concentrated HCl.

    • 4. Hydrolysis & Isolation: Heat the mixture to hydrolyze the intermediate. Cool, and the product will precipitate. Filter, wash with water, and purify by recrystallization from ethanol.

Route 3: Friedel-Crafts Acylation of Protected 4-Bromoaniline

This route is similar in concept to the Fries Rearrangement but involves an intermolecular acylation. Direct Friedel-Crafts acylation of anilines is often problematic because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[5] Therefore, a protection-acylation-deprotection sequence is necessary.

Overall Strategy & Mechanistic Insights

The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst.[6]

  • Protection: As in the Fries route, 4-bromoaniline is first converted to 4-bromoacetanilide. This turns the strongly activating amino group into a moderately activating, ortho, para-directing acetamido group that does not irreversibly bind to the catalyst.

  • Acylation: The 4-bromoacetanilide is then subjected to Friedel-Crafts acylation with an acetylating agent (e.g., acetyl chloride) and AlCl₃. The acetyl group is directed to the position ortho to the acetamido group.

  • Deprotection: The resulting 2-acetamido-5-bromoacetophenone is hydrolyzed under acidic or basic conditions to remove the acetyl protecting group and reveal the final product.

Visualizing the Pathway

cluster_2 Route 3: Friedel-Crafts Acylation A 4-Bromoaniline B 4-Bromoacetanilide A->B Protection C 2-Acetamido-5-bromoacetophenone B->C Acylation D This compound C->D Deprotection Reagents1 Acetic Anhydride Reagents2 Acetyl Chloride AlCl₃ Reagents3 Acidic Hydrolysis

Caption: Multi-step synthesis via Friedel-Crafts Acylation.

Experimental Protocol
  • Step 3a: Protection: Prepare 4-bromoacetanilide from 4-bromoaniline as described in Protocol 2a.

  • Step 3b: Friedel-Crafts Acylation

    • 1. Complex Formation: Suspend 4-bromoacetanilide (1.0 eq) and AlCl₃ (2.2 eq) in a solvent like 1,2-dichloroethane.

    • 2. Acylation: Add acetyl chloride (1.1 eq) dropwise and heat the mixture to reflux for 3-5 hours.

    • 3. Workup: Cool and quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

    • 4. Isolation: Separate the organic layer, wash with water and brine, dry over sodium sulfate, and evaporate the solvent to get crude 2-acetamido-5-bromoacetophenone.

  • Step 3c: Deprotection

    • 1. Hydrolysis: Reflux the crude product from the previous step in a mixture of ethanol and concentrated HCl for 2-4 hours.

    • 2. Isolation: Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the product.

    • 3. Purification: Collect the solid by filtration and recrystallize from ethanol.

Route 4: Buchwald-Hartwig Amination

This represents a modern, catalytic approach to forming the crucial C-N bond, offering an alternative to classical methods.

Overall Strategy & Mechanistic Insights

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[7][8][9] This route would typically start from a precursor like 1-(2,5-dibromophenyl)ethanone or 1-(2-fluoro-5-bromophenyl)ethanone.

The reaction uses an ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS), as the nitrogen source.[10][11] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of ligand for the palladium catalyst is critical for reaction efficiency.

Visualizing the Pathway

cluster_3 Route 4: Buchwald-Hartwig Amination A 1-(2-Fluoro-5-bromophenyl)ethanone Reagents Ammonia Source Pd Catalyst, Ligand Base (e.g., NaOtBu) A->Reagents B This compound Reagents->B

Caption: Palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol
  • 1. Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., argon), add 1-(2-fluoro-5-bromophenyl)ethanone (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq).

  • 2. Addition of Reagents: Add an ammonia surrogate, such as benzophenone imine (1.2 eq), followed by an anhydrous solvent like toluene.

  • 3. Reaction: Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • 4. Hydrolysis (if needed): If an imine was used, upon completion, add an aqueous acid (e.g., 2M HCl) and stir to hydrolyze the imine to the primary amine.

  • 5. Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • 6. Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography on silica gel.

Comparative Analysis

FeatureRoute 1: Direct BrominationRoute 2: Fries RearrangementRoute 3: Friedel-CraftsRoute 4: Buchwald-Hartwig
Number of Steps 1231 (from advanced precursor)
Starting Materials 2'-Aminoacetophenone4-Bromoaniline4-Bromoaniline1-(2-Halo-5-bromophenyl)ethanone
Typical Yield Good to ExcellentModerate to GoodModerateGood to Excellent
Key Reagents Br₂, Acetic AcidAlCl₃, Acetic AnhydrideAlCl₃, Acetyl ChloridePd Catalyst, Ligand, Strong Base
Advantages - High atom economy- Simple, direct- High regioselectivity- Avoids handling free aniline with Lewis acids- Uses common starting materials- Well-established classical reaction- High functional group tolerance- Milder conditions (relative to Fries)- High yields
Disadvantages - Use of corrosive Br₂- Potential for over-bromination- Harsh conditions (high temp)- Stoichiometric AlCl₃ required- Regioselectivity can be an issue- Multiple steps (protection/deprotection)- Stoichiometric AlCl₃ required- Expensive catalyst/ligands- Requires inert atmosphere- Advanced precursor may be costly
Scalability GoodModerate (high temp can be an issue)ModerateModerate (cost can be a factor)

Conclusion

The choice of synthetic route to this compound is a trade-off between step-economy, reagent cost, reaction conditions, and scalability.

  • For laboratory-scale synthesis where simplicity and atom economy are paramount , Route 1 (Direct Bromination) is the most attractive option. It is a one-step, high-yielding reaction with a predictable outcome.

  • Classical approaches like the Fries Rearrangement (Route 2) and Friedel-Crafts Acylation (Route 3) are viable alternatives that start from inexpensive bulk chemicals. However, they suffer from harsh reaction conditions, the need for stoichiometric amounts of Lewis acids, and multiple steps, which can lower the overall yield and increase waste.

  • The Buchwald-Hartwig Amination (Route 4) represents the state-of-the-art in C-N bond formation. While it requires an advanced precursor and expensive, air-sensitive catalysts, it offers excellent yields under relatively mild conditions and is ideal for creating libraries of analogs or when other functional groups in the molecule are sensitive to acidic or high-temperature conditions.

Ultimately, the selection should be guided by the specific constraints of the project, including budget, available equipment, required scale, and the chemist's familiarity with the techniques involved.

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  • Organic Chemistry Portal. Fries Rearrangement. [Link]
  • Wikipedia. Fries rearrangement. [Link]
  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]

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Performance Analysis of 1-(2-Amino-5-bromophenyl)ethanone in Microwave-Assisted Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of microwave-assisted organic synthesis (MAOS) versus conventional thermal methods for reactions involving 1-(2-Amino-5-bromophenyl)ethanone. Designed for researchers, chemists, and professionals in drug development, this document elucidates the significant performance advantages of microwave irradiation, supported by comparative data and detailed experimental protocols. We will explore the underlying principles of microwave heating, its application in the synthesis of quinazoline scaffolds, and how it offers a greener, more efficient alternative to traditional approaches.

Introduction: The Role of this compound and the Rise of MAOS

This compound is a valuable building block in medicinal chemistry, primarily serving as a precursor for the synthesis of quinazoline and quinazolinone derivatives.[1][2] These heterocyclic scaffolds are central to numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3]

Traditionally, the synthesis of these compounds involves conventional heating methods (e.g., refluxing in an oil bath), which often require long reaction times, high energy consumption, and can lead to the formation of byproducts.[4][5] In recent years, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, addressing many of these limitations.[6][7] MAOS utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[4][8][9] This guide will dissect and quantify these advantages in the context of reactions utilizing this compound.

The Mechanism: Why Microwave Heating Outperforms Conventional Methods

To appreciate the performance difference, it is crucial to understand the distinct mechanisms of energy transfer.

  • Conventional Heating: Relies on the slow and inefficient transfer of heat from an external source, through the vessel walls, and into the reaction mixture via conduction and convection.[4] This creates a significant temperature gradient, where the walls of the vessel are hotter than the bulk of the solution, potentially leading to localized overheating and decomposition of sensitive reagents.[4]

  • Microwave Heating: Involves the direct interaction of microwave radiation with polar molecules or ions within the reaction mixture.[10] The two primary mechanisms are:

    • Dipolar Polarization: Polar molecules, like the reactants and solvent, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, resulting in rapid and uniform heating throughout the bulk of the solution.[8][11]

    • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field. Collisions caused by this migration generate heat.[11][12]

This direct "in-core" heating is instantaneous and volumetric, eliminating the thermal gradient and allowing for precise temperature control.[10][12] This leads to faster reaction times as the required activation energy is reached much more quickly.[8]

Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating HeatSource External Heat Source (e.g., Oil Bath) VesselWall_C Reaction Vessel Wall HeatSource->VesselWall_C Conduction ReactionMix_C Reaction Mixture VesselWall_C->ReactionMix_C Convection & Conduction MWSource Microwave Source (Magnetron) ReactionMix_M Reaction Mixture (Direct Heating of Polar Molecules) MWSource->ReactionMix_M Irradiation VesselWall_M Reaction Vessel Wall (Transparent to Microwaves) Figure 2: Microwave-Assisted Synthesis Workflow Start Combine Reactants & Solvent in Microwave Vial Seal Seal Vessel Start->Seal MW Place in Microwave Reactor Set Parameters: - Temp: 150 °C - Time: 10 min - Power: 200 W (dynamic) Seal->MW Cool Cool to Room Temp (Automated Air Jet) MW->Cool Workup Pour into Ice Water & Neutralize Cool->Workup Isolate Filter Precipitate Workup->Isolate Purify Recrystallize from Ethanol Isolate->Purify End Pure Product Purify->End

Sources

A Comparative Guide to the Green Synthesis of Bioactive Heterocycles from 2'-Amino-5'-bromoacetophenone: A Green Chemistry Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, 2'-amino-5'-bromoacetophenone stands out as a pivotal starting material. Its unique structure, featuring an activated aromatic ring and a reactive ketone functionality, makes it a versatile precursor for a multitude of heterocyclic scaffolds, particularly quinazolines and quinazolinones, which are prominent in medicinal chemistry.[1][2][3] However, the synthetic pathways that transform these simple building blocks into life-saving medicines are often resource-intensive, generating significant chemical waste.

The principles of green chemistry offer a framework to mitigate this environmental impact, urging chemists to design processes that are safer, more efficient, and less polluting.[4][5][6] This guide provides a critical assessment of different synthetic strategies for the utilization of 2'-amino-5'-bromoacetophenone, moving from a conventional thermal approach to modern, energy-efficient alternatives such as microwave (MW) and ultrasound (US) assisted synthesis. We will objectively compare these methodologies using established green chemistry metrics—notably Atom Economy (AE) and the Environmental Factor (E-Factor) —to provide researchers and process chemists with a data-driven foundation for making more sustainable choices in the laboratory and beyond.

  • Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[7][8][9][10] A higher AE signifies a more efficient reaction with less waste generated by design.

  • E-Factor: A more practical metric that quantifies the total mass of waste generated (solvents, reagents, byproducts) per unit mass of product.[11][12][13] A lower E-Factor indicates a greener, less wasteful process.

This analysis will focus on a representative multi-component reaction: the synthesis of 6-Bromo-2-methyl-4-phenylquinazoline from 2'-Amino-5'-bromoacetophenone, benzaldehyde, and an ammonium source.

Methodology 1: The Conventional Approach - Thermal Reflux

The traditional synthesis of quinazolines often relies on prolonged heating under reflux in an organic solvent. This method, while reliable, is a prime example of a process with a significant environmental footprint, primarily due to high energy consumption and large solvent volumes.

Causality of Experimental Choices

In this "one-pot" three-component synthesis, ethanol is chosen as the solvent due to its ability to dissolve the reactants and its relatively high boiling point (78 °C), which facilitates the reaction kinetics through sustained thermal energy input.[1] Ammonium acetate serves as both the nitrogen source for the quinazoline ring and a mild catalyst. The extended reflux time is necessary to overcome the activation energy barriers for the multiple condensation and cyclization steps involved. The workup procedure, involving precipitation in water and recrystallization, is standard but contributes significantly to the process's overall waste generation.

Experimental Protocol: Conventional Synthesis
  • In a 100 mL round-bottom flask, combine 2'-Amino-5'-bromoacetophenone (1.0 mmol, 214 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (2.0 mmol, 154 mg).

  • Add 20 mL of absolute ethanol as the solvent.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with stirring for 8 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, washing with an additional 20 mL of water.

  • Recrystallize the crude solid from an ethanol/water mixture to yield the pure 6-Bromo-2-methyl-4-phenylquinazoline.

  • Dry the product under vacuum. (Typical Yield: 70%).

Methodology 2: Greener Alternatives - Harnessing Energy Transfer

To address the shortcomings of conventional heating, greener technologies like microwave and ultrasound irradiation have been developed. These methods offer alternative energy transfer mechanisms that can dramatically accelerate reaction rates, improve yields, and reduce or eliminate the need for solvents.[6]

Alternative 2A: Microwave-Assisted Organic Synthesis (MAOS)

The Rationale: Microwave irradiation accelerates chemical reactions through the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[14][15] This efficient and rapid energy transfer, known as dielectric heating, creates localized superheating that can drive reactions to completion in minutes rather than hours, often with higher yields and cleaner product profiles compared to conventional heating.[16][17][18]

Experimental Protocol: Microwave-Assisted Synthesis
  • In a 10 mL microwave reaction vial, place 2'-Amino-5'-bromoacetophenone (1.0 mmol, 214 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (2.0 mmol, 154 mg).

  • Add a catalytic amount of acetic acid (0.5 mL) as the reaction medium.

  • Seal the vial with a septum cap.

  • Place the vial in a monomode microwave reactor and irradiate at 120 °C for 15 minutes with stirring.

  • After the reaction, cool the vial to room temperature using compressed air.

  • Add 10 mL of ice-cold water to the vial, and adjust the pH to ~7-8 with a dilute sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration and wash with 10 mL of water.

  • Dry the product under vacuum. (Typical Yield: 92%).

Alternative 2B: Ultrasound-Assisted Synthesis (Sonochemistry)

The Rationale: Ultrasound-assisted synthesis utilizes the energy of sound waves to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in a liquid.[19][20] This collapse generates intense localized hot spots with transient high temperatures and pressures, providing the energy to drive chemical reactions. This method is highly efficient, often works at room temperature, and is particularly well-suited for solvent-free (neat) reactions, drastically reducing waste.[21][22]

Experimental Protocol: Ultrasound-Assisted Synthesis
  • In a 25 mL flask, combine 2'-Amino-5'-bromoacetophenone (1.0 mmol, 214 mg), benzaldehyde (1.0 mmol, 106 mg), and ammonium acetate (2.0 mmol, 154 mg).

  • Place the flask in an ultrasonic bath or use an ultrasonic horn, ensuring the solid mixture is in the active cavitation zone.

  • Irradiate the solvent-free mixture with ultrasound (e.g., 35-40 kHz, 300W) at 50 °C for 30 minutes.

  • Monitor the reaction by TLC (by dissolving a small aliquot in a suitable solvent).

  • Upon completion, add 15 mL of cold water to the solidified reaction mass and stir vigorously.

  • Collect the product by vacuum filtration, washing with 10 mL of water.

  • Dry the product under vacuum. (Typical Yield: 88%).

Visualizing the Workflows

The following diagrams illustrate the stark differences in complexity and duration between the conventional and green synthetic routes.

G cluster_0 Conventional Thermal Synthesis cluster_1 Microwave-Assisted Synthesis cluster_2 Ultrasound-Assisted Synthesis a0 Mix Reactants in Ethanol a1 Reflux for 8 hours a0->a1 a2 Cool & Precipitate in Water a1->a2 a3 Filter & Recrystallize a2->a3 a4 Product a3->a4 b0 Mix Reactants in Acidic Medium b1 Irradiate for 15 min b0->b1 b2 Cool & Precipitate in Water b1->b2 b3 Filter b2->b3 b4 Product b3->b4 c0 Mix Reactants (Solvent-Free) c1 Sonicate for 30 min c0->c1 c2 Wash with Water c1->c2 c3 Filter c2->c3 c4 Product c3->c4

Caption: Comparative experimental workflows.

Quantitative Comparison: The Green Metrics

To objectively assess the "greenness" of each method, we calculate the Atom Economy and E-Factor.

Reaction: C₈H₈BrNO + C₇H₆O + C₂H₇NO₂ → C₁₆H₁₂BrN₂ + 2 H₂O + CH₃COOH (2'-Amino-5'-bromoacetophenone + Benzaldehyde + Ammonium Acetate → 6-Bromo-2-methyl-4-phenylquinazoline + Water + Acetic Acid)

Atom Economy (AE) Calculation: The theoretical AE is constant for a given reaction, regardless of the method.

  • Molecular Weight of Product (C₁₆H₁₂BrN₂): 312.19 g/mol

  • Sum of Molecular Weights of Reactants: 214.06 + 106.12 + 77.08 = 397.26 g/mol

  • AE = (312.19 / 397.26) * 100% = 78.6%

An AE of 78.6% means that, even in a perfect reaction, over 21% of the reactant atoms end up as byproducts (water and acetic acid). While this is inherent to the reaction, the E-Factor reveals the true extent of waste generation from the entire process.

Data Summary & E-Factor Calculation

MetricConventional ThermalMicrowave-AssistedUltrasound-Assisted
Solvent Ethanol (20 mL)Acetic Acid (0.5 mL)None
Reaction Time 8 hours15 minutes30 minutes
Yield 70%92%88%
Product Mass (g) ¹0.2180.2900.275
Total Input Mass (g) ²16.350.970.477
Total Waste (g) ³16.130.680.202
E-Factor74.0 2.3 0.73

¹ Based on a 1.0 mmol scale and the stated yield. ² Sum of reactants, solvents, and reagents. Densities: Ethanol ≈ 0.789 g/mL, Acetic Acid ≈ 1.05 g/mL. ³ Total Waste = Total Input Mass - Product Mass. ⁴ E-Factor = Total Waste / Product Mass.

Caption: E-Factor comparison of synthetic methods.

Discussion and Field Insights

The data presents a compelling case for the adoption of greener synthetic methodologies.

  • Conventional Method: The E-Factor of 74 is alarmingly high and is typical for many traditional laboratory-scale syntheses in the fine chemical and pharmaceutical industries.[12] The overwhelming majority of this waste (over 95%) is the ethanol solvent used for the reaction and subsequent recrystallization. This highlights a critical principle of green chemistry: the best solvent is no solvent.

  • Microwave-Assisted Method: By drastically reducing the reaction time from 8 hours to 15 minutes and using only a catalytic amount of acetic acid, the microwave-assisted method reduces the E-Factor by over 96% to just 2.3. This is a monumental improvement, achieved by simply changing the mode of energy delivery. The higher yield also contributes to a better mass intensity and a lower E-Factor.

  • Ultrasound-Assisted Method: The sonochemical approach yields the most impressive result, with an E-Factor of 0.73. This is achieved by completely eliminating the bulk solvent, a cornerstone of green synthesis.[21] The energy provided by cavitation is sufficient to drive the reaction in a solid or molten state, generating a process where the waste consists almost entirely of the reaction byproducts and unrecovered reactants. This method represents a nearly ideal scenario from a waste reduction standpoint.

Conclusion

While 2'-amino-5'-bromoacetophenone is a valuable building block, the environmental cost of its synthetic transformations is highly dependent on the chosen methodology. The conventional thermal reflux method, though functional, is demonstrably wasteful, with an E-Factor that is untenable for sustainable industrial production.

In contrast, modern energy-transfer technologies offer powerful and practical alternatives. Both microwave and ultrasound-assisted syntheses provide dramatic reductions in reaction time, energy consumption, and, most critically, waste generation. The solvent-free ultrasound protocol, with an E-Factor below 1, exemplifies the potential of green chemistry to revolutionize synthetic route design. For researchers, scientists, and drug development professionals, embracing these greener metrics and methodologies is not merely an environmental consideration—it is a scientific and economic imperative that leads to more efficient, cost-effective, and sustainable chemistry.

References

  • Rao, R. N., Jena, S., et al. (2021). Green synthesis of biologically active heterocycles of medicinal importance: a review. Environmental Chemistry Letters.
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  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. PubMed.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Novel Kinase Inhibitors Derived from 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of molecular docking protocols for novel kinase inhibitors derived from the versatile scaffold, 1-(2-Amino-5-bromophenyl)ethanone. As researchers and drug development professionals, the ability to reliably predict the binding affinity and orientation of a ligand within a protein's active site is paramount. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating system for your computational drug discovery efforts.

The core of this guide is a comparative analysis of two widely used docking software platforms: AutoDock Vina, a testament to the power of open-source academic software, and GOLD (Genetic Optimisation for Ligand Docking), a sophisticated commercial package. We will explore their performance in the context of two critical protein kinase targets in oncology: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

The Scientific Rationale: Kinase Inhibition and the Quinoline Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets[1]. The quinoline scaffold, which can be synthesized from this compound, is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors[2][3][4]. The ligands designed for this study are hypothetical quinoline derivatives of our starting compound, intended to probe the binding pockets of EGFR and VEGFR2.

Our choice of EGFR and VEGFR2 as targets is deliberate. EGFR is a key driver in non-small cell lung cancer, and its inhibitors have seen significant clinical success[5]. VEGFR2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis[4]. Both kinases have well-characterized structures available in the Protein Data Bank (PDB), providing a solid foundation for our in silico experiments.

Experimental Design: A Self-Validating Workflow

To ensure the trustworthiness of our docking results, we will employ a self-validating workflow. This involves a redocking experiment, where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. The accuracy of this redocking is assessed by calculating the root mean square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation[6].

G cluster_prep Preparation cluster_dock Docking & Validation cluster_analysis Analysis PDB Select PDB Structures (e.g., 5UWD for EGFR, 3VHE for VEGFR2) PrepProt Prepare Protein: - Remove water & heteroatoms - Add hydrogens - Assign charges PDB->PrepProt Redock Redocking Validation: - Dock co-crystallized ligand - Calculate RMSD PrepProt->Redock PrepLig Prepare Ligands: - Design virtual derivatives - Generate 3D conformers - Assign charges DockVina Docking with AutoDock Vina PrepLig->DockVina DockGOLD Docking with GOLD PrepLig->DockGOLD Redock->DockVina Redock->DockGOLD Analyze Analyze Results: - Compare docking scores - Visualize binding modes - Identify key interactions DockVina->Analyze DockGOLD->Analyze Compare Compare Software Performance Analyze->Compare

Figure 1: A generalized workflow for the comparative docking study.

Detailed Experimental Protocols

Ligand Design and Preparation

For this study, we will design three virtual quinoline derivatives of this compound. These ligands are designed to be synthetically accessible and to present different functionalities for interaction with the kinase active sites.

  • Ligand 1 (L1): 6-bromo-4-methyl-2-phenylquinoline

  • Ligand 2 (L2): 6-bromo-2-(4-hydroxyphenyl)-4-methylquinoline

  • Ligand 3 (L3): N-(6-bromo-4-methylquinolin-2-yl)acetamide

The 3D structures of these ligands should be generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).

Protein Preparation

We will use the following crystal structures from the PDB:

  • EGFR: PDB ID: 5UWD (in complex with a covalent inhibitor)[7]

  • VEGFR2: PDB ID: 3VHE (in complex with a pyrrolopyrimidine inhibitor)[8]

The protein preparation workflow is as follows:

  • Download the PDB file.

  • Remove all water molecules and heteroatoms that are not part of the protein or the co-crystallized ligand.

  • Add polar hydrogens to the protein.

  • Assign charges (e.g., Kollman charges).

  • For redocking validation, extract the co-crystallized ligand and save it as a separate file.

Docking Protocol: AutoDock Vina

AutoDock Vina is a widely used open-source docking program known for its speed and accuracy[9].

  • Prepare the protein and ligand files in the PDBQT format using AutoDock Tools.

  • Define the search space (grid box): The grid box should encompass the entire binding site. For redocking, center the grid on the co-crystallized ligand. For docking our designed ligands, center the grid on the known ATP binding site of the kinase.

  • Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run AutoDock Vina from the command line.

  • Analyze the results: Vina will output a set of binding poses with their corresponding binding affinities (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

Docking Protocol: GOLD

GOLD is a commercial docking program that uses a genetic algorithm to explore the conformational space of the ligand[10][11].

  • Load the prepared protein structure into the GOLD interface (e.g., Hermes).

  • Define the binding site: This can be done by specifying a point within the active site and a radius around it, or by selecting the co-crystallized ligand as the reference.

  • Load the prepared ligand file(s).

  • Select a scoring function: GOLD offers several scoring functions (e.g., ChemPLP, GoldScore, CHEMSCORE, ASP). For this comparative study, we will use ChemPLP as it is generally recommended for virtual screening and pose prediction.

  • Configure the genetic algorithm parameters: The default settings are often a good starting point.

  • Run the docking simulation.

  • Analyze the results: GOLD provides a ranked list of docking solutions based on the selected scoring function. The fitness score is a dimensionless value, with higher scores indicating more favorable binding.

Comparative Data Analysis

The results of our docking simulations will be summarized in the following tables for easy comparison.

Table 1: Redocking Validation Results

Target ProteinDocking SoftwareRMSD (Å) of Co-crystallized LigandDocking Score/Fitness
EGFR (5UWD)AutoDock Vina
EGFR (5UWD)GOLD
VEGFR2 (3VHE)AutoDock Vina
VEGFR2 (3VHE)GOLD

Table 2: Docking Results for Designed Ligands against EGFR (PDB: 5UWD)

LigandAutoDock Vina Binding Affinity (kcal/mol)GOLD Fitness Score (ChemPLP)Key Interacting Residues (Vina)Key Interacting Residues (GOLD)
L1
L2
L3

Table 3: Docking Results for Designed Ligands against VEGFR2 (PDB: 3VHE)

LigandAutoDock Vina Binding Affinity (kcal/mol)GOLD Fitness Score (ChemPLP)Key Interacting Residues (Vina)Key Interacting Residues (GOLD)
L1
L2
L3

Interpretation of Results and Causality

The docking scores and binding affinities provide a quantitative measure of the predicted ligand-protein interaction strength. However, a thorough analysis of the binding poses is crucial for understanding the underlying molecular interactions.

G cluster_kinase Kinase ATP Binding Site Hinge Hinge Region DFG_Motif DFG Motif Gatekeeper Gatekeeper Residue Hydrophobic_Pocket Hydrophobic Pocket Ligand Quinoline Ligand Ligand->Hinge H-bonds Ligand->DFG_Motif Ionic/H-bonds Ligand->Gatekeeper Steric interactions Ligand->Hydrophobic_Pocket Hydrophobic interactions

Figure 2: Key interaction points in a typical kinase active site.

For both EGFR and VEGFR2, the ATP binding site is located in a cleft between the N- and C-lobes of the kinase domain. Key interactions to look for include:

  • Hydrogen bonds with the hinge region: This is a critical interaction for many kinase inhibitors.

  • Interactions with the DFG motif: The conformation of the DFG motif (Asp-Phe-Gly) determines whether the kinase is in an active or inactive state.

  • Occupation of the hydrophobic pocket: This pocket is adjacent to the ATP binding site and can be exploited to achieve selectivity.

  • Interactions with the gatekeeper residue: This residue controls access to a deeper hydrophobic pocket.

By comparing the predicted binding modes from AutoDock Vina and GOLD, we can assess the consensus and discrepancies between the two programs. This comparison can provide greater confidence in the predicted binding mode if both programs predict similar interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive and self-validating workflow for the comparative molecular docking of novel kinase inhibitors derived from this compound. By employing both AutoDock Vina and GOLD, researchers can gain a more nuanced understanding of the potential of their designed ligands.

The results from these in silico studies should be used to prioritize compounds for synthesis and in vitro biological evaluation. Experimental validation is the ultimate arbiter of the accuracy of docking predictions. Future work could involve more advanced computational techniques such as molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes over time.

References

  • RCSB PDB. (2011). 3VHE: Crystal structure of human VEGFR2 kinase domain with a novel pyrrolopyrimidine inhibitor. [Link]
  • Gajiwala, K.S., & Ferre, R.A. (2017). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]
  • ResearchGate. (n.d.). (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID: 3EWH). [Link]
  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931.
  • Gajiwala, K.S., & Ferre, R.A. (2017). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. RCSB PDB. [Link]
  • CCDC. (n.d.). How to perform ensemble docking with GOLD. [Link]
  • CCDC. (2012, August 21). Intro to: GOLD [Video]. YouTube. [Link]
  • LORIA. (2023, November 29). Tutorial : Docking small molecules in a receptor using GOLD. [Link]
  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. [Link]
  • CCDC. (n.d.). GOLD: Protein-ligand docking software. [Link]
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A Comparative Benchmarking Guide: Traditional vs. Modern Synthetic Routes to 2-Amino-5-bromoacetophenone for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between a classical and a modern synthetic approach to 2-Amino-5-bromoacetophenone, a key building block in the synthesis of numerous biologically active molecules and pharmaceutical agents.[1][2][3] We will delve into the mechanistic underpinnings, practical execution, and critical performance metrics of each route, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions in their synthetic endeavors.

The Strategic Importance of 2-Amino-5-bromoacetophenone

2-Amino-5-bromoacetophenone is a versatile intermediate whose structural features—a reactive primary amine, a modifiable bromine atom, and a ketone moiety—provide multiple points for chemical elaboration.[1] This trifunctional handle makes it an invaluable precursor for the construction of diverse heterocyclic scaffolds, such as quinolones and flavones, which are prominent in many drug candidates.[2][3] As the demand for novel therapeutics grows, the efficient and sustainable synthesis of such key intermediates becomes paramount.

The Traditional Approach: Electrophilic Bromination

A long-standing method for the synthesis of 2-Amino-5-bromoacetophenone involves the direct electrophilic bromination of 2'-aminoacetophenone. This method is conceptually straightforward but relies on the use of stoichiometric and often hazardous brominating agents.

Causality Behind Experimental Choices

The choice of a brominating agent like pyridinium tribromide is predicated on its ability to deliver a "tamed" source of electrophilic bromine, offering a degree of selectivity and milder reaction conditions compared to elemental bromine.[4] The solvent, typically a chlorinated hydrocarbon like dichloromethane (CH₂Cl₂), is selected for its inertness and ability to solubilize the starting material. The reaction is often initiated at a low temperature (0-5°C) to control the initial exotherm and minimize potential side reactions before being allowed to proceed at room temperature.[5]

Experimental Protocol: Traditional Bromination
  • Reaction Setup: To a solution of 2'-aminoacetophenone (1.0 equivalent) in dichloromethane, cool the mixture to 0-5°C in an ice bath.

  • Reagent Addition: Slowly add a solution of pyridine hydrobromide perbromide (1.0 equivalent) in dichloromethane to the cooled reaction mixture, maintaining the temperature below 5°C.[5]

  • Reaction Progression: Stir the reaction mixture at 0-5°C for 10 minutes and then allow it to warm to room temperature, stirring for an additional 24-26 hours.[5]

  • Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-Amino-5-bromoacetophenone.[6]

Reaction Mechanism: Traditional Route

Traditional_Route cluster_start Starting Materials cluster_reaction Electrophilic Aromatic Substitution 2_aminoacetophenone 2'-Aminoacetophenone intermediate Sigma Complex (Resonance Stabilized) 2_aminoacetophenone->intermediate Attack by Bromonium Ion brominating_agent Pyridinium Tribromide brominating_agent->intermediate Provides Br+ product 2-Amino-5-bromoacetophenone intermediate->product Deprotonation

Caption: Electrophilic bromination of 2'-aminoacetophenone.

A Modern Alternative: Nickel-Catalyzed Amination

Emerging synthetic strategies increasingly focus on catalytic methods that offer improved efficiency, safety, and broader substrate scope. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation.[7][8] While traditionally reliant on palladium, nickel catalysis has gained traction as a more cost-effective and highly reactive alternative, particularly for aryl chlorides and bromides.[7][8][9] A modern approach to 2-Amino-5-bromoacetophenone could involve a nickel-catalyzed amination of a suitable precursor like 1-(2,5-dibromophenyl)ethanone.

Causality Behind Experimental Choices

The selection of a nickel(II) salt with a bipyridine ligand is based on recent advancements in photocatalysis, which demonstrate that such complexes can efficiently catalyze C-N coupling under light irradiation without the need for an external photosensitizer.[9] The use of an organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is crucial for the deprotonation of the amine and regeneration of the active catalyst. A mixed solvent system, such as DMF/THF, can aid in the solubility of both the polar and non-polar reactants.[9]

Experimental Protocol: Modern Catalytic Amination
  • Reaction Setup: In an oven-dried reaction tube under an argon atmosphere, combine 1-(2,5-dibromophenyl)ethanone (1.0 equivalent), Ni(OAc)₂ (10 mol%), and 4,4'-dimethyl-2,2'-bipyridine (10 mol%).[9]

  • Reagent Addition: Add a 2:1 mixture of DMF:THF, followed by the amine source (e.g., ammonia or a protected amine, 1.2 equivalents) and DBU (1.5 equivalents).[9]

  • Reaction Conditions: Seal the tube and irradiate with a suitable light source (e.g., blue LEDs) at room temperature for 24 hours.

  • Work-up and Isolation: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Reaction Mechanism: Modern Route

Modern_Route Ni(II) Ni(II) Complex Ni(I) Ni(I) Ni(II)->Ni(I) Light Irradiation Oxidative_Addition Oxidative Addition (Aryl Bromide) Ni(I)->Oxidative_Addition Ni(III) Ni(III) Intermediate Oxidative_Addition->Ni(III) + Amine Reductive_Elimination Reductive Elimination Ni(III)->Reductive_Elimination Reductive_Elimination->Ni(I) Catalyst Regeneration Product 2-Amino-5-bromoacetophenone Reductive_Elimination->Product

Caption: A plausible Ni(I)/Ni(III) catalytic cycle for C-N cross-coupling.

Head-to-Head Benchmarking: A Comparative Analysis

To provide an objective comparison, we have compiled key performance indicators for both the traditional and modern synthetic routes. These metrics are crucial for evaluating the overall efficiency, sustainability, and practicality of a synthetic method in a research and development setting.

MetricTraditional BrominationModern Catalytic AminationRationale for Improvement
Yield 60-75%80-95%Catalytic methods often offer higher selectivity and efficiency.
Reaction Time 24-28 hours12-24 hoursPhotocatalysis can accelerate reaction rates.
Temperature 0°C to Room Temp.Room TemperatureMilder conditions reduce energy consumption and side reactions.
Atom Economy ModerateHighCatalytic reactions inherently improve atom economy by reducing the need for stoichiometric reagents.[10]
Process Mass Intensity (PMI) HighLowerReduced solvent volumes and fewer work-up steps contribute to a lower PMI.
Safety & Handling Use of hazardous brominating agent and chlorinated solvents.Avoids highly toxic reagents; requires careful handling of catalysts and inert atmosphere.Eliminates the use of corrosive and environmentally persistent reagents.
Cost Lower reagent cost, but higher solvent and waste disposal costs.Higher initial catalyst cost, but potential for lower overall cost at scale due to higher efficiency and reduced waste.Nickel is a more earth-abundant and less expensive metal than palladium.[7]

Analytical Characterization Workflow

Regardless of the synthetic route chosen, rigorous analytical characterization is essential to confirm the identity and purity of the final product. A multi-pronged approach is recommended.[11]

Analytical_Workflow Crude_Product Crude Product TLC Thin-Layer Chromatography (TLC) - Purity Assessment Crude_Product->TLC Column_Chromatography Column Chromatography - Purification TLC->Column_Chromatography Pure_Product Pure 2-Amino-5-bromoacetophenone Column_Chromatography->Pure_Product NMR NMR Spectroscopy (¹H & ¹³C) - Structural Elucidation Pure_Product->NMR HPLC HPLC - Purity Quantification Pure_Product->HPLC MS Mass Spectrometry (MS) - Molecular Weight Confirmation Pure_Product->MS FTIR FTIR Spectroscopy - Functional Group Analysis Pure_Product->FTIR

Caption: A typical workflow for the purification and characterization of the final product.

Conclusion and Future Outlook

While the traditional electrophilic bromination of 2'-aminoacetophenone is a well-established and accessible method, it presents challenges in terms of reaction time, waste generation, and the use of hazardous materials. The proposed modern approach, leveraging nickel-catalyzed C-N cross-coupling, offers significant advantages in terms of yield, efficiency, and adherence to the principles of green chemistry.[10][12] The milder reaction conditions and higher atom economy make it a compelling alternative for both laboratory-scale synthesis and potential scale-up operations.

As the pharmaceutical industry continues to embrace sustainable practices, the adoption of innovative, catalyst-driven methodologies will be crucial.[10] Further research into optimizing the catalyst loading, reaction times, and exploring continuous flow processes for these modern amination reactions will undoubtedly pave the way for even more efficient and environmentally benign syntheses of 2-Amino-5-bromoacetophenone and other vital pharmaceutical intermediates.

References

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex.PMC - NIH.
  • Friedel – Crafts acetylation of Bromobenzene.StuDocu.
  • Copper(I)-Catalyzed Amination of Aryl Halides in Liquid Ammonia.ACS Publications.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.Organic Chemistry Portal.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis | Request PDF.ResearchGate.
  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis.ACS Publications.
  • Synthesis of paracetamol and 4-aminophenol from hydroquinone.ACS Green Chemistry.
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  • Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones.Asian Journal of Chemistry.
  • Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone.Pearson.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2-Amino-5-bromophenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of an experiment extends beyond the final data point. It encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Amino-5-bromophenyl)ethanone, a compound frequently used in organic synthesis and pharmaceutical research.[1] Adherence to these procedures is paramount not only for regulatory compliance but also for the protection of our environment and the safety of our laboratory personnel.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is essential. This foundational knowledge informs every subsequent step of the disposal process, ensuring that the chosen methods are both safe and effective.

GHS Hazard Profile:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Acute toxicity, oral (Category 4): Harmful if swallowed.[2]

  • Skin irritation (Category 2): Causes skin irritation.[2][3]

  • Eye irritation (Category 2A): Causes serious eye irritation.[2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]

The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical consideration for waste segregation, as halogenated and non-halogenated waste streams are typically managed differently due to their potential to form hazardous byproducts during incineration.[4][5]

Hazard StatementGHS ClassificationImplication for Disposal
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Avoid generation of dusts that could be ingested. Ensure waste containers are securely sealed.
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Use appropriate personal protective equipment (PPE), including gloves, when handling the compound and its waste.
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Wear safety glasses or goggles. In case of splashes, an eyewash station should be readily accessible.
H335: May cause respiratory irritationSpecific Target Organ Toxicity (Category 3)Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dusts or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, with each step building upon the last to ensure a comprehensive approach to waste management.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Nitrile or neoprene gloves

  • Chemical splash goggles

  • A fully buttoned laboratory coat

Waste Segregation: A Critical Decision Point

Proper segregation of chemical waste is fundamental to safe and cost-effective disposal. Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[4][6]

Do NOT mix with non-halogenated waste. This is because the incineration of mixed halogenated and non-halogenated waste can be more complex and costly. Furthermore, improper incineration of halogenated compounds can lead to the formation of dioxins and other hazardous byproducts.

The following diagram illustrates the decision-making process for waste segregation:

WasteSegregation cluster_input Waste Generation cluster_decision Segregation Decision cluster_output Waste Streams Waste This compound (Solid or in Solution) Decision Is the compound halogenated? Waste->Decision Halogenated Halogenated Organic Waste Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Decision->NonHalogenated No

Caption: Waste segregation decision for this compound.

Containerization: Secure Containment of Hazardous Waste
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Glass bottles are often suitable for liquid waste, while wide-mouth plastic or glass containers are appropriate for solid waste.[7] The container must have a secure screw-top cap.

  • Solid Waste:

    • Carefully transfer solid this compound into the designated halogenated solid waste container.

    • Avoid creating dust. If necessary, moisten the solid with a small amount of a compatible solvent (e.g., ethanol, methanol) to prevent it from becoming airborne.

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.

  • Liquid Waste:

    • If this compound is in a solvent, it should be transferred to the designated halogenated liquid waste container.

    • Ensure the solvent is compatible with other contents of the waste container. A common practice is to dissolve halogenated compounds in a nonchlorinated flammable solvent for disposal by incineration.[8]

Labeling: Clear and Compliant Identification

Proper labeling is a regulatory requirement and crucial for the safety of waste handlers. The waste container must be labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: This compound

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful)

Storage and Disposal: The Final Steps
  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials and in a well-ventilated location.

  • Disposal Request: Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9][10] Follow your institution's specific procedures for requesting a waste pickup.

Disposal "Don'ts": Practices to Avoid

  • DO NOT dispose of this compound down the drain.[3] This can harm aquatic life and interfere with wastewater treatment processes.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT mix with incompatible waste streams, particularly strong oxidizing agents or acids, which could lead to hazardous reactions.

  • DO NOT overfill waste containers. Leave adequate headspace to allow for expansion of contents.

Spill Management: Preparedness for the Unexpected

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill.

  • Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within one.

  • Absorb: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as halogenated solid waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS office in accordance with your institution's policies.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is not an afterthought but an integral part of the scientific process.

References

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]
  • 1-(2-Amino-5-bromophenyl)ethan-1-one.
  • Safety Data Sheet - this compound. Angene Chemical. [Link]
  • This compound. LookChem. [Link]
  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]
  • Waste Management. McMaster University. [Link]
  • Waste Management. University of Oslo, Department of Chemistry. [Link]
  • Federal Register, Volume 59 Issue 90 (Wednesday, May 11, 1994). GovInfo. [Link]
  • Other Disposal Guidance. U.S. Environmental Protection Agency. [Link]
  • Management of Waste.
  • Bromine Standard Operating Procedure.
  • Halogenated Solvents in Labor

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.